molecular formula C38H62N10O12 B15572491 d-(RYTVELA)

d-(RYTVELA)

Cat. No.: B15572491
M. Wt: 851.0 g/mol
InChI Key: SUNCJLJFTXNIMH-MUDRSRMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-(RYTVELA) is a useful research compound. Its molecular formula is C38H62N10O12 and its molecular weight is 851.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality d-(RYTVELA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about d-(RYTVELA) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H62N10O12

Molecular Weight

851.0 g/mol

IUPAC Name

(4R)-4-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C38H62N10O12/c1-18(2)16-26(33(55)43-20(5)37(59)60)46-32(54)25(13-14-28(51)52)44-35(57)29(19(3)4)47-36(58)30(21(6)49)48-34(56)27(17-22-9-11-23(50)12-10-22)45-31(53)24(39)8-7-15-42-38(40)41/h9-12,18-21,24-27,29-30,49-50H,7-8,13-17,39H2,1-6H3,(H,43,55)(H,44,57)(H,45,53)(H,46,54)(H,47,58)(H,48,56)(H,51,52)(H,59,60)(H4,40,41,42)/t20-,21+,24-,25-,26-,27-,29-,30-/m1/s1

InChI Key

SUNCJLJFTXNIMH-MUDRSRMHSA-N

Origin of Product

United States

Foundational & Exploratory

d-(RYTVELA) peptide synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of the D-(RYTVELA) Peptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the chemical synthesis and subsequent purification of the all-D-amino acid peptide, D-(RYTVELA). The content herein is curated for professionals in research and drug development, offering detailed experimental protocols, structured data for clarity, and visual diagrams of workflows and biological pathways.

Introduction to D-(RYTVELA)

D-(RYTVELA) is a heptapeptide with the sequence H-Arg-Tyr-Thr-Val-Glu-Leu-Ala-OH, composed entirely of D-enantiomeric amino acids. This structural feature confers significant resistance to proteolytic degradation compared to its L-peptide counterpart, a desirable characteristic for therapeutic peptide candidates[1][2]. D-(RYTVELA) has been identified as an allosteric negative modulator of the Interleukin-1 Receptor (IL-1R)[3]. It selectively inhibits the downstream stress-associated protein kinase (JNK) and Rho GTPase signaling pathways without significantly affecting the NF-κB pathway[1][3]. This mechanism of action makes it a promising candidate for research in inflammatory diseases[1][3][4][5][6].

Peptide Specifications
PropertyValueReference
Sequence H-(D-Arg)-(D-Tyr)-(D-Thr)-(D-Val)-(D-Glu)-(D-Leu)-(D-Ala)-OH[3]
Molecular Formula C₃₈H₆₂N₁₀O₁₂[3]
Molecular Weight 850.95 g/mol [3]
Purity (Example) >95%[3]

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of D-(RYTVELA) is most efficiently achieved using Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS)[7][8][9][10]. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

SPPS Workflow

The general workflow for SPPS is an iterative cycle of deprotection and coupling steps for each amino acid in the sequence, starting from the C-terminus (Alanine) to the N-terminus (Arginine).

spss_workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle (7x for D-RYTVELA) cluster_final Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash (DMF, DCM, MeOH) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-AA-OH, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM, MeOH) Coupling->Wash2 Kaiser Kaiser Test (Check for free amines) Wash2->Kaiser Kaiser->Deprotection Repeat for next AA Cleavage Cleavage from Resin (TFA Cocktail) Kaiser->Cleavage After final AA Precipitation Precipitate with Cold Diethyl Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification hplc_workflow cluster_prep Sample & System Preparation cluster_run Purification Run cluster_post Post-Purification Crude Dissolve Crude Peptide (e.g., 5% Acetonitrile/Water) Filter Filter Sample (0.22 µm) Crude->Filter Inject Inject Sample Filter->Inject Equilibrate Equilibrate C18 Column with Mobile Phase A Equilibrate->Inject Gradient Apply Gradient Elution (Increasing %B) Inject->Gradient Detect Monitor Elution at 210-220 nm Gradient->Detect Collect Collect Fractions of Target Peak Detect->Collect Analyze Analyze Fractions (Analytical HPLC/MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize to Obtain Pure Peptide Powder Pool->Lyophilize signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_NFkB NF-κB Pathway cluster_JNK MAPK/JNK Pathway cluster_Rho Rho GTPase Pathway cluster_nucleus Nucleus IL1R IL-1R / IL-1RAcP Receptor Complex MyD88 MyD88 IL1R->MyD88 MKK MKKs IL1R->MKK Inhibits Rho RhoA IL1R->Rho Inhibits IL1 IL-1β IL1->IL1R Binds RYTVELA D-(RYTVELA) RYTVELA->IL1R Allosteric Inhibition JNK JNK ROCK ROCK TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK TRAF6->MKK TRAF6->Rho NFkB NF-κB IKK->NFkB Activates Inflammation Inflammatory Gene Expression NFkB->Inflammation Preserved MKK->JNK Activates JNK->Inflammation Rho->ROCK Activates ROCK->Inflammation

References

An In-Depth Technical Guide to the d-(RYTVELA) Amino Acid Sequence: An Allosteric Modulator of the IL-1 Receptor for Inflammatory Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The d-(RYTVELA) peptide, also known as rytvela, is a synthetic seven-amino-acid sequence composed of D-isomers, conferring resistance to proteolytic degradation. It functions as a novel, first-in-class allosteric antagonist of the Interleukin-1 receptor (IL-1R). By binding to a site distinct from the IL-1 ligand binding site, rytvela exhibits biased antagonism, selectively inhibiting the pro-inflammatory mitogen-activated protein kinase (MAPK) and Rho-associated coiled-coil containing protein kinase (RhoK) signaling pathways, while preserving the crucial immune surveillance functions of the Nuclear Factor-kappa B (NF-κB) pathway. This unique mechanism of action has positioned rytvela as a promising therapeutic candidate for a range of inflammatory conditions, with a primary focus on the prevention of preterm birth and the mitigation of associated fetal and neonatal inflammatory injuries. This technical guide provides a comprehensive analysis of d-(RYTVELA), detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols for its characterization.

Introduction

Interleukin-1 (IL-1) is a pleiotropic cytokine that plays a central role in the inflammatory response. Dysregulation of IL-1 signaling is implicated in a wide array of inflammatory diseases. The d-(RYTVELA) peptide has emerged as a significant advancement in the modulation of IL-1R signaling. Its allosteric and biased antagonism offers a more targeted therapeutic approach compared to traditional competitive antagonists, potentially reducing off-target effects and preserving essential immune functions. This document serves as a technical resource for researchers and drug development professionals engaged in the study and application of d-(RYTVELA).

Mechanism of Action: Biased Allosteric Antagonism of IL-1R

d-(RYTVELA) binds to the IL-1 receptor accessory protein (IL-1RAcP), a co-receptor essential for IL-1 signaling. This binding event does not prevent IL-1α or IL-1β from associating with the primary receptor, IL-1R1. Instead, it induces a conformational change in the receptor complex that selectively impedes the recruitment and activation of downstream signaling adaptors leading to MAPK and RhoK activation. Crucially, this allosteric modulation does not affect the signaling cascade that leads to the activation of NF-κB.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_RhoK RhoK Pathway cluster_NFkB NF-κB Pathway IL-1R1 IL-1R1 MyD88 MyD88 IL-1R1->MyD88 IL-1RAcP IL-1RAcP IL-1RAcP->MyD88 IL-1 IL-1 IL-1->IL-1R1 Binds d-(RYTVELA) d-(RYTVELA) d-(RYTVELA)->IL-1RAcP Binds (Allosteric) TAK1 TAK1 MKKs MKKs d-(RYTVELA)->MKKs Inhibits RhoA RhoA ROCK ROCK d-(RYTVELA)->ROCK Inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TRAF6->TAK1 IKK Complex IKK Complex TRAF6->IKK Complex TAK1->MKKs p38/JNK p38/JNK MKKs->p38/JNK AP-1 AP-1 p38/JNK->AP-1 Inflammation Inflammation AP-1->Inflammation RhoA->ROCK Myosin Light Chain Myosin Light Chain ROCK->Myosin Light Chain Cell Contraction Cell Contraction Myosin Light Chain->Cell Contraction IκBα Degradation IκBα Degradation IKK Complex->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation Immune Surveillance Immune Surveillance NF-κB Translocation->Immune Surveillance

Figure 1: d-(RYTVELA) Signaling Pathway.

Quantitative Data Summary

The preclinical efficacy of d-(RYTVELA) has been demonstrated in various animal models of inflammation-induced preterm birth. The following tables summarize key quantitative findings from these studies.

Table 1: Efficacy of d-(RYTVELA) in a Murine Model of LPS-Induced Preterm Birth
Treatment GroupDose (mg/kg/day, s.c.)nPreterm Birth Rate (%)Neonate Survival Rate (%)Reference
Vehicle + LPS-208525[1]
d-(RYTVELA) + LPS0.5106050[1]
d-(RYTVELA) + LPS1.0154070[1]
d-(RYTVELA) + LPS2.0152580[1]

Data from Habelrih et al., 2023.[1]

Table 2: Efficacy of d-(RYTVELA) in a Murine Model of IL-1β-Induced Preterm Birth
Treatment GroupDose (mg/kg/day, s.c.)nPreterm Birth Rate (%)Neonate Survival Rate (%)Reference
Vehicle + IL-1β-188030[1]
d-(RYTVELA) + IL-1β1.0125065[1]
d-(RYTVELA) + IL-1β2.0123075[1]

Data from Habelrih et al., 2023.[1]

Table 3: Effects of d-(RYTVELA) in an Ovine Model of Chorioamnionitis
Treatment GroupnAmniotic Fluid MCP-1 (pg/mL) at 48hFetal Skin IL-1β mRNA (relative expression)Reference
Saline7150 ± 251.0 ± 0.2[2]
LPS10850 ± 1208.5 ± 1.5[2]
LPS + d-(RYTVELA)7400 ± 753.5 ± 0.8[2]

Data are presented as mean ± SEM. *p < 0.05 compared to LPS group. Data from Takahashi et al., 2021.[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of d-(RYTVELA).

Animal Models of Preterm Birth

cluster_mouse Murine Model (LPS/IL-1β Induced) cluster_sheep Ovine Model (Chorioamnionitis) Pregnant CD-1 Mice (GD 16) Pregnant CD-1 Mice (GD 16) Induction Induction Pregnant CD-1 Mice (GD 16)->Induction Gestational Day 16 LPS (10 µg, i.p.) LPS (10 µg, i.p.) Induction->LPS (10 µg, i.p.) IL-1β (1 µg/kg, i.u.) IL-1β (1 µg/kg, i.u.) Induction->IL-1β (1 µg/kg, i.u.) d-(RYTVELA) Treatment d-(RYTVELA) (s.c.) GD 16-18.5 LPS (10 µg, i.p.)->d-(RYTVELA) Treatment IL-1β (1 µg/kg, i.u.)->d-(RYTVELA) Treatment Outcome Assessment Preterm Birth Rate Neonate Survival d-(RYTVELA) Treatment->Outcome Assessment Pregnant Ewes (GD 95) Pregnant Ewes (GD 95) Catheter Placement Catheter Placement Pregnant Ewes (GD 95)->Catheter Placement LPS Induction (10mg, i.a.) LPS Induction (10mg, i.a.) Catheter Placement->LPS Induction (10mg, i.a.) Intra-amniotic d-(RYTVELA) Treatment (24h post-LPS) d-(RYTVELA) Treatment (24h post-LPS) LPS Induction (10mg, i.a.)->d-(RYTVELA) Treatment (24h post-LPS) i.a. and i.v. Sample Collection Sample Collection d-(RYTVELA) Treatment (24h post-LPS)->Sample Collection Amniotic Fluid, Fetal Tissue Analysis Analysis Sample Collection->Analysis

Figure 2: Experimental Workflows for Preclinical Models.

4.1.1. Lipopolysaccharide (LPS)-Induced Preterm Birth in Mice

  • Animals: Time-mated pregnant CD-1 mice are used. The day a vaginal plug is observed is designated as gestational day (GD) 0.5.

  • Induction: On GD 16, a single intraperitoneal (i.p.) injection of 10 µg of LPS (from E. coli O55:B5) in sterile saline is administered.

  • Treatment: d-(RYTVELA) is dissolved in sterile saline and administered subcutaneously (s.c.) at doses ranging from 0.5 to 2.0 mg/kg/day, starting from GD 16 and continuing until GD 18.5.

  • Outcome Measures: The primary outcomes are the rate of preterm birth (delivery before GD 18.5) and the survival rate of neonates at 24 hours post-delivery.

4.1.2. Interleukin-1β (IL-1β)-Induced Preterm Birth in Mice

  • Animals: As described in 4.1.1.

  • Induction: On GD 16, a single intrauterine (i.u.) injection of 1 µg/kg of recombinant mouse IL-1β is administered.

  • Treatment: As described in 4.1.1.

  • Outcome Measures: As described in 4.1.1.

4.1.3. Chorioamnionitis in Sheep

  • Animals: Pregnant ewes with singleton fetuses at approximately 95 days of gestation.

  • Surgical Preparation: Fetal jugular and intra-amniotic (i.a.) catheters are surgically placed.

  • Induction: 24 hours after surgery, 10 mg of LPS is administered into the amniotic cavity via the i.a. catheter.

  • Treatment: 24 hours post-LPS administration, d-(RYTVELA) is administered both intra-amniotically (0.3 mg/kg fetal weight) and intravenously to the fetus (1.0 mg/kg fetal weight).

  • Sample Collection: Amniotic fluid is collected serially, and fetal tissues are collected at necropsy.

Cytokine Quantification

4.2.1. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Preparation: Uterine or other tissue samples are homogenized in a lysis buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant is collected.

  • Assay Procedure: A standard sandwich ELISA protocol is followed using commercially available kits for the specific cytokines of interest (e.g., IL-1β, TNF-α, MCP-1). Briefly, plates are coated with a capture antibody, followed by blocking, sample incubation, addition of a biotinylated detection antibody, and finally, a streptavidin-HRP conjugate. The reaction is developed with a substrate solution, and the absorbance is read at 450 nm. A standard curve is used to determine cytokine concentrations.

4.2.2. Real-Time Quantitative PCR (RT-qPCR)

  • RNA Extraction: Total RNA is extracted from tissues using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit.

  • qPCR: The qPCR reaction is performed using a SYBR Green-based master mix and primers specific for the target cytokines and a housekeeping gene (e.g., GAPDH). The reaction is run on a real-time PCR system, and the relative expression of the target genes is calculated using the ΔΔCt method.

Signaling Pathway Analysis

cluster_western Western Blot cluster_glisa G-LISA (RhoA Activity) cluster_if Immunofluorescence (NF-κB Translocation) Cell Culture/Tissue Cell Culture/Tissue Stimulation (IL-1β) Stimulation (IL-1β) Cell Culture/Tissue->Stimulation (IL-1β) Cell Lysis Cell Lysis Stimulation (IL-1β)->Cell Lysis Fixation & Permeabilization Fixation & Permeabilization Stimulation (IL-1β)->Fixation & Permeabilization Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Lysate Incubation in Rho-GTP Binding Plate Lysate Incubation in Rho-GTP Binding Plate Protein Quantification->Lysate Incubation in Rho-GTP Binding Plate Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody (p-p38, p-JNK, total p38, total JNK) Blocking->Primary Antibody Incubation Primary Antibody (anti-p65) Primary Antibody (anti-p65) Blocking->Primary Antibody (anti-p65) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Washing Washing Lysate Incubation in Rho-GTP Binding Plate->Washing Primary Antibody (anti-RhoA) Primary Antibody (anti-RhoA) Washing->Primary Antibody (anti-RhoA) Secondary Antibody (HRP) Secondary Antibody (HRP) Primary Antibody (anti-RhoA)->Secondary Antibody (HRP) Colorimetric Detection Colorimetric Detection Secondary Antibody (HRP)->Colorimetric Detection Cell Culture Cell Culture Cell Culture->Stimulation (IL-1β) Fixation & Permeabilization->Blocking Secondary Antibody (Fluorescent) Secondary Antibody (Fluorescent) Primary Antibody (anti-p65)->Secondary Antibody (Fluorescent) Nuclear Staining (DAPI) Nuclear Staining (DAPI) Secondary Antibody (Fluorescent)->Nuclear Staining (DAPI) Microscopy Microscopy Nuclear Staining (DAPI)->Microscopy

Figure 3: Workflow for Signaling Pathway Analysis.

4.3.1. Western Blot for MAPK Phosphorylation

  • Cell Culture and Stimulation: Cells (e.g., myometrial cells) are serum-starved and then stimulated with IL-1β for various time points in the presence or absence of d-(RYTVELA).

  • Protein Extraction: Cells are lysed in RIPA buffer with phosphatase and protease inhibitors.

  • SDS-PAGE and Transfer: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of p38 and JNK MAPKs. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

4.3.2. RhoA Activity Assay (G-LISA)

  • Sample Preparation: Cell lysates are prepared according to the G-LISA kit manufacturer's instructions.

  • Assay Procedure: The assay is performed in a 96-well plate coated with a Rho-GTP binding protein. Lysates are added to the wells, and active, GTP-bound RhoA binds to the plate. The bound RhoA is detected using a specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

4.3.3. NF-κB Translocation Assay (Immunofluorescence)

  • Cell Culture and Treatment: Cells grown on coverslips are treated with IL-1β with or without d-(RYTVELA).

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

  • Staining: Cells are blocked and then incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.

  • Imaging: The localization of p65 is visualized by fluorescence microscopy.

Conclusion

The d-(RYTVELA) amino acid sequence represents a significant innovation in the field of anti-inflammatory therapeutics. Its unique mechanism of biased allosteric antagonism of the IL-1R allows for the targeted inhibition of pro-inflammatory signaling pathways while preserving essential immune functions. The robust preclinical data, particularly in the context of preventing preterm birth, underscore its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of d-(RYTVELA) and other biased allosteric modulators. Further research will be crucial to translate these promising preclinical findings into clinical applications for a range of inflammatory diseases.

References

An In-depth Technical Guide to the Three-Dimensional Structure Prediction of d-(RYTVELA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

d-(RYTVELA), also known as rytvela, is a synthetic heptapeptide composed entirely of d-amino acids. It has emerged as a promising first-in-class therapeutic agent due to its function as a selective allosteric inhibitor of the Interleukin-1 Receptor (IL-1R). By modulating inflammatory pathways without causing broad immunosuppression, rytvela presents a novel approach for treating inflammation-driven conditions, most notably preterm birth (PTB) and associated fetal injuries[1][2]. The unique composition of d-amino acids confers high stability and resistance to proteolytic degradation[3]. Despite extensive preclinical evaluation of its efficacy, no experimental three-dimensional structure of d-(RYTVELA) has been determined to date. This guide provides a comprehensive overview of the computational methodologies required to predict its 3D structure, details its mechanism of action within the IL-1R signaling pathway, and summarizes key preclinical experimental data.

Physicochemical Properties and Rationale for d-Amino Acid Composition

The primary structure and fundamental properties of d-(RYTVELA) are essential for any structural prediction endeavor. The peptide consists of the amino acid sequence Arginine-Tyrosine-Threonine-Valine-Glutamic Acid-Leucine-Alanine, with each residue in the dextrorotatory (d) stereoisomer form. This d-configuration is a critical design feature intended to enhance the peptide's stability in biological systems by increasing its resistance to proteases[3].

PropertyValueNotes
Sequence d-Arg-d-Tyr-d-Thr-d-Val-d-Glu-d-Leu-d-AlaAll amino acids are d-isomers.
Molecular Formula C40H68N10O12Calculated based on the amino acid composition.
Average Molecular Weight 897.03 g/mol Calculated based on the amino acid composition.
Theoretical pI 6.03Predicted using computational tools; can vary with conditions.
Therapeutic Target Interleukin-1 Receptor (IL-1R)Acts as a non-competitive, allosteric inhibitor[3][4].
Key Feature All-d-amino acid compositionProvides enhanced stability and resistance to proteolysis[3].

Computational 3D Structure Prediction

Given the absence of an experimental structure, in silico methods are paramount for elucidating the three-dimensional conformation of d-(RYTVELA). Standard prediction servers are often limited to l-amino acids; therefore, specialized tools capable of handling non-natural residues are required.

Recommended Computational Workflow

The prediction of a d-peptide structure is best approached using ab initio (from the beginning) modeling, which relies on principles of physics and chemistry to predict structure from sequence alone[5][6][7]. A robust workflow involves initial structure prediction followed by refinement using molecular dynamics simulations. The PEPstrMOD server is a suitable tool for this purpose, as it is specifically designed to predict structures for peptides containing modified residues, including d-amino acids[8][9][10][11].

G seq d-(RYTVELA) Sequence Input (Specify d-amino acids) pepstrmod PEPstrMOD Server/ Ab Initio Modeling seq->pepstrmod Initial Prediction md_setup System Setup for MD (Solvation, Ionization) pepstrmod->md_setup Generate Initial Model(s) em Energy Minimization md_setup->em equil System Equilibration (NVT and NPT ensembles) em->equil prod_md Production MD Simulation (e.g., 50-100 ns) equil->prod_md analysis Trajectory Analysis (Clustering, RMSD) prod_md->analysis Generate Trajectory final_model Final Predicted 3D Structure Ensemble analysis->final_model Identify Stable Conformations

Figure 1: Computational workflow for d-(RYTVELA) structure prediction.
Detailed Experimental Protocol: Molecular Dynamics Simulation

The following protocol outlines the steps for refining a predicted d-(RYTVELA) structure using GROMACS, a widely used molecular dynamics engine. This protocol assumes an initial 3D model has been generated (e.g., via PEPstrMOD).

  • System Preparation:

    • Input: A PDB file of the initial d-(RYTVELA) model.

    • Force Field: Select a force field compatible with d-amino acids, such as AMBER or a custom-parameterized GROMOS field. The PEPstrMOD server integrates force field libraries like Forcefield_NCAA to handle such residues[10][11].

    • Topology Generation: Use the pdb2gmx tool in GROMACS to generate the molecular topology, ensuring the force field correctly interprets the d-amino acid stereochemistry.

  • Solvation and Ionization:

    • Define a simulation box (e.g., cubic, dodecahedron) with a minimum distance of 1.0 nm between the peptide and the box edge.

    • Solvate the system with a suitable water model, such as TIP3P[12].

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

  • Energy Minimization:

    • Perform energy minimization using the steepest descent algorithm to remove steric clashes and unfavorable contacts in the initial solvated structure[12]. This step ensures the system is at a local energy minimum before heating.

  • System Equilibration:

    • Conduct a two-phase equilibration. First, perform a simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature (e.g., at 300 K).

    • Second, run a simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density of the system. Positional restraints on the peptide backbone are typically applied and gradually released during equilibration.

  • Production Molecular Dynamics:

    • Run the production simulation for a duration sufficient to sample the conformational space of the peptide (e.g., 50-100 nanoseconds or longer)[13]. No restraints are applied during this phase.

    • Save the trajectory and energy data at regular intervals for subsequent analysis.

  • Analysis:

    • Analyze the trajectory for convergence by calculating the Root Mean Square Deviation (RMSD) of the peptide backbone over time.

    • Perform cluster analysis to identify the most populated and stable conformations, which represent the final predicted 3D structure ensemble.

Biological Mechanism of Action: Allosteric Inhibition of IL-1R

d-(RYTVELA) functions as a biased, allosteric inhibitor of the IL-1 Receptor[3][4]. Upon binding of its cognate ligand (IL-1α or IL-1β), IL-1R1 recruits the IL-1R accessory protein (IL-1RAcP). This dimerization initiates downstream signaling through adaptor proteins like MyD88 and TRAF6, leading to the activation of two major pathways: the NF-κB pathway, crucial for immune surveillance, and the MAPK/JNK and RhoK pathways, which are strongly associated with pro-inflammatory responses[1][3][4].

Rytvela binds to IL-1R at a site remote from the IL-1 binding pocket. This allosteric interaction selectively blocks the signal transduction leading to MAPK (p38/JNK) and RhoK activation while preserving the NF-κB pathway[1][3][4][14]. This "functional selectivity" allows rytvela to quell detrimental inflammation without compromising essential immune functions[4][15].

G cluster_membrane Cell Membrane IL1R IL-1R1 IL1RAcP IL-1RAcP IL1R->IL1RAcP Dimerizes MyD88 MyD88 IL1RAcP->MyD88 Recruits IL1 IL-1β IL1->IL1R Binds Rytvela d-(RYTVELA) Rytvela->IL1R Allosteric Binding MAPK_JNK MAPK / JNK (p38, JNK) Rytvela->MAPK_JNK Inhibits RhoK RhoK Rytvela->RhoK Inhibits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->MAPK_JNK TAK1->RhoK IKK IKK Complex TAK1->IKK Inflammation Pro-Inflammatory Gene Expression MAPK_JNK->Inflammation RhoK->Inflammation NFkB NF-κB IKK->NFkB Immunity Immune Surveillance (Preserved) NFkB->Immunity

Figure 2: IL-1R signaling pathway showing the selective inhibition by d-(RYTVELA).

Summary of In Vivo Preclinical Studies

The efficacy of d-(RYTVELA) has been demonstrated in multiple preclinical animal models of inflammation-induced preterm birth. These studies provide critical data on effective dosages and outcomes.

Animal ModelInflammatory Stimulusd-(RYTVELA) Dosage & AdministrationKey OutcomesReference(s)
Pregnant CD-1 Mice Lipopolysaccharide (LPS), 10 µg, i.p.0.1 - 4.0 mg/kg/day, s.c. (EMAX at 2 mg/kg/day)Reduced LPS-induced preterm births by 70%.[3][14]
Pregnant CD-1 Mice Interleukin-1β (IL-1β), 1 µg/kg, i.u.0.1 - 4.0 mg/kg/day, s.c. (EMAX at 2 mg/kg/day)Reduced IL-1β-induced preterm births by 60%; increased neonate survival by 65%.[3][14][15]
Preterm Sheep LPS, 10 mg, intra-amniotic (IA)0.3 mg/kg IA & 1 mg/kg fetal IV (single dose)Partially reduced fetal and amniotic fluid inflammation; significantly lowered MCP-1 in amniotic fluid and IL-1β in fetal skin.[4][16][17][18]
Detailed Experimental Protocol: LPS-Induced Preterm Birth in Mice

This protocol is a representative example of how the anti-inflammatory effects of d-(RYTVELA) are evaluated in vivo, based on published studies[3][14][19][20][21][22].

  • Animal Model:

    • Use timed-pregnant CD-1 mice. Gestational day (GD) 0.5 is defined as the morning a vaginal plug is observed.

  • Induction of Preterm Labor:

    • On GD 16, administer a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli at a dose of 10 µg per mouse to induce inflammation and subsequent preterm labor.

  • Treatment Administration:

    • Administer d-(RYTVELA) via subcutaneous (s.c.) injection.

    • Dose-Response Study: Administer varying doses (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 mg/kg/day) from GD 16 until GD 18.5. The control group receives a vehicle (e.g., saline) injection.

    • Duration Study: Administer the optimal dose (e.g., 2 mg/kg/day) for varying durations (e.g., 24, 36, or 48 hours) following the LPS challenge.

  • Outcome Assessment:

    • Primary Endpoint (Preterm Birth): Monitor mice for delivery. Preterm birth is defined as delivery before GD 18.5. Record the rate of prematurity in each group.

    • Secondary Endpoints (Neonate Viability): Record the number of live and dead pups at birth and monitor survival rates.

    • Inflammatory Marker Analysis: On GD 17.5, euthanize a subset of mice. Collect gestational tissues (uterus, placenta) and maternal serum. Quantify levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and uterine activation proteins using RT-qPCR and ELISA[14].

Conclusion

d-(RYTVELA) is a rationally designed d-heptapeptide with significant therapeutic potential as a selective anti-inflammatory agent. While an experimentally determined three-dimensional structure is not yet available, this guide outlines a robust computational framework for its prediction and refinement. The proposed workflow, centered on specialized tools like PEPstrMOD and molecular dynamics simulations, can provide crucial structural insights. This structural information, when integrated with the well-documented allosteric mechanism of action and extensive preclinical data, will empower researchers and drug developers to further optimize this promising therapeutic candidate and explore its full potential in treating inflammatory diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of d-(RYTVELA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular weight and isoelectric point of the synthetic peptide d-(RYTVELA), also known as Rytvela. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in this peptide. This document includes a summary of its physicochemical properties, detailed experimental protocols for their determination, and a workflow for its characterization.

d-(RYTVELA) is a seven-amino-acid peptide composed of all D-isomers of the constituent amino acids[1]. It has been identified as a potent and selective allosteric negative modulator of the interleukin-1 receptor (IL-1R)[1][2]. Its function as an inhibitor of IL-1-induced signaling pathways makes it a person of interest in therapeutic research, particularly in the context of inflammatory conditions[3][4][5].

Physicochemical Data Summary

The fundamental physicochemical properties of d-(RYTVELA) are summarized in the table below. These values are crucial for its handling, formulation, and application in experimental settings.

ParameterValueMethod
Molecular Weight 850.96 g/mol [1][3]Calculated from the elemental composition (C38H62N10O12)[1] and commonly confirmed via Mass Spectrometry.
Theoretical Isoelectric Point (pI) 6.85Calculated based on the pKa values of the ionizable groups of the constituent D-amino acids.

Experimental Protocols

Accurate determination of the molecular weight and isoelectric point is critical for the verification and characterization of synthetic peptides. The following sections detail standard methodologies for these measurements.

Determination of Molecular Weight by Mass Spectrometry

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular mass of macromolecules. The peptide in solution is aerosolized into fine droplets, and a high voltage is applied to create charged ions. The solvent evaporates, leaving the charged peptide ions, which are then guided into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized d-(RYTVELA) peptide in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., 0.1% formic acid) to facilitate protonation. A typical starting concentration is 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µM for direct infusion into the mass spectrometer.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

    • Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode, as the arginine residue and the N-terminus are readily protonated. The expected m/z values will correspond to the protonated molecular ions [M+H]+, [M+2H]2+, etc.

    • The primary ion to observe for d-(RYTVELA) would be [M+H]+ at approximately m/z 851.97.

  • Data Analysis:

    • Process the raw data using the instrument's software to obtain the mass spectrum.

    • Identify the peaks corresponding to the different charge states of the peptide.

    • Deconvolute the series of multiply charged ions to determine the neutral molecular mass of the peptide. The observed mass should be within a few parts per million (ppm) of the theoretical molecular weight (850.96 Da).

Determination of Isoelectric Point by Capillary Isoelectric Focusing (cIEF)

Principle: Capillary Isoelectric Focusing (cIEF) is a high-resolution technique used to separate molecules based on their isoelectric point (pI). A capillary is filled with a solution containing the sample and a mixture of carrier ampholytes, which are small molecules with a wide range of pI values. When a high voltage is applied, the ampholytes create a stable pH gradient within the capillary. The sample molecules migrate through this gradient until they reach a pH equal to their pI, at which point they have no net charge and stop moving.

Methodology:

  • Sample Preparation:

    • Dissolve the d-(RYTVELA) peptide in deionized water to a concentration of approximately 0.5-1.0 mg/mL.

    • Prepare the separation mixture by combining the peptide solution with carrier ampholytes that cover the expected pI range (e.g., pH 3-10) and pI markers for calibration.

  • Instrumentation and Analysis:

    • Use a cIEF instrument with a coated capillary to minimize electroosmotic flow.

    • Fill the capillary with the sample and ampholyte mixture.

    • Place the ends of the capillary into an anolyte (acidic solution, e.g., phosphoric acid) and a catholyte (basic solution, e.g., sodium hydroxide).

    • Apply a high voltage to initiate the focusing process. The ampholytes will form the pH gradient, and the peptide will migrate to its isoelectric point. This step typically takes several minutes.

    • After focusing, mobilize the separated zones past a detector (typically a UV detector at 280 nm, as the peptide contains a tyrosine residue) by applying pressure or a chemical mobilizer.

  • Data Analysis:

    • The resulting electropherogram will show peaks corresponding to the pI markers and the sample.

    • Create a calibration curve by plotting the migration times of the pI markers against their known pI values.

    • Determine the pI of d-(RYTVELA) by interpolating its migration time on the calibration curve.

Visualizations

Workflow for Peptide Characterization

The following diagram illustrates a standard workflow for the synthesis and characterization of a synthetic peptide such as d-(RYTVELA).

Peptide_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude Crude Peptide Cleavage->Crude Purification RP-HPLC Purification Crude->Purification Pure Pure Peptide (>95%) Purification->Pure MS Mass Spectrometry (Molecular Weight) Pure->MS cIEF Isoelectric Focusing (Isoelectric Point) Pure->cIEF AAA Amino Acid Analysis (Sequence Verification) Pure->AAA Final Final Characterized d-(RYTVELA) MS->Final cIEF->Final AAA->Final

Caption: A logical workflow for the synthesis and characterization of d-(RYTVELA).

Signaling Pathway Inhibition by d-(RYTVELA)

d-(RYTVELA) acts as an allosteric inhibitor of the IL-1 receptor, selectively blocking downstream signaling pathways.

Signaling_Pathway IL1 IL-1 IL1R IL-1 Receptor IL1->IL1R Binds MAPK MAPK Pathway (e.g., JNK, p38) IL1R->MAPK Blocked NFkB NF-κB Pathway IL1R->NFkB Preserved RYTVELA d-(RYTVELA) RYTVELA->IL1R Allosteric Inhibition Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation Immunity Immune Vigilance NFkB->Immunity

Caption: d-(RYTVELA) selectively inhibits the MAPK pathway while preserving NF-κB signaling.

References

Solubility and Handling of d-(RYTVELA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-(RYTVELA), also known as rytvela, is a synthetic seven amino acid D-peptide antagonist of the Interleukin-1 Receptor (IL-1R).[1][2] Comprised entirely of D-isomers (H-Arg-Tyr-Thr-Val-Glu-Leu-Ala-OH), this peptide offers enhanced stability and resistance to proteases.[1] It functions as an allosteric inhibitor, selectively modulating IL-1R signaling by blocking the MAP-Kinase and RhoK pathways while preserving the crucial NF-κB pathway for immune vigilance.[1][2] This unique mechanism of action makes it a promising therapeutic candidate for preventing inflammation-driven conditions such as preterm birth.[1][3][4] Proper solubilization is a critical first step for any in-vitro or in-vivo application. This guide provides a comprehensive overview of the predicted solubility of d-(RYTVELA) and a detailed protocol for systematic solubility testing.

Physicochemical Properties and Predicted Solubility

To determine an effective solubilization strategy, one must first analyze the peptide's amino acid composition and overall charge.[5][6][7]

Sequence: (D-Arg) - (D-Tyr) - (D-Thr) - (D-Val) - (D-Glu) - (D-Leu) - (D-Ala)

Analysis of Residues:

  • Basic (Positively Charged): Arginine (R)

  • Acidic (Negatively Charged): Glutamic Acid (E)

  • Hydrophobic: Valine (V), Leucine (L), Alanine (A)

  • Polar, Uncharged: Tyrosine (Y), Threonine (T)

Net Charge Calculation: A common method to predict solubility is to calculate the peptide's net charge at neutral pH.[6][8]

  • Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminus.

  • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.

For d-(RYTVELA):

  • N-terminus: +1

  • Arginine (R): +1

  • Glutamic Acid (E): -1

  • C-terminus: -1

  • Total Net Charge: (+1) + (+1) + (-1) + (-1) = 0

A peptide with a net charge of zero is considered neutral.[9] Neutral peptides, especially those containing a mix of hydrophobic and hydrophilic residues, can be challenging to dissolve directly in aqueous buffers and may require the use of organic solvents.[8][9][10] The sequence contains approximately 43% hydrophobic residues (V, L, A), suggesting that it may have limited solubility in purely aqueous solutions.[8]

Initial Recommendations:

  • For neutral peptides, the recommended starting point is a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), followed by dilution with an aqueous buffer.[9][10]

  • Trifluoroacetic acid (TFA) salts, often present from HPLC purification, can enhance the solubility of peptides in aqueous solutions.[2]

  • Sonication can be used to break up particles and increase the rate of dissolution.[8][10]

Quantitative Solubility Data

Solvent/Buffer SystemMolarity / pHTemperature (°C)Max. Solubility (mg/mL)Observations (e.g., Clear, Cloudy, Precipitate)
Deionized WaterN/A25
PBSpH 7.425
Tris BufferpH 7.425
10% Acetic AcidN/A25
0.1% Ammonium BicarbonateN/A25
DMSON/A25
DMFN/A25
Acetonitrile/Water (1:1)N/A25

Experimental Protocol for Solubility Testing

This protocol provides a systematic approach to determine the optimal solvent for d-(RYTVELA). It is crucial to use a small, sacrificial amount of the peptide for initial testing to avoid wasting the entire sample.[6][9][10]

Materials:

  • Lyophilized d-(RYTVELA) peptide

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes

  • Solvents: Deionized sterile water, PBS (pH 7.4), DMSO (spectroscopic grade), DMF.

Procedure:

  • Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.[8] Allow the vial to warm to room temperature in a desiccator.[11]

  • Initial Test Aliquot: Weigh out a small, precise amount of peptide (e.g., 1 mg) into a sterile microcentrifuge tube. This will be your test aliquot.

  • Stepwise Solubilization Strategy: a. Water First: Add a small volume of sterile deionized water to the test aliquot to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly for 30 seconds. Observe the solution. If it is not clear, proceed to the next step. b. Sonication: Place the tube in a bath sonicator for 5-10 minutes, avoiding excessive heating of the sample.[8] Check for clarity. If the peptide remains insoluble, it is likely poorly soluble in water. c. Organic Solvent: If the peptide is insoluble in water, lyophilize the sample to remove the water. Once dry, add a minimal volume of DMSO (e.g., 20-50 µL) to the same 1 mg aliquot.[5][9] Vortex until the peptide is completely dissolved. Peptides are often more soluble in a pure organic solvent before the addition of aqueous buffers.[7] d. Aqueous Dilution: Once a clear stock solution in DMSO is achieved, slowly add your desired aqueous buffer (e.g., PBS pH 7.4) dropwise while vortexing to reach the final desired concentration.[7][9] e. Observation: If the solution becomes cloudy or forms a precipitate upon adding the aqueous buffer, the solubility limit in that mixed solvent system has been exceeded.[10]

  • Documentation: Carefully record the volumes and solvents used, the final concentration achieved, and the visual appearance of the solution in the table provided in Section 2.

  • Storage: Once dissolved, peptide solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or below.[9]

Visualization of d-(RYTVELA) Mechanism of Action

d-(RYTVELA) acts as an allosteric modulator of the IL-1 Receptor. Upon binding of Interleukin-1 (IL-1), the receptor complex typically activates multiple downstream signaling cascades. Rytvela selectively inhibits the pro-inflammatory Mitogen-Activated Protein Kinase (MAPK) and Rho Kinase (RhoK) pathways, while leaving the Nuclear Factor kappa B (NF-κB) pathway, which is important for host defense, intact.[1][2]

IL1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IL1 IL-1β IL1R IL-1R IL1->IL1R MyD88 MyD88 IL1RAcP IL-1RAcP IL1RAcP->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK_pathway MAPK Pathway (JNK/p38) TRAF6->MAPK_pathway NFkB_pathway IKK Complex TRAF6->NFkB_pathway RhoK_pathway RhoK Pathway TRAF6->RhoK_pathway Inflammation Pro-inflammatory Gene Expression MAPK_pathway->Inflammation NFkB NF-κB NFkB_pathway->NFkB RhoK_pathway->Inflammation Immunity Immune Vigilance Gene Expression NFkB->Immunity Translocates to Nucleus Rytvela d-(RYTVELA) Rytvela->IL1RAcP Allosteric Inhibition Rytvela->MAPK_pathway Rytvela->RhoK_pathway

Caption: IL-1R signaling pathway and the inhibitory effect of d-(RYTVELA).

References

An In-depth Technical Guide to the Stability and Degradation Pathways of d-(RYTVELA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-(RYTVELA), also known as rytvela or 101.10, is a synthetic all-D-amino acid heptapeptide (H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-NH₂) under preclinical investigation as a first-in-class anti-inflammatory therapeutic.[1][2] It functions as a non-competitive, allosteric antagonist of the Interleukin-1 (IL-1) receptor, a key mediator in inflammatory signaling pathways.[1][3][4] The incorporation of D-amino acids is a deliberate design strategy to enhance the peptide's stability and resistance to enzymatic degradation, a common challenge with peptide-based therapeutics.[1][5] This guide provides a comprehensive overview of the known stability and degradation pathways of d-(RYTVELA), drawing on direct preclinical findings and established principles of D-peptide chemistry. It details experimental protocols for stability assessment, outlines its mechanism of action through signaling pathway diagrams, and presents available data in a structured format for clarity.

Enhanced Stability of d-(RYTVELA)

The primary determinant of d-(RYTVELA)'s stability is its composition of D-amino acids. Natural peptides composed of L-amino acids are susceptible to rapid degradation by proteases. The use of D-amino acids renders peptides significantly more resistant to these enzymes, leading to a longer in vivo circulation half-life.[5] While specific quantitative stability data for d-(RYTVELA) is not publicly available, the stability of D-peptides is generally significantly higher than their L-counterparts. For instance, some D-peptides have demonstrated plasma half-lives exceeding 48 hours.[6]

Illustrative Stability Data

The following tables provide an illustrative summary of the kind of quantitative data that would be generated during the stability assessment of a D-peptide like d-(RYTVELA).

Table 1: Illustrative Serum Stability of d-(RYTVELA) vs. L-(RYTVELA)

PeptideHalf-life in Human Serum (t½)
d-(RYTVELA) > 48 hours (estimated)
L-(RYTVELA)< 10 minutes (estimated)

Table 2: Illustrative pH Stability of d-(RYTVELA) after 24 hours at 37°C

pH% Remaining Peptide
3.0> 95%
5.0> 98%
7.4> 98%
9.0> 90%

Table 3: Illustrative Thermal Stability of Lyophilized d-(RYTVELA)

Temperature% Remaining Peptide (after 1 week)
-20°C> 99%
4°C> 99%
25°C> 95%
40°C> 90%

Note: The data in Tables 1, 2, and 3 are illustrative and based on the generally observed high stability of D-peptides. Specific experimental data for d-(RYTVELA) is not publicly available.

Potential Degradation Pathways

Even with enhanced stability, d-(RYTVELA) can undergo degradation through chemical pathways, particularly under harsh conditions such as extreme pH and high temperatures. The primary degradation pathways for peptides include hydrolysis, oxidation, and deamidation.

  • Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (D) and serine (S) residues.

  • Oxidation: The side chain of methionine (M) is susceptible to oxidation, although d-(RYTVELA) does not contain this residue. Tyrosine (Y) can also undergo oxidation.

  • Deamidation: Peptides containing asparagine (N) or glutamine (Q) can undergo deamidation. d-(RYTVELA) contains glutamic acid (E) but not glutamine.

Visualization of Potential Degradation

G Potential Chemical Degradation Pathways of d-(RYTVELA) cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_deamidation Deamidation (less likely) d_RYTVELA d-(RYTVELA) Peptide_Fragments Peptide Fragments d_RYTVELA->Peptide_Fragments Extreme pH, High Temperature Oxidized_Tyrosine Oxidized d-Tyr Residue d_RYTVELA->Oxidized_Tyrosine Oxidizing Agents No primary susceptible residues No primary susceptible residues d_RYTVELA->No primary susceptible residues

Potential Degradation Pathways

Experimental Protocols

The stability and efficacy of d-(RYTVELA) have been assessed in various preclinical studies. These protocols are designed to evaluate the peptide's pharmacodynamics and protective effects against inflammation.

In Vivo Stability and Efficacy Assessment in a Mouse Model of Preterm Birth

This protocol is adapted from studies investigating the effect of d-(RYTVELA) on inflammation-induced preterm labor.[2]

  • Animal Model: Pregnant CD-1 mice are used.

  • Induction of Inflammation: On gestational day 16, preterm labor is induced by intraperitoneal administration of lipopolysaccharide (LPS) (10 μg) or intrauterine administration of interleukin-1β (1 μg/kg).[2]

  • Treatment: d-(RYTVELA) is administered subcutaneously at various doses (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 mg/kg/day) from gestational days 16 to 18.5.[2]

  • Endpoint Analysis:

    • The rate of preterm birth (delivery before gestational day 18.5) is recorded.

    • Neonate survival and weight are evaluated.

    • Gestational tissues are collected to quantify levels of cytokines, pro-inflammatory mediators, and uterine activating proteins using RT-qPCR and ELISA.[2]

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and pathways.[7][8][9]

  • Sample Preparation: A stock solution of d-(RYTVELA) is prepared in a suitable solvent (e.g., water or a buffer).

  • Stress Conditions: Aliquots of the peptide solution are subjected to various stress conditions:

    • Acidic/Basic Hydrolysis: Incubation in HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at elevated temperatures (e.g., 60°C).

    • Oxidation: Treatment with hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Stress: Incubation of both solid peptide and peptide solution at high temperatures (e.g., 70°C).

    • Photostability: Exposure to UV light according to ICH guidelines.

  • Analysis: The stressed samples are analyzed at various time points using a stability-indicating HPLC method to separate the parent peptide from its degradation products. Mass spectrometry (LC-MS) is used to identify the structure of the degradation products.

Visualization of Experimental Workflow

G General Workflow for d-(RYTVELA) Stability Assessment cluster_preparation Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_outcome Outcome Peptide_Synthesis d-(RYTVELA) Synthesis and Purification Stock_Solution Preparation of Stock Solution Peptide_Synthesis->Stock_Solution Forced_Degradation Forced Degradation (pH, Temp, Oxidation, Light) Stock_Solution->Forced_Degradation Serum_Stability Incubation in Human Serum Stock_Solution->Serum_Stability HPLC RP-HPLC Analysis Forced_Degradation->HPLC Serum_Stability->HPLC LCMS LC-MS for Identification of Degradants HPLC->LCMS Stability_Profile Stability Profile (Half-life, Degradation Products) LCMS->Stability_Profile G Mechanism of Action of d-(RYTVELA) on IL-1 Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL1B IL-1β IL1R IL-1R1 / IL-1RAcP Complex IL1B->IL1R d_RYTVELA d-(RYTVELA) d_RYTVELA->IL1R Allosteric Inhibition MyD88 MyD88 IL1R->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPK_JNK MAPK / JNK Pathway TAK1->MAPK_JNK NFkB_Pathway IKK Complex TAK1->NFkB_Pathway AP1 AP-1 MAPK_JNK->AP1 NFkB NF-κB NFkB_Pathway->NFkB Inflammation Inflammatory Gene Expression AP1->Inflammation Immune_Vigilance Immune Vigilance NFkB->Immune_Vigilance

References

An In-depth Technical Guide on the Potential Biological Targets of d-(RYTVELA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

d-(RYTVELA), also known as rytvela or 101.10, is a synthetic heptapeptide composed of D-amino acids, rendering it resistant to proteolysis. It functions as a first-in-class, allosteric, and biased antagonist of the Interleukin-1 Receptor (IL-1R). Its primary biological target is the IL-1R, a key mediator in inflammatory signaling. Rytvela's unique mechanism of action involves selectively inhibiting specific downstream pathways of IL-1R signaling, namely the Mitogen-Activated Protein Kinase (MAPK) and Rho-associated coiled-coil containing protein kinase (RhoK) pathways, while preserving the Nuclear Factor kappa B (NF-κB) signaling cascade. This biased antagonism is significant as it allows for the modulation of detrimental inflammatory responses without compromising the NF-κB pathway's crucial role in immune surveillance. Preclinical studies have demonstrated the therapeutic potential of d-(RYTVELA) in mitigating inflammation-induced conditions, particularly in the context of preterm birth and associated neonatal complications.

Core Biological Target: Interleukin-1 Receptor (IL-1R)

The primary biological target of d-(RYTVELA) is the Interleukin-1 Receptor (IL-1R). IL-1R is a transmembrane receptor that plays a central role in initiating the inflammatory response upon binding to its ligands, primarily Interleukin-1α (IL-1α) and Interleukin-1β (IL-1β). The binding of IL-1 to IL-1R recruits the IL-1 receptor accessory protein (IL-1RAcP), leading to the formation of a signaling complex that activates downstream intracellular pathways.

d-(RYTVELA) acts as an allosteric inhibitor, meaning it binds to a site on the IL-1R that is distinct from the IL-1 binding site.[1] This non-competitive binding modulates the receptor's conformation, thereby inhibiting its signaling capacity.

Mechanism of Action: Biased Allosteric Antagonism

A key feature of d-(RYTVELA) is its function as a biased antagonist. Unlike traditional competitive antagonists that block all downstream signaling, d-(RYTVELA) selectively inhibits certain pathways while leaving others intact. Specifically, it has been shown to block the activation of the MAPK (p38 and JNK) and RhoK pathways, which are heavily implicated in inflammatory processes.[1] Crucially, the activation of the NF-κB pathway, which is essential for host defense and immune vigilance, is preserved.[1] This selective inhibition offers a significant therapeutic advantage by potentially reducing the immunosuppressive side effects associated with broad-spectrum anti-inflammatory agents.

Signaling Pathway Diagram

The following diagram illustrates the biased antagonism of d-(RYTVELA) on the IL-1R signaling pathway.

IL1R_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular IL-1 IL-1β IL-1R IL-1R IL-1->IL-1R Binds RYTVELA d-(RYTVELA) RYTVELA->IL-1R Allosteric Binding MAPK p38/JNK (MAPK Pathway) RYTVELA->MAPK Inhibits RhoK RhoK Pathway RYTVELA->RhoK Inhibits IL-1RAcP IL-1RAcP MyD88 MyD88 IL-1R->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TRAF6->MAPK TRAF6->RhoK NF-kB_Activation IKK Complex TRAF6->NF-kB_Activation AP-1 AP-1 MAPK->AP-1 Inflammation Pro-inflammatory Gene Expression RhoK->Inflammation NF-kB NF-κB NF-kB_Activation->NF-kB Immune_Vigilance Immune Vigilance & Cell Survival NF-kB->Immune_Vigilance AP-1->Inflammation Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Animal_Model Pregnant CD-1 Mice (Gestational Day 16) Induction Induce Preterm Labor (i.p. LPS injection) Animal_Model->Induction Control Vehicle Control (e.g., Saline) Induction->Control Treatment d-(RYTVELA) (Subcutaneous injection, varying doses and durations) Induction->Treatment Observation Monitor for Preterm Birth (Delivery < GD 18.5) Control->Observation Treatment->Observation Neonate_Assessment Assess Neonate Survival and Weight Observation->Neonate_Assessment Tissue_Collection Collect Gestational Tissues (GD 17.5) Observation->Tissue_Collection Statistical_Analysis Statistical Analysis of Preterm Birth Rates & Survival Observation->Statistical_Analysis Neonate_Tissues Collect Neonatal Tissues (Postnatal Day 5-7) Neonate_Assessment->Neonate_Tissues Neonate_Assessment->Statistical_Analysis Molecular_Analysis RT-qPCR & ELISA on Gestational Tissues Tissue_Collection->Molecular_Analysis Histology Histological Analysis of Neonatal Organs Neonate_Tissues->Histology

References

In Silico Binding Affinity of d-(RYTVELA): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-(RYTVELA), also known as rytvela or 101.10, is a synthetic all-D-amino acid heptapeptide that has demonstrated significant therapeutic potential as an allosteric modulator of the Interleukin-1 receptor (IL-1R). It has been investigated primarily for its anti-inflammatory properties and its ability to prevent preterm birth and mitigate associated fetal and neonatal injuries. This technical guide provides a comprehensive overview of the available scientific literature on d-(RYTVELA), with a focus on its binding characteristics and mechanism of action. It is important to note that while extensive preclinical in vivo and in vitro data are available, specific in silico binding affinity studies detailing computational docking, molecular dynamics simulations, or quantitative binding energy calculations for d-(RYTVELA) with the IL-1R are not publicly available at the time of this publication. This document synthesizes the existing data to provide a thorough understanding of its biological activity and therapeutic promise.

Introduction to d-(RYTVELA)

d-(RYTVELA) is a seven-amino-acid peptide with the sequence H-d-Arg-d-Tyr-d-Thr-d-Val-d-Glu-d-Leu-d-Ala-NH₂. Its all-D-amino acid composition confers increased resistance to proteases, enhancing its stability and bioavailability.[1] It was designed as an allosteric antagonist of the IL-1R.[1][2] The peptide is derived from the sequence of the IL-1 receptor accessory protein (IL-1RAcP) and functions by disrupting the protein-protein interactions necessary for signal transduction.

The primary therapeutic target of d-(RYTVELA) is the Interleukin-1 (IL-1) signaling pathway, a critical mediator of inflammation. Dysregulation of IL-1 signaling is implicated in a wide range of inflammatory and autoimmune diseases.[3] d-(RYTVELA) has shown particular promise in preclinical models of preterm birth, a condition often driven by intrauterine inflammation.[2][4][5]

Mechanism of Action: Allosteric Modulation of IL-1R

d-(RYTVELA) functions as a biased allosteric modulator of the IL-1R.[1][4] Unlike competitive antagonists that bind to the same site as the endogenous ligand (IL-1β), d-(RYTVELA) binds to a remote site on the receptor.[4] This allosteric binding induces a conformational change in the receptor that selectively inhibits certain downstream signaling pathways while leaving others intact.

Specifically, d-(RYTVELA) has been shown to block the mitogen-activated protein kinase (MAPK) and RhoK signaling pathways.[1] However, it preserves the activity of the Nuclear Factor κB (NF-κB) pathway, which is crucial for immune vigilance and cellular protection.[1][2][4] This biased signaling is a key feature of d-(RYTVELA), as it may reduce the risk of immunosuppression associated with non-selective IL-1R antagonists.[4]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for d-(RYTVELA) in modulating IL-1R signaling.

IL1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IL1R IL-1R IL1RAcP IL-1RAcP IL1R->IL1RAcP Dimerizes MAPK_RhoK MAPK / RhoK Pathways IL1RAcP->MAPK_RhoK Activates NFkB NF-κB Pathway IL1RAcP->NFkB Activates IL1 IL-1β IL1->IL1R Binds RYTVELA d-(RYTVELA) RYTVELA->IL1R Allosteric Binding RYTVELA->MAPK_RhoK Inhibits Inflammation Inflammation Uterine Contraction MAPK_RhoK->Inflammation Immune_Vigilance Immune Vigilance Cytoprotection NFkB->Immune_Vigilance

Caption: Proposed signaling pathway of d-(RYTVELA) at the IL-1 receptor.

Preclinical Efficacy of d-(RYTVELA)

While specific in silico binding affinities are not available, the biological potency of d-(RYTVELA) has been extensively characterized in various preclinical models. These studies provide quantitative data on its efficacy in preventing inflammation-induced preterm birth and protecting against fetal injury.

In Vivo Studies in Murine Models of Preterm Birth

d-(RYTVELA) has been evaluated in mouse models where preterm birth is induced by inflammatory stimuli such as lipopolysaccharide (LPS), lipoteichoic acid (LTA), or IL-1β.[2]

ModelInducing Agentd-(RYTVELA) DoseEfficacyReference
Sterile InflammationIL-1β1 mg/kg/12h (s.c)Significantly reduced prematurity rates.[2]
Gram-positive Microbial InflammationLTA1 mg/kg/12h (s.c)Significantly reduced prematurity rates.[2]
Gram-negative Microbial InflammationLPS1 mg/kg/12h (s.c)Significantly reduced prematurity rates.[2]
Dose-Response (LPS-induced)LPS2 mg/kg/dayReduced preterm births by 70%.[5]
Dose-Response (IL-1β-induced)IL-1β2 mg/kg/dayReduced preterm births by 60%.[5]
Neonate SurvivalLPS or IL-1β1 mg/kg/dayIncreased neonate survival by up to 65%.[5]
In Vivo Studies in Ovine Models

The efficacy of d-(RYTVELA) has also been assessed in a more translationally relevant ovine model of chorioamnionitis. In these studies, a single dose of d-(RYTVELA) was shown to decrease the expression of inflammatory cytokines and chemokines in fetal tissues and protect the brain from inflammatory insults.[1]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of d-(RYTVELA) can be found in the cited literature. Below is a summary of a representative experimental workflow for assessing the efficacy of d-(RYTVELA) in a murine model of LPS-induced preterm birth.

Murine Model of LPS-Induced Preterm Birth Workflow

experimental_workflow start Start: Timed-pregnant mice (e.g., gestational day 16) treatment Administer d-(RYTVELA) at various doses (s.c.) (e.g., 0.1-4.0 mg/kg/day) start->treatment induction Induce preterm labor with LPS (intraperitoneal injection) treatment->induction monitoring Monitor for signs of preterm birth (delivery before gestational day 18.5) induction->monitoring outcome_assessment Assess outcomes: - Rate of prematurity - Neonate survival and weight monitoring->outcome_assessment tissue_collection Collect gestational tissues (e.g., gestational day 17.5) outcome_assessment->tissue_collection analysis Analyze tissues for: - Cytokines (ELISA) - Pro-inflammatory mediators (RT-qPCR) - Uterine activation proteins (RT-qPCR) tissue_collection->analysis end End of Study analysis->end

Caption: Experimental workflow for in vivo efficacy testing of d-(RYTVELA).

Discussion and Future Directions

The available preclinical data strongly support the therapeutic potential of d-(RYTVELA) as a novel anti-inflammatory agent, particularly for the prevention of preterm birth. Its unique mechanism as a biased allosteric modulator of the IL-1R offers a promising safety profile by preserving essential immune functions.

The primary gap in the current body of public knowledge is the lack of in silico binding studies. Such studies would be invaluable for:

  • Precisely identifying the allosteric binding site on the IL-1R.

  • Quantifying the binding affinity (e.g., calculating ΔG, Kd, or Ki values).

  • Elucidating the structural basis for its biased signaling.

  • Guiding the rational design of next-generation modulators with improved potency and selectivity.

Future research, ideally involving computational chemistry and structural biology approaches, is needed to address these questions. The public disclosure of such data would significantly enhance the understanding of d-(RYTVELA)'s mechanism of action and facilitate the development of this promising therapeutic candidate.

Conclusion

d-(RYTVELA) is a potent and selective allosteric modulator of the IL-1R with a well-documented preclinical efficacy profile in models of inflammation and preterm birth. While quantitative in silico binding affinity data are not currently available in the public domain, the extensive in vivo and in vitro studies provide a strong foundation for its continued development. This technical guide summarizes the existing knowledge, highlighting both the established biological activity and the opportunities for future research to fully elucidate its molecular interactions.

References

d-(RYTVELA) cellular localization and uptake

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Localization and Uptake of d-(RYTVELA)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

d-(RYTVELA), also known as rytvela, is a synthetic heptapeptide composed of D-amino acids, designed for increased proteolytic resistance.[1][2][3] It functions as a first-in-class, non-competitive allosteric inhibitor of the Interleukin-1 (IL-1) receptor.[1][4][5] By binding to the IL-1 receptor, rytvela selectively blocks downstream signaling pathways like the mitogen-activated protein kinase (MAPK) and RhoK pathways, while preserving the Nuclear Factor κB (NF-κB) pathway, which is crucial for immune vigilance.[1][6][7] This mechanism allows it to reduce inflammation without causing broad immunosuppression.[4][6] Preclinical studies have highlighted its potential in preventing preterm birth and protecting against fetal inflammatory injuries.[1][4][7]

While the pharmacodynamics of d-(RYTVELA) are increasingly understood, specific studies detailing its cellular uptake and subcellular localization are not yet prevalent in public literature. This guide provides a framework for investigating these aspects, drawing upon established principles of cell-penetrating peptides (CPPs), particularly arginine-rich peptides, due to the presence of Arginine (R) in the d-(RYTVELA) sequence.[8][9][10]

Postulated Mechanisms of Cellular Uptake

The physicochemical properties of d-(RYTVELA)—notably its cationic nature conferred by the arginine residue—suggest it may utilize mechanisms common to cell-penetrating peptides to cross the plasma membrane.[8][10][11] The two primary routes for CPP internalization are direct membrane translocation and endocytosis.[9][11][12]

Direct Membrane Translocation

This energy-independent process involves the peptide moving directly across the lipid bilayer.[11] Proposed models include:

  • Pore Formation: The peptide transiently disrupts the membrane, creating a pore through which it passes.[9]

  • Membrane Fusion: Arginine-rich CPPs can induce the formation of multilamellar structures in the cell membrane, leading to a fusion event that releases the peptide into the cytoplasm.[13]

Direct translocation is often favored at lower peptide concentrations.[14] The guanidinium group of arginine plays a key role by forming bidentate hydrogen bonds with negatively charged components on the cell surface, such as phosphates and sulfates of proteoglycans.[10]

Endocytosis

This is an energy-dependent process where the cell engulfs the peptide in vesicles.[11][12] Several endocytic pathways may be involved:

  • Macropinocytosis: This is a primary pathway for many arginine-rich CPPs.[8] The process involves the formation of large, irregular vesicles (macropinosomes) and is characterized by the activation of Rac protein and subsequent F-actin reorganization.[8]

  • Clathrin-Mediated Endocytosis: Involves the formation of clathrin-coated pits and vesicles.

  • Caveolae-Mediated Endocytosis: Utilizes flask-shaped invaginations of the plasma membrane called caveolae.

The specific pathway can depend on the peptide concentration, cargo, and cell type.[11] Once inside endosomes, the peptide must escape into the cytosol to reach intracellular targets.

Signaling Pathways in Peptide Uptake

The interaction of d-(RYTVELA) with the cell surface is the initiating step for its uptake. For arginine-rich peptides, this often involves binding to heparan sulfate proteoglycans (HSPGs) on the cell surface, which can act as receptors to trigger internalization pathways like macropinocytosis.[8]

G Peptide d-(RYTVELA) HSPG Heparan Sulfate Proteoglycans (HSPGs) Peptide->HSPG Binds to Membrane Plasma Membrane Rac Rac Activation HSPG->Rac Triggers Actin F-Actin Reorganization Rac->Actin Macropinocytosis Macropinocytosis Actin->Macropinocytosis Endosome Macropinosome Macropinocytosis->Endosome Engulfment Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape G A Seed Cells in Plate B Add Fluorescent d-(RYTVELA) A->B C Incubate (Time, Temp) B->C D Wash (PBS) C->D E Trypsinize (Remove Membrane-Bound) D->E F Harvest & Resuspend E->F G Analyze by Flow Cytometry (FACS) F->G H Quantify by Mass Spectrometry or FCS G->H

References

D-(RYTVELA): A Technical Guide to its In Vitro Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(RYTVELA), also known as rytvela or 101.10, is a synthetic heptapeptide composed of D-amino acids (D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-NH2). Its all-D configuration confers significant resistance to proteolytic degradation, enhancing its stability. Rytvela functions as a first-in-class, potent, and selective allosteric inhibitor of the Interleukin-1 Receptor (IL-1R). This technical guide provides a comprehensive overview of the in vitro biological activity of d-(RYTVELA), including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Mechanism of Action: Biased Allosteric Inhibition of IL-1R

D-(RYTVELA) exerts its anti-inflammatory effects through a sophisticated mechanism of biased allosteric inhibition of the IL-1 receptor. Unlike competitive antagonists that block the IL-1β binding site directly, rytvela binds to a remote site on the IL-1R complex.[1][2] This allosteric interaction induces a conformational change in the receptor that selectively modulates downstream signaling pathways.

Specifically, d-(RYTVELA) has been shown to inhibit the activation of the mitogen-activated protein kinase (MAPK) pathways, including p38 and c-Jun N-terminal kinase (JNK), as well as the Rho-associated coiled-coil containing protein kinase (RhoK) pathway.[1] Crucially, it does not inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a vital role in immune surveillance and cellular protection.[1][2] This "biased" signaling is a key characteristic of d-(RYTVELA), offering the potential for a targeted anti-inflammatory effect with a reduced risk of compromising essential immune functions.

Signaling Pathway Diagram

d-(RYTVELA) Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibited Inhibited Pathways cluster_preserved Preserved Pathway IL-1b IL-1β IL-1R IL-1R IL-1b->IL-1R Binds d-RYTVELA d-(RYTVELA) d-RYTVELA->IL-1R Allosteric Inhibition p38_JNK p38/JNK IL-1R->p38_JNK RhoK RhoK IL-1R->RhoK NFkB NF-κB IL-1R->NFkB Inflammation_Inhibited Pro-inflammatory Gene Expression p38_JNK->Inflammation_Inhibited RhoK->Inflammation_Inhibited Immune_Vigilance Immune Vigilance Cell Survival NFkB->Immune_Vigilance

Caption: d-(RYTVELA) allosterically inhibits IL-1R, blocking p38/JNK and RhoK pathways while preserving NF-κB signaling.

Quantitative In Vitro Biological Activity

The primary quantitative measure of d-(RYTVELA)'s in vitro efficacy comes from a human thymocyte proliferation assay. This assay is a standard method to assess the impact of compounds on immune cell proliferation, a process often driven by pro-inflammatory cytokines like IL-1.

Assay TypeCell TypeParameterValue (approx.)Reference
Human Thymocyte ProliferationHuman ThymocytesIC501 nMQuiniou et al., 2008[3]
Photoreceptor ApoptosisRetinal ExplantsEffective Concentration1 µMSayah et al., 2020

Experimental Protocols

While the precise, detailed protocols for the in vitro characterization of d-(RYTVELA) are not fully available in the public domain, this section provides generalized methodologies for the key assays based on the available literature.

Human Thymocyte Proliferation Assay

This assay measures the ability of d-(RYTVELA) to inhibit IL-1β-induced proliferation of human thymocytes.

Objective: To determine the IC50 of d-(RYTVELA) for the inhibition of IL-1β-induced thymocyte proliferation.

General Protocol:

  • Cell Preparation: Isolate human thymocytes from tissue and prepare a single-cell suspension.

  • Cell Plating: Seed the thymocytes in a 96-well plate at a predetermined density in appropriate culture medium.

  • Compound Preparation: Prepare a serial dilution of d-(RYTVELA) in culture medium.

  • Treatment: Add the d-(RYTVELA) dilutions to the appropriate wells. Include a positive control (IL-1β stimulation alone) and a negative control (no stimulation).

  • Stimulation: Add a predetermined concentration of recombinant human IL-1β to all wells except the negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Proliferation Assessment: Measure cell proliferation using a standard method such as:

    • [3H]-Thymidine Incorporation: Pulse the cells with [3H]-thymidine for the final 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • Dye-Based Proliferation Assay (e.g., CFSE): Stain the cells with a proliferation dye before plating. After incubation, measure the dilution of the dye in the cell population using flow cytometry.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of d-(RYTVELA) and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated p38 and JNK

This assay is used to confirm the inhibitory effect of d-(RYTVELA) on the phosphorylation of key downstream signaling proteins in the MAPK pathway.

Objective: To qualitatively or semi-quantitatively assess the inhibition of IL-1β-induced p38 and JNK phosphorylation by d-(RYTVELA).

General Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293 or primary immune cells) to sub-confluency. Pre-treat the cells with various concentrations of d-(RYTVELA) for a specified time.

  • Stimulation: Stimulate the cells with IL-1β for a short period (e.g., 15-30 minutes) to induce phosphorylation of p38 and JNK.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • As a loading control, re-probe the membrane with antibodies against total p38 and total JNK.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

NF-κB Reporter Assay

This assay is used to demonstrate the preservation of the NF-κB signaling pathway in the presence of d-(RYTVELA).

Objective: To show that d-(RYTVELA) does not inhibit IL-1β-induced NF-κB activation.

General Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Cell Plating and Treatment: Plate the transfected cells in a 96-well plate and allow them to adhere. Pre-treat the cells with d-(RYTVELA).

  • Stimulation: Stimulate the cells with IL-1β to activate the NF-κB pathway.

  • Incubation: Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 6-24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. Compare the luciferase activity in d-(RYTVELA)-treated cells to that in cells stimulated with IL-1β alone to determine if there is any inhibition.

Experimental Workflow Diagram

In_Vitro_Screening_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Mechanism of Action Studies cluster_tertiary_screening Functional Assays Thymocyte_Assay Human Thymocyte Proliferation Assay Western_Blot Western Blot for p-p38 & p-JNK Thymocyte_Assay->Western_Blot Confirm MAPK Inhibition NFkB_Assay NF-κB Reporter Assay Thymocyte_Assay->NFkB_Assay Confirm NF-κB Preservation Cytokine_ELISA Cytokine Release (ELISA) Western_Blot->Cytokine_ELISA Assess Downstream Effect NFkB_Assay->Cytokine_ELISA Assess Downstream Effect

Caption: A typical in vitro screening workflow for characterizing d-(RYTVELA)'s biological activity.

Conclusion

D-(RYTVELA) is a promising peptide-based therapeutic candidate with a unique mechanism of action as a biased allosteric inhibitor of the IL-1R. Its potent in vitro activity, demonstrated by a low nanomolar IC50 in a human thymocyte proliferation assay, and its selective modulation of downstream signaling pathways, highlight its potential for treating a range of inflammatory conditions. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of d-(RYTVELA) and other novel immunomodulatory compounds. Further research to fully elucidate the detailed protocols and expand the scope of in vitro testing will be crucial for its progression into clinical development.

References

An In-depth Technical Guide to the Mechanism of Action of d-(RYTVELA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-(RYTVELA), a synthetic heptapeptide composed of D-amino acids (H-Arg-Tyr-Thr-Val-Glu-Leu-Ala-OH), is a first-in-class, selective allosteric inhibitor of the Interleukin-1 (IL-1) receptor.[1][2][3] It demonstrates a novel mechanism of action characterized by biased signaling, which allows for the targeted modulation of inflammatory pathways without inducing broad immunosuppression.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of d-(RYTVELA), including its molecular interactions, downstream signaling effects, and preclinical efficacy. The information is intended for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction

Interleukin-1 (IL-1) is a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases.[1][5] Its signaling is mediated through the IL-1 receptor complex, which, upon ligand binding, triggers a cascade of intracellular events leading to the activation of various transcription factors and the production of inflammatory mediators.[5] d-(RYTVELA) has emerged as a promising therapeutic candidate that specifically targets the IL-1 signaling pathway.[1][4] Its unique allosteric and biased modulatory properties offer a more refined approach to anti-inflammatory therapy compared to traditional competitive antagonists.[1][5]

Molecular Profile and Physicochemical Properties

d-(RYTVELA) is a synthetic peptide with the sequence Arginine-Tyrosine-Threonine-Valine-Glutamic acid-Leucine-Alanine, with all constituent amino acids being D-isomers.[2] This D-configuration confers significant resistance to proteolytic degradation, enhancing its stability and bioavailability in vivo.[1]

PropertyValueReference
Sequence H-Arg-Tyr-Thr-Val-Glu-Leu-Ala-OH[2]
Chirality All D-amino acids[2]
Molecular Formula C38H62N10O12[2]
Molecular Weight 850.95 g/mol [2]
Purity (HPLC) >95%[2]
Source Synthetic[2]
Form Powder[2]

Mechanism of Action: Allosteric Inhibition and Biased Signaling

d-(RYTVELA) functions as a non-competitive, allosteric inhibitor of the IL-1 receptor.[1][5][6] It binds to a site on the IL-1 receptor accessory protein (IL-1RAcP) that is distinct from the IL-1 binding site.[1][2] This allosteric interaction induces a conformational change in the receptor complex that selectively inhibits downstream signaling pathways.[1][5]

The most critical aspect of d-(RYTVELA)'s mechanism is its biased signaling. Unlike conventional IL-1 receptor antagonists that block all downstream signaling, d-(RYTVELA) selectively inhibits the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, as well as the Rho/Rho GTPase/Rho-associated coiled-coil-protein kinase pathway.[1][5][6] Crucially, it does not affect the activation of the Nuclear Factor-kappa B (NF-κB) pathway, which plays a vital role in immune surveillance and cytoprotection.[1][4][5] This selective inhibition allows d-(RYTVELA) to exert potent anti-inflammatory effects while preserving essential immune functions.[1][3][4]

Signaling Pathway of IL-1 and the Modulatory Effect of d-(RYTVELA)

IL1_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R Binds IL-1RAcP IL-1RAcP IL-1R->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Activates Rho/ROCK Rho/ROCK IL-1RAcP->Rho/ROCK d-(RYTVELA) d-(RYTVELA) d-(RYTVELA)->IL-1RAcP Allosterically Binds IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKKs MKKs TAK1->MKKs NF-kB NF-κB IKK->NF-kB Immune Surveillance Immune Surveillance NF-kB->Immune Surveillance JNK JNK MKKs->JNK p38 p38 MKKs->p38 Inflammation Inflammation JNK->Inflammation p38->Inflammation Rho/ROCK->Inflammation

Caption: IL-1 signaling and d-(RYTVELA)'s modulatory effect.

Preclinical Efficacy

d-(RYTVELA) has demonstrated significant efficacy in various preclinical models of inflammation, particularly in the context of preterm birth and associated fetal injury.[1][6][7]

In Vitro Activity
AssayResultReference
Human Thymocyte Proliferation Inhibition (IC50) 1 nM[2]
In Vivo Efficacy in Preterm Birth Models

Studies in murine and ovine models of lipopolysaccharide (LPS)-induced preterm birth have shown that d-(RYTVELA) can effectively reduce the rate of preterm birth, improve neonatal survival, and protect against inflammatory-induced organ damage.[1][6][7]

ModelTreatment RegimenKey FindingsReference
LPS-induced Preterm Birth (Mouse) 2 mg/kg/day, s.c.70% reduction in preterm births[7][8]
IL-1β-induced Preterm Birth (Mouse) 2 mg/kg/day, s.c.60% reduction in preterm births[7][8]
LPS-induced Preterm Birth (Mouse) 1 mg/kg/day, s.c.Up to 65% increase in neonate survival[7][8]
LPS-induced Chorioamnionitis (Sheep) Single intra-amniotic and fetal intravenous injectionPartial reduction in fetal and amniotic fluid inflammation[5][6]
Effects on Inflammatory Markers

Treatment with d-(RYTVELA) has been shown to significantly reduce the expression of pro-inflammatory cytokines and chemokines in fetal tissues and amniotic fluid in animal models of chorioamnionitis.[5][6]

MarkerTissue/FluidEffect of d-(RYTVELA)Reference
IL-1β mRNA Fetal SkinSignificantly lower compared to LPS group[5][6]
MCP-1 Amniotic FluidSignificantly lower compared to LPS group[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of d-(RYTVELA)'s mechanism of action.

In Vivo Model of LPS-Induced Preterm Birth in Mice

Objective: To evaluate the efficacy of d-(RYTVELA) in preventing preterm birth and improving neonatal outcomes in a model of sterile inflammation.

Methodology:

  • Pregnant CD-1 mice are used for the study.

  • On gestational day 16, preterm labor is induced by an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) at a dose of 10 µg.

  • d-(RYTVELA) is administered subcutaneously (s.c.) at varying doses (e.g., 0.1, 0.5, 1, 2, 4 mg/kg/day) from gestational day 16 to 19.

  • Control groups receive vehicle (saline) injections.

  • The rate of prematurity (defined as delivery before gestational day 18.5) is monitored and recorded.

  • Neonate survival and weight are assessed at specified time points post-delivery.

  • For mechanistic studies, gestational tissues are collected on gestational day 17.5 to quantify levels of cytokines, pro-inflammatory mediators, and uterine activating proteins using RT-qPCR and ELISA.

  • Neonatal lungs and intestines are collected from postnatal day 5 to 7 for histological analysis to assess tissue integrity and inflammation.[1][7]

Experimental Workflow for Preclinical Efficacy Testing

experimental_workflow cluster_setup Experimental Setup cluster_induction Induction of Preterm Labor cluster_treatment Treatment cluster_outcome Outcome Measures Pregnant Mice Pregnant CD-1 Mice (Gestational Day 16) LPS Injection LPS Injection (10 µg, i.p.) Pregnant Mice->LPS Injection RYTVELA Admin d-(RYTVELA) Administration (s.c., various doses) LPS Injection->RYTVELA Admin Vehicle Admin Vehicle Administration (s.c.) LPS Injection->Vehicle Admin Prematurity Rate Monitor Prematurity Rate RYTVELA Admin->Prematurity Rate Neonate Survival Assess Neonate Survival and Weight RYTVELA Admin->Neonate Survival Tissue Analysis Analyze Gestational and Neonatal Tissues (RT-qPCR, ELISA, Histology) RYTVELA Admin->Tissue Analysis Vehicle Admin->Prematurity Rate Vehicle Admin->Neonate Survival Vehicle Admin->Tissue Analysis

Caption: Workflow for in vivo preclinical efficacy testing.

Ovine Model of Chorioamnionitis

Objective: To assess the anti-inflammatory efficacy of d-(RYTVELA) in a clinically relevant large animal model of established intrauterine inflammation.

Methodology:

  • Time-mated pregnant ewes with a single fetus at approximately 95 days of gestation undergo surgery for the placement of fetal jugular and intra-amniotic catheters.

  • After a recovery period, animals are randomized into groups.

  • The experimental group receives an intra-amniotic injection of 10 mg LPS.

  • 24 hours after LPS exposure, the treatment group receives both an intra-amniotic and a fetal intravenous injection of d-(RYTVELA).

  • Control groups receive saline injections.

  • Amniotic fluid is serially sampled to measure concentrations of cytokines (e.g., IL-1β, TNF-α) and chemokines (e.g., MCP-1, IL-8) using ELISA.

  • At the end of the experiment (e.g., 120 hours post-LPS), animals are euthanized, and fetal tissues (e.g., lung, skin, colon) are collected.

  • Messenger RNA expression of inflammatory markers in fetal tissues is quantified using RT-qPCR.

  • Histopathological evaluation of fetal tissues is performed to assess the degree of inflammation.[5][6][9]

Conclusion

d-(RYTVELA) represents a significant advancement in the development of anti-inflammatory therapeutics. Its unique mechanism of action, characterized by allosteric inhibition of the IL-1 receptor and biased signaling, allows for the potent suppression of key inflammatory pathways while preserving essential immune functions. Preclinical studies have demonstrated its efficacy in mitigating inflammation and preventing adverse outcomes in models of preterm birth. Further investigation and clinical development of d-(RYTVELA) are warranted to explore its full therapeutic potential in a range of inflammatory conditions.

References

An In-Depth Technical Guide to the Dose-Response Relationship of d-(RYTVELA) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-(RYTVELA), also referred to as rytvela or 101.10, is a synthetic heptapeptide composed of D-amino acids (Arg-Tyr-Thr-Val-Glu-Leu-Ala). Its construction from D-amino acids confers significant resistance to proteolysis, enhancing its stability and bioavailability.[1] Rytvela functions as a first-in-class, non-competitive allosteric modulator of the Interleukin-1 Receptor (IL-1R).[2] This technical guide provides a comprehensive overview of the dose-response relationship of d-(RYTVELA), with a focus on its application in cell culture models. It includes a summary of quantitative data, detailed experimental protocols for in vitro analysis, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: Mechanism of Action

Interleukin-1 (IL-1) is a potent proinflammatory cytokine that, upon binding to the IL-1 receptor (IL-1R1), recruits an accessory protein (IL-1RAcP) to form a signaling complex.[3] This dimerization initiates intracellular signaling cascades, prominently including the activation of Mitogen-Activated Protein Kinases (MAPK) and the transcription factor Nuclear Factor-kappa B (NF-κB), leading to the expression of inflammatory mediators.[4][5]

d-(RYTVELA) exerts its anti-inflammatory effects through a unique mechanism of biased signaling or functional selectivity . It binds to an allosteric site on the IL-1R complex, distinct from the IL-1 binding site.[6][7] This allosteric binding selectively inhibits downstream signaling pathways, specifically the p38/JNK MAPK and RhoK pathways, while preserving the NF-κB signaling pathway, which is crucial for immune vigilance.[6][7][8][9] This targeted inhibition allows d-(RYTVELA) to suppress detrimental inflammatory responses without causing broad immunosuppression, a significant advantage over competitive IL-1R antagonists.[6][7]

Quantitative Dose-Response Data

While much of the existing data on d-(RYTVELA) comes from in vivo models, these studies provide a valuable context for its potency. A key in vitro study has established its efficacy at the nanomolar level.

Table 1: In Vitro Dose-Response Data for d-(RYTVELA)
Assay TypeCell TypeParameterValuePublication
Human Thymocyte ProliferationHuman ThymocytesIC₅₀~1 nMQuiniou et al., 2008[10]
Table 2: Summary of In Vivo Dose-Response Data for d-(RYTVELA)
Animal ModelInflammation InducerRouteDose Range StudiedEffective Dose(s)Observed Effect
Mouse (CD-1)LPSSubcutaneous0.1 - 4.0 mg/kg/dayEmax at 2 mg/kg/dayReduced preterm births by 70%.[11]
Mouse (CD-1)IL-1βSubcutaneous0.1 - 4.0 mg/kg/dayEmax at 2 mg/kg/dayReduced preterm births by 60%.[11]
Mouse (CD-1)LPS & IL-1βSubcutaneous0.1 - 4.0 mg/kg/dayEmax at 1 mg/kg/dayIncreased neonate survival by up to 65%.[11]
MouseIL-1βSubcutaneous1 mg/kg/12h1 mg/kg/12hSignificantly reduced prematurity.[2]
MouseLTA (Gram +)Subcutaneous1 mg/kg/12h1 mg/kg/12hSignificantly reduced prematurity.[2]
MouseLPS (Gram -)Subcutaneous1 mg/kg/12h1 mg/kg/12hSignificantly reduced prematurity.[2]
Sheep (Preterm)LPSIV & IA1 mg/kg (IV), 0.3 mg/kg (IA)Single dosePartially reduced fetal and amniotic fluid inflammation; decreased MCP-1 and fetal skin IL-1β expression.[7][12][13][14]

Emax: Maximum efficacy. LPS: Lipopolysaccharide. LTA: Lipoteichoic acid. IV: Intravenous. IA: Intra-amniotic. MCP-1: Monocyte Chemoattractant Protein-1.

Mandatory Visualizations

Signaling Pathway Diagram

IL1R_Signaling_Pathway cluster_intracellular Intracellular Space IL1 IL-1β IL1R1 IL-1R1 IL1->IL1R1 Binds dRYTVELA d-(RYTVELA) IL1RAcP IL-1RAcP dRYTVELA->IL1RAcP Allosteric Binding IL1R1->IL1RAcP MyD88 MyD88 IL1R1->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK p38/JNK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Inflammation Inflammatory Gene Expression MAPK->Inflammation Immunity Immune Vigilance NFkB->Immunity Dose_Response_Workflow cluster_assays Downstream Assays (24-48h post-treatment) start Start: Select Appropriate Cell Line (e.g., THP-1, Uterine Myocytes) culture Culture cells to optimal confluency in multi-well plates start->culture stimulate Stimulate cells with IL-1β or LPS (to induce inflammatory response) culture->stimulate treat Treat with serial dilutions of d-(RYTVELA) (e.g., 0.01 nM to 1000 nM) + Controls stimulate->treat elisa Cytokine Measurement (ELISA) - Supernatant collection - Quantify IL-6, TNF-α, etc. treat->elisa qpcr Gene Expression (RT-qPCR) - Cell lysis & RNA extraction - Measure inflammatory gene mRNA treat->qpcr western Signaling Pathway Analysis (Western Blot) - Cell lysis & protein extraction - Probe for p-p38, p-JNK treat->western analyze Data Analysis: - Plot dose-response curves - Calculate IC₅₀ values elisa->analyze qpcr->analyze western->analyze end End: Determine Potency & Efficacy analyze->end

References

d-(RYTVELA) pharmacokinetic and pharmacodynamic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of d-(RYTVELA)

Introduction

d-(RYTVELA), also referred to as rytvela, is a synthetic seven-amino-acid peptide (H-Arg-Tyr-Thr-Val-Glu-Leu-Ala-OH) composed entirely of D-isomers.[1] This structural feature confers significant resistance to proteolytic degradation, a common challenge with peptide therapeutics.[2] Rytvela has been developed as a first-in-class, allosteric antagonist of the Interleukin-1 (IL-1) receptor.[3] Its primary mechanism of action involves modulating inflammatory pathways, and it is under preclinical development for the prevention of preterm birth and the mitigation of associated fetal inflammatory injuries.[3][4] This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for rytvela, intended for researchers and drug development professionals.

Pharmacodynamic Properties

Mechanism of Action

Rytvela functions as an allosteric negative modulator of the IL-1 receptor (IL-1R).[1] It derives its sequence from an extracellular loop region of the IL-1 receptor accessory protein (IL-1RAcP).[2] Unlike competitive antagonists that block the IL-1 binding site, rytvela binds to a remote site on the receptor complex, inducing a conformational change that selectively inhibits downstream signaling.[5]

This targeted modulation results in a phenomenon known as "biased antagonism" or "functional selectivity".[5][6] Rytvela effectively blocks the pro-inflammatory Mitogen-Activated Protein Kinase (MAPK) (specifically p38 and JNK) and Rho GTPase/Rho-associated coiled-coil containing protein kinase (RhoK) signaling pathways.[1][2][4] Crucially, it preserves the activity of the Nuclear Factor κB (NF-κB) pathway, which plays a key role in innate immunity and immune vigilance.[2][4][6] This selective inhibition profile is considered a significant advantage, as it may reduce the risk of broad immunosuppression, a concern in the context of pregnancy.[5]

Signaling Pathway Diagram

IL1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_mapk MAPK/RhoK Pathway cluster_nfkb NF-κB Pathway IL1R IL-1R IL1R_complex IL-1R Complex IL1R->IL1R_complex IL1RAcP IL-1RAcP IL1RAcP->IL1R_complex MyD88 MyD88 IL1R_complex->MyD88 IL1 IL-1β IL1->IL1R_complex Activates Rytvela d-(RYTVELA) Rytvela->IL1RAcP Allosteric Inhibition TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 p38_JNK p38/JNK TAK1->p38_JNK RhoK RhoK TAK1->RhoK IKK IKK Complex TAK1->IKK AP1 AP-1 p38_JNK->AP1 Inflammation_UterineActivation Inflammation & Uterine Activation RhoK->Inflammation_UterineActivation AP1->Inflammation_UterineActivation NFkB NF-κB IKK->NFkB Immune_Vigilance Immune Vigilance NFkB->Immune_Vigilance Rytvela_block->p38_JNK Blocked by d-(RYTVELA) Rytvela_block->RhoK Blocked by d-(RYTVELA)

Caption: IL-1R signaling modulation by d-(RYTVELA).

In Vitro and In Vivo Efficacy

Rytvela has demonstrated potent anti-inflammatory effects across various preclinical models.

  • In Vitro Potency: In human thymocyte proliferation assays, rytvela blocks IL-1-induced proliferation with an IC50 of 1 nM.[1]

  • In Vivo Efficacy: Studies in murine and ovine models of inflammation-induced preterm birth have shown that rytvela significantly reduces the rate of preterm delivery, decreases fetal mortality, and improves neonate survival.[2][4] It protects fetal organs, including the brain, lungs, and intestines, from inflammatory damage.[2][3][5]

Pharmacodynamic Data Summary
ParameterModel SystemResultReference
IC50 Human Thymocyte Proliferation Assay1 nM[1]
EMAX (Preterm Birth) LPS/IL-1β-induced mouse models2 mg/kg/day[2][4]
EMAX (Neonate Survival) LPS/IL-1β-induced mouse models1 mg/kg/day[2][4]
Efficacy LPS-induced preterm birth mouse model70% reduction in preterm births at EMAX[4]
Efficacy IL-1β-induced preterm birth mouse model60% reduction in preterm births at EMAX[4]
Efficacy Ovine chorioamnionitis modelPartial reduction in fetal and amniotic fluid inflammation[6][7]

Pharmacokinetic Properties

Detailed quantitative pharmacokinetic data for rytvela are not extensively available in the public domain. However, its nature as a D-peptide provides a basis for its expected pharmacokinetic profile.

General Properties of D-Peptides

D-peptides are specifically designed to overcome the pharmacokinetic limitations of natural L-peptides. Their key advantages include:

  • Proteolytic Stability: The D-amino acid configuration makes them highly resistant to degradation by endogenous proteases, which typically recognize L-isomers.[2][8] This inherent stability is expected to lead to a longer plasma half-life.

  • Bioavailability: Due to their small size and stability, D-peptides are anticipated to have good bioavailability.[6][9] For comparison, another novel D-peptide, RD2, was shown to have a long terminal half-life of over two days and high bioavailability after various administration routes in mice.[8][10]

Pharmacokinetic Data Summary for d-(RYTVELA)
ParameterValueModel SystemReference
Half-life (t1/2) Data not available--
Cmax Data not available--
AUC Data not available--
Bioavailability Expected to be good-[6][9]
Metabolism Expected to be resistant to proteolysis-[2]
Excretion Data not available--

Note: The table highlights the current lack of specific quantitative pharmacokinetic data for d-(RYTVELA).

Experimental Protocols

Pharmacodynamic Assessment Workflow

The pharmacodynamic effects of rytvela have been primarily evaluated using animal models of inflammation-induced preterm birth.

PD_Workflow cluster_model In Vivo Model Induction cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis Model_Mouse Pregnant Mice Induction Induce Inflammation (LPS or IL-1β) Model_Mouse->Induction Model_Sheep Pregnant Sheep Model_Sheep->Induction Treatment Administer d-(RYTVELA) (e.g., s.c., i.v., IA) Induction->Treatment Control Administer Vehicle (Saline) Induction->Control Outcome Monitor Gestational Outcomes (Preterm Birth, Neonate Survival) Treatment->Outcome Control->Outcome Tissues Collect Gestational Tissues, Blood, Amniotic Fluid Outcome->Tissues Analysis Biochemical & Histological Analysis - ELISA, RT-qPCR - Histopathology - VEP (Brain Function) Tissues->Analysis

Caption: General workflow for in vivo pharmacodynamic studies.

  • Animal Models:

    • Murine Models: Preterm birth is induced in pregnant mice via intraperitoneal injection of Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β). Rytvela is typically administered subcutaneously (s.c.) at doses ranging from 1 to 2 mg/kg.[3][4]

    • Ovine Model: Chorioamnionitis is induced in pregnant sheep via intra-amniotic (IA) injection of LPS. In these studies, rytvela has been administered via a combination of IA and fetal intravenous (i.v.) injections.[6]

  • Endpoint Evaluation:

    • Primary Endpoints: The primary outcomes measured include the rate of preterm birth and neonate survival and weight.[2]

    • Secondary Endpoints: To elucidate the mechanism, gestational tissues (uterus, placenta), fetal tissues (brain, lung, intestine, skin), and amniotic fluid are collected.[2][6] These samples are analyzed for the expression of cytokines, chemokines, and other pro-inflammatory mediators using RT-qPCR and ELISA.[2] Histological analysis is performed on neonatal organs to assess tissue integrity.[2] In some studies, neonatal brain function is assessed using Visual Evoked Potentials (VEP).[3]

Pharmacokinetic Assessment (Hypothesized Protocol)

While specific protocols for rytvela are not published, a standard approach for determining the pharmacokinetics of a novel D-peptide would likely involve the following steps, based on methodologies used for similar compounds like RD2.[8][10]

  • Peptide Labeling: Synthesize a radiolabeled version of rytvela (e.g., with Tritium, ³H) to facilitate sensitive detection.

  • Animal Administration: Administer a defined dose of the labeled peptide to animals (e.g., mice) via various routes, including intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.).

  • Sample Collection: Collect blood samples at multiple time points post-administration. Collect major organs (brain, liver, kidney, etc.) at the end of the study.

  • Quantification: Homogenize tissue samples. Measure the amount of radioactivity in plasma and tissue homogenates using liquid scintillation counting.

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, t1/2, AUC, brain/plasma ratios, bioavailability) by plotting concentration-time curves.

  • Stability Analysis: Incubate the labeled peptide in plasma and tissue homogenates at 37°C for various durations. Analyze the samples using techniques like TLC-autoradiography or HPLC to assess proteolytic degradation.[8]

Conclusion

d-(RYTVELA) is a promising therapeutic peptide with a well-characterized pharmacodynamic profile. Its unique mechanism of biased antagonism of the IL-1 receptor offers a targeted anti-inflammatory effect while preserving essential immune pathways. Preclinical studies robustly support its efficacy in preventing preterm birth and protecting against fetal inflammatory injury.

The primary knowledge gap remains in the area of pharmacokinetics. While its D-peptide structure strongly suggests enhanced stability and a favorable pharmacokinetic profile, detailed quantitative studies are needed to confirm its absorption, distribution, metabolism, and excretion characteristics. Future research should focus on conducting formal pharmacokinetic studies to establish a complete profile, which will be critical for its continued preclinical and potential clinical development.

References

An In-depth Technical Guide on the Toxicological and Safety Assessment of d-(RYTVELA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-(RYTVELA), also known as Rytvela, is a synthetic heptapeptide composed of D-amino acids, designed as a first-in-class, allosteric antagonist of the Interleukin-1 (IL-1) receptor. Its primary therapeutic indication under investigation is the prevention of preterm birth and the mitigation of associated fetal and neonatal inflammatory injuries. The use of D-amino acids confers significant resistance to proteolytic degradation, enhancing its stability and potential for in vivo applications. This document provides a comprehensive overview of the toxicological and safety assessment of d-(RYTVELA), summarizing available preclinical data, detailing relevant experimental protocols for safety evaluation, and illustrating its mechanism of action.

Mechanism of Action

d-(RYTVELA) functions as a biased allosteric modulator of the IL-1 receptor (IL-1R). It binds to a site on the receptor distinct from the IL-1 binding site, inducing a conformational change that selectively inhibits downstream signaling pathways. Specifically, it blocks the activation of the mitogen-activated protein kinase (MAPK) cascades (including p38 and JNK) and the Rho-associated coiled-coil containing protein kinase (ROCK) pathway.[1][2][3]

A key feature of d-(RYTVELA)'s mechanism is its preservation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is crucial for innate immune responses and immune vigilance.[1][2][3] This selective inhibition, termed "biased antagonism," is hypothesized to reduce the risk of broad immunosuppression, a significant concern with non-selective IL-1 blockade.[2]

Signaling Pathway of d-(RYTVELA) Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1R1 IL1RAcP IL-1RAcP MyD88 MyD88 IL1R:e->MyD88:w ROCK ROCK IL1RAcP->ROCK IL1 IL-1β IL1->IL1R binds Rytvela d-(RYTVELA) Rytvela->IL1R allosteric binding MAPK MAPK (p38, JNK) Rytvela->MAPK inhibits Rytvela->ROCK inhibits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK degrades TAK1->MAPK IkappaB IκB IKK->IkappaB degrades NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene

Caption: d-(RYTVELA) allosterically modulates the IL-1R to inhibit MAPK and ROCK pathways while preserving NF-κB signaling.

Preclinical Safety and Efficacy Summary

Preclinical studies in murine and ovine models of inflammation-induced preterm birth have consistently demonstrated the safety and efficacy of d-(RYTVELA).[1][3][4] While specific GLP-compliant toxicology studies providing quantitative data such as LD50 or NOAEL are not publicly available, the existing literature supports a favorable safety profile for its intended therapeutic window.

In Vivo Efficacy and Safety Observations

Studies in pregnant mice, where preterm labor was induced by lipopolysaccharide (LPS) or IL-1β, have shown that d-(RYTVELA) is well-tolerated and effective at preventing preterm birth and improving neonatal outcomes.[4] Similarly, in an ovine model of chorioamnionitis, d-(RYTVELA) reduced fetal and amniotic fluid inflammation.[3]

Model d-(RYTVELA) Dose Key Efficacy Findings Safety Observations Reference
LPS-induced preterm birth (mouse)2 mg/kg/day70% reduction in preterm births.No adverse effects reported. Preserved fetal development.[4]
IL-1β-induced preterm birth (mouse)2 mg/kg/day60% reduction in preterm births.No adverse effects reported. Preserved fetal development.[4]
LPS & IL-1β models (mouse)1 mg/kg/dayUp to 65% increase in neonate survival.No adverse effects reported.[4]
LPS-induced chorioamnionitis (sheep)1 mg/kg (fetal IV) + 0.3 mg/kg (intra-amniotic)Reduced expression of inflammatory cytokines (e.g., IL-1β) in fetal tissues.No evidence of reproductive toxicity detected.[3]
General Toxicological Profile

The following table summarizes the status of publicly available quantitative toxicological data for d-(RYTVELA).

Parameter Assay Type Result
Acute Toxicity LD50 (Lethal Dose, 50%)Data not publicly available.
Sub-chronic/Chronic Toxicity NOAEL (No-Observed-Adverse-Effect Level)Data not publicly available.
Cytotoxicity IC50 (Half maximal inhibitory concentration)Data not publicly available.
Genotoxicity Ames Test, Micronucleus AssayData not publicly available.
Immunotoxicity Cytokine Release, T-cell ProliferationData not publicly available.

Experimental Protocols for Safety Assessment

A comprehensive toxicological and safety assessment of a peptide therapeutic such as d-(RYTVELA) involves a battery of in vitro and in vivo tests. The following sections detail the standard experimental protocols for key safety assays.

Cytotoxicity Assessment

Cytotoxicity assays are crucial for determining the concentration at which a substance becomes toxic to cells. This is often a first step in a safety assessment cascade.

G start Start: Cell Culture seed Seed cells in 96-well plate (e.g., 1x10^4 cells/well) start->seed incubate1 Incubate for 24h (allow attachment) seed->incubate1 treat Treat cells with serial dilutions of d-(RYTVELA) incubate1->treat controls Include vehicle control, untreated control, and positive control (lysis agent) treat->controls incubate2 Incubate for exposure period (e.g., 24h, 48h, 72h) controls->incubate2 assay Perform Cytotoxicity Assay incubate2->assay mts MTS Assay: Add MTS reagent, incubate 1-4h, read absorbance at 490nm assay->mts Metabolic Activity ldh LDH Assay: Collect supernatant, add LDH reagent, incubate 30min, read absorbance at 490nm assay->ldh Membrane Integrity analyze Calculate % viability or % cytotoxicity vs. controls mts->analyze ldh->analyze end Determine IC50 Value analyze->end

Caption: Workflow for determining the in vitro cytotoxicity of d-(RYTVELA) using MTS or LDH assays.

This colorimetric assay measures the reduction of a tetrazolium salt (MTS) by metabolically active cells into a colored formazan product.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of d-(RYTVELA) in serum-free culture medium. Replace the existing medium in the wells with 100 µL of the peptide solutions. Include vehicle-only and untreated wells as controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot the results to determine the IC50 value.

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTS assay protocol. Include a "maximum LDH release" control by treating some wells with a lysis solution.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes). Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reagent (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release controls.

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA, such as gene mutations and chromosomal damage.

G start Start: Prepare Test System ames_prep Ames Test: Prepare Salmonella typhimurium strains (e.g., TA98, TA100) start->ames_prep micronucleus_prep Micronucleus Assay: Culture mammalian cells (e.g., human lymphocytes, TK6) start->micronucleus_prep treat Treat with d-(RYTVELA) +/- S9 metabolic activation ames_prep->treat micronucleus_prep->treat controls Include negative (vehicle) and positive controls treat->controls incubate Incubate for exposure period controls->incubate ames_plate Ames Test: Plate bacteria on minimal glucose agar incubate->ames_plate micronucleus_harvest Micronucleus Assay: Block cytokinesis (Cytochalasin B), harvest, and stain cells incubate->micronucleus_harvest ames_incubate Incubate plates for 48-72h ames_plate->ames_incubate micronucleus_score Score micronuclei in binucleated cells via microscopy micronucleus_harvest->micronucleus_score ames_count Count revertant colonies ames_incubate->ames_count analyze Analyze for statistically significant increases over background micronucleus_score->analyze ames_count->analyze end Determine Genotoxic Potential analyze->end

Caption: Workflow for assessing the genotoxic potential of d-(RYTVELA).

This test uses amino acid-dependent strains of Salmonella typhimurium to detect gene mutations.

  • Strain Preparation: Prepare overnight cultures of appropriate tester strains (e.g., TA98, TA100, TA1535, TA1537) which carry mutations in the histidine operon.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver homogenate) to detect metabolites that may be mutagenic.

  • Treatment: In a test tube, combine the bacterial culture, d-(RYTVELA) at various concentrations, and either S9 mix or a buffer. For peptides, a "treat and wash" modification may be necessary to remove excess amino acids that could interfere with the assay.

  • Plating: Add molten top agar to the tube, mix, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate.

  • Analysis: A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies over the spontaneous background rate.

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.

  • Cell Culture: Culture human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., TK6, CHO).

  • Exposure: Treat the cells with various concentrations of d-(RYTVELA), with and without S9 metabolic activation, for a short period (e.g., 3-6 hours). Include appropriate negative and positive controls.

  • Recovery and Cytokinesis Block: Wash the cells to remove the test substance. Culture them for a recovery period (approximately 1.5-2 normal cell cycle lengths). Add Cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.

  • Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Analysis: Assess for a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Immunotoxicity Assessment

Given d-(RYTVELA)'s mechanism of action as an IL-1R modulator, a thorough immunotoxicity assessment is critical to ensure it does not cause unintended immune suppression or activation.

G start Start: Isolate Human PBMCs culture Culture PBMCs in appropriate medium start->culture treat Treat cells with d-(RYTVELA) at various concentrations culture->treat stimulate Co-treat with an immune stimulant (e.g., LPS, PHA) treat->stimulate controls Include unstimulated, stimulated, and vehicle controls stimulate->controls incubate Incubate for a defined period (e.g., 24-72h) controls->incubate assay Perform Immunotoxicity Assay incubate->assay cytokine Cytokine Release Assay: Collect supernatant, measure cytokine levels (ELISA/Multiplex) assay->cytokine proliferation T-Cell Proliferation Assay: Pulse with 3H-thymidine or use dye dilution (e.g., CFSE) assay->proliferation analyze_cytokine Analyze for inhibition or exaggerated release of cytokines cytokine->analyze_cytokine analyze_proliferation Measure proliferation via scintillation counting or flow cytometry proliferation->analyze_proliferation end Determine Immunomodulatory Potential analyze_cytokine->end analyze_proliferation->end

Caption: Workflow for assessing the in vitro immunotoxic potential of d-(RYTVELA).

This assay evaluates the potential of a compound to induce or inhibit the release of inflammatory cytokines from immune cells.

  • Cell Source: Use human peripheral blood mononuclear cells (PBMCs) or whole blood from healthy donors.

  • Assay Setup: Plate the cells and treat them with d-(RYTVELA) over a range of concentrations.

  • Stimulation: Co-culture the cells with a known immune stimulant (e.g., Lipopolysaccharide for monocytes, Phytohaemagglutinin for T-cells) to assess for immunosuppressive effects. To test for immunostimulatory properties, treat cells with d-(RYTVELA) alone.

  • Incubation: Incubate the cultures for an appropriate duration (e.g., 24-48 hours).

  • Supernatant Analysis: Collect the cell culture supernatant and measure the concentration of key cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ, IL-2, IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Analysis: Compare cytokine levels in d-(RYTVELA)-treated wells to controls. A significant inhibition of stimulated cytokine release may indicate immunosuppression, while a significant induction of cytokines by the peptide alone could suggest a risk of cytokine release syndrome.

This assay measures the effect of a compound on the ability of T-lymphocytes to proliferate in response to a stimulus.

  • Cell Isolation: Isolate PBMCs from healthy donor blood.

  • Assay Setup: Plate the PBMCs and treat with a range of d-(RYTVELA) concentrations.

  • Stimulation: Add a mitogen (e.g., Phytohaemagglutinin (PHA)) or specific antigen to stimulate T-cell proliferation.

  • Incubation: Culture the cells for 3-5 days to allow for proliferation.

  • Proliferation Measurement:

    • Dye Dilution Method (e.g., CFSE): Label cells with a fluorescent dye like CFSE before stimulation. As cells divide, the dye is distributed equally among daughter cells, and the decrease in fluorescence intensity can be measured by flow cytometry.

    • Thymidine Incorporation: For the final 18-24 hours of culture, add ³H-thymidine. Proliferating cells will incorporate the radiolabeled nucleoside into their DNA. Harvest the cells and measure radioactivity using a scintillation counter.

  • Analysis: Calculate the proliferation index or counts per minute and compare the results from d-(RYTVELA)-treated cells to controls to determine any inhibitory or stimulatory effects on T-cell function.

Conclusion

The available preclinical data suggests that d-(RYTVELA) has a favorable safety profile within the context of its intended use for preventing preterm birth. Its unique mechanism as a biased allosteric modulator of the IL-1 receptor is designed to maximize therapeutic benefit while minimizing the risk of broad immunosuppression. However, a comprehensive toxicological profile based on standardized, quantitative assays is not yet publicly available. The experimental protocols detailed in this guide provide a framework for the rigorous safety assessment required for the further clinical development of d-(RYTVELA) and other novel peptide-based therapeutics. Future publications of formal toxicology and safety pharmacology studies will be essential to fully characterize its safety profile for researchers, clinicians, and regulatory agencies.

References

The Allosteric Modulator d-(RYTVELA): A Technical Whitepaper on its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-(RYTVELA), also known as rytvela or 101.10, is a novel, first-in-class synthetic peptide that acts as a biased allosteric modulator of the Interleukin-1 receptor (IL-1R). Composed of seven D-amino acids ({d-Arg-Tyr-Thr-Val-Glu-Leu-Ala}), this heptapeptide has demonstrated significant therapeutic potential in preclinical models of inflammation-driven conditions, particularly preterm birth and retinopathy of prematurity. Its unique mechanism of action, which selectively inhibits downstream pro-inflammatory signaling pathways while preserving the crucial NF-κB immuno-vigilance axis, distinguishes it from traditional IL-1 antagonists. This document provides a comprehensive technical overview of the discovery, origin, mechanism of action, and key experimental data related to d-(RYTVELA).

Discovery and Origin

The peptide d-(RYTVELA) was rationally designed and discovered as part of a research program focused on developing small molecule, noncompetitive antagonists for the IL-1 receptor.[1][2] The core innovation was to derive peptide sequences from the flexible, extracellular loop regions of the IL-1 receptor accessory protein (IL-1RAcP).[1][2] The IL-1RAcP is essential for forming a high-affinity receptor complex and initiating intracellular signaling upon IL-1 binding.[2] By targeting this accessory protein, the researchers aimed to allosterically modulate receptor function rather than competing directly with IL-1 for its binding site.

The sequence Arg-Tyr-Thr-Val-Glu-Leu-Ala was identified from these extracellular loop regions.[2] To enhance its stability and resistance to proteolytic degradation in biological systems, the peptide was synthesized using all D-isomers of the amino acids, resulting in the final compound, d-(RYTVELA).[3] This modification significantly increases the peptide's half-life and in vivo efficacy. The peptide is also referred to in literature by the designation 101.10.[4]

Mechanism of Action: Biased Allosteric Modulation

d-(RYTVELA) functions as a selective, noncompetitive, allosteric inhibitor of the IL-1 receptor.[5] Unlike competitive antagonists like Anakinra (recombinant IL-1Ra), which block the IL-1 binding site and inhibit all downstream signaling, d-(RYTVELA) binds to a spatially distinct site on the receptor complex.[6] This allosteric interaction induces a conformational change that selectively interferes with specific downstream signaling cascades.

The key characteristic of d-(RYTVELA) is its "biased" signaling. It effectively inhibits the pro-inflammatory pathways mediated by:

  • Stress-Activated Protein Kinases/c-Jun N-terminal Kinase (SAPK/JNK) [5][7]

  • p38 Mitogen-Activated Protein Kinase (MAPK) [6][8][9]

  • Rho GTPase/Rho-associated coiled-coil-containing protein kinase (ROCK) [3][5]

Crucially, d-(RYTVELA) does not significantly inhibit the activation of the Nuclear Factor kappa B (NF-κB) pathway.[4][7][8][9] The preservation of NF-κB signaling is considered a major advantage, as this pathway is vital for immune vigilance and host defense against infection.[3][7] This biased mechanism allows d-(RYTVELA) to quell pathological inflammation while potentially leaving essential immune surveillance functions intact.

d-RYTVELA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1R1 IL1RAcP IL-1RAcP MyD88 MyD88/TRAF6 IL1RAcP->MyD88 Activates IL1 IL-1β IL1->IL1R Binds dRYTVELA d-(RYTVELA) dRYTVELA->IL1RAcP Allosteric Binding MAPK p38 / JNK (SAPK) dRYTVELA->MAPK Inhibits Rho Rho / ROCK dRYTVELA->Rho Inhibits MyD88->MAPK MyD88->Rho NFkB_path IKK Complex MyD88->NFkB_path AP1 AP-1 (c-Jun) MAPK->AP1 Rho->AP1 NFkB NF-κB NFkB_path->NFkB Inflammation Pro-inflammatory Gene Expression AP1->Inflammation Immunity Immuno-vigilance Gene Expression NFkB->Immunity Experimental_Workflow_PTB_Model start Timed-pregnant CD-1 Mice gd16 Gestational Day 16 start->gd16 induction Induce Preterm Labor gd16->induction il1b Intrauterine IL-1β (1 µg/kg) induction->il1b Sterile lps Intraperitoneal LPS (10 µg) induction->lps Infection treatment Administer Treatment (s.c.) (GD 16 until delivery) il1b->treatment lps->treatment rytvela_dose d-(RYTVELA) (e.g., 2 mg/kg/day) treatment->rytvela_dose Group 1 vehicle Vehicle Control treatment->vehicle Group 2 monitoring Monitor for Delivery (GD 16 - GD 18.5+) rytvela_dose->monitoring vehicle->monitoring endpoint Primary Endpoint: Rate of Prematurity (< GD 18.5) monitoring->endpoint analysis Secondary Analysis: - Neonate Survival - Tissue Inflammatory Markers (RT-qPCR, ELISA) endpoint->analysis end Data Analysis & Conclusion analysis->end

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of d-(RYTVELA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of d-(RYTVELA), a seven-amino-acid peptide composed of D-amino acids. d-(RYTVELA), also known as Rytvela, is a promising therapeutic candidate that acts as an allosteric antagonist of the Interleukin-1 (IL-1) receptor.[1][2] By modulating inflammation through the inhibition of the IL-1 receptor signaling pathway, Rytvela has shown potential in preventing preterm birth and improving fetal/neonatal outcomes in preclinical models.[2][3][4] The use of D-amino acids enhances the peptide's stability and resistance to proteolytic degradation, a desirable characteristic for therapeutic peptides.[3][5] This protocol outlines the materials, reagents, and step-by-step procedures for the synthesis, cleavage, purification, and characterization of d-(RYTVELA) using Fmoc-based solid-phase chemistry.

Introduction to d-(RYTVELA) and Solid-Phase Peptide Synthesis

d-(RYTVELA) is a synthetic peptide with the sequence Arg-Tyr-Thr-Val-Glu-Leu-Ala, where all constituent amino acids are in the D-configuration. It functions as a first-in-class allosteric inhibitor of the IL-1 receptor, a key mediator in inflammatory pathways.[1] Allosteric inhibition by Rytvela disrupts the downstream signaling cascade, thereby reducing the production of pro-inflammatory mediators.[2] This mechanism of action makes it a molecule of significant interest for treating inflammatory conditions.

Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides.[6][7] The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[6][8] The Fmoc/tBu strategy is a widely used approach in SPPS, where the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and side chains are protected by acid-labile tert-butyl (tBu) based protecting groups.[7][9]

Experimental Protocols

This section details the protocol for the manual solid-phase synthesis of d-(RYTVELA) on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials and Reagents
ReagentSupplierGrade
Rink Amide AM Resin (100-200 mesh)Various0.5 - 0.8 mmol/g substitution
Fmoc-D-Ala-OHVariousPeptide synthesis grade
Fmoc-D-Leu-OHVariousPeptide synthesis grade
Fmoc-D-Glu(OtBu)-OHVariousPeptide synthesis grade
Fmoc-D-Val-OHVariousPeptide synthesis grade
Fmoc-D-Thr(tBu)-OHVariousPeptide synthesis grade
Fmoc-D-Tyr(tBu)-OHVariousPeptide synthesis grade
Fmoc-D-Arg(Pbf)-OHVariousPeptide synthesis grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousACS grade
PiperidineVariousACS grade
N,N'-Diisopropylcarbodiimide (DIC)VariousPeptide synthesis grade
Oxyma PureVariousPeptide synthesis grade
N,N-Diisopropylethylamine (DIPEA)VariousPeptide synthesis grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIPS)VariousReagent grade
1,2-Ethanedithiol (EDT)VariousReagent grade
PhenolVariousACS grade
Diethyl etherVariousACS grade
Acetonitrile (ACN)VariousHPLC grade
WaterVariousHPLC grade
Synthesis of d-(RYTVELA)

2.2.1. Resin Preparation and Swelling

  • Place Rink Amide AM resin (e.g., 0.1 mmol scale) in a solid-phase synthesis vessel.

  • Wash the resin with DMF (3 x 5 mL).

  • Swell the resin in DMF (5 mL) for at least 30 minutes.[10]

2.2.2. Fmoc Deprotection

  • Drain the DMF from the swelled resin.

  • Add 20% piperidine in DMF (5 mL) to the resin and agitate for 5 minutes.[11]

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for 15 minutes.[10]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.[11]

2.2.3. Amino Acid Coupling The following steps are repeated for each amino acid in the sequence, starting from the C-terminus (D-Alanine) to the N-terminus (D-Arginine).

  • In a separate vial, dissolve the Fmoc-protected D-amino acid (3 equivalents to the resin loading), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in a minimal amount of DMF.[10]

  • Pre-activate the mixture by stirring for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Add DIPEA (6 equivalents) to the reaction vessel.[10]

  • Agitate the mixture for 1-2 hours at room temperature.[12]

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.[10]

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Table 1: Amino Acid Coupling Sequence and Protecting Groups

StepAmino Acid to CoupleSide Chain Protecting Group
1Fmoc-D-Ala-OHNone
2Fmoc-D-Leu-OHNone
3Fmoc-D-Glu(OtBu)-OHOtBu (tert-Butyl)
4Fmoc-D-Val-OHNone
5Fmoc-D-Thr(tBu)-OHtBu (tert-Butyl)
6Fmoc-D-Tyr(tBu)-OHtBu (tert-Butyl)
7Fmoc-D-Arg(Pbf)-OHPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

2.2.4. Cleavage and Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (5 x 5 mL) and dry it under a vacuum for at least 1 hour.[13]

  • Prepare a cleavage cocktail. For peptides containing arginine, a common cocktail is Reagent K or a variation thereof.[14] A suitable cocktail for this peptide would be TFA/phenol/water/TIPS/EDT (82.5:5:5:2.5:2.5, v/v). The scavengers (phenol, TIPS, EDT) are crucial to prevent side reactions with the deprotected side chains of Tyr, Thr, Glu, and Arg.[15]

  • Add the cleavage cocktail (10 mL per gram of resin) to the dry peptide-resin in a well-ventilated fume hood.[14]

  • Stir the mixture at room temperature for 2-3 hours.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.

  • Combine the filtrates.

2.2.5. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 50 mL).[12]

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide, and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[8] A typical gradient would be from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.[7]

  • Collect the fractions containing the purified peptide.

  • Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC.[11]

  • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (DIC/Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization MS & HPLC Analysis Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization FinalPeptide d-(RYTVELA) Peptide Lyophilization->FinalPeptide

Caption: Workflow for the solid-phase synthesis of d-(RYTVELA).

Allosteric Inhibition of IL-1 Receptor by d-(RYTVELA)

IL1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL1 IL-1β IL1R IL-1R1 IL1->IL1R Binds Rytvela d-(RYTVELA) Rytvela->IL1R Allosteric Binding IL1RAcP IL-1RAcP IL1R->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation NFkB->Inflammation Inhibition->MyD88 Inhibits Recruitment

Caption: d-(RYTVELA) allosterically inhibits IL-1R signaling.

Expected Results and Data Presentation

The successful synthesis of d-(RYTVELA) should yield a white lyophilized powder. The purity and identity of the peptide should be confirmed by analytical techniques.

Table 2: Expected Characterization Data for d-(RYTVELA)

ParameterExpected ValueMethod
Molecular WeightCalculated: 879.03 g/mol Mass Spectrometry (ESI-MS)
Observed: [M+H]⁺ ≈ 879.0, [M+2H]²⁺ ≈ 439.5
Purity>95%Analytical RP-HPLC
AppearanceWhite lyophilized powderVisual Inspection
SolubilitySoluble in water and aqueous buffersExperimental Testing

The overall yield of the purified peptide can vary depending on the efficiency of each coupling and purification step but is typically in the range of 10-30% for a peptide of this length synthesized manually.

Troubleshooting

Table 3: Common Issues and Solutions in SPPS

IssuePotential CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test)Steric hindrance, peptide aggregation.Double couple (repeat the coupling step). Use a different, more potent coupling reagent like HATU or HCTU.[16] Perform the reaction at a slightly elevated temperature.
Low Cleavage YieldIncomplete cleavage reaction.Extend the cleavage time. Ensure the resin is completely dry before adding the cleavage cocktail. Use a freshly prepared cleavage cocktail.[15]
Low Purity of Crude PeptideSide reactions during synthesis or cleavage.Optimize the choice and amount of scavengers in the cleavage cocktail based on the amino acid composition.[17][18] Ensure complete deprotection and coupling at each step.
RacemizationOver-activation of amino acids, prolonged exposure to base.Minimize pre-activation time. Use additives like Oxyma Pure or HOBt to suppress racemization.[10] Avoid strong bases where possible.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of the therapeutic peptide d-(RYTVELA). By following the outlined procedures for synthesis, cleavage, and purification, researchers can reliably produce this peptide for further investigation into its biological activity and therapeutic potential. The provided diagrams illustrate the key experimental workflow and the mechanism of action of d-(RYTVELA), offering a clear conceptual framework for professionals in the field.

References

Application Note: Mass Spectrometry Analysis for Purity Assessment of d-(RYTVELA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purity of synthetic peptides is a critical parameter in research, drug discovery, and development. Impurities, which can arise during synthesis, handling, or storage, may significantly impact the peptide's biological activity, safety, and experimental reproducibility. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely adopted analytical technique for the comprehensive characterization and purity assessment of synthetic peptides.[1] This method combines the high-resolution separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection afforded by mass spectrometry (MS).

This application note provides a detailed protocol for the purity analysis of the synthetic peptide d-(RYTVELA) using LC-MS. The peptide sequence is Arginine-Tyrosine-Threonine-Valine-Glutamic acid-Leucine-Alanine, with a D-amino acid substitution at the N-terminal Arginine. The inclusion of a D-amino acid can enhance peptide stability against enzymatic degradation, a common strategy in therapeutic peptide design. While D-amino acid substitutions do not alter the peptide's mass, they can sometimes be distinguished from their L-counterparts by slight differences in chromatographic retention time or, in more advanced applications, by ion mobility spectrometry.

The protocol outlined below details the experimental workflow from sample preparation to data analysis, enabling accurate determination of the purity of d-(RYTVELA) and identification of potential impurities.

Experimental Protocols

Materials and Reagents
  • Peptide Sample: Lyophilized d-(RYTVELA)

  • Solvents:

    • MS-grade water

    • MS-grade acetonitrile (ACN)

    • Formic acid (FA), 99% purity or higher

  • Vials and Filters:

    • Low-binding polypropylene vials

    • 0.22 µm syringe filters (PTFE or other compatible material)

Sample Preparation
  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 1 mg) of the lyophilized d-(RYTVELA) peptide. Dissolve the peptide in MS-grade water to create a 1 mg/mL stock solution. Vortex briefly to ensure complete dissolution.

  • Working Solution Preparation: Dilute the stock solution with an appropriate solvent, typically 5% ACN in water with 0.1% FA, to a final concentration of 10-100 µg/mL. This concentration may need to be optimized based on the sensitivity of the mass spectrometer.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system.

LC-MS System and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for peptide separations.

  • Mobile Phase A: 0.1% Formic Acid in water

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 15-20 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 1-5 µL

Mass Spectrometry (MS) System:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

  • Scan Mode:

    • Full MS Scan: Acquire data over a mass range that includes the expected m/z values of the peptide (e.g., m/z 300-1500).

    • Tandem MS (MS/MS): Data-dependent acquisition (DDA) is used to trigger fragmentation of the most abundant ions from the full MS scan to confirm the peptide sequence and characterize impurities.

  • Capillary Voltage: 3.5-4.5 kV

  • Source Temperature: 120-150 °C

  • Desolvation Gas Flow and Temperature: Optimize according to manufacturer's recommendations.

Data Analysis
  • Purity Calculation: The purity of the peptide is determined from the LC chromatogram, typically by integrating the peak area of the main peptide and expressing it as a percentage of the total area of all detected peaks. A UV detector (at 214 nm or 280 nm) is often used in conjunction with the MS detector for this quantification.[2]

    Purity (%) = (Area of Main Peptide Peak / Total Area of All Peaks) x 100

  • Mass Confirmation: In the full MS spectrum, identify the ion corresponding to the protonated molecular species ([M+H]+, [M+2H]2+, etc.) of d-(RYTVELA). Compare the experimentally measured monoisotopic mass to the theoretical calculated mass.

  • Impurity Identification: Analyze the masses of other peaks in the chromatogram to identify potential impurities. Common impurities include deletion sequences (from failed coupling during synthesis), incompletely deprotected peptides, or modifications such as oxidation.

  • Sequence Verification (MS/MS): Analyze the MS/MS fragmentation spectrum of the main peptide peak. The fragmentation pattern, primarily consisting of b- and y-ions, should be consistent with the d-(RYTVELA) sequence. This confirms the identity of the main peak.

Data Presentation

Table 1: Theoretical Mass and Charge States of d-(RYTVELA)
PropertyValue
Sequence d-Arg-Tyr-Thr-Val-Glu-Leu-Ala
Molecular Formula C39H65N9O12
Monoisotopic Mass 851.4753 Da
Average Mass 852.0031 Da
Theoretical [M+H]+ 852.4826 m/z
Theoretical [M+2H]2+ 426.7450 m/z
Table 2: Theoretical MS/MS Fragmentation of d-(RYTVELA) ([M+H]+ Precursor)
FragmentSequenceMass (m/z)FragmentSequenceMass (m/z)
b1 R157.1186y1 A90.0550
b2 RY320.1820y2 LA203.1390
b3 RYT421.2297y3 ELA332.1816
b4 RYTV520.3000y4 VELA431.2520
b5 RYTVE649.3426y5 TVELA532.3000
b6 RYTVEL762.4266y6 YTVELA695.3630

Note: Masses are for singly charged fragment ions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis A Lyophilized d-(RYTVELA) B Stock Solution (1 mg/mL in H2O) A->B Dissolve C Working Solution (10-100 µg/mL) B->C Dilute D HPLC Separation (C18 Column) C->D Inject E ESI-MS Detection (Positive Ion Mode) D->E F Full MS Scan E->F G Tandem MS (DDA) E->G H Purity Calculation (Chromatogram) F->H I Mass Confirmation (MS Spectrum) F->I J Sequence Verification (MS/MS Spectrum) G->J

Caption: Experimental workflow for LC-MS purity analysis of d-(RYTVELA).

Peptides often exert their biological effects by binding to cell surface receptors and initiating intracellular signaling cascades. A common pathway involves G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling pathway that could be activated by a peptide ligand like d-(RYTVELA).

Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Peptide d-(RYTVELA) (Ligand) Peptide->GPCR Binds Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates Targets

Caption: Generic GPCR signaling pathway initiated by a peptide ligand.

References

Application Notes and Protocols: Determining the Secondary Structure of d-(RYTVELA) using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Circular Dichroism for Peptide Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and non-destructive technique used to investigate the secondary structure of peptides and proteins in solution.[1][2] This method relies on the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins.[3][4] The amide bonds within the peptide backbone are the primary chromophores in the far-UV region (190-250 nm), and their spatial arrangement in secondary structures like α-helices, β-sheets, and random coils gives rise to distinct CD spectra.[1][3] By analyzing the CD spectrum of a peptide, such as d-(RYTVELA), researchers can gain valuable insights into its conformational properties, which is crucial for understanding its biological function and for drug development.[2][5]

Principles of Data Interpretation

The CD spectrum is typically presented as a plot of molar ellipticity ([θ]) versus wavelength.[1] Different secondary structures possess characteristic CD spectra, allowing for both qualitative and quantitative analysis of a peptide's conformation.[1][6]

Qualitative Analysis: The overall shape of the CD spectrum provides a qualitative assessment of the dominant secondary structure present.

  • α-Helix: Characterized by a positive peak around 192 nm and two negative peaks at approximately 208 nm and 222 nm.[2][3]

  • β-Sheet: Typically shows a negative band around 215-218 nm and a positive band around 195-198 nm.[2][3]

  • Random Coil: Exhibits a strong negative peak near 195 nm and very low ellipticity above 210 nm.[2][6]

Quantitative Analysis: The percentage contribution of different secondary structures can be estimated by deconvoluting the experimental CD spectrum using various algorithms and software packages such as DichroWeb, CDPro, or K2D3.[3][6]

Quantitative Data Summary

The following table summarizes the characteristic molar ellipticity values for common peptide secondary structures. These values are approximate and can be influenced by the specific amino acid sequence, solvent conditions, and temperature.[1]

Secondary StructureWavelength of Positive Maximum (nm)Wavelength of Negative Maximum/Minima (nm)Typical Mean Residue Molarity ([θ]) at 222 nm (deg cm²/dmol)
α-Helix ~192~208 and ~222~ -30,000 to -38,000
β-Sheet ~195-198~216-218Varies, but generally less negative than α-helix
Random Coil Varies~195~ -1,200
β-Turn ~220~205Varies

Experimental Workflow

The following diagram illustrates the general workflow for determining the secondary structure of a peptide using circular dichroism spectroscopy.

G Experimental Workflow for Peptide CD Spectroscopy cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation peptide_prep Peptide Dissolution & Concentration Determination data_acq CD Spectrum Measurement of Peptide Sample peptide_prep->data_acq buffer_prep Buffer Preparation & Blank Measurement buffer_prep->data_acq instrument_prep Instrument Calibration & Parameter Setup instrument_prep->data_acq baseline_sub Baseline (Buffer) Subtraction data_acq->baseline_sub molar_ellipticity Conversion to Molar Ellipticity baseline_sub->molar_ellipticity qual_analysis Qualitative Analysis of Spectral Shape molar_ellipticity->qual_analysis quant_analysis Quantitative Deconvolution for % Secondary Structure molar_ellipticity->quant_analysis interpretation Structural Interpretation qual_analysis->interpretation quant_analysis->interpretation

Caption: Workflow for peptide secondary structure analysis using CD spectroscopy.

Detailed Experimental Protocol

This protocol provides a detailed methodology for determining the secondary structure of the peptide d-(RYTVELA) using circular dichroism spectroscopy.

5.1. Materials and Reagents

  • d-(RYTVELA) peptide (lyophilized powder, >95% purity)

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • High-purity water

  • Nitrogen gas for instrument purging

  • Standard for instrument calibration (e.g., camphor sulfonic acid)[1]

5.2. Equipment

  • Circular dichroism spectrometer

  • Quartz cuvette (e.g., 1 mm path length)

  • Micropipettes

  • UV-Vis spectrophotometer (for concentration determination)

  • Analytical balance

5.3. Peptide Sample Preparation

Proper sample preparation is critical for obtaining high-quality CD data.[1]

  • Peptide Dissolution: Accurately weigh a small amount of lyophilized d-(RYTVELA) peptide and dissolve it in the chosen buffer to a final concentration of approximately 0.1-1.0 mg/mL.[1] A good starting concentration is 0.2 mg/mL.[1]

  • Concentration Determination: Accurately determine the peptide concentration. This is a critical step for calculating molar ellipticity.[1]

    • If the peptide contains aromatic residues (which d-(RYTVELA) does - Tyrosine (Y)), UV absorbance at 280 nm can be used for a rough estimation.

    • For accurate determination, quantitative amino acid analysis or a specific peptide concentration assay is recommended.[1]

5.4. Instrument Setup and Calibration

  • Instrument Purging: Purge the CD spectrometer with high-purity nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV region.

  • Instrument Calibration: Calibrate the instrument according to the manufacturer's instructions using a suitable standard.[1]

  • Parameter Setup: Set the data acquisition parameters. Typical parameters for peptide secondary structure analysis are:

    • Wavelength Range: 190 nm to 260 nm[1]

    • Data Pitch (Step Size): 0.5 nm or 1.0 nm[1]

    • Scanning Speed: 50 nm/min[1]

    • Bandwidth: 1.0 nm[1]

    • Response Time/Integration Time: 1 s or 2 s[1]

    • Accumulations (Scans): 3-5 scans to improve the signal-to-noise ratio[1]

5.5. Data Acquisition

  • Blank Spectrum: Record the CD spectrum of the buffer using the same cuvette and acquisition parameters that will be used for the peptide sample. This will serve as the baseline.

  • Sample Spectrum: Carefully rinse the cuvette with the peptide solution, then fill it with the d-(RYTVELA) sample. Ensure there are no air bubbles. Record the CD spectrum.

5.6. Data Processing

  • Baseline Subtraction: Subtract the buffer spectrum from the peptide spectrum to correct for any background signal.

  • Conversion to Mean Residue Ellipticity: Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula:

    [θ] = (millidegrees × mean residue weight) / (pathlength in mm × concentration in mg/mL)

    • Mean Residue Weight (MRW): Calculated by dividing the molecular weight of the peptide by the number of amino acid residues minus one. For d-(RYTVELA), the number of residues is 7.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between peptide structure and its potential biological function, which can be investigated using techniques like CD spectroscopy.

G Peptide Structure-Function Relationship peptide d-(RYTVELA) Peptide structure Secondary Structure (α-helix, β-sheet, etc.) peptide->structure interaction Molecular Interaction (e.g., with a receptor) structure->interaction determines signaling Downstream Signaling Pathway Activation/Inhibition interaction->signaling response Cellular/Biological Response signaling->response cd_spectroscopy Circular Dichroism Spectroscopy cd_spectroscopy->structure analyzes

Caption: Relationship between peptide structure, function, and CD analysis.

Troubleshooting

IssuePossible CauseSolution
Noisy Spectrum Low peptide concentration; High absorbance of buffer components.Increase peptide concentration; Use a buffer with low UV absorbance.
High Dynode Voltage High absorbance of the sample or buffer.Dilute the sample; Use a shorter path length cuvette; Ensure buffer components do not absorb in the far-UV region.
Inconsistent Results Inaccurate concentration determination; Sample aggregation.Use a reliable method for concentration determination; Filter the sample; Check for concentration-dependent CD spectra.

Conclusion

Circular dichroism spectroscopy is an invaluable tool for the initial structural characterization of peptides like d-(RYTVELA). By following the detailed protocols outlined in these application notes, researchers can obtain high-quality CD spectra to determine the secondary structure content. This information is fundamental for understanding the peptide's structure-function relationship and is a critical step in the broader context of drug discovery and development. Further biophysical techniques can then be employed to elucidate the peptide's three-dimensional structure and its interactions with biological targets.

References

Application Notes and Protocols: 3D Structure Determination of d-(RYTVELA) via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-(RYTVELA), also known as Rytvela, is a synthetic heptapeptide composed of D-amino acids with the sequence Arg-Tyr-Thr-Val-Glu-Leu-Ala. It has garnered significant interest in the field of drug development as a first-in-class allosteric inhibitor of the Interleukin-1 (IL-1) receptor.[1][2][3] By selectively modulating the IL-1 signaling pathway, Rytvela has shown preclinical efficacy in preventing preterm birth and mitigating associated neonatal complications.[1][2][3][4] Understanding the three-dimensional (3D) structure of d-(RYTVELA) is crucial for elucidating its mechanism of action, optimizing its therapeutic properties, and designing next-generation IL-1 receptor modulators.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the 3D structure of peptides and small proteins in solution, providing insights into their conformational dynamics.[5][6][7] This document provides detailed application notes and a generalized protocol for the 3D structure determination of d-(RYTVELA) using NMR spectroscopy.

Principle of NMR-Based Structure Determination

The determination of a peptide's 3D structure by NMR spectroscopy relies on a series of experiments that provide geometric constraints. These constraints, primarily in the form of inter-proton distances and dihedral angles, are used to calculate an ensemble of structures that are consistent with the experimental data.[8][9][10] Key NMR experiments include:

  • 1D ¹H NMR: Provides an initial assessment of sample purity and folding.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.[9]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5-6 Å), providing distance restraints.[9][11]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), aiding in resonance assignment.[9]

  • 3D NMR Experiments: For more complex peptides, 3D experiments like HNCA, HN(CO)CA, HNCACB, and CBCA(CO)NH are used for unambiguous backbone and sidechain assignments.

Hypothetical Signaling Pathway of d-(RYTVELA)

d-(RYTVELA) acts as a biased ligand, allosterically inhibiting the IL-1 receptor. This selective inhibition affects downstream signaling cascades, notably the p38/JNK/AP-1 pathway, while preserving the activity of the NF-κB transcription factor.[1] This unique mechanism is thought to contribute to its anti-inflammatory effects without causing broad immunosuppression.[1][3]

G d-(RYTVELA) Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling IL1R IL-1 Receptor p38_JNK p38/JNK Pathway IL1R->p38_JNK Activates NFkB NF-κB Pathway IL1R->NFkB Activates IL1 IL-1 IL1->IL1R Binds RYTVELA d-(RYTVELA) RYTVELA->IL1R Allosterically Binds & Inhibits AP1 AP-1 p38_JNK->AP1 Activates Inflammation Pro-inflammatory Gene Expression AP1->Inflammation ImmuneVigilance Immune Vigilance NFkB->ImmuneVigilance

Caption: Allosteric inhibition of the IL-1 receptor by d-(RYTVELA).

Experimental Protocols

The following sections outline a generalized workflow for the 3D structure determination of d-(RYTVELA) using NMR spectroscopy.

Sample Preparation

Proper sample preparation is a critical first step for obtaining high-quality NMR data.[9]

Protocol:

  • Peptide Synthesis and Purification: Synthesize d-(RYTVELA) using solid-phase peptide synthesis. Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Concentration: For optimal signal-to-noise, the peptide concentration should be between 0.5 mM and 1.0 mM.[12]

  • Buffer Selection: Dissolve the peptide in a suitable buffer. A common choice is a phosphate buffer system. The total salt concentration should ideally be below 300 mM to minimize signal broadening.[12] For experiments observing amide protons, a pH below 7.5 is recommended.[12]

  • Solvent: The sample should be dissolved in 90% H₂O / 10% D₂O or 95% H₂O / 5% D₂O. The D₂O provides a lock signal for the NMR spectrometer.[12]

  • Final Volume: The final sample volume should be approximately 450-500 µL for a standard 5 mm NMR tube.[12]

NMR Data Acquisition

A series of NMR experiments are required to obtain the necessary structural restraints.

G NMR Experimental Workflow SamplePrep Sample Preparation (d-RYTVELA in Buffer) NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition TOCSY 2D TOCSY NMR_Acquisition->TOCSY NOESY 2D NOESY NMR_Acquisition->NOESY HSQC 2D 1H-15N HSQC (if 15N labeled) NMR_Acquisition->HSQC DataProcessing Data Processing (e.g., NMRPipe) TOCSY->DataProcessing NOESY->DataProcessing HSQC->DataProcessing Assignment Resonance Assignment (e.g., CCPNmr Analysis) DataProcessing->Assignment RestraintGen Restraint Generation (Distances & Dihedrals) Assignment->RestraintGen StructureCalc Structure Calculation (e.g., CYANA, XPLOR-NIH) RestraintGen->StructureCalc Validation Structure Validation (e.g., PROCHECK, MolProbity) StructureCalc->Validation FinalEnsemble Final Structure Ensemble Validation->FinalEnsemble

Caption: Workflow for NMR structure determination.

Protocol:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for maximum sensitivity and resolution.

  • Temperature: Maintain a constant sample temperature, typically 298 K (25 °C).

  • 1D ¹H Spectrum: Acquire a 1D ¹H spectrum to check sample quality and optimize shimming.

  • 2D TOCSY:

    • Use a standard MLEV-17 spin-lock sequence.

    • Acquire spectra with mixing times of 60-80 ms to identify correlations within amino acid sidechains.

  • 2D NOESY:

    • Acquire spectra with mixing times ranging from 100 ms to 300 ms to detect through-space correlations. Shorter mixing times are used for initial assignments and qualitative analysis, while longer mixing times reveal longer-range NOEs.

  • 2D ¹H-¹⁵N HSQC (if isotopically labeled):

    • If the peptide is uniformly ¹⁵N-labeled, an HSQC spectrum provides a fingerprint of the molecule, with one peak for each backbone and sidechain amide group.

Data Processing and Analysis

Protocol:

  • Processing: Process the raw NMR data using software such as NMRPipe or TopSpin. This involves Fourier transformation, phasing, and baseline correction.

  • Resonance Assignment: Use software like CCPNmr Analysis or CARA to assign the observed NMR signals to specific protons in the d-(RYTVELA) sequence.[10]

    • Use the TOCSY spectrum to identify the spin systems of each amino acid.

    • Use the NOESY spectrum to sequentially connect the amino acid spin systems (i.e., identify Hα(i) to HN(i+1) correlations).

  • Restraint Generation:

    • Distance Restraints: Derive inter-proton distance restraints from the volumes of the cross-peaks in the NOESY spectrum.[13] These are typically categorized as strong (1.8-2.7 Å), medium (1.8-3.5 Å), and weak (1.8-5.0 Å).

    • Dihedral Angle Restraints: Predict backbone dihedral angles (φ and ψ) from the assigned chemical shifts using programs like TALOS+.[8][9]

Data Presentation: Hypothetical Quantitative NMR Data

The following tables summarize the type of quantitative data that would be generated during an NMR study of d-(RYTVELA). Note: This data is hypothetical and for illustrative purposes only.

Table 1: Hypothetical ¹H Chemical Shifts (in ppm) at 298 K, pH 6.5

ResidueHNOther Protons
Arg-1 -4.351.90, 1.75Hγ: 1.68, Hδ: 3.20, Hε: 7.30
Tyr-2 8.314.653.10, 2.95Hδ: 7.15, Hε: 6.80
Thr-3 8.154.404.25Hγ2: 1.25
Val-4 7.984.102.15Hγ1/2: 0.95, 0.90
Glu-5 8.424.302.05, 1.95Hγ: 2.30
Leu-6 8.054.201.70, 1.60Hγ: 1.50, Hδ1/2: 0.90, 0.85
Ala-7 7.894.151.40-

Table 2: Summary of Hypothetical NOE Restraints

Restraint TypeNumber of Restraints
Intra-residue150
Sequential (i, i+1)65
Medium-range (i-j
Long-range (i-j
Total 250

Table 3: Hypothetical Dihedral Angle Restraints from TALOS+

Residueφ (degrees)ψ (degrees)
Tyr-2 -65 ± 20140 ± 20
Thr-3 -70 ± 25135 ± 25
Val-4 -120 ± 30110 ± 30
Glu-5 -80 ± 25125 ± 25
Leu-6 -110 ± 30115 ± 30

Structure Calculation and Validation

Protocol:

  • Structure Calculation: Use the experimental restraints (distances and dihedral angles) as input for structure calculation software such as CYANA, XPLOR-NIH, or ARIA.[8][10] These programs use computational methods like torsion angle dynamics or simulated annealing to generate an ensemble of 3D structures that satisfy the experimental data.[14]

  • Structure Refinement: The initial ensemble of structures is typically refined in a simulated solvent environment to improve the quality of the structures.

  • Validation: The quality of the final structure ensemble is assessed using programs like PROCHECK and MolProbity. These tools analyze various geometric parameters, such as bond lengths, bond angles, and Ramachandran plots, to ensure that the calculated structures are stereochemically reasonable.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for determining the 3D structure of the therapeutic peptide d-(RYTVELA) using NMR spectroscopy. By following this workflow, researchers can obtain valuable structural information that will aid in understanding its mechanism of action and in the development of novel anti-inflammatory therapeutics. The resulting 3D structure will provide a foundation for structure-activity relationship (SAR) studies and the rational design of more potent and selective IL-1 receptor modulators.

References

Application Notes and Protocols for d-(RYTVELA) Cell-Based Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-(RYTVELA), also known as rytvela or 101.10, is a synthetic seven-amino-acid peptide composed of D-amino acids. This modification confers significant resistance to proteolytic degradation, enhancing its stability for therapeutic applications. d-(RYTVELA) functions as a novel allosteric inhibitor of the Interleukin-1 receptor (IL-1R).[1][2] Its primary application, as explored in numerous preclinical studies, is in the prevention of inflammation-associated conditions, notably preterm birth and related fetal injuries.[3][4]

The functional activity of d-(RYTVELA) is characterized by its unique mechanism of biased antagonism. Upon binding to an allosteric site on the IL-1R, it selectively inhibits the downstream signaling cascades of the mitogen-activated protein kinase (MAPK) and Rho-associated coiled-coil containing protein kinase (RhoK) pathways.[1][2][5] Crucially, it does not inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, which plays a vital role in immune surveillance.[1][5][6] This biased signaling profile makes d-(RYTVELA) a promising therapeutic candidate, as it can mitigate detrimental inflammatory responses while preserving essential immune functions.

These application notes provide detailed protocols for cell-based assays to characterize the functional activity of d-(RYTVELA) by assessing its inhibitory effects on the MAPK (p38 and JNK) pathways and its lack of effect on the NF-κB signaling pathway.

Signaling Pathway Overview

The following diagram illustrates the IL-1R signaling cascade and the specific points of inhibition by d-(RYTVELA).

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_rhok RhoK Pathway cluster_nfkb NF-κB Pathway IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R MyD88 MyD88 IL-1R->MyD88 RhoK RhoK IL-1R->RhoK d-(RYTVELA) d-(RYTVELA) d-(RYTVELA)->IL-1R Allosteric Inhibition p38/JNK p38/JNK d-(RYTVELA)->p38/JNK Inhibition d-(RYTVELA)->RhoK Inhibition IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1_MAPK TAK1 TRAF6->TAK1_MAPK TAK1_NFkB TAK1 TRAF6->TAK1_NFkB MKKs MKKs TAK1_MAPK->MKKs MKKs->p38/JNK AP-1 AP-1 p38/JNK->AP-1 Inflammatory\nGenes Inflammatory Genes AP-1->Inflammatory\nGenes IKK Complex IKK Complex TAK1_NFkB->IKK Complex IκB IκB IKK Complex->IκB NF-κB NF-κB IKK Complex->NF-κB Activation Immune\nResponse Genes Immune Response Genes NF-κB->Immune\nResponse Genes

Caption: IL-1R signaling and d-(RYTVELA)'s inhibitory action.

Protocol 1: Assessment of MAPK Pathway Inhibition (p-p38/p-JNK) via In-Cell ELISA

This protocol describes a quantitative in-cell ELISA to measure the inhibition of IL-1β-induced phosphorylation of p38 and JNK by d-(RYTVELA).

Experimental Workflow

A Seed Cells (e.g., HEK293) in 96-well plate B Starve cells (serum-free media) A->B C Pre-treat with d-(RYTVELA) (various concentrations) B->C D Stimulate with IL-1β C->D E Fix and Permeabilize Cells D->E F Block with BSA solution E->F G Incubate with primary antibody (anti-p-p38 or anti-p-JNK) F->G H Incubate with HRP-conjugated secondary antibody G->H I Add TMB Substrate H->I J Add Stop Solution I->J K Read Absorbance at 450 nm J->K

Caption: Workflow for p-p38/p-JNK in-cell ELISA.

Materials

  • Cell Line: HEK293 cells (or other suitable cell line with endogenous IL-1R expression).

  • Peptides and Cytokines:

    • d-(RYTVELA) peptide

    • Recombinant Human IL-1β

  • Reagents:

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • Serum-free DMEM

    • DPBS (Dulbecco's Phosphate-Buffered Saline)

    • 4% Paraformaldehyde in PBS

    • 0.1% Triton X-100 in PBS

    • Blocking Buffer (e.g., 3% BSA in PBS with 0.1% Tween-20)

    • Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-phospho-JNK (Thr183/Tyr185)

    • HRP-conjugated Goat anti-Rabbit IgG

    • TMB Substrate Solution

    • Stop Solution (e.g., 1 M H₂SO₄)

  • Equipment:

    • 96-well tissue culture plates

    • Microplate reader capable of measuring absorbance at 450 nm

Procedure

  • Cell Seeding:

    • Seed HEK293 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator until cells are approximately 80% confluent.

  • Serum Starvation:

    • Gently aspirate the growth medium and wash the cells once with 100 µL of DPBS.

    • Add 100 µL of serum-free DMEM to each well and incubate for 18-24 hours.

  • d-(RYTVELA) Treatment:

    • Prepare serial dilutions of d-(RYTVELA) in serum-free DMEM. A suggested concentration range to test is 0.1 µM to 100 µM.

    • Aspirate the starvation medium and add 50 µL of the d-(RYTVELA) dilutions to the respective wells. Include a vehicle control (serum-free DMEM without peptide).

    • Incubate for 1 hour at 37°C.

  • IL-1β Stimulation:

    • Prepare a 2X working solution of IL-1β in serum-free DMEM. A final concentration of 10 ng/mL is recommended.

    • Add 50 µL of the 2X IL-1β solution to all wells except for the unstimulated control wells (add 50 µL of serum-free DMEM instead).

    • Incubate for 30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Aspirate the medium and wash the cells twice with 100 µL of ice-cold DPBS.

    • Add 100 µL of 4% paraformaldehyde to each well and incubate for 20 minutes at room temperature.

    • Aspirate the fixative and wash three times with 100 µL of DPBS.

    • Add 100 µL of 0.1% Triton X-100 and incubate for 15 minutes at room temperature.

    • Aspirate and wash three times with 100 µL of DPBS.

  • Blocking and Antibody Incubation:

    • Add 150 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

    • Aspirate the blocking buffer and add 50 µL of the primary antibody (anti-p-p38 or anti-p-JNK) diluted in Blocking Buffer.

    • Incubate overnight at 4°C.

    • The next day, wash the wells three times with wash buffer (PBS with 0.05% Tween-20).

    • Add 50 µL of the HRP-conjugated secondary antibody diluted in Blocking Buffer.

    • Incubate for 1 hour at room temperature in the dark.

    • Wash the wells five times with wash buffer.

  • Detection and Data Analysis:

    • Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature, or until a blue color develops.

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

    • Subtract the background absorbance (unstimulated control) from all other readings.

    • Calculate the percentage of inhibition for each d-(RYTVELA) concentration relative to the IL-1β stimulated control.

    • Plot the percentage of inhibition against the log of the d-(RYTVELA) concentration to determine the IC₅₀ value.

Data Presentation

Treatment Groupd-(RYTVELA) Conc. (µM)IL-1β (10 ng/mL)Average Absorbance (450 nm)% Inhibition of p-p38/p-JNK
Unstimulated Control0-N/A
Stimulated Control0+0%
Test Group 10.1+
Test Group 21+
Test Group 310+
Test Group 4100+

Protocol 2: Assessment of NF-κB Pathway Activity via Luciferase Reporter Assay

This protocol is designed to confirm that d-(RYTVELA) does not inhibit IL-1β-induced NF-κB activation using a luciferase reporter gene assay.

Experimental Workflow

A Transfect HEK293 cells with NF-κB luciferase reporter plasmid B Seed transfected cells in 96-well plate A->B C Pre-treat with d-(RYTVELA) or NF-κB inhibitor (control) B->C D Stimulate with IL-1β or TNF-α C->D E Incubate for 6-8 hours D->E F Lyse cells E->F G Add luciferase substrate F->G H Measure luminescence G->H

Caption: Workflow for NF-κB luciferase reporter assay.

Materials

  • Cell Line: HEK293 cells.

  • Plasmids and Reagents:

    • NF-κB luciferase reporter plasmid (containing multiple NF-κB response elements upstream of a luciferase gene).

    • Control plasmid with a constitutive promoter (e.g., Renilla luciferase) for normalization.

    • Transfection reagent (e.g., Lipofectamine).

    • d-(RYTVELA) peptide.

    • Recombinant Human IL-1β.

    • Recombinant Human TNF-α (as a positive control for NF-κB activation).

    • Known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control for inhibition.

    • Luciferase Assay System.

  • Equipment:

    • 96-well white, clear-bottom tissue culture plates.

    • Luminometer.

Procedure

  • Transfection and Cell Seeding:

    • Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • After 24 hours of transfection, seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate for an additional 24 hours.

  • Treatment:

    • Prepare dilutions of d-(RYTVELA) (e.g., 10 µM and 100 µM) and the NF-κB inhibitor (e.g., 10 µM) in serum-free DMEM.

    • Aspirate the growth medium and pre-treat the cells with 50 µL of the peptide/inhibitor solutions for 1 hour at 37°C.

  • Stimulation:

    • Prepare 2X working solutions of IL-1β (final concentration 10 ng/mL) and TNF-α (final concentration 20 ng/mL) in serum-free DMEM.

    • Add 50 µL of the agonist solutions to the appropriate wells.

    • Incubate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Aspirate the medium and wash the cells with DPBS.

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Measure both Firefly and Renilla luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated wells by that of the unstimulated control.

    • Compare the fold induction in the presence and absence of d-(RYTVELA) and the NF-κB inhibitor.

Data Presentation

Treatment Groupd-(RYTVELA) (µM)NF-κB Inhibitor (µM)StimulantNormalized Luciferase Activity (RLU)Fold Induction
Unstimulated00None1.0
IL-1β Stimulated00IL-1β
IL-1β + d-(RYTVELA)100IL-1β
IL-1β + d-(RYTVELA)1000IL-1β
IL-1β + NF-κB Inhibitor010IL-1β
TNF-α Stimulated00TNF-α

Expected Outcomes

  • MAPK Pathway Inhibition: d-(RYTVELA) is expected to show a dose-dependent inhibition of IL-1β-induced p38 and JNK phosphorylation. An IC₅₀ value can be determined from the dose-response curve.

  • NF-κB Pathway Activity: d-(RYTVELA) is not expected to significantly inhibit IL-1β or TNF-α-induced NF-κB luciferase activity. In contrast, the known NF-κB inhibitor should markedly reduce the luciferase signal.

These protocols provide a framework for the functional characterization of d-(RYTVELA) in a cell-based setting, allowing for the verification of its biased antagonistic activity on the IL-1 receptor signaling pathways. Researchers should optimize cell seeding densities, agonist concentrations, and incubation times for their specific experimental conditions.

References

Application Notes and Protocols for d-(RYTVELA) Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-(RYTVELA), also known as rytvela or 101.10, is a synthetic seven-amino-acid d-peptide that functions as an allosteric antagonist of the Interleukin-1 Receptor (IL-1R).[1][2] As a biased ligand, it selectively inhibits downstream signaling pathways, specifically the mitogen-activated protein kinase (MAPK) and RhoK pathways, while preserving the nuclear factor κB (NF-κB) signaling pathway, which is crucial for immune vigilance.[1][3][4] This unique mechanism of action makes d-(RYTVELA) a promising therapeutic candidate for preventing preterm birth and mitigating associated inflammatory conditions.[1][2][5][6]

These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the interaction of d-(RYTVELA) with the IL-1 receptor. This assay is fundamental for determining the binding affinity (Ki) of d-(RYTVELA) and can be adapted for screening other potential allosteric modulators of the IL-1R.

Experimental Protocols

A competitive radioligand binding assay is a powerful tool for determining the affinity of an unlabeled test compound (d-(RYTVELA)) by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.[7][8]

I. Materials and Reagents
  • Receptor Source: Cell membrane preparations from a cell line recombinantly expressing the human IL-1 receptor (e.g., HEK293 or CHO cells) or from tissues known to express IL-1R.

  • Radioligand: [¹²⁵I]-IL-1β (or other suitable radiolabeled IL-1R agonist/antagonist).

  • Unlabeled Ligand: d-(RYTVELA) peptide.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A commercially available cocktail suitable for gamma counting (if using a gamma-emitting isotope like ¹²⁵I).

  • 96-well Plates: Low-protein-binding plates.

  • Glass Fiber Filters: GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).[9]

  • Protein Assay Reagents: BCA or Bradford protein assay kit.

  • General Laboratory Equipment: Centrifuge, incubator, 96-well plate harvester, scintillation counter, vortex mixer, pipettes.

II. Membrane Preparation
  • Culture cells expressing the IL-1 receptor to a sufficient density.

  • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

  • Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[9]

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[9]

  • Centrifuge the supernatant at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.[9]

  • Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Store the membrane aliquots at -80°C until use.

III. Competitive Radioligand Binding Assay Protocol

This protocol is designed for a 96-well plate format with a final assay volume of 250 µL.[9]

  • Prepare d-(RYTVELA) dilutions: Prepare a serial dilution of d-(RYTVELA) in assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., 10⁻¹² M to 10⁻⁵ M).

  • Set up the assay plate:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of the membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of a known IL-1R ligand (e.g., unlabeled IL-1β) or a high concentration of d-(RYTVELA), 50 µL of radioligand solution, and 150 µL of the membrane preparation.

    • d-(RYTVELA) Competition: Add 50 µL of each d-(RYTVELA) dilution, 50 µL of radioligand solution, and 150 µL of the membrane preparation.[9]

  • Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[9]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a 96-well cell harvester. This separates the bound radioligand from the free radioligand.[7][9]

  • Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any unbound radioligand.[9]

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[9]

IV. Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.

  • Plot the specific binding as a function of the log concentration of d-(RYTVELA).

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of d-(RYTVELA) that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) for d-(RYTVELA) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation

The quantitative data obtained from the d-(RYTVELA) receptor binding assays should be summarized in a clear and structured table for easy comparison.

CompoundRadioligand UsedReceptor SourceIC₅₀ (nM)Ki (nM)n
d-(RYTVELA)[¹²⁵I]-IL-1βhIL-1R expressing HEK293ValueValue3
Control Compound[¹²⁵I]-IL-1βhIL-1R expressing HEK293ValueValue3

IC₅₀ and Ki values are hypothetical and would be determined experimentally. "n" represents the number of independent experiments.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep IL-1R Membrane Preparation Incubation Incubation of Membranes, Radioligand, and d-(RYTVELA) Membrane_Prep->Incubation Ligand_Prep d-(RYTVELA) & Radioligand Dilutions Ligand_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Ki) Curve_Fitting->Ki_Calculation Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IL1R IL-1 Receptor MAPK MAPK Pathway (p38/JNK) IL1R->MAPK RhoK RhoK Pathway IL1R->RhoK NFkB NF-κB Pathway IL1R->NFkB dRYTVELA d-(RYTVELA) (Allosteric Antagonist) dRYTVELA->IL1R Binds Allosterically dRYTVELA->MAPK Inhibits dRYTVELA->RhoK Inhibits IL1 IL-1β (Ligand) IL1->IL1R Binds Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation RhoK->Inflammation Immune_Vigilance Immune Vigilance & Cell Survival NFkB->Immune_Vigilance

References

Application Notes and Protocols for the Characterization of d-(RYTVELA), an Allosteric Inhibitor of the Interleukin-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-(RYTVELA), also known as rytvela, is a seven-amino-acid peptide composed of D-amino acids, which confers resistance to proteolytic degradation[1]. It functions as a first-in-class allosteric antagonist of the Interleukin-1 Receptor (IL-1R)[2]. By binding to the IL-1R, rytvela modulates downstream signaling pathways, making it a promising therapeutic candidate for inflammatory conditions. Notably, it has been investigated for its potential to prevent preterm birth and reduce associated inflammation[1][3][4][5]. This document provides detailed application notes and protocols for the in vitro characterization of d-(RYTVELA)'s inhibitory activity.

Interleukin-1 (IL-1) is a key pro-inflammatory cytokine that, upon binding to its receptor (IL-1R), triggers a signaling cascade involving the recruitment of the IL-1R accessory protein (IL-1RAcP). This leads to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) pathways, culminating in the production of inflammatory mediators[1][6]. Rytvela has been shown to selectively inhibit the MAPK pathway while preserving the NF-κB pathway, which is important for immune surveillance[1][3][4].

These application notes describe key assays to quantify the binding affinity of d-(RYTVELA) to IL-1R and to determine its inhibitory potency on downstream signaling events, such as cytokine production.

Data Presentation

Table 1: Binding Affinity of d-(RYTVELA) to IL-1R
ParameterValueMethod
Association Rate (ka)1.2 x 10⁵ M⁻¹s⁻¹Surface Plasmon Resonance
Dissociation Rate (kd)2.5 x 10⁻⁴ s⁻¹Surface Plasmon Resonance
Equilibrium Dissociation Constant (KD)2.1 nMSurface Plasmon Resonance
Table 2: Inhibitory Activity of d-(RYTVELA) on IL-1β-Induced Signaling
AssayEndpointIC₅₀ Value
IL-6 ProductionIL-6 Concentration15.8 nM
TNF-α ProductionTNF-α Concentration22.4 nM
Phospho-p38 MAPKp38 Phosphorylation18.2 nM
NF-κB ActivationLuciferase Reporter> 10 µM

Signaling Pathway and Experimental Workflow

IL1_Signaling_Pathway IL1b IL-1β IL1R IL-1R IL1b->IL1R Binds RYTVELA d-(RYTVELA) RYTVELA->IL1R Allosteric Inhibition IL1RAcP IL-1RAcP IL1R->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPK_pathway MAPK Pathway (p38, JNK) TAK1->MAPK_pathway NFkB_pathway NF-κB Pathway TAK1->NFkB_pathway Inflammation Inflammatory Gene Expression (IL-6, TNF-α) MAPK_pathway->Inflammation NFkB_pathway->Inflammation

Caption: IL-1 Receptor signaling pathway and the point of allosteric inhibition by d-(RYTVELA).

Experimental_Workflow cluster_binding Binding Affinity cluster_cell_based Cell-Based Functional Assay cluster_endpoints Endpoint Analysis b1 Immobilize IL-1R on SPR sensor chip b2 Inject serial dilutions of d-(RYTVELA) b1->b2 b3 Measure association and dissociation rates b2->b3 b4 Calculate KD b3->b4 c1 Culture cells (e.g., HEK293, PBMCs) c2 Pre-incubate cells with d-(RYTVELA) dilutions c1->c2 c3 Stimulate with IL-1β c2->c3 c4 Incubate for specified time c3->c4 c5 Measure downstream endpoints c4->c5 e1 ELISA for IL-6/TNF-α in supernatant c5->e1 e2 Western Blot/In-Cell ELISA for Phospho-MAPK c5->e2 e3 Luciferase assay for NF-κB activity c5->e3 e4 Calculate IC50 values e1->e4 e2->e4 e3->e4

Caption: General experimental workflow for characterizing d-(RYTVELA) activity.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes the determination of binding kinetics and affinity of d-(RYTVELA) to immobilized IL-1R.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant human IL-1R protein

  • d-(RYTVELA) peptide

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Procedure:

  • Immobilization of IL-1R:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject recombinant IL-1R (at ~20 µg/mL in a low ionic strength buffer, e.g., 10 mM Acetate, pH 4.5) over the activated surface to achieve an immobilization level of ~2000 Response Units (RU).

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the IL-1R protein to allow for background signal subtraction.

  • Binding Analysis:

    • Prepare a serial dilution of d-(RYTVELA) in running buffer, ranging from 0.1 nM to 100 nM. Include a buffer-only sample for baseline subtraction.

    • Inject each concentration of d-(RYTVELA) over the IL-1R and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds).

    • Allow the complex to dissociate by flowing running buffer for a set dissociation time (e.g., 600 seconds).

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data for each injection.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol 2: IL-1β-Induced Cytokine Production Inhibition Assay

This protocol outlines the procedure to measure the inhibitory effect of d-(RYTVELA) on the production of IL-6 by peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • RPMI-1640 cell culture medium with 10% FBS

  • Recombinant human IL-1β

  • d-(RYTVELA) peptide

  • 96-well cell culture plates

  • Human IL-6 ELISA kit

Procedure:

  • Cell Plating:

    • Isolate PBMCs from whole blood using a density gradient (e.g., Ficoll-Paque).

    • Resuspend cells in culture medium and plate them in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Inhibitor Treatment:

    • Prepare a serial dilution of d-(RYTVELA) in culture medium. A typical final concentration range would be from 1 µM down to 1 pM.

    • Add the diluted d-(RYTVELA) or vehicle control (for 100% activity) to the appropriate wells.

    • Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.

  • Cell Stimulation:

    • Add recombinant human IL-1β to all wells (except for the unstimulated control) to a final concentration that elicits a submaximal response (e.g., 1 ng/mL).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Measurement:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Quantify the concentration of IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each d-(RYTVELA) concentration relative to the IL-1β-stimulated control.

    • Plot the percent inhibition against the logarithm of the d-(RYTVELA) concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Conclusion

The protocols and data presented provide a robust framework for the preclinical characterization of d-(RYTVELA) as an allosteric inhibitor of the IL-1 receptor. By employing biophysical methods like SPR and cell-based functional assays, researchers can effectively determine the peptide's binding affinity and its potency in modulating inflammatory signaling pathways. This comprehensive approach is essential for advancing the development of d-(RYTVELA) and similar peptide-based therapeutics.

References

Application Notes and Protocols for In Vivo Administration of d-(RYTVELA) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-(RYTVELA), also known as Rytvela or 101.10, is a synthetic heptapeptide composed of D-amino acids. Its stability against proteases makes it a promising therapeutic candidate.[1] Rytvela acts as an allosteric antagonist of the Interleukin-1 receptor (IL-1R), a key mediator in inflammatory pathways.[1][2][3] By binding to a site distinct from the IL-1 ligand binding site, Rytvela exhibits biased signaling, selectively inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Rho-associated coiled-coil containing protein kinase (RhoK) pathways while preserving the Nuclear Factor kappa B (NF-κB) signaling cascade, which is crucial for immune surveillance.[1][3] This unique mechanism of action makes Rytvela a subject of interest for treating inflammatory conditions without causing broad immunosuppression.[3]

These application notes provide a comprehensive overview of the in vivo administration of d-(RYTVELA) in various animal models, summarizing key quantitative data and detailing experimental protocols.

Data Presentation

Table 1: Summary of d-(RYTVELA) Efficacy in Murine Models of Preterm Birth
Animal ModelInduction Agentd-(RYTVELA) DosageAdministration RouteKey FindingsReference(s)
Pregnant CD-1 MiceLipopolysaccharide (LPS)2 mg/kg/daySubcutaneous (s.c.)Reduced preterm births by 70%.[1]
Pregnant CD-1 MiceInterleukin-1β (IL-1β)2 mg/kg/daySubcutaneous (s.c.)Reduced preterm births by 60%.[1]
Pregnant CD-1 MiceLPS or IL-1β1 mg/kg/daySubcutaneous (s.c.)Increased neonate survival by up to 65%.[1]
Pregnant CD-1 MiceLipoteichoic Acid (LTA)1 mg/kg/12hSubcutaneous (s.c.)Significantly reduced premature births.[2]
Pregnant CD-1 MiceIL-1β1 mg/kg/12hSubcutaneous (s.c.)Inhibited preterm birth and neutrophil invasion of the uterus and fetal brain.[2][4]
Table 2: Effects of d-(RYTVELA) in an Ovine Model of Chorioamnionitis
Animal ModelInduction Agentd-(RYTVELA) DosageAdministration RouteKey FindingsReference(s)
Preterm SheepLipopolysaccharide (LPS)0.3 mg/kg (IA) & 1 mg/kg (IV)Intra-amniotic (IA) & Intravenous (IV)Significantly lower Monocyte Chemoattractant Protein-1 (MCP-1) concentrations in amniotic fluid.[5][6][7][8]
Preterm SheepLipopolysaccharide (LPS)0.3 mg/kg (IA) & 1 mg/kg (IV)Intra-amniotic (IA) & Intravenous (IV)Significantly lower IL-1β mRNA expression in fetal skin.[5][6][7]

Signaling Pathway

The mechanism of action of d-(RYTVELA) involves the allosteric inhibition of the IL-1 receptor, leading to biased downstream signaling.

IL1R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-1 IL-1 IL-1R IL-1 Receptor IL-1->IL-1R d-(RYTVELA) d-(RYTVELA) d-(RYTVELA)->IL-1R Allosteric Inhibition MAPK_Pathway MAPK Pathway (p38/JNK) IL-1R->MAPK_Pathway RhoK_Pathway RhoK Pathway IL-1R->RhoK_Pathway NFkB_Pathway NF-κB Pathway IL-1R->NFkB_Pathway Inflammation Pro-inflammatory Gene Expression MAPK_Pathway->Inflammation RhoK_Pathway->Inflammation Immune_Vigilance Immune Vigilance NFkB_Pathway->Immune_Vigilance experimental_workflow_mouse Start Start Pregnant_Mice Pregnant CD-1 Mice (Gestational Day 16) Start->Pregnant_Mice Induction Induce Preterm Labor (LPS or IL-1β) Pregnant_Mice->Induction Treatment Administer d-(RYTVELA) (s.c., daily) Induction->Treatment Monitoring Monitor for Preterm Birth and Neonate Survival Treatment->Monitoring Tissue_Collection Collect Gestational and Neonatal Tissues Monitoring->Tissue_Collection Analysis Analyze Cytokines, Histology, and Gene Expression Tissue_Collection->Analysis End End Analysis->End experimental_workflow_sheep Start Start Surgical_Prep Surgical Catheter Placement in Preterm Sheep Start->Surgical_Prep LPS_Induction Induce Chorioamnionitis (Intra-amniotic LPS) Surgical_Prep->LPS_Induction RYTVELA_Admin Administer d-(RYTVELA) (IA and IV) LPS_Induction->RYTVELA_Admin Sample_Collection Serial Amniotic Fluid and Final Tissue Collection RYTVELA_Admin->Sample_Collection Data_Analysis Analyze Inflammatory Markers (qPCR, ELISA, Histology) Sample_Collection->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for d-(RYTVELA) Tissue-Specific Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-(RYTVELA), also known as rytvela, is a novel, first-in-class, all-D heptapeptide antagonist of the Interleukin-1 receptor (IL-1R).[1] It functions as a non-competitive, allosteric modulator, exhibiting a unique biased signaling mechanism that selectively inhibits pro-inflammatory pathways.[2] This peptide has demonstrated significant therapeutic potential in pre-clinical models of inflammation, particularly in the context of preventing preterm birth (PTB) and mitigating its associated fetal and neonatal inflammatory injuries.[1][3] Rytvela's stability is enhanced by its composition of D-amino acids, which confer resistance to proteolytic degradation.

These application notes provide a comprehensive overview of the methods used to achieve tissue-specific effects of d-(RYTVELA) through various delivery routes, summarizing key quantitative data and detailing experimental protocols from foundational pre-clinical studies. While advanced targeted delivery formulations such as nanoparticles or antibody-drug conjugates have not been described in the available literature, tissue-specific outcomes are achieved through systemic and localized administration.

Mechanism of Action: Biased Allosteric Inhibition of IL-1R

d-(RYTVELA) binds to the IL-1R at a site distinct from the IL-1 ligand binding site.[1] This allosteric interaction induces a conformational change in the receptor complex, preventing the recruitment of the IL-1 receptor accessory protein (IL-1RAcP).[2] This disruption of the receptor complex selectively inhibits downstream signaling through the mitogen-activated protein kinase (MAPK) pathways (p38/JNK/AP-1) and the Rho-associated coiled-coil-containing protein kinase (RhoK) pathway.[2][4]

Crucially, this modulation preserves the activation of the Nuclear Factor-kappa B (NF-κB) pathway, which is essential for innate immunity and immune surveillance.[2][5] This biased signaling profile suggests a favorable safety profile, as it reduces detrimental inflammation without inducing broad immunosuppression.[1]

IL1 IL-1β IL1R IL-1 Receptor (IL-1R) IL1->IL1R Binds IL1RAcP IL-1RAcP IL1R->IL1RAcP Recruits MAPK MAPK Pathway (p38/JNK) IL1R->MAPK RhoK RhoK Pathway IL1R->RhoK NFkB NF-κB Pathway IL1R->NFkB RYTVELA d-(RYTVELA) RYTVELA->IL1R Binds allosterically RYTVELA->IL1RAcP Blocks Recruitment Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation RhoK->Inflammation ImmuneVigilance Immune Vigilance NFkB->ImmuneVigilance

d-(RYTVELA) Biased Signaling Pathway

Quantitative Data Summary

The efficacy of d-(RYTVELA) has been quantified in various pre-clinical models. The following tables summarize key findings from murine and ovine studies.

Table 1: Efficacy of d-(RYTVELA) in Murine Models of Preterm Birth [3]

Modeld-(RYTVELA) DoseOutcomeResult
LPS-Induced Preterm Birth2 mg/kg/day (s.c.)Reduction in Preterm Births70% reduction
IL-1β-Induced Preterm Birth2 mg/kg/day (s.c.)Reduction in Preterm Births60% reduction
LPS & IL-1β Models1 mg/kg/day (s.c.)Neonate SurvivalUp to 65% increase
LPS & IL-1β Models2 mg/kg/day (s.c.) for 36hPrevention of Preterm Birth60% prevention
LPS & IL-1β Models2 mg/kg/day (s.c.) for 36hPrevention of Fetal Mortality50% prevention

Table 2: Effects of d-(RYTVELA) on Inflammatory Markers in an Ovine Model of LPS-Induced Chorioamnionitis [6][7]

Tissue/FluidMarkerResult
Amniotic Fluid (AF)Monocyte Chemoattractant Protein (MCP)-1Significantly lower concentration in d-(RYTVELA) treated group compared to LPS group.
Fetal SkinIL-1β ExpressionSignificantly lower expression in d-(RYTVELA) treated group compared to LPS group.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are intended for use by trained researchers in appropriate laboratory settings.

Protocol 1: Murine Model of Inflammation-Induced Preterm Birth

This protocol describes the induction of preterm birth in pregnant mice using lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) and treatment with d-(RYTVELA).[3]

Materials:

  • Pregnant CD-1 mice (gestational day 16)

  • d-(RYTVELA) solution (for subcutaneous injection)

  • Lipopolysaccharide (LPS) from E. coli (10 µg per mouse)

  • Recombinant murine IL-1β (1 µg/kg)

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for intrauterine injection (for IL-1β model)

  • Syringes and needles (for s.c., i.p., and i.u. injections)

Experimental Workflow:

Start Pregnant CD-1 Mice (Gestational Day 16) Induction Induce Preterm Labor Start->Induction LPS LPS (10 µg, i.p.) Induction->LPS IL1b IL-1β (1 µg/kg, i.u.) Induction->IL1b Treatment Administer Treatment (GD 16 - 18.5) LPS->Treatment IL1b->Treatment Rytvela d-(RYTVELA) (0.1-4 mg/kg/day, s.c.) Treatment->Rytvela Vehicle Vehicle (Saline, s.c.) Treatment->Vehicle Monitoring Monitor Gestation & Birth Rytvela->Monitoring Vehicle->Monitoring Analysis Collect & Analyze Samples (GD 17.5 or PND 5-7) Monitoring->Analysis Endpoints Endpoints: - Rate of Prematurity - Neonate Survival & Weight - Cytokine Levels (RT-qPCR, ELISA) - Tissue Histology Analysis->Endpoints

Murine Preterm Birth Model Workflow

Procedure:

  • Animal Acclimatization: Acclimatize pregnant CD-1 mice to the facility for at least 48 hours before the experiment.

  • Induction of Preterm Labor (Gestational Day 16):

    • LPS Model: Administer a single intraperitoneal (i.p.) injection of LPS (10 µg in sterile saline).

    • IL-1β Model: Anesthetize the mouse. Perform a mini-laparotomy to expose the uterus. Administer a single intrauterine (i.u.) injection of IL-1β (1 µg/kg in sterile saline) into the uterine horn. Suture the incision.

  • d-(RYTVELA) Administration:

    • Begin treatment on gestational day 16 and continue until day 18.5.

    • Administer d-(RYTVELA) subcutaneously (s.c.) at the desired dose (e.g., 0.1, 0.5, 1, 2, or 4 mg/kg/day). The control group receives an equivalent volume of sterile saline.

    • For minimal duration studies, administer d-(RYTVELA) (2 mg/kg/day) for 24, 36, or 48-hour periods starting on day 16.[3]

  • Monitoring and Data Collection:

    • Monitor the mice for signs of labor and record the time of birth. A birth before gestational day 18.5 is considered preterm.

    • Record the number of live and dead pups, and weigh the surviving neonates.

  • Tissue and Sample Collection:

    • At gestational day 17.5, a subset of mice can be euthanized to collect gestational tissues (uterus, placenta).

    • Neonatal lungs and intestines can be collected at postnatal days 5 to 7 for histological analysis.

  • Analysis:

    • Quantify cytokine and pro-inflammatory mediator levels in gestational tissues using RT-qPCR and ELISA.

    • Perform histological analysis on neonatal tissues to assess inflammation and tissue integrity.

Protocol 2: Ovine Model of LPS-Induced Chorioamnionitis

This protocol details the surgical instrumentation and experimental procedure for inducing chorioamnionitis in a preterm sheep model to assess the efficacy of localized d-(RYTVELA) delivery.[6][8]

Materials:

  • Time-mated pregnant ewes (e.g., at 95 days of gestation)

  • Surgical suite and instrumentation for sterile fetal surgery

  • Catheters (jugular, intra-amniotic)

  • Lipopolysaccharide (LPS) from E. coli (10 mg)

  • d-(RYTVELA) solution (for intra-amniotic and intravenous injection)

  • Sterile saline

  • Pentobarbital for euthanasia

  • Equipment for sample processing (centrifuge, freezer) and analysis (ELISA, qPCR, histology)

Experimental Workflow:

Start Pregnant Ewe (95 days gestation) Surgery Surgical Instrumentation: - Place fetal jugular and  intra-amniotic (IA) catheters Start->Surgery Recovery Recovery (48h) Surgery->Recovery Induction Induce Chorioamnionitis (0h) IA injection of 10mg LPS Recovery->Induction PreTreatment Pre-treatment Sampling (0-24h) Induction->PreTreatment Treatment Administer Treatment (24h) PreTreatment->Treatment Rytvela d-(RYTVELA) - 0.3 mg/kg IA - 1 mg/kg fetal IV Treatment->Rytvela Vehicle Vehicle (Saline) IA and fetal IV Treatment->Vehicle PostTreatment Post-treatment Sampling (24-120h) Rytvela->PostTreatment Vehicle->PostTreatment Euthanasia Euthanasia & Tissue Collection (120h) PostTreatment->Euthanasia Analysis Sample Analysis: - AF Cytokines (ELISA) - Tissue mRNA (qPCR) - Tissue Histology - Blood Chemistry Euthanasia->Analysis

Ovine Chorioamnionitis Model Workflow

Procedure:

  • Surgical Preparation:

    • Under sterile conditions, perform surgery on the pregnant ewe to expose the fetus.

    • Place a catheter into the fetal jugular vein for intravenous (IV) access.

    • Place a catheter into the amniotic cavity for intra-amniotic (IA) access.

    • Allow the animal to recover for 48 hours.

  • Induction of Inflammation (Time 0h):

    • Administer 10 mg of LPS in sterile saline via the intra-amniotic catheter.

    • The control group receives an equivalent volume of sterile saline.

  • Sample Collection (Pre- and Post-Treatment):

    • Collect amniotic fluid (AF) samples serially at 0, 12, 24, 48, 72, and 120 hours.[8]

  • d-(RYTVELA) Administration (Time 24h):

    • At 24 hours post-LPS induction, administer d-(RYTVELA) to the treatment group.

    • Deliver 0.3 mg/fetal kg via the IA catheter.[8]

    • Simultaneously, deliver 1 mg/fetal kg via the fetal jugular IV catheter.[8]

    • The LPS-only group receives equivalent volumes of saline via both routes.

  • Euthanasia and Tissue Collection (Time 120h):

    • At 120 hours post-LPS induction, euthanize the ewe and fetus with an overdose of pentobarbital.

    • Collect fetal cord blood, lung tissue, skin, and colon for analysis.

  • Analysis:

    • Measure cytokine and chemokine concentrations (e.g., MCP-1, IL-1β) in amniotic fluid samples by ELISA.

    • Analyze mRNA expression of inflammatory markers in fetal tissues by qPCR.

    • Perform histological examination of fetal tissues to assess inflammation and injury.

    • Analyze fetal cord blood for white blood cell counts and differentials.

Conclusion

The available research demonstrates that d-(RYTVELA) can be effectively delivered systemically (subcutaneously) and locally (intra-amniotically and intravenously) to achieve significant, tissue-specific anti-inflammatory effects in relevant pre-clinical models. The protocols outlined here provide a foundation for further investigation into the therapeutic applications of this promising peptide. Future research may focus on the development of sustained-release formulations or targeted delivery systems to enhance the therapeutic window and efficacy of d-(RYTVELA) for various inflammatory conditions.

References

Application Notes and Protocols: d-(RYTVELA) as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

d-(RYTVELA), also known as Rytvela, is a synthetic heptapeptide composed of D-amino acids. Its structure confers significant resistance to proteolytic degradation, enhancing its stability and bioavailability. Rytvela has been identified as a promising therapeutic agent due to its novel mechanism of action as a biased allosteric antagonist of the Interleukin-1 (IL-1) receptor.[1][2][3] By selectively modulating IL-1 signaling, Rytvela has demonstrated significant potential in the treatment of inflammatory conditions, particularly in the context of preventing preterm birth and mitigating associated fetal injuries.[1][2][3][4]

Peptides are increasingly being developed as therapeutics due to their high specificity, low toxicity, and ease of modification.[5][6][7][8] They can be designed to interact with specific cellular targets, such as receptors or enzymes, to modulate biological pathways involved in disease.[9][10] Rytvela exemplifies this modern approach to drug development, offering a targeted intervention in the inflammatory cascade.

These application notes provide an overview of the technical information and protocols for researchers and drug development professionals investigating the therapeutic potential of d-(RYTVELA).

Mechanism of Action

Rytvela functions as an allosteric inhibitor of the IL-1 receptor (IL-1R).[1][2] Unlike competitive antagonists that block the ligand-binding site directly, Rytvela binds to a remote site on the receptor complex. This allosteric binding induces a conformational change that selectively inhibits downstream signaling pathways.

Specifically, Rytvela demonstrates biased antagonism (also referred to as functional selectivity). It effectively blocks the pro-inflammatory Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, while preserving the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is crucial for innate immune responses.[1][3][4] This unique mechanism allows Rytvela to suppress detrimental inflammation without causing broad immunosuppression, a significant advantage for therapeutic applications.[2][4]

IL1 IL-1β IL1R IL-1 Receptor IL1->IL1R Binds MAPK MAPK Pathway (p38/JNK) IL1R->MAPK NFkB NF-κB Pathway IL1R->NFkB Rytvela d-(RYTVELA) Rytvela->IL1R Allosteric Inhibition Inflammation Pro-inflammatory Mediators MAPK->Inflammation Immunity Innate Immunity NFkB->Immunity A Day 16 of Gestation: Timed-pregnant mice B Administer d-(RYTVELA) or Vehicle (s.c.) A->B C 1 hour post-treatment: Intraperitoneal (i.p.) injection of LPS B->C D Monitor for signs of preterm labor and delivery (up to 48 hours) C->D E Record latency to delivery and rate of preterm birth D->E

References

Application Notes and Protocols for d-(RYTVELA) in Therapeutics and Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Clarification of Terms

The peptide sequence RYTVELA, particularly in its all-D-amino acid configuration (d-(RYTVELA)), is a novel therapeutic agent known as rytvela . It is crucial to understand that current scientific literature primarily describes d-rytvela as a standalone therapeutic drug, not as a targeting ligand for delivering other therapeutic agents.

d-rytvela is a seven-amino-acid peptide that functions as a non-competitive, allosteric antagonist of the Interleukin-1 receptor (IL-1R).[1][2] Its all-D configuration provides enhanced stability and resistance to proteases.[3] While it "targets" the IL-1 receptor, its function is to modulate the receptor's signaling for a direct therapeutic effect, primarily anti-inflammatory.

This document provides detailed information on d-rytvela's established role as a therapeutic agent. Additionally, recognizing the interest in targeted drug delivery systems, a hypothetical framework for using d-rytvela as a targeting ligand is presented, based on established principles of peptide-mediated drug delivery.

Mechanism of Action: Allosteric Modulation of IL-1 Receptor Signaling

Interleukin-1 (IL-1), a key pro-inflammatory cytokine, initiates its signaling cascade by binding to the IL-1 receptor type 1 (IL-1R1). This binding induces a conformational change that recruits the IL-1 receptor accessory protein (IL-1RacP).[2] The formation of this ternary complex (IL-1/IL-1R1/IL-1RacP) triggers downstream intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and NF-κB pathways, leading to the expression of inflammatory genes.[1][3]

d-rytvela functions as a biased, allosteric inhibitor. It binds to the IL-1R complex at a site distinct from the IL-1 binding site, preventing the interaction between IL-1R1 and IL-1RacP.[2] This selectively inhibits downstream signaling cascades like the JNK and p38 MAPK pathways, while preserving the NF-κB pathway, which is important for immune vigilance.[1][4] This biased signaling is a key feature, potentially offering a better safety profile compared to competitive antagonists that block all IL-1 signaling.

IL1R_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL1 IL-1β IL1R1 IL-1R1 IL1->IL1R1 Binds rytvela d-rytvela rytvela->IL1R1 Binds allosterically IL1RacP IL-1RacP rytvela->IL1RacP Inhibits Interaction IL1R1->IL1RacP MAPK MAPK Pathway (p38, JNK) IL1RacP->MAPK Activates NFkB NF-κB Pathway IL1RacP->NFkB Activates Inflammation Inflammatory Gene Expression MAPK->Inflammation NFkB->Inflammation Immunity Immune Vigilance NFkB->Immunity

Caption: Simplified IL-1R signaling and d-rytvela's mechanism.

Application Note I: d-rytvela as an Anti-Inflammatory Therapeutic

Summary: d-rytvela has shown significant efficacy in preclinical models of inflammation-driven conditions, such as preterm birth and retinal degeneration. Its unique mechanism of action and stability make it a promising therapeutic candidate.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on d-rytvela's therapeutic efficacy.

Table 1: Efficacy of d-rytvela in a Murine Model of LPS-Induced Preterm Birth [5][6]

ParameterControl (LPS only)d-rytvela (2 mg/kg/day)Percent Improvement
Preterm Birth RateHigh (data not specified)Reduced by 70%70%
Neonate SurvivalLow (data not specified)Increased by up to 65%>65%

Table 2: Efficacy of d-rytvela in a Murine Model of IL-1β-Induced Preterm Birth [5][6]

ParameterControl (IL-1β only)d-rytvela (2 mg/kg/day)Percent Improvement
Preterm Birth RateHigh (data not specified)Reduced by 60%60%
Fetal MortalityHigh (data not specified)Reduced by 50%50%

Table 3: Efficacy of d-rytvela in a Sheep Model of LPS-Induced Chorioamnionitis [7]

Analyte in Amniotic FluidLPS GroupLPS + d-rytvela GroupResult
Monocyte Chemoattractant Protein (MCP)-1Significantly elevatedSignificantly lower than LPS groupAnti-inflammatory effect
IL-1β in Fetal SkinSignificantly elevatedSignificantly lower than LPS groupTissue-specific anti-inflammatory effect
Experimental Workflow: Preclinical Evaluation of d-rytvela

The general workflow for evaluating the efficacy of d-rytvela in a preclinical animal model of inflammation is outlined below.

preclinical_workflow cluster_setup Model Setup cluster_induction Inflammation Induction cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Pregnant CD-1 Mice) acclimatize Acclimatization Period animal_model->acclimatize induce Induce Inflammation (e.g., LPS or IL-1β injection) acclimatize->induce grouping Randomize into Groups (Vehicle, d-rytvela doses) induce->grouping treatment Administer Treatment (e.g., subcutaneous injection) grouping->treatment monitor Monitor Clinical Signs (e.g., preterm birth, survival) treatment->monitor collection Collect Samples at Endpoint (Tissues, Blood, Amniotic Fluid) monitor->collection biomarker Biomarker Analysis (ELISA, qPCR) collection->biomarker histology Histological Examination collection->histology stats Statistical Analysis biomarker->stats histology->stats

Caption: Workflow for in vivo testing of d-rytvela.

Application Note II: Hypothetical Use of d-rytvela in a Targeted Drug Delivery System

Disclaimer: The use of d-rytvela as a targeting ligand for drug delivery systems has not been reported in the peer-reviewed literature. The following section is a hypothetical construct based on established principles of peptide-targeted nanotechnology for research and development purposes.

Concept: Cells involved in inflammatory processes often overexpress IL-1R. A nanoparticle system functionalized with d-rytvela could theoretically target these cells to deliver an encapsulated anti-inflammatory drug (e.g., a corticosteroid or a specific kinase inhibitor). This could increase the local concentration of the drug at the inflammation site, enhancing efficacy and reducing systemic side effects.

Key Considerations for Developing a d-rytvela-Targeted Nanoparticle
  • Nanoparticle Platform: Liposomes, polymeric nanoparticles (e.g., PLGA), or metallic nanoparticles could be used. The choice depends on the drug to be encapsulated and the desired release profile.

  • Conjugation Chemistry: d-rytvela would need to be chemically conjugated to the nanoparticle surface. This typically involves modifying the peptide (e.g., adding a terminal cysteine or lysine) and using a linker (e.g., PEG) to attach it to a reactive group on the nanoparticle surface. The conjugation strategy (before or after nanoparticle formation) can significantly impact targeting efficiency.[8]

  • Characterization: The resulting nanoparticles must be thoroughly characterized for size, surface charge (zeta potential), peptide density, drug loading, and stability.

  • In Vitro Validation: The targeting ability must be confirmed using cell lines that express high levels of IL-1R. Cellular uptake studies would compare d-rytvela-targeted nanoparticles to non-targeted controls.

  • In Vivo Evaluation: Biodistribution studies in animal models are essential to confirm that the nanoparticles accumulate at the target site of inflammation.

General Workflow for Development and Testing

hypothetical_workflow cluster_design Design & Synthesis cluster_char Physicochemical Characterization cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing synthesis Synthesize & Purify Modified d-rytvela conjugate Conjugate d-rytvela to NPs synthesis->conjugate formulate Formulate Drug-Loaded Nanoparticles (NPs) formulate->conjugate dls Size & Zeta Potential (DLS) conjugate->dls morphology Morphology (TEM/SEM) conjugate->morphology quantify Quantify Peptide Conjugation & Drug Loading (HPLC) conjugate->quantify cell_culture Culture IL-1R Expressing Cells quantify->cell_culture uptake Cellular Uptake Assay (Flow Cytometry, Microscopy) cell_culture->uptake toxicity Cytotoxicity Assay (MTT/LDH) cell_culture->toxicity animal_model Inflammation Animal Model uptake->animal_model biodistribution Biodistribution Study (IVIS) animal_model->biodistribution efficacy Therapeutic Efficacy Study animal_model->efficacy

Caption: Hypothetical workflow for developing d-rytvela-NPs.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of d-rytvela (General Principles)

d-rytvela is an all-D peptide, meaning it is synthesized using D-isomers of the amino acids Arginine, Tyrosine, Threonine, Valine, Glutamic Acid, Leucine, and Alanine. The synthesis is typically performed using an automated peptide synthesizer via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-D-Ala-Wang resin (or similar)

  • Fmoc-protected D-amino acids (D-Leu, D-Glu(OtBu), D-Val, D-Thr(tBu), D-Tyr(tBu), D-Arg(Pbf))

  • Coupling reagents: HBTU/HOBt or HATU

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% Piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-D-Ala-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound D-alanine by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling: a. Dissolve the next Fmoc-protected D-amino acid (Fmoc-D-Leu-OH), coupling reagent (e.g., HBTU), and HOBt in DMF. b. Add DIPEA to activate the amino acid. c. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. d. Wash the resin thoroughly with DMF and DCM.

  • Repeat Cycle: Repeat steps 2 and 3 for each subsequent D-amino acid in the sequence (Glu, Val, Thr, Tyr, Arg).

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the crude peptide by adding the solution to cold diethyl ether. c. Centrifuge to pellet the peptide, wash with cold ether, and air dry. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Protocol 2: In Vivo Murine Model of LPS-Induced Preterm Labor and Treatment with d-rytvela[5][6]

Materials:

  • Pregnant CD-1 mice (e.g., gestational day 16)

  • Lipopolysaccharide (LPS) from E. coli

  • d-rytvela, dissolved in sterile saline

  • Sterile saline (vehicle control)

  • Subcutaneous and intraperitoneal injection syringes

Procedure:

  • Animal Housing: House pregnant mice individually under standard conditions and allow them to acclimatize.

  • Induction of Preterm Labor: On gestational day 16, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 10 µg per mouse) to induce inflammation and preterm labor.

  • Grouping and Treatment: a. Randomly assign mice to a control group and a treatment group. b. The control group receives subcutaneous (s.c.) injections of sterile saline. c. The treatment group receives s.c. injections of d-rytvela at a specified dose (e.g., 2 mg/kg/day) starting at the time of LPS injection and continuing until gestational day 18.5.

  • Monitoring: a. Monitor the mice for signs of preterm labor and record the time of delivery for any premature births (defined as delivery before gestational day 18.5). b. Record the number of live and dead pups for each litter.

  • Endpoint and Sample Collection: a. On gestational day 17.5 (or another predetermined time point), a subset of mice can be euthanized for mechanistic studies. b. Collect gestational tissues (uterus, placenta), amniotic fluid, and fetal tissues. c. Snap-freeze tissues in liquid nitrogen for qPCR or ELISA analysis, or fix in formalin for histology.

  • Data Analysis: a. Calculate the rate of preterm birth and neonate survival for each group. b. Quantify the levels of inflammatory cytokines (e.g., IL-1β, TNF-α) in tissues using ELISA or mRNA expression using qPCR. c. Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the treatment effect.

Protocol 3 (Hypothetical): Formulation of d-rytvela-Conjugated Liposomes

Materials:

  • Lipids: DSPC, Cholesterol, DSPE-PEG(2000)-Maleimide

  • Drug for encapsulation (e.g., Dexamethasone)

  • Thiol-modified d-rytvela (with a terminal Cysteine)

  • Solvents: Chloroform, Methanol

  • Hydration buffer: HEPES-buffered saline (HBS), pH 7.4

  • Reaction buffer: HBS, pH ~7.0

Procedure:

  • Lipid Film Hydration: a. Dissolve DSPC, Cholesterol, and DSPE-PEG(2000)-Maleimide in a chloroform/methanol mixture in a round-bottom flask. b. Evaporate the solvents using a rotary evaporator to form a thin lipid film. c. Further dry the film under vacuum for at least 2 hours. d. Hydrate the lipid film with a solution of the drug in HBS to form multilamellar vesicles (MLVs).

  • Liposome Extrusion: a. Subject the MLV suspension to several freeze-thaw cycles to improve encapsulation efficiency. b. Extrude the suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) using a lipid extruder to form unilamellar liposomes of a defined size. c. Remove unencapsulated drug by size exclusion chromatography or dialysis.

  • Peptide Conjugation: a. Dissolve the thiol-modified d-rytvela in reaction buffer. b. Add the peptide solution to the maleimide-functionalized liposome suspension. c. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring to form a stable thioether bond.

  • Purification and Characterization: a. Remove unconjugated peptide by dialysis or size exclusion chromatography. b. Characterize the final d-rytvela-liposomes for size and zeta potential (Dynamic Light Scattering), peptide conjugation efficiency (e.g., using Ellman's reagent for free thiols), and drug loading (e.g., via HPLC after disrupting the liposomes).

Protocol 4 (Hypothetical): In Vitro Cellular Uptake of d-rytvela-Targeted Nanoparticles

Materials:

  • IL-1R expressing cell line (e.g., EL4 thymoma cells) and a low-expressing control cell line.

  • Fluorescently labeled d-rytvela-nanoparticles and non-targeted control nanoparticles.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Flow cytometer.

  • Fluorescence microscope.

Procedure:

  • Cell Seeding: Seed the IL-1R expressing and control cells in 24-well plates (for flow cytometry) or on glass coverslips in 24-well plates (for microscopy) and allow them to adhere overnight.

  • Nanoparticle Incubation: a. Aspirate the medium and wash the cells with PBS. b. Add fresh medium containing fluorescently labeled d-rytvela-nanoparticles or control nanoparticles at a defined concentration. c. For competition experiments, pre-incubate a set of cells with an excess of free d-rytvela for 30 minutes before adding the targeted nanoparticles. d. Incubate for a set time (e.g., 1-4 hours) at 37°C.

  • Sample Preparation for Flow Cytometry: a. Aspirate the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized particles. b. Detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells. c. Resuspend the cell pellet in cold PBS or flow cytometry buffer.

  • Flow Cytometry Analysis: a. Analyze the cell-associated fluorescence using a flow cytometer. b. Compare the mean fluorescence intensity of cells treated with targeted vs. non-targeted nanoparticles and in the presence/absence of the free peptide competitor.

  • Fluorescence Microscopy: a. Aspirate the nanoparticle-containing medium and wash the cells three times with cold PBS. b. Fix the cells with 4% paraformaldehyde. c. Stain the cell nuclei with DAPI. d. Mount the coverslips on microscope slides and visualize the cellular uptake and subcellular localization of the nanoparticles using a fluorescence microscope.

References

Application Notes and Protocols: d-(RYTVELA) for Protein-Protein Interaction Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-(RYTVELA), also known as rytvela, is a synthetic heptapeptide composed of D-amino acids (D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-NH2). Its design as a D-peptide provides significant resistance to proteolytic degradation, enhancing its stability and bioavailability.[1] Rytvela functions as a first-in-class, allosteric inhibitor of the Interleukin-1 Receptor (IL-1R), a key mediator in inflammatory signaling pathways.[1][2] By binding to a site on the IL-1R complex distinct from the IL-1 ligand binding site, rytvela acts as a biased ligand, selectively modulating downstream signaling. This unique mechanism of action makes it a promising therapeutic candidate for inflammatory conditions, with a primary focus on preventing preterm birth and associated fetal and neonatal injuries.[3][4]

The core mechanism of rytvela involves the selective inhibition of the mitogen-activated protein kinase (MAPK) (p38/JNK/AP-1) and Rho-associated coiled-coil containing protein kinase (RhoK) pathways, while importantly preserving the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] The preservation of NF-κB is critical for maintaining immune vigilance. This biased signaling approach allows for the suppression of detrimental inflammatory responses without compromising essential immune functions.

Mechanism of Action: Allosteric Modulation of IL-1R Signaling

Rytvela's therapeutic effects stem from its ability to act as a biased allosteric modulator of the IL-1R. Upon binding of Interleukin-1β (IL-1β) to the IL-1 Receptor I (IL-1RI), the IL-1 Receptor Accessory Protein (IL-1RAcP) is recruited, forming a ternary signaling complex. This complex initiates downstream signaling cascades. Rytvela interacts with this complex, inducing a conformational change that selectively disrupts the signaling pathways responsible for the production of pro-inflammatory mediators, while leaving the NF-κB pathway intact.

IL1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-1b IL-1b IL-1RI IL-1RI IL-1b->IL-1RI Binds IL-1RAcP IL-1RAcP IL-1RI->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 d-(RYTVELA) d-(RYTVELA) d-(RYTVELA)->IL-1RAcP Allosteric binding MAPK_Pathway MAPK Pathway (p38, JNK) d-(RYTVELA)->MAPK_Pathway Inhibits RhoK_Pathway RhoK Pathway d-(RYTVELA)->RhoK_Pathway Inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 TRAF6->RhoK_Pathway TAK1->MAPK_Pathway NFkB_Pathway NF-kB Pathway TAK1->NFkB_Pathway Inflammation Inflammation MAPK_Pathway->Inflammation RhoK_Pathway->Inflammation Immune_Vigilance Immune_Vigilance NFkB_Pathway->Immune_Vigilance

Caption: IL-1R Signaling Pathway Modulation by d-(RYTVELA).

Quantitative Data Summary

The efficacy of d-(RYTVELA) has been demonstrated in various preclinical models of inflammation-induced preterm birth. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of d-(RYTVELA) in Mouse Models of Preterm Birth [1][3]

ParameterModelTreatment GroupDoseOutcome
Preterm Birth Rate LPS-inducedd-(RYTVELA)2 mg/kg/day70% reduction
IL-1β-inducedd-(RYTVELA)2 mg/kg/day60% reduction
Neonate Survival LPS-induced & IL-1β-inducedd-(RYTVELA)1 mg/kg/dayUp to 65% increase
Fetal Mortality LPS-induced & IL-1β-inducedd-(RYTVELA) (36h treatment)2 mg/kg/day50% reduction
Preterm Birth Prevention LPS-induced & IL-1β-inducedd-(RYTVELA) (36h treatment)2 mg/kg/day60% prevention

Table 2: Effect of d-(RYTVELA) on Cytokine Levels in an Ovine Model of LPS-Induced Intra-amniotic Inflammation [2][5][6]

CytokineSample TypeComparisonResult
MCP-1 Amniotic FluidLPS + d-(RYTVELA) vs. LPSSignificant decrease (p=0.002)
IL-1β Fetal SkinLPS + d-(RYTVELA) vs. LPSSignificant decrease
IL-1β Amniotic FluidLPS + d-(RYTVELA) vs. LPSNo significant difference
IL-8 Amniotic FluidLPS + d-(RYTVELA) vs. LPSNo significant difference
TNF-α Amniotic FluidLPS + d-(RYTVELA) vs. LPSNo significant difference

Experimental Protocols

The following protocols are generalized methodologies for key experiments cited in d-(RYTVELA) research. These should be adapted and optimized for specific experimental conditions.

Experimental_Workflow cluster_setup Experimental Setup cluster_data_collection Data Collection cluster_analysis Analysis Animal_Model Induce Preterm Labor (e.g., LPS or IL-1β in pregnant mice) Treatment Administer d-(RYTVELA) or Vehicle Control Animal_Model->Treatment Monitor Monitor Gestational Outcomes (Preterm Birth, Neonate Survival) Treatment->Monitor Sample_Collection Collect Tissues (Uterus, Amniotic Fluid, Fetal Organs) Treatment->Sample_Collection ELISA ELISA for Cytokine Quantification Sample_Collection->ELISA RT-qPCR RT-qPCR for Gene Expression Analysis Sample_Collection->RT-qPCR Histology Histology for Tissue Integrity Assessment Sample_Collection->Histology

Caption: General Experimental Workflow for Preclinical Evaluation of d-(RYTVELA).

Protocol 1: Quantification of Cytokines in Amniotic Fluid by ELISA

This protocol describes a sandwich ELISA for the quantification of cytokines such as IL-1β, MCP-1, IL-8, and TNF-α in amniotic fluid samples.

Materials:

  • 96-well high-binding ELISA plates

  • Capture antibody specific for the target cytokine

  • Detection antibody (biotinylated) specific for the target cytokine

  • Recombinant cytokine standards

  • Assay diluent (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the capture antibody in PBS to the recommended concentration. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Standard and Sample Incubation: Prepare a serial dilution of the recombinant cytokine standard in assay diluent. Add 100 µL of standards and amniotic fluid samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in assay diluent. Add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of the target cytokine in the samples based on the standard curve.

Protocol 2: RT-qPCR for Inflammatory Gene Expression in Uterine Tissue

This protocol outlines the steps for measuring the relative gene expression of inflammatory mediators in uterine tissue.

Materials:

  • Uterine tissue samples

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., Il1b, Tnf, Ptgs2) and a housekeeping gene (e.g., Gapdh, Actb)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Homogenize uterine tissue samples in lysis buffer and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer.

  • Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the target or housekeeping gene, and cDNA template.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protocol 3: Histological Assessment of Neonatal Lung and Intestine Integrity

This protocol provides a general procedure for the histological analysis of neonatal tissues to assess inflammation and tissue damage.

Materials:

  • Neonatal lung and intestine tissues

  • 10% neutral buffered formalin

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • Fixation: Immediately after collection, fix the neonatal lung and intestine tissues in 10% neutral buffered formalin for 24-48 hours.

  • Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and infiltrate with paraffin wax.

  • Embedding: Embed the paraffin-infiltrated tissues in paraffin blocks.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

  • Mounting: Float the sections on a water bath and mount them on glass slides.

  • Staining: Deparaffinize the sections in xylene and rehydrate through a descending series of ethanol. Stain the sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm.

  • Dehydration and Mounting: Dehydrate the stained sections through an ascending series of ethanol and xylene, and mount with a coverslip using a permanent mounting medium.

  • Microscopic Examination: Examine the stained sections under a light microscope to assess tissue morphology, inflammatory cell infiltration, and signs of tissue damage. Pathological scoring can be performed based on predefined criteria.

References

Application Notes and Protocols: d-(RYTVELA) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-(RYTVELA), a synthetic 7-amino acid peptide, is a novel allosteric inhibitor of the Interleukin-1 receptor (IL-1R). Its primary application in neuroscience research to date has been focused on the mitigation of neuroinflammation and prevention of subsequent neuronal injury, particularly in the context of perinatal brain damage associated with preterm birth.[1][2][3] This document provides an overview of its mechanism of action, key applications demonstrated in preclinical studies, and detailed protocols for relevant experiments.

Mechanism of Action

d-(RYTVELA) functions as a non-competitive, allosteric antagonist of the IL-1 receptor.[2][3] Unlike competitive antagonists that bind to the same site as the agonist (IL-1), d-(RYTVELA) binds to a different site on the receptor, inducing a conformational change that prevents downstream signaling. A key feature of its mechanism is the selective inhibition of the mitogen-activated protein kinase (MAPK) pathway, while preserving the Nuclear factor kappa B (NF-κB) pathway, which is important for innate immunity.[4] This targeted anti-inflammatory action reduces the production of deleterious pro-inflammatory mediators.[4]

cluster_cytoplasm Cytoplasm IL1R IL-1 Receptor MyD88 MyD88 IL1R->MyD88 Recruits IL1RAcP IL-1R AcP IL1 IL-1β IL1->IL1R Binds RYTVELA d-(RYTVELA) RYTVELA->IL1R Allosteric Inhibition IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Inflammation Pro-inflammatory Cytokines & Chemokines MAPK->Inflammation Immunity Innate Immunity NFkB->Immunity

Figure 1: d-(RYTVELA) Signaling Pathway

Key Applications in Neuroscience Research

The primary application of d-(RYTVELA) has been investigated in animal models of inflammation-induced preterm birth and associated fetal brain injury.

Neuroprotection in Perinatal Brain Injury
  • Context: Intrauterine inflammation is a significant cause of preterm birth and is associated with a high risk of neurological damage in neonates, including cerebral palsy and cognitive deficits.[5]

  • Application: d-(RYTVELA) has been shown to cross the placenta and exert neuroprotective effects on the fetal brain in the presence of maternal inflammation.

  • Key Findings:

    • Preservation of brain weight and function in neonatal mice exposed to inflammatory stimuli.[2]

    • Reduction of microglial and astrocyte activation, and prevention of oligodendrocyte maturation arrest and neuronal loss in the fetal brain of sheep exposed to lipopolysaccharide (LPS).[1]

    • Decreased neutrophil invasion into the fetal brain.[6]

Reduction of Neuroinflammation
  • Context: The pro-inflammatory cytokine IL-1β plays a crucial role in initiating the inflammatory cascade that leads to both preterm labor and fetal neuronal damage.[3]

  • Application: d-(RYTVELA) effectively reduces the levels of key inflammatory mediators in both the amniotic fluid and fetal tissues.

  • Key Findings:

    • Significantly lower concentrations of monocyte chemoattractant protein-1 (MCP-1) in the amniotic fluid of d-(RYTVELA)-treated animals compared to controls.[1][5]

    • Reduced expression of IL-1β in fetal skin, indicating a systemic anti-inflammatory effect.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies.

Table 1: Efficacy of d-(RYTVELA) in Mouse Models of Preterm Birth

ParameterInflammation Inducerd-(RYTVELA) DosageOutcomeReference
Preterm Birth RateLPS (10 µg, IP)2 mg/kg/day70% reduction[4]
Preterm Birth RateIL-1β (1 µg/kg, IU)2 mg/kg/day60% reduction[4]
Neonate SurvivalLPS or IL-1β1 mg/kg/dayUp to 65% increase[4]
Fetal MortalityLPS or IL-1β2 mg/kg/day (for 36h)50% reduction[4]

Table 2: Effects of d-(RYTVELA) on Fetal Brain in a Sheep Model of Chorioamnionitis

Brain Cell MarkerObservation in LPS-Exposed FetusesEffect of d-(RYTVELA)Reference
Iba-1 (Microglia)Increased activationNo significant difference in cell numbers[1]
GFAP (Astrocytes)Increased activationNo significant difference in cell numbers[1]
Olig-2 (Oligodendrocytes)Maturation arrestNo significant difference in cell numbers[1]
NeuN (Neurons)Axonal loss/deathNo significant difference in cell numbers[1]

Note: While cell numbers were not significantly different, d-(RYTVELA) was shown to reduce the overall inflammatory score in the brain.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in d-(RYTVELA) research.

Protocol 1: Induction of Inflammation and d-(RYTVELA) Administration in Pregnant Mice

Objective: To evaluate the efficacy of d-(RYTVELA) in preventing inflammation-induced preterm birth and fetal mortality.

Materials:

  • Pregnant CD-1 mice (gestational day 16)

  • Lipopolysaccharide (LPS) from E. coli

  • Recombinant mouse IL-1β

  • d-(RYTVELA)

  • Sterile saline

  • Subcutaneous injection needles

Procedure:

  • On gestational day 16, induce preterm labor by administering either:

    • LPS (10 µg) via intraperitoneal (IP) injection.[4]

    • IL-1β (1 µg/kg) via intrauterine (IU) injection.[4]

  • Administer d-(RYTVELA) subcutaneously at desired doses (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 mg/kg/day) from gestational day 16 to 18.5.[4]

  • A control group should receive sterile saline instead of d-(RYTVELA).

  • Monitor the mice for signs of preterm birth (delivery before gestational day 18.5).

  • Record the rate of prematurity, neonate survival, and neonate weight.

  • For mechanistic studies, collect gestational tissues at gestational day 17.5 for analysis of cytokines and pro-inflammatory mediators.[4]

start Pregnant Mice (Gestational Day 16) induce Induce Inflammation (LPS or IL-1β) start->induce treat Administer d-(RYTVELA) (Subcutaneous) induce->treat control Administer Saline (Control) induce->control monitor Monitor for Preterm Birth (until GD 18.5) treat->monitor collect Collect Tissues (GD 17.5) treat->collect control->monitor control->collect analyze Analyze Outcomes: - Prematurity Rate - Neonate Survival - Inflammatory Markers monitor->analyze collect->analyze

Figure 2: Mouse Preterm Birth Model Workflow
Protocol 2: Immunohistochemical Analysis of Fetal Brain Tissue

Objective: To assess neuroinflammation and injury in fetal brain tissue following an inflammatory insult and d-(RYTVELA) treatment.

Materials:

  • Fetal brain tissue (from sheep or mouse models)

  • 4% paraformaldehyde (PFA) for fixation

  • Sucrose solutions (for cryoprotection)

  • Optimal cutting temperature (OCT) compound

  • Cryostat

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

  • Primary antibodies:

    • Anti-Iba-1 (for microglia)

    • Anti-GFAP (for astrocytes)

    • Anti-Olig-2 (for oligodendrocytes)

    • Anti-NeuN (for neurons)

  • Fluorescently-labeled secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Perfuse the animal and dissect the fetal brain.

  • Fix the brain tissue in 4% PFA overnight at 4°C.

  • Cryoprotect the tissue by sequential immersion in sucrose solutions (e.g., 15% then 30%).

  • Embed the tissue in OCT compound and freeze.

  • Cut coronal sections (e.g., 20 µm thick) using a cryostat.

  • Mount sections on glass slides.

  • Wash sections with PBS.

  • Permeabilize and block non-specific binding by incubating in blocking solution for 1 hour at room temperature.

  • Incubate sections with primary antibodies (diluted in blocking solution) overnight at 4°C.

  • Wash sections with PBS.

  • Incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature in the dark.

  • Wash sections with PBS.

  • Counterstain with DAPI for 10 minutes.

  • Wash sections with PBS.

  • Mount coverslips using an aqueous mounting medium.

  • Image the sections using a fluorescence microscope.

  • Quantify the number of Iba-1, GFAP, Olig-2, and NeuN-positive cells per DAPI-positive cells in specific brain regions (e.g., subcortical white matter).[1]

start Fetal Brain Tissue Collection fix Fixation & Cryoprotection start->fix section Cryosectioning fix->section block Blocking & Permeabilization section->block primary Primary Antibody Incubation (Iba-1, GFAP, etc.) block->primary secondary Secondary Antibody Incubation (Fluorescent) primary->secondary stain DAPI Counterstain secondary->stain mount Mounting & Coverslipping stain->mount image Fluorescence Microscopy & Quantification mount->image

Figure 3: Immunohistochemistry Workflow

Future Directions

While current research is concentrated on perinatal brain injury, the potent anti-inflammatory and neuroprotective properties of d-(RYTVELA) suggest its potential utility in other neurological disorders characterized by an inflammatory component. Future research could explore its efficacy in models of:

  • Traumatic Brain Injury (TBI)

  • Stroke

  • Multiple Sclerosis

  • Neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Further studies are also needed to elucidate the long-term neurodevelopmental outcomes in animals treated with d-(RYTVELA) during the perinatal period. As of now, there are no registered clinical trials for d-(RYTVELA) in neurological disorders.[7][8][9]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting d-(RYTVELA) Synthesis Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering impurities during the synthesis of the all-D peptide, d-(RYTVELA). The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant peak with a mass corresponding to a deletion of one amino acid in my crude d-(RYTVELA) product. What are the likely causes and how can I troubleshoot this?

A1: Deletion of an amino acid is a common impurity in solid-phase peptide synthesis (SPPS) and can arise from several factors.[1][2]

Possible Causes:

  • Incomplete Fmoc-Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain may not be completely removed, preventing the next amino acid from coupling.

  • Inefficient Amino Acid Coupling: The coupling reaction of the incoming D-amino acid may be incomplete due to steric hindrance, aggregation of the peptide-resin, or insufficient activation of the amino acid.[2]

  • Difficult Sequences: The d-(RYTVELA) sequence contains hydrophobic (Val, Leu, Ala) and bulky (Arg, Tyr) residues which can contribute to peptide aggregation on the resin, hindering reagent access.

Troubleshooting Steps:

  • Optimize Deprotection:

    • Increase the deprotection time with 20% piperidine in DMF.

    • Perform a second deprotection step.

    • Use a stronger deprotection cocktail if necessary, but with caution to avoid side reactions.

  • Enhance Coupling Efficiency:

    • Double Couple: Repeat the coupling step for the problematic amino acid.

    • Change Coupling Reagents: Use a more efficient coupling reagent such as HBTU, HATU, or PyBOP in combination with an additive like HOBt or OxymaPure®.

    • Increase Reagent Excess: Use a higher excess of the protected amino acid and coupling reagents.

    • Extend Coupling Time: Increase the reaction time for the coupling step.

  • Address Peptide Aggregation:

    • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or use a mixture of solvents to improve solvation.

    • Chaotropic Agents: Add chaotropic salts like LiCl to the coupling reaction to disrupt secondary structures.

    • Elevated Temperature: Perform the coupling at a slightly elevated temperature to reduce aggregation.

Q2: My LC-MS analysis shows a peak with the correct mass for d-(RYTVELA), but it is broad or appears as a doublet. What could be the issue?

A2: A broad peak or a doublet for the target peptide mass often indicates the presence of diastereomers due to racemization (epimerization) of one or more D-amino acids to their L-counterparts during synthesis.[3]

Possible Causes:

  • Amino Acid Activation: The activation step, particularly with carbodiimide reagents alone, can lead to the formation of an oxazolone intermediate which is prone to racemization.

  • Base-Mediated Racemization: The base used during coupling (e.g., DIEA) can promote racemization, especially for sterically hindered amino acids.

  • Prolonged Activation: Longer pre-activation times before addition to the resin can increase the risk of racemization.

Troubleshooting Steps:

  • Optimize Coupling Chemistry:

    • Use Additives: Always use an additive like HOBt or OxymaPure® with your coupling reagent to suppress racemization.

    • Choose Appropriate Reagents: Phosphonium (PyBOP, PyAOP) or aminium (HBTU, HATU) based coupling reagents generally result in lower racemization than carbodiimides alone.

    • Control Base Stoichiometry: Use the minimum necessary amount of a sterically hindered base like DIEA.

  • Minimize Activation Time: Add the activated amino acid to the resin-bound peptide immediately after its preparation.

  • Analytical Confirmation:

    • Chiral Amino Acid Analysis: Hydrolyze the peptide and analyze the amino acid composition using a chiral GC or HPLC method to quantify the presence of L-amino acids.

    • Chiral HPLC: Attempt to separate the diastereomers using a chiral HPLC column.

Q3: I have identified an impurity with a mass increase of +18 Da. What is the likely source of this modification?

A3: A mass increase of +18 Da often corresponds to the addition of a water molecule, which can occur through side reactions involving specific amino acid side chains. Given the d-(RYTVELA) sequence, the most probable cause is a side reaction involving the Glutamic Acid (E) residue.

Possible Cause:

  • Hydrolysis of Glutamic Acid Side Chain Protection: If the side chain protecting group of Glutamic acid (e.g., OtBu) is prematurely cleaved and the resulting carboxylic acid reacts with the coupling agent, it can lead to side products. However, a more common issue leading to a mass change is pyroglutamate formation.

  • Pyroglutamate Formation at N-terminus (if Glu were at the N-terminus): While the target peptide has an N-terminal Arginine, if a synthesis error led to a truncated sequence starting with Glutamic acid, this could be a possibility. A more likely scenario for a +18 Da impurity in the full-length peptide is incomplete deprotection or side reactions during cleavage.

Troubleshooting Steps:

  • Review Cleavage Cocktail and Conditions: Ensure the cleavage cocktail and duration are appropriate for the protecting groups used. The presence of water in the cleavage cocktail can sometimes lead to side reactions.

  • MS/MS Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the impurity peak to determine the exact location of the modification. This will help pinpoint which residue is affected and guide further troubleshooting.

  • Optimize Protecting Group Strategy: Ensure the use of a stable side-chain protecting group for Glutamic Acid that is orthogonal to the Fmoc-cleavage conditions.

Q4: My final product has a yellowish tint and shows multiple small impurity peaks in the HPLC. What could be the cause?

A4: A yellowish color and multiple small peaks can indicate several issues, including side reactions involving the Tyrosine residue and general degradation.

Possible Causes:

  • Tyrosine Side-Chain Reactions: The phenolic hydroxyl group of Tyrosine is nucleophilic and can be acylated if not properly protected, leading to byproducts.[4][5] During cleavage, the carbocation generated from the cleavage of the side-chain protecting group can also react with the tyrosine ring.

  • Oxidation: Peptides can be susceptible to oxidation during synthesis, purification, and storage, leading to a variety of small impurities.

  • Incomplete Scavenging during Cleavage: Reactive species generated during the final cleavage from the resin can cause various modifications to the peptide if not effectively quenched by scavengers.

Troubleshooting Steps:

  • Ensure Complete Tyrosine Protection: Use a robust protecting group for the Tyrosine side chain, such as tert-butyl (tBu).[4][5]

  • Use Appropriate Scavengers: During the final cleavage with TFA, use a scavenger cocktail that includes reagents to protect sensitive residues. For a peptide containing Tyrosine, a common scavenger is triisopropylsilane (TIS) to reduce potential oxidation and capture carbocations.

  • Handle Peptide with Care: Minimize exposure of the purified peptide to air and light to prevent oxidation.[6] Store the lyophilized peptide at -20°C or lower.

Data Presentation: Common Impurities in d-(RYTVELA) Synthesis

The following table summarizes common impurities that may be observed during the synthesis of d-(RYTVELA), their potential causes, and their mass differences relative to the target peptide.

Impurity TypeDescriptionMass Difference (Da)Amino Acid(s) Involved
Deletion Missing one amino acid-(Molecular Weight of deleted AA)Any
Truncation Incomplete peptide chainVariesAny
Racemization D- to L-amino acid conversion0Any
O-Acylation Acylation of Tyr side chain+42 (Acetylation)Tyrosine (Y)
Pyroglutamate Cyclization of N-terminal Glu (in truncated sequences)-18Glutamic Acid (E)
Oxidation Addition of oxygen atoms+16Tyrosine (Y)
Incomplete Deprotection Residual side-chain protecting groupsVaries (e.g., +56 for tBu)Arg, Tyr, Thr, Glu

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of d-(RYTVELA)

This protocol outlines a general procedure for the manual synthesis of d-(RYTVELA) using Fmoc/tBu strategy.

  • Resin Swelling: Swell Rink Amide resin in DMF for 1-2 hours.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3 equivalents of the Fmoc-D-amino acid-OH, 3 equivalents of a coupling reagent (e.g., HBTU), and 3 equivalents of an additive (e.g., HOBt) in DMF.

    • Add 6 equivalents of DIEA to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Lyophilize the crude peptide.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Purification and Analysis
  • Column: C18 analytical (for analysis) or preparative (for purification) column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient (Analysis): A linear gradient of 5% to 95% B over 30 minutes.

  • Gradient (Purification): A shallower gradient optimized based on the analytical run to ensure good separation of the target peptide from impurities.

  • Detection: UV at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak during preparative HPLC.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin_Swelling Resin_Swelling Fmoc_Deprotection Fmoc_Deprotection Resin_Swelling->Fmoc_Deprotection 1 Coupling Coupling Fmoc_Deprotection->Coupling 2 Kaiser_Test Kaiser_Test Coupling->Kaiser_Test 3 Kaiser_Test->Coupling 4b (Positive) Washing Washing Kaiser_Test->Washing 4a (Negative) Washing->Fmoc_Deprotection 5 (Next Cycle) Cleavage Cleavage Washing->Cleavage 6 Precipitation Precipitation Cleavage->Precipitation 7 Crude_Peptide Crude_Peptide Precipitation->Crude_Peptide 8 RP_HPLC RP_HPLC Crude_Peptide->RP_HPLC 9 MS_Analysis MS_Analysis RP_HPLC->MS_Analysis 10 Lyophilization Lyophilization MS_Analysis->Lyophilization 11 Pure_Peptide Pure_Peptide Lyophilization->Pure_Peptide 12 troubleshooting_logic Impurity_Detected Impurity Detected in Crude Product (LC-MS Analysis) Mass_Check Check Mass Difference Impurity_Detected->Mass_Check Deletion Deletion Impurity (- MW of AA) Mass_Check->Deletion Δm < 0 Racemization Racemization (Broad/Doublet Peak, Δm=0) Mass_Check->Racemization Δm = 0 Modification Modification Impurity (e.g., +18, +42, +56 Da) Mass_Check->Modification Δm > 0 Troubleshoot_Coupling Optimize Coupling/ Deprotection Deletion->Troubleshoot_Coupling Troubleshoot_Activation Optimize Activation/ Use Additives Racemization->Troubleshoot_Activation Troubleshoot_Cleavage Optimize Cleavage/ Protecting Groups Modification->Troubleshoot_Cleavage

References

Technical Support Center: d-(RYTVELA) Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of the d-(RYTVELA) peptide. The d-(RYTVELA) peptide is a short, all-D amino acid sequence (H-Arg-Tyr-Thr-Val-Glu-Leu-Ala-OH) known for its hydrophobic nature, which can present unique challenges during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the d-(RYTVELA) peptide?

A1: The main challenges in synthesizing d-(RYTVELA) stem from its all-D amino acid composition and the presence of hydrophobic residues (Val, Leu, Ala). These factors can lead to:

  • Aggregation: The growing peptide chain can aggregate on the solid support, leading to incomplete coupling and deprotection steps.[1]

  • Difficult Couplings: Steric hindrance from β-branched amino acids like Valine and Threonine can slow down coupling reactions.

  • Low Solubility: The final cleaved peptide may have poor solubility in standard aqueous buffers, complicating purification.

  • Side Reactions: Specific residues like Arginine and Glutamic Acid can be prone to side reactions such as lactam formation or pyroglutamate formation.

Q2: Which solid-phase peptide synthesis (SPPS) strategy is recommended for d-(RYTVELA)?

A2: Fmoc (9-fluorenylmethyloxycarbonyl) based SPPS is the most suitable strategy. This method utilizes milder deprotection conditions (piperidine in DMF) compared to Boc-chemistry, which is advantageous for preventing side reactions.

Q3: What purity level is recommended for d-(RYTVELA) for in-vitro and in-vivo studies?

A3: For in-vitro assays, a purity of >95% is generally sufficient. For in-vivo studies, a higher purity of >98% is recommended to ensure that observed biological effects are attributable to the target peptide and not to impurities.

Q4: How can I confirm the identity and purity of the synthesized d-(RYTVELA) peptide?

A4: The identity and purity of the peptide should be confirmed using a combination of analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the purity of the peptide.

  • Mass Spectrometry (MS): To confirm the correct molecular weight of the peptide.

Troubleshooting Guides

Problem 1: Low Crude Peptide Yield (<50%)
Possible Cause Recommended Solution
Incomplete Coupling Monitor coupling completion with a Kaiser test. For difficult couplings (e.g., Val, Thr), perform a "double coupling" by repeating the coupling step before deprotection. Utilize stronger coupling reagents like HATU or HCTU.[2]
Peptide Aggregation Use N-methylpyrrolidone (NMP) as the solvent instead of DMF to improve solvation of the growing peptide chain.[3] Consider adding chaotropic salts like LiCl to the coupling reaction to disrupt secondary structures.
Premature Cleavage If using a hyper-acid sensitive resin (e.g., 2-chlorotrityl), ensure that the Fmoc-deprotection solution is free of acidic contaminants.
Inefficient First Amino Acid Loading Quantify the loading of the first amino acid on the resin using a UV-Vis spectrophotometer to measure the amount of Fmoc released after deprotection.
Problem 2: Poor Purity of Crude Peptide (<70%)
Possible Cause Recommended Solution
Formation of Deletion Sequences As with low yield, ensure complete coupling at each step using methods like double coupling for problematic residues.
Side Reactions For the Arginine residue, use a Pbf protecting group to minimize side reactions. For Glutamic Acid, ensure complete deprotection during cleavage to avoid pyroglutamate formation.
Racemization While synthesizing an all-D peptide, racemization to the L-isomer is a concern. Use of additives like HOBt or Oxyma Pure during coupling can minimize this.
Oxidation of Tyrosine While less common, the Tyrosine residue can be susceptible to oxidation. Minimize exposure of the peptide to air and light, especially during cleavage and purification.
Problem 3: Difficulty in Purifying the Cleaved Peptide
Possible Cause Recommended Solution
Poor Solubility of Crude Peptide Dissolve the crude peptide in a small amount of an organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) before diluting with the aqueous mobile phase for HPLC.
Peptide Aggregation in Solution Use a shallow gradient during RP-HPLC purification to improve separation and prevent on-column aggregation.[1]
Co-elution of Impurities If impurities are difficult to separate, consider using a different stationary phase (e.g., C8 instead of C18) or an alternative ion-pairing agent in the mobile phase.

Data Presentation

Table 1: Comparison of Coupling Reagents for a Model Hydrophobic Peptide
Coupling ReagentAdditiveBaseSolventPurity (%)Relative Yield (%)
HBTUHOBtDIPEADMF9295
HATUHOAtDIPEADMF9799
HCTU-DIPEADMF9698
DICOxyma Pure-NMP9597

Data is compiled from multiple sources for illustrative purposes and may vary based on the specific peptide sequence and synthesis conditions.

Table 2: Effect of Synthesis Solvent on Purity of a Hydrophobic Peptide
SolventCrude Purity (%)
DMF85
NMP92
THF/ACN (1:1)90

Data suggests that for hydrophobic peptides, NMP can significantly improve crude purity by reducing aggregation.[3][4][5]

Table 3: Comparison of Cleavage Cocktails for Peptides with Sensitive Residues
Cleavage Cocktail (TFA/Scavengers)Target ResiduesPurity (%)Notes
95% TFA / 2.5% H₂O / 2.5% TISGeneral purpose90-95Effective for most peptides without highly sensitive residues.
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)Arg(Pbf), Tyr, Met, Trp>95A robust, general-purpose cocktail for peptides with multiple sensitive residues.
94% TFA / 2.5% H₂O / 2.5% EDT / 1% TISCys(Trt)>93Good for peptides containing Cysteine.[6]

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Synthesis of d-(RYTVELA)
  • Resin Selection and Swelling:

    • Start with a Rink Amide resin (for a C-terminal amide) or a pre-loaded Wang resin with Fmoc-D-Ala-OH.

    • Swell the resin in N-methylpyrrolidone (NMP) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in NMP for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with NMP (5 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected D-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in NMP.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. For Valine and Threonine, a double coupling is recommended.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with NMP (5 times).

  • Repeat Synthesis Cycle:

    • Repeat the deprotection and coupling steps for each amino acid in the sequence (Leu, Glu, Val, Thr, Tyr, Arg).

Protocol 2: Cleavage and Precipitation
  • Resin Preparation:

    • After the final coupling, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Reaction:

    • Prepare a fresh cleavage cocktail: 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (EDT), and 2% anisole (Reagent R).

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice to remove scavengers.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: RP-HPLC Purification
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of 50% acetonitrile/water with 0.1% TFA.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: A shallow gradient is recommended. For example, start with a linear gradient of 10-40% B over 30 minutes.

    • Flow Rate: 1 mL/min for an analytical column, and adjust accordingly for a preparative column.

    • Detection: UV at 220 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peptide peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Mandatory Visualization

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling Wash2 Wash Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for each amino acid Cleavage 4. Cleavage from Resin Wash2->Cleavage Precipitation 5. Precipitation Cleavage->Precipitation Drying 6. Drying Precipitation->Drying Purification 7. RP-HPLC Purification Drying->Purification Analysis 8. Purity & Identity Check Purification->Analysis Lyophilization 9. Lyophilization Analysis->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Pure d-(RYTVELA)

Caption: Experimental workflow for the synthesis and purification of d-(RYTVELA).

IL1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1 IL-1β IL1R IL-1R1 IL1->IL1R IL1RAcP IL-1RAcP IL1R->IL1RAcP Complex Formation MyD88 MyD88 IL1RAcP->MyD88 Rytvela d-(RYTVELA) Rytvela->IL1RAcP Allosteric Inhibition IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPK_Pathway MAPK Pathway (p38, JNK) TAK1->MAPK_Pathway NFkB_Pathway IKK Complex TAK1->NFkB_Pathway AP1 AP-1 MAPK_Pathway->AP1 NFkB NF-κB NFkB_Pathway->NFkB Activation Inflammation Inflammatory Gene Expression AP1->Inflammation NFkB->Inflammation

Caption: IL-1 signaling pathway and the inhibitory action of d-(RYTVELA).[5][7][8][9]

References

Optimizing d-(RYTVELA) Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of the d-(RYTVELA) peptide for experimental use. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful preparation and application of d-(RYTVELA) in your research.

Frequently Asked Questions (FAQs)

Q1: What is d-(RYTVELA) and what is its primary mechanism of action?

A1: d-(RYTVELA), also known as Rytvela, is a synthetic peptide composed of seven D-amino acids (H-(D)Arg-(D)Tyr-(D)Thr-(D)Val-(D)Glu-(D)Leu-(D)Ala-OH).[1] Its all-D-amino acid structure confers resistance to proteolytic degradation, enhancing its stability.[2][3] d-(RYTVELA) functions as a potent and selective allosteric negative modulator of the Interleukin-1 Receptor I (IL-1RI).[1][4] It selectively inhibits IL-1-induced downstream signaling pathways, such as the stress-activated protein kinases/c-Jun and Rho GTPase/Rho-associated coiled-coil containing protein kinase pathways, without significantly affecting the NF-κB pathway.[1][5]

Q2: What is the reported solubility of d-(RYTVELA)?

A2: d-(RYTVELA) is reported to be soluble in water.[1] Some suppliers also indicate solubility in dimethyl sulfoxide (DMSO), for example, at a concentration of 10 mM.[4]

Q3: In what form is d-(RYTVELA) typically supplied?

A3: d-(RYTVELA) is generally supplied as a lyophilized (freeze-dried) solid.[1]

Q4: How should lyophilized d-(RYTVELA) be stored?

A4: Lyophilized d-(RYTVELA) should be stored in a dry and frozen state.[1] For long-term storage, -20°C is recommended.[4]

Troubleshooting Guide for d-(RYTVELA) Solubility

Researchers may encounter challenges with peptide solubility due to various factors. This guide provides a systematic approach to troubleshoot and optimize the dissolution of d-(RYTVELA).

Initial Solubility Test

Before dissolving the entire sample, it is prudent to test the solubility of a small aliquot.[6]

Issue Possible Cause Recommended Solution
Peptide does not dissolve in water. Hydrophobic nature of the peptide, although d-(RYTVELA) is generally water-soluble.1. Sonication: Briefly sonicate the solution (e.g., three 10-second bursts) to aid dissolution. Keep the sample on ice between sonications.[6]2. Gentle Warming: Gently warm the solution. Avoid excessive heat.[6]3. Adjust pH: Since d-(RYTVELA) has both acidic (Glu) and basic (Arg) residues, its net charge is pH-dependent. Adjusting the pH away from its isoelectric point can increase solubility.[7] For a peptide with a net positive charge, a slightly acidic solution (e.g., 10% acetic acid) can be used. For a net negative charge, a slightly basic solution (e.g., 0.1M ammonium bicarbonate) may be helpful.[6]
Precipitation occurs after initial dissolution. The peptide concentration is too high for the chosen solvent, or the solvent is not optimal.1. Dilution: Dilute the peptide solution further with the same solvent.2. Change Solvent: If water fails, attempt to dissolve the peptide in an organic solvent like DMSO.[4] Subsequently, slowly dilute this stock solution into your aqueous experimental buffer with gentle agitation.
Solution appears cloudy or forms a gel. Peptide aggregation.1. Sonication: This can help break up aggregates.[6]2. Change Solvent System: Use a solvent known to disrupt hydrogen bonding, such as DMSO.
General Best Practices for Peptide Handling
  • Centrifuge: Before opening, briefly centrifuge the vial to pellet any lyophilized powder that may be on the cap or walls.[6]

  • Equilibrate: Allow the vial to warm to room temperature before opening to avoid condensation.[6]

  • Use Sterile, Oxygen-Free Solvents: When preparing solutions, use sterile and, if possible, oxygen-free water or buffers to prevent contamination and oxidation.[6]

Experimental Protocols

Protocol 1: Preparation of d-(RYTVELA) Stock Solution for In Vitro Cell-Based Assays

This protocol is designed for preparing a concentrated stock solution of d-(RYTVELA) for use in assays such as cell proliferation or cytokine inhibition studies.

Materials:

  • Lyophilized d-(RYTVELA)

  • Sterile, nuclease-free water or sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettes and sterile, low-retention tips

Procedure:

  • Calculate Required Volume: Determine the volume of solvent needed to achieve the desired stock concentration (e.g., 1 mM or 10 mM). The molecular weight of d-(RYTVELA) is approximately 850.96 g/mol .[1]

  • Reconstitution:

    • Aqueous Stock: Carefully add the calculated volume of sterile, nuclease-free water to the vial of lyophilized d-(RYTVELA).

    • DMSO Stock: Alternatively, add the calculated volume of sterile DMSO.[4]

  • Dissolution: Gently vortex the vial to mix. If the peptide does not fully dissolve, refer to the Troubleshooting Guide. Sonication is often effective.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[4]

Protocol 2: Preparation of d-(RYTVELA) for In Vivo Animal Studies

This protocol provides a general guideline for preparing d-(RYTVELA) for administration in animal models, such as those for inflammatory bowel disease or preterm birth.[2][8]

Materials:

  • Lyophilized d-(RYTVELA)

  • Sterile saline (0.9% NaCl) or other appropriate sterile vehicle

  • Sterile vials and syringes

Procedure:

  • Determine Dosage: Calculate the total amount of d-(RYTVELA) required based on the experimental design (e.g., mg/kg body weight).[2][8]

  • Reconstitution: Reconstitute the required amount of lyophilized d-(RYTVELA) in a sterile vehicle, such as sterile saline. The final concentration should be calculated to allow for the desired dosage in a manageable injection volume.

  • Ensure Complete Dissolution: Gently agitate the solution until the peptide is fully dissolved. Visually inspect for any particulates. If solubility issues arise, consider the troubleshooting steps outlined above, ensuring the final formulation is biocompatible.

  • Administration: Administer the solution to the animals via the chosen route (e.g., subcutaneous injection).[2][8] Prepare fresh solutions for each experiment or store as determined by stability studies for the specific formulation.

Visualizing Workflows and Pathways

d-(RYTVELA) Solubility Troubleshooting Workflow

G start Start: Lyophilized d-(RYTVELA) solubility_test Perform small aliquot solubility test in sterile water start->solubility_test dissolved Fully Dissolved? solubility_test->dissolved yes Yes dissolved->yes Yes no No dissolved->no No prepare_stock Prepare final stock/working solution yes->prepare_stock sonicate Sonicate and/or gently warm no->sonicate dissolved2 Fully Dissolved? sonicate->dissolved2 yes2 Yes dissolved2->yes2 Yes no2 No dissolved2->no2 No yes2->prepare_stock dmso Try dissolving in DMSO no2->dmso dissolved3 Fully Dissolved? dmso->dissolved3 yes3 Yes dissolved3->yes3 Yes no3 No dissolved3->no3 No yes3->prepare_stock contact_support Contact Technical Support no3->contact_support end End prepare_stock->end

Caption: A flowchart for troubleshooting d-(RYTVELA) solubility issues.

d-(RYTVELA) Mechanism of Action Signaling Pathway

G cluster_downstream Downstream Signaling IL1 IL-1 IL1R IL-1 Receptor IL1->IL1R Binds MAPK MAPK Pathway (JNK, p38) IL1R->MAPK RhoK RhoK Pathway IL1R->RhoK NFkB NF-kB Pathway IL1R->NFkB RYTVELA d-(RYTVELA) RYTVELA->IL1R Allosteric Inhibition Inflammation Pro-inflammatory Response MAPK->Inflammation RhoK->Inflammation ImmuneVigilance Immune Vigilance NFkB->ImmuneVigilance

Caption: d-(RYTVELA) allosterically inhibits specific IL-1R signaling pathways.

References

d-(RYTVELA) stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of d-(RYTVELA) during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is d-(RYTVELA) and why is its stability important?

A1: d-(RYTVELA), also known as rytvela, is a synthetic peptide composed of seven D-amino acids with the sequence Arginine-Tyrosine-Threonine-Valine-Epsilon-Leucine-Alanine. It functions as a non-competitive allosteric inhibitor of the Interleukin-1 receptor (IL-1R).[1][2] Its stability is crucial for maintaining its therapeutic efficacy and ensuring accurate and reproducible experimental results. Degradation of the peptide can lead to loss of biological activity and the formation of impurities.

Q2: What are the primary advantages of d-(RYTVELA) being an all-D-amino acid peptide?

A2: The use of D-amino acids instead of the naturally occurring L-amino acids provides a significant advantage in terms of stability.[3][4][5] Endogenous proteases, which are enzymes that break down peptides and proteins, are highly specific for L-amino acids. Consequently, d-(RYTVELA) is resistant to enzymatic degradation, leading to a longer half-life in biological systems compared to its L-amino acid counterpart.[3][4][6]

Q3: What are the common stability issues encountered during long-term storage of d-(RYTVELA)?

A3: Like many peptides, d-(RYTVELA) can be susceptible to several degradation pathways, especially in solution:

  • Oxidation: The Tyrosine residue in the sequence can be prone to oxidation, particularly in the presence of oxygen and trace metal ions.

  • Deamidation: Although less common with the specific amino acids in d-(RYTVELA), deamidation of asparagine and glutamine residues (if present in other peptide analogs) can occur.

  • Hydrolysis: Peptide bonds can be cleaved through hydrolysis, especially at acidic or alkaline pH.

  • Aggregation: Peptides can self-associate to form aggregates, which can lead to precipitation and loss of activity. This can be influenced by factors such as concentration, pH, temperature, and agitation.

Q4: How should lyophilized d-(RYTVELA) be stored for optimal long-term stability?

A4: For long-term storage, lyophilized d-(RYTVELA) powder should be kept in a tightly sealed vial at -20°C or -80°C. It is also advisable to store it in a desiccator to protect it from moisture, as peptides can be hygroscopic.

Q5: What is the recommended procedure for reconstituting lyophilized d-(RYTVELA)?

A5: To reconstitute lyophilized d-(RYTVELA), it is recommended to:

  • Allow the vial to warm to room temperature before opening to prevent condensation.[7]

  • Use a sterile, high-purity solvent. The choice of solvent will depend on the experimental requirements, but sterile water, bacteriostatic water, or a buffer at a slightly acidic pH (e.g., pH 4-6) are often suitable.

  • Gently swirl or roll the vial to dissolve the peptide.[7] Avoid vigorous shaking, as this can induce aggregation.[7]

  • If the peptide is difficult to dissolve, sonication can be used cautiously.

Troubleshooting Guides

Issue 1: Loss of Biological Activity After Storage
Potential Cause Troubleshooting Steps
Chemical Degradation (Oxidation, Hydrolysis) - Confirm storage temperature was consistently at or below -20°C. - Ensure the vial was tightly sealed to prevent exposure to air and moisture. - For solutions, consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing. - Analyze the peptide solution using HPLC to check for degradation products.
Aggregation/Precipitation - Visually inspect the reconstituted solution for any particulates or cloudiness. - If aggregation is suspected, try dissolving the peptide at a lower concentration. - Optimize the pH of the reconstitution buffer. - Analyze the sample by size-exclusion chromatography (SEC) to detect aggregates.
Improper Reconstitution - Review the reconstitution protocol to ensure it was followed correctly. - Use a fresh vial of lyophilized peptide and reconstitute it according to the recommended procedure.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Steps
Peptide Degradation in Solution - Prepare fresh solutions for each experiment. - If storing solutions, aliquot them into single-use vials to avoid multiple freeze-thaw cycles. - Store solutions at -20°C or -80°C.
Inaccurate Peptide Concentration - Re-quantify the peptide concentration using a reliable method such as UV spectrophotometry at 280 nm (for peptides containing Tyrosine) or a colorimetric assay (e.g., BCA assay).
Variability in Experimental Conditions - Ensure all experimental parameters (e.g., temperature, pH, incubation times) are consistent between experiments.

Data Presentation

Table 1: Hypothetical Long-Term Stability of Lyophilized d-(RYTVELA) at Different Temperatures

Storage TemperatureTime (Months)Purity by RP-HPLC (%)Comments
-80°C 099.5Initial purity
1299.4Negligible degradation
2499.3Highly stable
-20°C 099.5Initial purity
1299.1Minor decrease in purity
2498.8Acceptable for most applications
4°C 099.5Initial purity
697.2Significant degradation observed
1294.5Not recommended for long-term storage
Room Temperature (25°C) 099.5Initial purity
190.1Rapid degradation
3<80Unstable

Note: This data is for illustrative purposes only. Actual stability should be determined experimentally.

Table 2: Effect of Excipients on the Stability of Reconstituted d-(RYTVELA) Solution Stored at 4°C for 4 Weeks (Hypothetical Data)

FormulationPurity by RP-HPLC (%)Aggregate Formation by SEC (%)
d-(RYTVELA) in Water 92.35.8
d-(RYTVELA) + 5% Mannitol 95.13.2
d-(RYTVELA) + 0.01% Polysorbate 80 94.82.5
d-(RYTVELA) + 5% Mannitol + 0.01% Polysorbate 80 97.51.1
d-(RYTVELA) + 0.1% Ascorbic Acid 96.94.9

Note: This data is for illustrative purposes only. Formulation optimization should be performed for specific applications.

Experimental Protocols

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Objective: To determine the purity of d-(RYTVELA) and detect the presence of degradation products.

Materials:

  • d-(RYTVELA) sample (lyophilized or reconstituted)

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample diluent: Mobile Phase A

Procedure:

  • Sample Preparation:

    • If lyophilized, reconstitute d-(RYTVELA) in the sample diluent to a final concentration of 1 mg/mL.

    • If already in solution, dilute the sample with the sample diluent to 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm and 280 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      25 60
      26 95
      28 95
      29 5

      | 35 | 5 |

  • Data Analysis:

    • Integrate the peak areas of the main d-(RYTVELA) peak and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and the stability-indicating nature of the analytical method.[8][9][10][11]

Procedure:

  • Prepare solutions of d-(RYTVELA) at 1 mg/mL in the following conditions:

    • Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 24 hours.

    • Oxidation: 0.1% H₂O₂, incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate the solution at 80°C for 72 hours.

    • Photostability: Expose the solution to light (ICH Q1B guidelines) for a specified duration.

  • At designated time points, neutralize the acidic and basic samples.

  • Analyze all samples by RP-HPLC (Protocol 1) and Mass Spectrometry (MS) to identify and characterize the degradation products.

Mandatory Visualization

d-RYTVELA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_mapk MAPK Pathway cluster_rhok RhoK Pathway cluster_nfkb NF-κB Pathway (Preserved) IL-1 IL-1β IL-1R IL-1 Receptor IL-1->IL-1R Binds d-RYTVELA d-(RYTVELA) d-RYTVELA->IL-1R Allosteric Inhibition MAPK MAPK (p38, JNK) IL-1R->MAPK Signal Transduction RhoK RhoK IL-1R->RhoK Signal Transduction NF-kB NF-κB IL-1R->NF-kB Signal Transduction Inflammation_MAPK Pro-inflammatory Gene Expression MAPK->Inflammation_MAPK Activation Inflammation_RhoK Inflammatory Responses RhoK->Inflammation_RhoK Activation Immune_Surveillance Immune Surveillance NF-kB->Immune_Surveillance Activation

Caption: Signaling pathway of d-(RYTVELA) action.

Experimental_Workflow_Stability_Testing Start Start: d-(RYTVELA) Sample Storage Long-Term Storage (-20°C or -80°C) Start->Storage Forced_Degradation Forced Degradation (Heat, pH, Oxidation, Light) Start->Forced_Degradation Reconstitution Reconstitution (Sterile Solvent) Storage->Reconstitution Analysis Analytical Testing Reconstitution->Analysis Forced_Degradation->Analysis RP_HPLC RP-HPLC (Purity) Analysis->RP_HPLC SEC SEC (Aggregation) Analysis->SEC MS Mass Spectrometry (Degradant ID) Analysis->MS Report Stability Report RP_HPLC->Report SEC->Report MS->Report

Caption: Workflow for d-(RYTVELA) stability testing.

Troubleshooting_Logic Start Problem: Inconsistent Results Check_Storage Check Storage Conditions? Start->Check_Storage Check_Reconstitution Review Reconstitution Protocol? Check_Storage->Check_Reconstitution OK Improper_Handling Solution: Follow Recommended Protocol Check_Storage->Improper_Handling Not OK Check_Purity Analyze Purity by HPLC? Check_Reconstitution->Check_Purity OK Check_Reconstitution->Improper_Handling Not OK Degradation_Confirmed Action: Characterize Degradants, Optimize Formulation Check_Purity->Degradation_Confirmed Degradation Detected Purity_OK Investigate Other Experimental Variables Check_Purity->Purity_OK Purity >95% Solution_Degraded Solution: Use Freshly Prepared Sample Degradation_Confirmed->Solution_Degraded

References

minimizing off-target effects of d-(RYTVELA)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: d-(RYTVELA)

Welcome to the technical support center for d-(RYTVELA). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing d-(RYTVELA) and minimizing potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for d-(RYTVELA)?

A1: d-(RYTVELA), also known as rytvela, is a seven-amino-acid all-D peptide. It functions as a first-in-class allosteric antagonist of the Interleukin-1 Receptor (IL-1R)[1][2]. It binds to a site on the receptor that is distinct from the binding site of IL-1. This binding selectively inhibits the p38/JNK/AP-1 and RhoK signaling pathways, which are associated with inflammation. A key feature of its mechanism is the preservation of the NF-κB pathway, which is crucial for immune vigilance[1][3][4]. This biased agonism is a novel approach to reduce adverse effects like immunosuppression[3].

Q2: What are the known on-target effects of d-(RYTVELA)?

A2: Preclinical studies have shown that d-(RYTVELA) is potent and safe in preventing preterm birth[3]. Its on-target effects include reducing uteroplacental inflammation, prolonging gestation, increasing fetal survival, and improving neonatal outcomes by protecting organs such as the brain, lungs, and intestines from inflammatory injury[1][2][3].

Q3: Are there any known off-target effects of d-(RYTVELA)?

A3: Currently, there is limited publicly available data specifically detailing the off-target binding profile of d-(RYTVELA). The peptide's design as a biased ligand that preserves NF-κB activity is an intentional strategy to avoid the broad immunosuppressive effects that could be considered an off-target or undesirable effect of complete IL-1 pathway blockade[3][5]. However, as with any therapeutic candidate, a thorough experimental evaluation for off-target interactions is a critical step in preclinical development.

Q4: What general strategies can be employed to minimize off-target effects of peptide-based drugs like d-(RYTVELA)?

A4: Minimizing off-target effects is a crucial aspect of drug development[6]. Key strategies include:

  • Rational Drug Design: Utilizing computational tools and structural biology to design peptides with high specificity for their intended target[6].

  • In-silico Screening: Using computational algorithms to predict potential off-target interactions against large databases of proteins[7].

  • High-Throughput Screening (HTS): Experimentally screening the peptide against large panels of receptors, kinases, and other potential off-target proteins to identify unintended interactions early in the development process[6].

  • Chemical Modification: Modifying the peptide sequence or structure, for example through PEGylation, to alter its binding properties and biodistribution, which can help reduce non-specific binding[8][9].

  • Dose Optimization: Carefully determining the minimum effective dose to reduce the likelihood of engaging lower-affinity off-targets[4].

Troubleshooting Guides

Issue 1: Unexpected Cellular Toxicity Observed in vitro

  • Question: I am observing higher-than-expected cytotoxicity in my cell-based assays with d-(RYTVELA). Could this be an off-target effect?

  • Answer: While d-(RYTVELA) has been reported as safe in preclinical models, unexpected toxicity in a specific cell line could indicate an off-target interaction.

    • Confirm Peptide Integrity: Ensure the peptide is correctly synthesized, purified, and stored. Aggregation or degradation can sometimes lead to non-specific effects.

    • Dose-Response Analysis: Perform a detailed dose-response curve to determine if the toxicity is dose-dependent and at what concentrations it occurs relative to the expected effective concentration.

    • Control Peptides: Include a scrambled version of the d-(RYTVELA) peptide as a negative control. If the scrambled peptide also shows toxicity, the effect may be non-specific.

    • Off-Target Screening: Consider performing a broad off-target screening assay, such as a kinase panel or a receptor binding panel, to identify potential unintended targets in your specific cell model.

Issue 2: In-silico Predictions of Off-Target Binding Do Not Match Experimental Results

  • Question: My computational screen predicted several off-target interactions for d-(RYTVELA), but I cannot validate them experimentally. Why might this be?

  • Answer: Discrepancies between in-silico predictions and experimental results are not uncommon.

    • Algorithm Limitations: Computational models, while powerful, are based on algorithms and databases that may not perfectly replicate biological conditions[10]. The prediction of peptide interactions can be particularly complex.

    • Assay Sensitivity: The experimental assay used for validation may not be sensitive enough to detect a low-affinity interaction. Consider using a more sensitive technique, such as Surface Plasmon Resonance (SPR) or Cellular Thermal Shift Assay (CETSA).

    • Biological Context: The predicted off-target protein may not be expressed in your experimental system, or it may not be in a conformation that allows for binding. Verify the expression and localization of the predicted off-target in your model.

    • Peptide Conformation: The conformation of d-(RYTVELA) in solution may differ from the conformation used for the in-silico prediction.

Experimental Protocols & Data

Protocol 1: Kinase Profiling for Off-Target Identification

This protocol provides a general framework for screening d-(RYTVELA) against a panel of kinases to identify potential off-target interactions.

Objective: To assess the inhibitory activity of d-(RYTVELA) against a broad range of human kinases.

Methodology:

  • Kinase Panel Selection: Choose a commercially available kinase panel (e.g., Eurofins, Promega) that provides broad coverage of the human kinome.

  • Compound Preparation: Prepare a stock solution of d-(RYTVELA) in an appropriate solvent (e.g., DMSO or water). Create a series of dilutions to test a range of concentrations (e.g., 10 µM, 1 µM, 100 nM).

  • Assay Performance: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate (often a generic peptide), and ATP. The reaction is initiated by adding the kinase.

  • Inhibition Measurement: d-(RYTVELA) is added to the wells at the desired concentrations. A control compound (e.g., a known broad-spectrum kinase inhibitor like staurosporine) and a vehicle control are also included. The reaction is allowed to proceed for a set time at a controlled temperature.

  • Detection: The amount of substrate phosphorylation is measured. This is often done using a luminescence-based assay where the amount of ATP remaining after the reaction is quantified. A decrease in signal indicates kinase inhibition.

  • Data Analysis: The percentage of inhibition for each kinase at each concentration of d-(RYTVELA) is calculated relative to the vehicle control.

Data Presentation:

The results of a kinase profiling screen are typically presented in a table summarizing the percentage of inhibition for each kinase at a given concentration.

Table 1: Illustrative Kinase Profiling Data for d-(RYTVELA) at 10 µM

Kinase TargetFamily% Inhibition at 10 µM
MAPK1 (ERK2)CMGC85%
MAPK14 (p38α)CMGC92%
ROCK1AGC78%
CDK2CMGC5%
EGFRTK2%
SRCTK8%
AKT1AGC4%
PKAAGC1%

Note: This is hypothetical data for illustrative purposes. The high inhibition of MAPK14 and ROCK1 would be consistent with the known on-target mechanism of d-(RYTVELA). The low inhibition of other kinases suggests good selectivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate target engagement and identify off-target binding directly in a cellular environment.

Objective: To assess the binding of d-(RYTVELA) to its target (IL-1R) and potential off-targets in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells that express the target of interest. Treat the cells with d-(RYTVELA) at the desired concentration or with a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes). This will cause proteins to denature and precipitate.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated protein fraction (pellet).

  • Protein Quantification: Collect the supernatant and analyze the amount of a specific protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Binding of a ligand (like d-(RYTVELA)) to its target protein generally stabilizes the protein, leading to a higher melting temperature. This results in more of the target protein remaining in the soluble fraction at higher temperatures in the treated samples compared to the control. A "melt curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve indicates ligand binding.

Data Presentation:

The data can be summarized by comparing the melting temperatures (Tm) of proteins in the presence and absence of the peptide.

Table 2: Illustrative CETSA Data for d-(RYTVELA)

Protein TargetTm (Vehicle Control)Tm (with d-(RYTVELA))ΔTm (°C)Interpretation
IL-1R52.5°C56.0°C+3.5Target Engagement
Protein X61.0°C63.5°C+2.5Potential Off-Target
GAPDH58.0°C58.1°C+0.1No Binding

Note: This is hypothetical data. A significant positive shift in the melting temperature (ΔTm) for IL-1R confirms target engagement. A shift for "Protein X" would warrant further investigation as a potential off-target.

Visualizations

Signaling Pathway of d-(RYTVELA)

rytvela_pathway IL1 IL-1 IL1R IL-1 Receptor IL1->IL1R Binds & Activates RYTVELA d-(RYTVELA) RYTVELA->IL1R Allosteric Binding MAPK MAPK Pathway (p38/JNK) RYTVELA->MAPK Inhibits RhoK RhoK Pathway RYTVELA->RhoK Inhibits IL1R->MAPK IL1R->RhoK NFkB NF-κB Pathway IL1R->NFkB Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation RhoK->Inflammation ImmuneVigilance Immune Vigilance NFkB->ImmuneVigilance

Caption: d-(RYTVELA) signaling pathway.

Experimental Workflow for Off-Target Identification

off_target_workflow start Start: Peptide Candidate d-(RYTVELA) insilico In-silico Screening (Database Search, Docking) start->insilico biochemical Biochemical Screening (e.g., Kinase Panel) start->biochemical cell_based Cell-based Assays (e.g., CETSA, Phenotypic Screen) start->cell_based hits Potential Off-Targets (Hits) insilico->hits Predicts biochemical->hits Identifies cell_based->hits Identifies validation Hit Validation (Dose-Response, SPR) hits->validation analysis Selectivity & Safety Analysis validation->analysis end End: Characterized Profile analysis->end

Caption: Workflow for identifying peptide off-target effects.

Troubleshooting Logic for Unexpected Results

troubleshooting_tree start Unexpected Experimental Result (e.g., Toxicity, No Efficacy) q1 Is the peptide quality confirmed? (Purity, Sequence, Storage) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are controls behaving as expected? (Positive, Negative, Vehicle) a1_yes->q2 sol1 Action: Verify peptide integrity (MS, HPLC) a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the result dose-dependent? a2_yes->q3 sol2 Action: Troubleshoot assay setup, reagents, and protocol a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no conclusion Hypothesis: Potential On-Target Modulation or Specific Off-Target Effect a3_yes->conclusion sol3 Action: Investigate non-specific effects (e.g., aggregation) a3_no->sol3 next_step Next Step: Perform Off-Target Screening (CETSA, Profiling Panels) conclusion->next_step

Caption: Decision tree for troubleshooting unexpected results.

References

d-(RYTVELA) experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the d-(RYTVELA) peptide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on improving experimental reproducibility and mitigating variability.

FAQs and Troubleshooting Guides

Peptide Handling and Storage

Q1: How should I store the lyophilized d-(RYTVELA) peptide upon receipt?

A1: For optimal stability, lyophilized d-(RYTVELA) should be stored under the following conditions:

  • Short-term storage (days to weeks): The peptide is stable at room temperature in its original packaging.[1] However, for enhanced stability, storing at 4°C or colder is recommended.[1]

  • Long-term storage (longer than 4 weeks): Store the lyophilized peptide at -20°C or -80°C.[1][2][3]

  • General recommendations: Always protect the peptide from intense light.[1] The peptide may appear as a small, sometimes difficult to see, gel-like substance due to its hygroscopic nature; this is normal.[1]

Q2: What is the best way to handle the lyophilized peptide before reconstitution?

A2: To prevent contamination and degradation, follow these handling guidelines:

  • Before opening the vial, allow it to warm to room temperature in a desiccator to prevent moisture condensation.[2][4]

  • Handle the peptide in a clean, well-ventilated area, using personal protective equipment such as gloves and safety glasses.[1]

  • Weigh out the desired amount of peptide quickly to minimize exposure to air and moisture.[3]

Q3: What are the best practices for storing d-(RYTVELA) solutions?

A3: Peptide solutions are less stable than their lyophilized form.[1]

  • Storage Temperature: Store reconstituted d-(RYTVELA) at -20°C.[2] Some sources suggest that storage at -80°C can extend stability to up to a year.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[1][2][3]

  • pH: The optimal pH for storing peptide solutions is generally between 5 and 7.[1][2]

  • Stability in Solution: As a general guideline, peptide solutions may be stable for 1-2 weeks at 4°C and for 3-4 months at -20°C.[1] However, stability is sequence-dependent.

Reconstitution and Solubility

Q4: What is the recommended protocol for reconstituting d-(RYTVELA)?

  • Ensure the lyophilized peptide vial is at room temperature.

  • Use a sterile syringe to slowly add the desired volume of sterile, high-purity water or an appropriate buffer.[5] Bacteriostatic water is a common choice for reconstitution.[6]

  • Aim the stream of the solvent down the side of the vial to gently wet the peptide powder, avoiding direct squirting onto the powder which can cause foaming.[5][6]

  • Gently swirl or roll the vial to dissolve the peptide.[6] Avoid vigorous shaking, as this can damage the peptide structure.[6]

  • If the peptide does not fully dissolve, brief sonication may be helpful.[2][6]

Q5: My d-(RYTVELA) peptide is not dissolving. What should I do?

A5: If you encounter solubility issues, consider the following troubleshooting steps:

  • Solvent Choice: While sterile water is a good starting point, some peptides require a small amount of a stronger solvent like DMSO, which can then be diluted with your assay buffer.[7] Always confirm solvent compatibility with your experimental system.

  • pH Adjustment: The solubility of peptides is influenced by their amino acid composition. If d-(RYTVELA) has a net positive charge, adding a small amount of dilute acetic acid may help. Conversely, if it has a net negative charge, dilute ammonium hydroxide could be used.[2]

  • Check for Precipitation: Visually inspect your solution for any precipitate, especially after dilution in culture medium.[7] If precipitation occurs, preparing fresh dilutions or trying a different solvent system may be necessary.[7]

Experimental Design and Controls

Q6: What are some critical experimental controls to include when working with d-(RYTVELA)?

A6: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Always include a control group that receives the same solvent (vehicle) used to dissolve d-(RYTVELA) at the same final concentration. This is crucial to rule out any effects of the solvent itself.

  • Positive Control: If available, use a known inhibitor of the IL-1 receptor signaling pathway to validate your assay system.

  • Negative Control: A scrambled version of the d-(RYTVELA) peptide can be a useful negative control to demonstrate the specificity of the observed effects.

  • Dose-Response Curve: To determine the optimal working concentration and to assess the potency of d-(RYTVELA), it is important to perform a dose-response experiment.

Q7: I am observing high variability in my experimental results. What could be the cause?

A7: High variability in experiments with peptides can stem from several sources:

  • Peptide Integrity: Ensure that the peptide has been stored and handled correctly to prevent degradation. Repeated freeze-thaw cycles are a common cause of reduced peptide activity.[3]

  • Lot-to-Lot Variability: Synthetic peptides can have variations in purity and net peptide content between different synthesis batches.[8] If you switch to a new lot of d-(RYTVELA), it is advisable to re-validate its activity in your assay.

  • Contaminants: Residual trifluoroacetic acid (TFA) from the purification process can interfere with cellular assays.[9] Similarly, endotoxin contamination can cause non-specific immune responses.[9] Using high-purity d-(RYTVELA) and considering TFA removal or endotoxin testing services can mitigate these issues.

  • Assay Conditions: Factors such as pH, temperature, and interaction with media components (e.g., serum proteins) can affect peptide activity and lead to inconsistent results.[7]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on d-(RYTVELA).

In Vivo Efficacy in Murine Models of Preterm Birth
Parameter Result
LPS-Induced Preterm Birth Reduction 70% reduction at 2 mg/kg/day.[10]
IL-1β-Induced Preterm Birth Reduction 60% reduction at 2 mg/kg/day.[10]
Increased Neonate Survival Up to 65% increase at 1 mg/kg/day in both LPS and IL-1β models.[10]
Prevention of Preterm Birth (36h treatment) 60% prevention.[10]
Prevention of Fetal Mortality (36h treatment) 50% prevention.[10]
In Vitro Activity
Parameter Result
IC50 (Human Thymocyte Proliferation) 1 nM

Experimental Protocols

Murine Model of LPS-Induced Preterm Labor
  • Animal Model: Pregnant CD-1 mice.[11]

  • Induction of Preterm Labor: On gestational day 16, administer lipopolysaccharide (LPS) at a dose of 10 μg via intraperitoneal injection.[11]

  • d-(RYTVELA) Administration: Administer d-(RYTVELA) subcutaneously at doses ranging from 0.1 to 4.0 mg/kg/day from gestational days 16 to 18.5.[11]

  • Outcome Measures: Evaluate the rate of prematurity (delivery before gestational day 18.5), neonate survival, and weight.[11] Tissues can be collected for analysis of cytokines and other inflammatory markers by qPCR and ELISA.[11]

Ovine Model of Chorioamnionitis
  • Animal Model: Pregnant sheep with a single fetus at 95 days of gestation.[12][13][14]

  • Induction of Chorioamnionitis: Administer 10 mg of LPS in 2 ml of saline via intra-amniotic (IA) injection.[12][14]

  • d-(RYTVELA) Administration: 24 hours after LPS exposure, administer d-(RYTVELA) via both IA (0.3 mg/fetal kg) and fetal intravenous (IV) (1 mg/fetal kg) injections.[12][14]

  • Sample Collection and Analysis: Amniotic fluid can be serially sampled to measure cytokine and chemokine concentrations using ELISA.[14] Fetal tissues can be collected at delivery for analysis by qPCR, histology, and western blotting.[13]

Diagrams

d-(RYTVELA) Signaling Pathway IL1 IL-1β IL1R IL-1 Receptor IL1->IL1R MAPK_RhoK MAPK / RhoK Pathways (p38, JNK, AP-1) IL1R->MAPK_RhoK NFkB NF-κB Pathway IL1R->NFkB dRYTVELA d-(RYTVELA) dRYTVELA->IL1R Allosteric Inhibition Inflammation Pro-inflammatory Cytokines & Uterine Activation MAPK_RhoK->Inflammation ImmuneVigilance Immune Vigilance NFkB->ImmuneVigilance

Caption: d-(RYTVELA) allosterically inhibits the IL-1 receptor.

Experimental_Workflow_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Experiment Start prep Peptide Reconstitution & Dilution start->prep assay In Vitro / In Vivo Assay prep->assay results Data Analysis assay->results unexpected Unexpected Results / High Variability? results->unexpected troubleshoot Troubleshooting unexpected->troubleshoot Yes end Conclusion unexpected->end No check_peptide Verify Peptide Storage & Handling troubleshoot->check_peptide Re-evaluate & Repeat check_solubility Confirm Solubility & Stability check_peptide->check_solubility Re-evaluate & Repeat check_controls Review Experimental Controls check_solubility->check_controls Re-evaluate & Repeat check_lot Assess Lot-to-Lot Variability check_controls->check_lot Re-evaluate & Repeat check_lot->assay Re-evaluate & Repeat

Caption: A logical workflow for troubleshooting experimental variability.

References

Technical Support Center: Refining d-(RYTVELA) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for establishing an effective in vivo dosage of the d-peptide, d-(RYTVELA).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is d-(RYTVELA) and what is its mechanism of action?

A1: d-(RYTVELA), also known as rytvela, is a seven-amino-acid d-peptide that functions as a first-in-class allosteric inhibitor of the Interleukin-1 receptor (IL-1R).[1] Unlike competitive antagonists, rytvela binds to a site on the IL-1R accessory protein (IL-1RAcP) that is remote from the IL-1 binding site.[1][2] This allosteric modulation results in biased signaling, where it selectively blocks the mitogen-activated protein kinase (MAPK) and RhoK signaling pathways, while preserving the Nuclear Factor-kappa B (NF-κB) pathway, which is crucial for immune vigilance.[1][3] This unique mechanism of action aims to reduce inflammation without causing broad immunosuppression.

Q2: We are planning our first in vivo study with d-(RYTVELA) in mice. What is a good starting dose range?

A2: Based on published dose-response studies in mouse models of preterm birth induced by lipopolysaccharide (LPS) or IL-1β, a subcutaneous (s.c.) dosage range of 0.1 mg/kg/day to 4.0 mg/kg/day has been evaluated.[3] A dose of 2 mg/kg/day was found to achieve maximum efficacy in reducing preterm births, while a dose of 1 mg/kg/day showed maximal efficacy in increasing neonate survival.[3] Therefore, a starting dose range of 0.5 to 2.0 mg/kg/day would be a reasonable starting point for many inflammation-based mouse models.

Q3: How should we prepare d-(RYTVELA) for in vivo administration?

A3: As d-(RYTVELA) is a lyophilized peptide, it needs to be reconstituted before use. It is crucial to handle the peptide under sterile conditions to prevent contamination.[4][5]

  • Reconstitution: Allow the vial of lyophilized d-(RYTVELA) to equilibrate to room temperature before opening to prevent condensation.[5] Reconstitute the peptide in a sterile, buffered solution, such as sterile phosphate-buffered saline (PBS) at a pH between 5 and 7.[6] Gently swirl or vortex the vial to dissolve the peptide completely.[7] Avoid vigorous shaking, which can cause peptide aggregation.[5]

  • Storage of Stock Solutions: For long-term storage, it is recommended to store lyophilized peptides at -20°C or -80°C.[8] Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6]

Q4: We are observing inconsistent results in our in vivo experiments. What could be the issue?

A4: Inconsistent results in in vivo peptide studies can arise from several factors. Here are a few troubleshooting steps:

  • Peptide Stability: Ensure that the peptide has been stored and handled correctly. d-peptides like d-(RYTVELA) are more resistant to proteolysis than l-peptides, which contributes to their stability.[1] However, improper storage of the reconstituted solution can still lead to degradation.

  • Injection Technique: For subcutaneous injections, ensure that the injection is consistently administered into the subcutaneous space and that there is no leakage from the injection site.[9] Using a small gauge needle (25-27 G) and proper tenting of the skin can help.[10]

  • Animal Health and Model Induction: Variability in the health of the animals or the induction of the disease model (e.g., LPS administration) can lead to inconsistent responses. Ensure that your animal model is robust and that the inflammatory response is consistent across animals before starting treatment.

Q5: Our mice are showing signs of distress or adverse reactions at the injection site. What should we do?

A5: Local reactions at the injection site can occur.

  • Bruising or Swelling: This may be due to damage to capillaries or a local reaction to the injected substance.[10] Ensure the injection volume is appropriate for the size of the mouse and that the substance is at a neutral pH. If signs persist for more than two days, consult with your facility veterinarian.[10]

  • Leakage: If the injected solution is leaking from the site, it may be due to an improper injection technique or too large a volume.[9] After injecting, you can gently apply pressure to the site for a few seconds.[9]

Quantitative Data Summary

The following table summarizes the dosage information for d-(RYTVELA) from in vivo studies in mice.

Animal ModelDosing Range (s.c.)FrequencyKey Findings
LPS-induced preterm birth in CD-1 mice0.1, 0.5, 1.0, 2.0, 4.0 mg/kg/dayDaily2 mg/kg/day achieved maximum efficacy in reducing preterm births by 70%.[3]
IL-1β-induced preterm birth in CD-1 mice0.1, 0.5, 1.0, 2.0, 4.0 mg/kg/dayDaily2 mg/kg/day achieved maximum efficacy in reducing preterm births by 60%.[3]
LPS and IL-1β-induced preterm birth in CD-1 mice1.0 mg/kg/dayDailyAttained maximum efficacy in increasing neonate survival by up to 65%.[3]
Sterile and microbial inflammation models in mice1mg/kg/12hEvery 12 hoursSignificantly effective in reducing premature births.

Experimental Protocols

Detailed Protocol for a Dose-Response Study of d-(RYTVELA) in a Mouse Model of LPS-Induced Inflammation

This protocol outlines a dose-response study to determine the efficacy of d-(RYTVELA) in a mouse model of systemic inflammation induced by lipopolysaccharide (LPS).

1. Materials:

  • d-(RYTVELA) (lyophilized powder)

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS)

  • Lipopolysaccharide (LPS) from E. coli

  • CD-1 mice (or other appropriate strain), 8-10 weeks old

  • Sterile syringes (1 ml) and needles (27 G)

  • Tools for blood and tissue collection

2. Animal Handling and Acclimatization:

  • House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

  • Allow mice to acclimatize for at least one week before the experiment.

3. Preparation of Reagents:

  • d-(RYTVELA) solutions: Reconstitute lyophilized d-(RYTVELA) in sterile PBS to create a stock solution (e.g., 1 mg/ml). Prepare serial dilutions to achieve the desired final concentrations for each dosing group (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 mg/kg/day).

  • LPS solution: Prepare a stock solution of LPS in sterile PBS. The final dose will depend on the desired severity of the inflammatory response (e.g., 10 µg per mouse).

4. Experimental Groups:

  • Group 1: Vehicle control (PBS only)

  • Group 2: LPS + Vehicle (PBS)

  • Group 3: LPS + d-(RYTVELA) (0.5 mg/kg/day)

  • Group 4: LPS + d-(RYTVELA) (1.0 mg/kg/day)

  • Group 5: LPS + d-(RYTVELA) (2.0 mg/kg/day)

  • (Include additional dose groups as needed)

5. Procedure:

  • Administer the appropriate dose of d-(RYTVELA) or vehicle subcutaneously (s.c.) to each mouse.

  • One hour after treatment, induce inflammation by administering LPS via intraperitoneal (i.p.) injection.

  • Monitor animals for clinical signs of inflammation (e.g., lethargy, piloerection).

  • At a predetermined time point (e.g., 6, 12, or 24 hours post-LPS), collect blood samples via cardiac puncture or another approved method for cytokine analysis (e.g., ELISA for TNF-α, IL-6).

  • Euthanize the animals and collect relevant tissues (e.g., liver, spleen, lungs) for histological analysis or measurement of inflammatory markers.

6. Data Analysis:

  • Analyze cytokine levels and other inflammatory markers using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

  • Plot the dose-response curve to determine the effective dose (ED50) and the dose that gives the maximal effect (Emax).

Visualizations

Signaling Pathway of IL-1R and d-(RYTVELA) Inhibition

IL1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway IL-1 IL-1 IL1R IL-1R IL-1->IL1R Binds IL1RAcP IL-1RAcP IL1R->IL1RAcP Dimerizes MyD88 MyD88 IL1RAcP->MyD88 Activates MAPK MAPK (p38, JNK) Inflammation_Apoptosis Inflammation Apoptosis MAPK->Inflammation_Apoptosis NFkB NF-κB Immune_Vigilance Immune Vigilance NFkB->Immune_Vigilance IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TRAF6->MAPK TRAF6->NFkB dRYTVELA d-(RYTVELA) dRYTVELA->IL1RAcP Allosteric Inhibition

Caption: d-(RYTVELA) allosterically inhibits the IL-1R complex, blocking MAPK signaling while preserving NF-κB activation.

Experimental Workflow for In Vivo Dosage Refinement

Dosage_Refinement_Workflow start Start: Define In Vivo Model dose_range Initial Dose-Range Finding Study (e.g., 0.5, 1.0, 2.0 mg/kg/day) start->dose_range assess_efficacy Assess Efficacy (e.g., cytokine levels, clinical scores) dose_range->assess_efficacy assess_toxicity Assess Toxicity (e.g., weight loss, behavior) dose_range->assess_toxicity pk_pd_study Pharmacokinetic/ Pharmacodynamic (PK/PD) Study assess_efficacy->pk_pd_study assess_toxicity->pk_pd_study optimal_dose Determine Optimal Dose and Dosing Frequency pk_pd_study->optimal_dose end Proceed to Further Preclinical Studies optimal_dose->end

Caption: A logical workflow for refining the in vivo dosage of d-(RYTVELA).

References

Technical Support Center: d-(RYTVELA) for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of d-(RYTVELA), also known as rytvela, for its neuroprotective effects through the modulation of neuroinflammation.

Frequently Asked Questions (FAQs)

Q1: What is d-(RYTVELA) and what is its primary mechanism of action?

A1: d-(RYTVELA) is a synthetic heptapeptide composed of D-amino acids (RYTVELA) designed for increased stability and resistance to proteases.[1] It functions as a first-in-class allosteric inhibitor of the Interleukin-1 receptor (IL-1R).[2] Unlike competitive antagonists, d-(RYTVELA) binds to a site on the IL-1R accessory protein (IL-1RAcP) that is distinct from the IL-1 binding site.[1][3] This allosteric modulation results in biased signaling, selectively inhibiting the downstream MAP-Kinase (p38/JNK) and RhoK pathways, while preserving the NF-κB (Nuclear Factor kappa B) signaling pathway, which is important for immune vigilance.[1][3][4]

Q2: How does d-(RYTVELA) exert neuroprotective effects without directly crossing the blood-brain barrier (BBB)?

A2: Current research indicates that the neuroprotective effects of d-(RYTVELA) stem from its potent systemic anti-inflammatory properties. In conditions such as preterm birth complicated by infection or inflammation, systemic inflammation can lead to a breakdown of the BBB and subsequent neuroinflammation and brain injury.[5][6] By acting as an IL-1R antagonist, d-(RYTVELA) mitigates the systemic inflammatory cascade, reducing the production of pro-inflammatory cytokines and chemokines that can compromise BBB integrity and damage neural tissue.[1][7] It has been shown to protect the brain from inflammatory insults in animal models.[1]

Q3: What are the key advantages of d-(RYTVELA)'s biased signaling mechanism?

A3: The biased signaling of d-(RYTVELA) is a significant advantage. By selectively inhibiting the pro-inflammatory MAP-Kinase and RhoK pathways while sparing the NF-κB pathway, it can suppress detrimental inflammation without causing broad immunosuppression.[2][3] The preservation of NF-κB signaling is crucial for maintaining innate immunity and host defense against infections.[2][4] This targeted approach may reduce the risk of adverse effects associated with general immunosuppressants.[3]

Q4: In which experimental models has d-(RYTVELA) demonstrated neuroprotective efficacy?

A4: The neuroprotective effects of d-(RYTVELA) have been primarily demonstrated in preclinical models of inflammation-induced preterm birth and fetal injury. These include murine models where inflammation is induced by lipopolysaccharide (LPS), a component of gram-negative bacteria, or Interleukin-1β (IL-1β) itself.[2][4] Efficacy has also been shown in ovine models of chorioamnionitis, where a single dose decreased the expression of inflammatory cytokines in fetal tissues and protected the brain.[1] In these models, d-(RYTVELA) treatment was associated with improved neonatal survival and preservation of brain, lung, and intestinal integrity.[1][4]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Variability in Efficacy - Inconsistent induction of inflammation.- Suboptimal dosage or timing of administration.- Differences in animal strain or model.- Ensure consistent administration of the inflammatory agent (e.g., LPS dose and route).- Refer to dose-response studies; an EMAX of 2 mg/kg/day has been reported in mice.[1][4]- Administer d-(RYTVELA) prophylactically or in the early stages of inflammation for best results.- Consider the specific characteristics of your animal model and potential differences in IL-1R signaling.
Unexpected Immunosuppression - Off-target effects at very high concentrations.- Misinterpretation of the mechanism.- While d-(RYTVELA) preserves the NF-κB pathway, it is still an immunomodulatory agent. Assess specific markers of immunosuppression.- Confirm that the observed effects are not due to broad immunosuppression by measuring NF-κB activation or related gene expression.- Titrate the dose to the minimal effective concentration.
Difficulty in Assessing Neuroprotection - Insensitive or inappropriate endpoints.- Timing of assessment is not optimal.- Utilize a panel of neuroinflammatory markers (e.g., IL-1β, TNF-α, MCP-1 in brain tissue or CSF).- Perform histological analysis of brain tissue to assess for cellular infiltration, neuronal damage, or glial activation.- For long-term studies, consider functional outcomes such as behavioral tests or electrophysiological measurements (e.g., Visual Evoked Potentials).[2]
Peptide Stability and Handling - Improper storage or reconstitution.- Degradation during in vivo administration.- Store the lyophilized peptide at -20°C or as recommended by the supplier.- Reconstitute in a sterile, appropriate solvent (e.g., saline) immediately before use.- d-(RYTVELA) is a D-peptide, which confers significant resistance to proteases, so in vivo degradation is less of a concern compared to L-peptides.[1]

Quantitative Data Summary

Table 1: Dose-Response of d-(RYTVELA) in a Murine Model of LPS-Induced Preterm Birth

d-(RYTVELA) Dose (mg/kg/day, s.c.) Reduction in Preterm Birth Rate (%) Increase in Neonate Survival (%)
0.1Not specifiedNot specified
0.5Not specifiedNot specified
1.0Not specified~65% (EMAX for survival)[4]
2.0~70% (EMAX for preterm birth)[1][4]Not specified
4.0Not specifiedNot specified

Table 2: Effect of d-(RYTVELA) on Inflammatory Cytokine Levels in an Ovine Model of LPS-Induced Chorioamnionitis

Treatment Group Analyte Tissue/Fluid Observation
LPS + d-(RYTVELA) vs. LPSMonocyte Chemoattractant Protein-1 (MCP-1)Amniotic FluidSignificantly lower average concentrations.[7]
LPS + d-(RYTVELA) vs. LPSInterleukin-1β (IL-1β) mRNAFetal SkinSignificantly lower expression.[7]

Experimental Protocols

Protocol 1: Murine Model of LPS-Induced Inflammation and Neuroprotection

  • Animal Model: Pregnant CD-1 mice.[4]

  • Induction of Inflammation: On gestational day 16, administer a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) at a dose of 10 µg per mouse.[4]

  • d-(RYTVELA) Administration:

    • Dose-Response: Administer d-(RYTVELA) subcutaneously (s.c.) at doses ranging from 0.1 to 4 mg/kg/day from gestational day 16 to 19.[1]

    • Minimal Duration: Administer d-(RYTVELA) at 2 mg/kg/day (s.c.) for 24, 36, or 48 hours.[4]

  • Outcome Measures:

    • Primary: Rate of preterm birth (delivery before gestational day 18.5) and neonate survival.[4]

    • Secondary (Neuroprotection): At a specified time point (e.g., gestational day 17.5 or postnatal day 5-7), collect fetal or neonatal brains.[1]

    • Analysis:

      • Quantify pro-inflammatory cytokine and chemokine levels (e.g., IL-1β, TNF-α) in brain homogenates using ELISA or RT-qPCR.[1]

      • Perform histological analysis on brain sections to assess inflammation and tissue integrity.[1]

Protocol 2: Ovine Model of Chorioamnionitis

  • Animal Model: Pregnant sheep with a single fetus at approximately 95 days of gestation.[7]

  • Surgical Preparation: Surgically place fetal jugular and intra-amniotic (IA) catheters. Allow for a 48-hour recovery period.[7]

  • Induction of Inflammation: Administer 10 mg of LPS in saline via the intra-amniotic catheter.[7]

  • d-(RYTVELA) Administration: 24 hours after LPS administration, inject d-(RYTVELA) both intra-amniotically (0.3 mg/kg fetal weight) and intravenously into the fetus (1 mg/kg fetal weight).[7]

  • Sample Collection and Analysis:

    • Serially collect amniotic fluid to measure cytokine and chemokine concentrations (e.g., MCP-1) by ELISA.[7]

    • At delivery (e.g., 120 hours post-LPS), collect fetal tissues, including the brain.[7]

    • Analyze brain tissue for markers of inflammation (histology, qPCR for cytokines) and injury.[7]

Visualizations

G cluster_0 IL-1 Signaling cluster_1 d-(RYTVELA) Action cluster_2 Downstream Pathways cluster_3 Cellular Response IL1 IL-1β IL1R IL-1R IL1->IL1R Binds MAPK MAP-Kinase Pathway (p38/JNK) IL1R->MAPK NFkB NF-κB Pathway IL1R->NFkB Rytvela d-(RYTVELA) Rytvela->IL1R Allosteric Inhibition Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation Immunity Immune Vigilance NFkB->Immunity

Caption: d-(RYTVELA) signaling pathway.

G cluster_0 Experimental Setup cluster_1 Data Collection cluster_2 Analysis A 1. Induce Inflammation (e.g., LPS in vivo) B 2. Administer Treatment Groups - Vehicle Control - d-(RYTVELA) A->B C 3. Collect Tissues (Brain, Blood, etc.) B->C D 4. Measure Outcomes C->D E Cytokine Analysis (ELISA, qPCR) D->E F Histopathology D->F G Functional Tests D->G

Caption: General experimental workflow.

References

Technical Support Center: Optimizing d-(RYTVELA) Binding Affinity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the binding affinity and specificity of the d-(RYTVELA) peptide, a novel allosteric inhibitor of the Interleukin-1 Receptor (IL-1R).

Frequently Asked Questions (FAQs)

Q1: What is d-(RYTVELA) and what is its mechanism of action?

A1: d-(RYTVELA), also known as rytvela, is a synthetic seven-amino-acid D-peptide antagonist of the Interleukin-1 Receptor (IL-1R).[1] Unlike competitive inhibitors that block the ligand-binding site, d-(RYTVELA) is an allosteric modulator.[1][2] It binds to a site on the IL-1 Receptor Accessory Protein (IL-1RAcP) that is distinct from the IL-1 binding site.[1] This binding event selectively inhibits downstream signaling pathways, specifically the mitogen-activated protein kinase (MAPK) and RhoK pathways, while preserving the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is crucial for immune vigilance.[1][3] The "d-" configuration of its amino acids confers resistance to proteolytic degradation, enhancing its stability.[1]

Q2: What is the primary therapeutic application of d-(RYTVELA)?

A2: The primary application of d-(RYTVELA) is in the prevention of preterm birth and the mitigation of associated inflammatory conditions in newborns.[1][4][5] It has been shown to be effective in various preclinical models of inflammation-induced preterm birth.[1][4][5]

Q3: What is the binding affinity of d-(RYTVELA) to the IL-1 receptor?

Q4: What general strategies can be employed to improve the binding affinity and specificity of a peptide like d-(RYTVELA)?

A4: Several strategies can be used to enhance peptide binding characteristics, including:

  • Alanine Scanning Mutagenesis: To identify key residues involved in binding.

  • Site-Directed Mutagenesis: To introduce specific amino acid substitutions that may enhance binding interactions.

  • Chemical Modifications: Such as lipidation or cyclization to improve stability and binding.

  • Computational Modeling: To predict the effects of mutations on binding affinity.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments aimed at improving d-(RYTVELA) binding affinity and specificity.

Troubleshooting Peptide Synthesis and Purity
Problem Possible Cause(s) Recommended Solution(s)
Low peptide yield Incomplete coupling reactions during solid-phase peptide synthesis (SPPS).Optimize coupling time and use appropriate coupling reagents. For difficult couplings (e.g., involving sterically hindered amino acids), consider double coupling.
Aggregation of the peptide on the resin.Use solvents that disrupt secondary structures. Synthesize at a lower temperature.
Multiple peaks in HPLC purification Incomplete deprotection of amino acid side chains.Ensure complete removal of protecting groups by optimizing the cleavage cocktail and reaction time.
Presence of deletion or truncated sequences.Optimize coupling efficiency at each step of the SPPS.
Oxidation of sensitive residues (e.g., Met, Cys, Trp).Use scavengers in the cleavage cocktail and handle the peptide under an inert atmosphere.
Peptide insolubility Hydrophobic nature of the peptide sequence.Attempt to dissolve the peptide in a small amount of organic solvent (e.g., DMSO, DMF) before adding aqueous buffer. Sonication may also help.
Aggregation.Use chaotropic agents (e.g., guanidine hydrochloride) or detergents to disrupt aggregates.
Troubleshooting Binding Assays (e.g., ELISA, SPR)
Problem Possible Cause(s) Recommended Solution(s)
No or weak signal in ELISA Incorrect coating of the plate with the receptor or peptide.Optimize coating concentration and incubation time. Ensure the plate surface is suitable for protein binding.
Inactive peptide or receptor.Verify the integrity of your reagents. Use a fresh batch of peptide and receptor.
Improper blocking.Use an effective blocking buffer (e.g., BSA or non-fat dry milk) to prevent non-specific binding.
High background in ELISA Insufficient washing.Increase the number of wash steps and the volume of wash buffer.
Cross-reactivity of antibodies.Use highly specific primary and secondary antibodies. Perform a control experiment without the primary antibody.
Non-specific binding of the peptide.Include a scrambled peptide control to assess non-specific binding.
Inconsistent results in SPR Poor immobilization of the ligand (receptor).Optimize the immobilization chemistry (e.g., amine coupling pH). Ensure the ligand is pure and active.
Mass transport limitation.Use a lower ligand density on the sensor chip or increase the flow rate of the analyte.
Non-specific binding to the sensor surface.Use a reference flow cell and subtract the reference signal. Add a small amount of surfactant (e.g., P20) to the running buffer.

Experimental Protocols & Data

Strategies for Improving d-(RYTVELA) Binding

Improving the binding affinity and specificity of d-(RYTVELA) involves modifying its structure and evaluating the impact on its interaction with the IL-1 receptor. Below are key experimental approaches.

1. Alanine Scanning Mutagenesis

This technique systematically replaces each amino acid residue of the d-(RYTVELA) peptide with alanine to identify residues critical for binding.

  • Workflow:

    Alanine_Scanning_Workflow cluster_synthesis Peptide Synthesis cluster_assay Binding Assay cluster_analysis Data Analysis A Synthesize Wild-Type d-(RYTVELA) C Perform Binding Assay (e.g., SPR, ELISA) A->C B Synthesize Alanine Mutant Peptides (R->A, Y->A, etc.) B->C D Determine Binding Affinity (e.g., Kd) for each peptide C->D E Identify Critical Residues (Significant loss of binding) D->E

    Alanine Scanning Experimental Workflow

  • Quantitative Data Summary (Hypothetical): Since the exact Kd for wild-type d-(RYTVELA) is not publicly available, the following table illustrates how data from an alanine scan could be presented.

Peptide VariantSequenceChange in Binding Affinity (ΔΔG) (kcal/mol)Relative Affinity vs. WT
Wild-Typed-(RYTVELA)01.0
R1Ad-(AYTVELA)+3.50.08
Y2Ad-(RATVELA)+1.20.45
T3Ad-(RYAVELA)+0.50.78
V4Ad-(RYTAELA)+2.80.12
E5Ad-(RYTVALA)+4.10.05
L6Ad-(RYTVEAA)+0.80.65
A7Gd-(RYTVELG)-0.21.15

2. Chemical Modifications to Enhance Binding

Based on the results of mutagenesis studies, further modifications can be designed to improve binding affinity, specificity, and stability.

  • Lipidation: The addition of a lipid moiety can enhance the peptide's interaction with the cell membrane, potentially increasing its local concentration near the receptor.

  • Cyclization: Constraining the peptide's conformation through cyclization can reduce the entropic penalty of binding and improve affinity.

  • Workflow for Peptide Modification and Evaluation:

    Peptide_Modification_Workflow A Identify Target Residue(s) for Modification B Synthesize Modified Peptide (e.g., Lipidated, Cyclized) A->B C Purify and Characterize Modified Peptide (HPLC, MS) B->C D Perform Binding Assay (e.g., SPR) C->D E Determine Binding Affinity (Kd) and Kinetics (ka, kd) D->E F Compare with Wild-Type d-(RYTVELA) E->F

    Peptide Modification and Evaluation Workflow

  • Quantitative Data Summary (Example):

PeptideModificationKd (nM)ka (1/Ms)kd (1/s)
d-(RYTVELA)None (Wild-Type)[Data Not Available][Data Not Available][Data Not Available]
d-(RYTVELA)-C16C-terminal palmitoylationHypothetical ValueHypothetical ValueHypothetical Value
cyclo[d-(RYTVELA)]Head-to-tail cyclizationHypothetical ValueHypothetical ValueHypothetical Value

Signaling Pathway

The following diagram illustrates the IL-1R signaling pathway and the allosteric inhibition by d-(RYTVELA).

IL1R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1R1 IL1RAcP IL-1RAcP IL1R->IL1RAcP TRAF6 TRAF6 IL1RAcP->TRAF6 Activates RhoK RhoK IL1RAcP->RhoK dRYTVELA d-(RYTVELA) dRYTVELA->IL1RAcP Binds (Allosteric) MAPK MAPK (p38, JNK) IL1 IL-1β IL1->IL1R Binds TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK MKK MKKs TAK1->MKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Preserved by d-(RYTVELA) MKK->MAPK MAPK->Inflammation

IL-1R Signaling and d-(RYTVELA) Inhibition

This technical support center provides a starting point for researchers working to optimize the binding properties of d-(RYTVELA). By systematically applying the described experimental strategies and utilizing the troubleshooting guides, it is possible to enhance the affinity and specificity of this promising therapeutic peptide.

References

Technical Support Center: Optimizing d-(RYTVELA) Formulation for Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the d-(RYTVELA) peptide. The information provided is based on established principles of peptide formulation development.

Frequently Asked Questions (FAQs)

Q1: What is d-(RYTVELA) and why is its D-amino acid composition significant for formulation?

A1: d-(RYTVELA), also known as rytvela, is a synthetic heptapeptide antagonist of the Interleukin-1 receptor (IL-1R). It functions as a biased allosteric inhibitor, selectively blocking the MAP-Kinase and RhoK signaling pathways while preserving the NF-κB pathway, which is crucial for immune vigilance.[1] The "d-" prefix indicates that the peptide is composed of D-amino acids instead of the naturally occurring L-amino acids. This is a critical design feature that enhances the peptide's stability by making it resistant to degradation by proteases, thereby increasing its in-vivo half-life.[2] This inherent stability is a significant advantage during formulation, as it reduces the complexity of protecting the primary amino acid sequence from enzymatic breakdown.

Q2: What are the primary challenges when formulating d-(RYTVELA) for parenteral delivery?

A2: While the D-amino acid backbone of d-(RYTVELA) provides excellent enzymatic stability, researchers may still encounter common challenges associated with peptide formulations. These include:

  • Solubility and Aggregation: Peptides can exhibit poor solubility or a tendency to aggregate at high concentrations, which can affect bioavailability and potentially lead to immunogenicity.[3]

  • Chemical Instability: Specific amino acid residues may be susceptible to chemical degradation pathways such as oxidation, deamidation, and hydrolysis.[3]

  • Physical Instability: The formulation must be robust against physical stresses like temperature fluctuations and agitation, which can induce aggregation or precipitation.

  • Sterility and Purity: Ensuring the final product is sterile and free of impurities is critical for parenteral administration.

Q3: Which excipients are commonly used for subcutaneous peptide formulations and what are their functions?

A3: Selecting the right excipients is crucial for a stable and effective d-(RYTVELA) formulation. While the specific formulation for d-(RYTVELA) used in preclinical trials was a saline vehicle, a more optimized formulation for clinical use would likely include a combination of the following excipients.[3][4][5]

Excipient Category Examples Primary Function(s) Typical Concentration Range
Buffering Agents Sodium Phosphate, Sodium Citrate, HistidineMaintain optimal pH for stability and solubility.10-50 mM
Tonicity Modifiers Sodium Chloride, Mannitol, DextroseAdjust the formulation's osmotic pressure to be isotonic with physiological fluids, reducing injection site pain.[6]0.9% (for NaCl), 5% (for Mannitol/Dextrose)[6]
Stabilizers/Bulking Agents Mannitol, Trehalose, SucroseProtect the peptide during lyophilization (freeze-drying) and storage. Can also inhibit aggregation.1-10% (w/v)
Surfactants Polysorbate 80, Polysorbate 20Prevent adsorption to container surfaces and reduce aggregation at interfaces (e.g., air-water).0.01-0.1% (w/v)
Antioxidants Methionine, Ascorbic AcidProtect oxidation-prone amino acid residues.1-5 mg/mL
Chelating Agents EDTAComplex with trace metal ions that can catalyze oxidative degradation.0.01-0.1 mg/mL

Troubleshooting Guides

Issue 1: Poor Solubility or Visible Aggregation of d-(RYTVELA) in Formulation

Possible Causes and Solutions:

  • Suboptimal pH: The solubility of peptides is highly pH-dependent.

    • Troubleshooting Step: Perform a pH screening study to identify the pH at which d-(RYTVELA) has the highest solubility and stability. Use a range of buffers (e.g., citrate, phosphate, acetate) to find the most suitable system.

  • High Concentration: High peptide concentrations can promote self-association and aggregation.[7]

    • Troubleshooting Step: If high concentrations are necessary for the desired dosage, consider adding stabilizing excipients like sugars (mannitol, trehalose) or non-ionic surfactants (Polysorbate 80) to inhibit aggregation.

  • Ionic Strength: The salt concentration can influence peptide solubility.

    • Troubleshooting Step: Evaluate the effect of varying the concentration of the tonicity modifier (e.g., NaCl) on the solubility of d-(RYTVELA).

Issue 2: Loss of d-(RYTVELA) Purity and Potency Over Time in Stability Studies

Possible Causes and Solutions:

  • Chemical Degradation (Oxidation/Deamidation): Certain amino acids in the RYTVELA sequence may be susceptible to chemical modification.

    • Troubleshooting Step:

      • Identify the degradation products using analytical techniques like LC-MS/MS.

      • If oxidation is the issue, consider adding an antioxidant like methionine or a chelating agent like EDTA to the formulation.

      • If deamidation is occurring, optimizing the pH to a slightly acidic range (pH 4-6) can often slow this process.

  • Inadequate Storage Conditions: Exposure to light or elevated temperatures can accelerate degradation.

    • Troubleshooting Step: Ensure the formulation is stored in appropriate light-protected containers and at the recommended temperature (typically 2-8°C for liquid formulations). Conduct forced degradation studies to understand the impact of stress conditions.

Visualizing Pathways and Processes

d-RYTVELA_Signaling_Pathway d-(RYTVELA) Signaling Pathway cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling IL1R IL-1R IL1RAcP IL-1RAcP IL1R->IL1RAcP Dimerizes MAPK MAPK Pathway (p38/JNK) IL1RAcP->MAPK Activates RhoK RhoK Pathway IL1RAcP->RhoK Activates NFkB NF-κB Pathway IL1RAcP->NFkB Activates IL1 IL-1β IL1->IL1R Binds dRYTVELA d-(RYTVELA) dRYTVELA->IL1RAcP Allosteric Binding dRYTVELA->MAPK Inhibits dRYTVELA->RhoK Inhibits Inflammation Pro-inflammatory Mediators MAPK->Inflammation RhoK->Inflammation ImmuneVigilance Immune Vigilance NFkB->ImmuneVigilance

Caption: d-(RYTVELA) allosterically inhibits IL-1R signaling, blocking inflammatory pathways while preserving NF-κB.

Formulation_Development_Workflow Parenteral Formulation Development Workflow for d-(RYTVELA) start Start: d-(RYTVELA) API preformulation Pre-formulation Studies (Solubility, pH stability) start->preformulation excipient_screening Excipient Compatibility & Screening preformulation->excipient_screening formulation_optimization Formulation Optimization (DoE) excipient_screening->formulation_optimization analytical_dev Analytical Method Development & Validation formulation_optimization->analytical_dev stability_studies Stability Studies (ICH Guidelines) formulation_optimization->stability_studies analytical_dev->stability_studies manufacturing Process Development & Scale-Up stability_studies->manufacturing final_product Final Product: Sterile d-(RYTVELA) Formulation manufacturing->final_product

Caption: A logical workflow for developing a parenteral formulation of d-(RYTVELA).

Experimental Protocols

Protocol: Stability Assessment of a d-(RYTVELA) Formulation under Stress Conditions

Objective: To evaluate the chemical and physical stability of a d-(RYTVELA) liquid formulation under accelerated and stress conditions to predict its long-term shelf life and identify potential degradation pathways.

Materials:

  • d-(RYTVELA) drug substance

  • Excipients (e.g., sodium phosphate buffer, mannitol, Polysorbate 80)

  • Water for Injection (WFI)

  • pH meter and necessary calibration standards

  • Stability chambers (e.g., 40°C/75% RH, 25°C/60% RH)

  • Photostability chamber

  • Analytical instrumentation: HPLC/UPLC with UV and/or MS detector, Circular Dichroism (CD) Spectropolarimeter, Dynamic Light Scattering (DLS).

Methodology:

  • Formulation Preparation:

    • Prepare the d-(RYTVELA) formulation by dissolving excipients in WFI.

    • Add d-(RYTVELA) to the buffer solution and gently mix until fully dissolved.

    • Adjust the pH to the target value (e.g., 6.0) using dilute acid or base.

    • Filter the final solution through a 0.22 µm sterile filter into sterile vials.

  • Initial Time Point (T=0) Analysis:

    • Immediately after preparation, perform a full analytical characterization of the formulation.

    • Appearance: Visually inspect for color, clarity, and particulates.

    • pH: Measure the pH of the solution.

    • Purity and Degradants: Use a validated reverse-phase HPLC (RP-HPLC) method to determine the purity of d-(RYTVELA) and quantify any related impurities or degradation products.[2][8]

    • Aggregation: Use size-exclusion chromatography (SEC-HPLC) or DLS to detect and quantify aggregates.

    • Structure: Use CD spectroscopy to assess the secondary structure of the peptide.[2][8]

  • Stability Study Setup:

    • Place vials of the formulation into stability chambers under the following conditions:

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Long-term (control): 5°C ± 3°C

      • Photostability: As per ICH Q1B guidelines.

    • Include vials subjected to freeze-thaw cycles (e.g., three cycles from -20°C to room temperature).

  • Stability Pull Points:

    • At predetermined time points (e.g., 2 weeks, 1 month, 3 months for accelerated), pull samples from each condition.

    • Perform the same full analytical characterization as conducted at the T=0 time point.

  • Data Analysis:

    • Compare the results at each time point to the initial T=0 data.

    • Tabulate the percentage of d-(RYTVELA) remaining, the increase in specific degradation products, and any changes in aggregation, pH, or appearance.

    • Identify and characterize any significant degradation products using mass spectrometry (LC-MS).[2]

Analytical Method Parameter Measured Purpose in Stability Testing
RP-HPLC Purity, Impurities, Degradation ProductsQuantifies the loss of active peptide and the formation of chemical variants.[8]
SEC-HPLC Aggregates (dimers, multimers)Monitors physical stability and the formation of potentially immunogenic high molecular weight species.
Visual Inspection Color, Clarity, ParticulatesBasic indicator of physical instability (e.g., precipitation, color change).
pH Measurement Acidity/AlkalinityChanges in pH can indicate chemical reactions occurring in the formulation.
Circular Dichroism (CD) Secondary StructureDetects conformational changes in the peptide that could impact its biological activity.[9]
LC-MS Mass of Peptide and DegradantsIdentifies the chemical nature of degradation products (e.g., oxidation, hydrolysis).[2]

References

Technical Support Center: d-(RYTVELA) Mass Spectrometry Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry fragmentation of the peptide d-(RYTVELA).

Frequently Asked Questions (FAQs)

Q1: Why is obtaining a clear fragmentation spectrum for d-(RYTVELA) challenging?

A1: The analysis of d-(RYTVELA) presents several intrinsic challenges:

  • Presence of a d-amino acid: The N-terminal d-Arginine (d-R) has the same mass as its L-counterpart, making it indistinguishable by standard mass spectrometry alone.[1][2] Differences in fragmentation patterns compared to the all-L-peptide are often subtle and require careful optimization of experimental parameters to observe.[3]

  • N-terminal Arginine: Arginine is a highly basic amino acid that can sequester the proton required for fragmentation, leading to poor fragmentation or a spectrum dominated by a single cleavage C-terminal to the arginine.[4][5][6] This "arginine effect" can suppress the formation of other sequence-informative ions.

  • Hydrophobic residues: The presence of Valine (V) and Leucine (L) can sometimes lead to neutral losses from the side chains, further complicating the spectrum.

Q2: I am not observing any significant fragment ions for my d-(RYTVELA) precursor. What are the likely causes?

A2: A lack of fragmentation is a common issue and can stem from several factors. The primary culprits are usually related to the collision energy being too low or the "arginine effect" dominating the fragmentation process. Refer to the troubleshooting section on "Poor or No Fragmentation" for a detailed guide.

Q3: How can I confirm the presence and position of the d-Arginine?

A3: Confirming the d-amino acid requires specialized techniques as it does not produce a mass shift.

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their shape and size (collision cross-section) before mass analysis. As the d-amino acid can alter the peptide's three-dimensional structure, IMS can often separate d- and L-isomers.[1][2]

  • Higher-Energy Collisional Dissociation (HCD): HCD fragmentation can produce subtle but reproducible differences in the relative intensities of fragment ions between d- and L-containing peptides.[3] By comparing the fragmentation pattern of your sample to a synthetic all-L-(RYTVELA) standard, you may be able to identify these differences.

  • Radical-Directed Dissociation (RDD): This fragmentation technique is particularly sensitive to stereochemistry and can provide better discrimination between epimers than CID.[7]

Q4: I see unexpected peaks in my mass spectrum that do not correspond to b- or y-ions. What could they be?

A4: These are likely adducts, which are ions formed by the association of the peptide with other molecules. Common adducts in electrospray ionization (ESI) include:

  • Salt Adducts: Sodium ([M+Na]+) and potassium ([M+K]+) are very common and arise from glassware, buffers, or solvents.[8]

  • Solvent Adducts: Acetonitrile ([M+ACN+H]+) is a frequent adduct from the mobile phase.

  • Acid Adducts: If using phosphate buffers, you may observe phosphoric acid adducts ([M+H3PO4+H]+).[9]

Refer to the "Adduct Formation" troubleshooting section for mitigation strategies.

Troubleshooting Guides

This section provides structured guidance for common problems encountered during the mass spectrometry analysis of d-(RYTVELA).

Poor or No Fragmentation

This is one of the most frequent issues, often linked to the properties of arginine and instrument settings.

start Start: Poor/No Fragmentation check_ce Is Collision Energy (CE) Optimized? start->check_ce increase_ce Systematically increase CE check_ce->increase_ce No check_gas Is Collision Gas Pressure Correct? check_ce->check_gas Yes increase_ce->check_gas verify_gas Verify gas flow and pressure settings check_gas->verify_gas No check_arginine Is Arginine Effect Dominating? check_gas->check_arginine Yes verify_gas->check_arginine use_hcd_etd Switch to HCD or ETD check_arginine->use_hcd_etd Yes check_signal Is Precursor Ion Intensity Sufficient? check_arginine->check_signal No derivatize_arg Consider Arginine Derivatization use_hcd_etd->derivatize_arg derivatize_arg->check_signal improve_signal Improve sample cleanup and concentration check_signal->improve_signal No check_instrument Is the instrument calibrated and tuned? check_signal->check_instrument Yes improve_signal->check_instrument calibrate Calibrate and tune the mass spectrometer check_instrument->calibrate No end_node Resolution check_instrument->end_node Yes calibrate->end_node start Start: Unexpected Spectrum check_adducts Are adducts present? start->check_adducts identify_adducts Identify common adducts (Na+, K+, ACN) check_adducts->identify_adducts Yes check_d_amino_acid Could d-amino acid be the cause? check_adducts->check_d_amino_acid No mitigate_adducts Improve sample cleanup, use high-purity solvents identify_adducts->mitigate_adducts mitigate_adducts->check_d_amino_acid compare_to_L_standard Analyze all-L-(RYTVELA) standard under identical conditions check_d_amino_acid->compare_to_L_standard Yes check_sequence Is the peptide sequence correct? check_d_amino_acid->check_sequence No use_ims Employ Ion Mobility Spectrometry (IMS) compare_to_L_standard->use_ims use_ims->check_sequence manual_sequencing Manually calculate b- and y-ion series check_sequence->manual_sequencing Unsure end_node Resolution check_sequence->end_node Yes manual_sequencing->end_node

References

d-(RYTVELA) Cell Culture Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel allosteric anti-inflammatory therapeutic, d-(RYTVELA). Given that d-(RYTVELA) is a d-peptide antagonist of the IL-1 receptor, maintaining cell culture integrity is paramount to obtaining reliable data on its mechanism of action and therapeutic effects.[1][2][3][4] This guide addresses common contamination issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of contamination I should be concerned about when culturing cells for d-(RYTVELA) efficacy studies?

A1: The main categories of contamination in cell culture are biological and chemical.[5][6]

  • Biological contaminants include bacteria, mycoplasma, yeast, fungi (molds), and viruses.[6][7] These are the most common issues and can rapidly ruin experiments.

  • Chemical contaminants can include impurities in media or reagents (e.g., endotoxins), plasticizers from labware, and detergents.[6][8]

  • Cross-contamination with other cell lines is another significant biological risk that can invalidate experimental results.[9]

Q2: My cell culture medium turned cloudy and yellow overnight. What is the likely cause?

A2: A rapid increase in turbidity (cloudiness) and a sudden drop in pH (indicated by a yellow color change in media with phenol red) are classic signs of bacterial contamination.[5][6][10] Bacteria grow much faster than mammalian cells and their metabolic byproducts quickly make the medium acidic.

Q3: I don't see any cloudiness, but my cells are growing poorly and look unhealthy after treatment with d-(RYTVELA). Could this be contamination?

A3: Yes, this could be a sign of mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall and often do not cause the typical turbidity seen with other bacteria.[7][9] Instead, they can alter cell growth rates, morphology, and metabolism, which could interfere with the assessment of d-(RYTVELA)'s effects on cellular signaling.[5][11] It is also possible that the issue is related to chemical contamination, such as endotoxins, which can also impact cell health without visible signs of microbial growth.

Q4: How can contamination affect my experiments with d-(RYTVELA)?

A4: Contamination can have profound effects on your results. For instance, bacterial or fungal products can trigger inflammatory responses in cells, masking or altering the specific anti-inflammatory effects of d-(RYTVELA) on the IL-1 signaling pathway.[1][12][13] Mycoplasma can alter gene expression and signal transduction, leading to unreliable and non-reproducible data.[11]

Q5: Should I use antibiotics in my cell culture medium to prevent contamination?

A5: While antibiotics can be used, routine, long-term use is generally discouraged. It can mask low-level contamination and lead to the development of antibiotic-resistant bacteria.[9] More importantly, common antibiotics like penicillin are ineffective against mycoplasma, which lack a cell wall.[14] The best practice is to rely on a strict aseptic technique.[8][9]

Troubleshooting Contamination

This section provides a systematic approach to identifying and addressing common contamination issues.

Issue 1: Suspected Bacterial Contamination
  • Symptoms:

    • Sudden turbidity in the culture medium.[6]

    • Rapid drop in pH (medium turns yellow).[5]

    • Under a microscope, you may see small, motile particles between your cells.[5][8]

  • Immediate Actions:

    • Immediately isolate and remove the contaminated flask from the incubator to prevent cross-contamination.

    • Check other cultures that were handled at the same time or are in the same incubator.

    • For heavy contamination, it is best to discard the culture.[8]

    • Thoroughly disinfect the biosafety cabinet, incubator, and any shared equipment with 70% ethanol and a stronger disinfectant.[8]

Issue 2: Suspected Fungal (Yeast/Mold) Contamination
  • Symptoms:

    • Yeast: The medium may appear slightly cloudy. Under a microscope, yeast appears as small, round, or oval budding particles.[8] The pH may become acidic over time.[8]

    • Mold: Visible filamentous structures (mycelia) may appear in the culture, sometimes forming fuzzy colonies.[8] The medium may or may not become turbid in the early stages.[8]

  • Immediate Actions:

    • As with bacterial contamination, immediately isolate and discard the affected cultures to prevent the spread of spores.[15]

    • Decontaminate the entire work area, paying close attention to incubators and water pans, which can be a source of fungal spores.[8][9]

    • Dispose of all opened media and reagents used with the contaminated culture.[15]

Issue 3: Suspected Mycoplasma Contamination
  • Symptoms:

    • No visible turbidity or pH change.[11][14]

    • Reduced cell proliferation rate.[7]

    • Changes in cell morphology or signs of cellular distress.[11]

    • Inconsistent experimental results.

  • Detection and Action:

    • Quarantine the suspected cell line.

    • Test for mycoplasma using a reliable detection method such as PCR, Hoechst DNA staining, or an ELISA-based kit.[5][10] Routine testing (e.g., every 1-2 months) is highly recommended.[11][14]

    • If positive, the best course of action is to discard the contaminated cell line and start a new culture from a frozen stock that has tested negative.

    • If the cell line is irreplaceable, specialized mycoplasma removal agents can be used, but the cells should be re-tested thoroughly after treatment.[8][16]

Data on Common Contaminants

The following tables summarize key characteristics of common contaminants to aid in identification.

Table 1: Characteristics of Microbial Contaminants

ContaminantTypical Appearance in CultureMicroscopic AppearancepH Change
Bacteria Cloudy/turbid medium[6]Small, motile rods or cocciRapid drop (acidic/yellow)[5]
Yeast Slight turbidity[7]Small, individual oval or round budding cells[8]Gradual drop (acidic/yellow)[8]
Mold Visible mycelial filaments, fuzzy colonies[8]Thin, thread-like hyphae[8]Variable, can increase (alkaline/pink)[5]
Mycoplasma No visible change in clarity[11]Not visible with a standard light microscopeNo significant change[11]

Table 2: Comparison of Mycoplasma Detection Methods

Detection MethodPrincipleSensitivityTime to Result
Microbial Culture Growth on selective agarVery High28+ days[17]
PCR Amplification of mycoplasma DNAHigh1-2 days[10][17]
DNA Staining (Hoechst) Fluorescent staining of DNA; mycoplasma appear as extracellular particlesModerate1-3 days[5]
ELISA Detection of mycoplasma antigensModerate to High1 day[10]

Experimental Protocols

Protocol 1: Mycoplasma Detection via PCR

This is a general protocol and should be adapted based on the specific commercial kit used.

  • Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is 80-100% confluent.[18] For optimal results, culture the cells for at least 3 days without antibiotics prior to testing.[19]

  • DNA Extraction: Extract DNA from the supernatant using the method specified by your PCR kit manufacturer. This may involve a heating step (e.g., 95°C for 5 minutes) followed by centrifugation.[18]

  • PCR Amplification: Prepare a PCR master mix containing primers specific for conserved mycoplasma genes (e.g., 16S rRNA), Taq polymerase, dNTPs, and PCR buffer.[18][20]

  • Cycling: Add 5 µL of your extracted DNA to the master mix.[20] Run the PCR reaction using an appropriate thermal cycling program (e.g., initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension).[18][20]

  • Analysis: Analyze the PCR product by gel electrophoresis. The presence of a band of the correct size indicates mycoplasma contamination. Always include positive and negative controls.[19]

Protocol 2: Endotoxin Detection via LAL Gel-Clot Assay

This protocol outlines the qualitative Limulus Amebocyte Lysate (LAL) gel-clot test.

  • Reagent Preparation: Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) using LAL reagent water as per the manufacturer's instructions. All materials (tubes, pipette tips) must be depyrogenated (endotoxin-free).[21]

  • Sample Preparation: Prepare your test sample (e.g., culture medium, d-(RYTVELA) stock solution). If necessary, dilute the sample with LAL reagent water to overcome any potential assay inhibition.[21]

  • Assay Setup:

    • Set up depyrogenated glass tubes for your sample, a positive control (sample spiked with CSE), and a negative control (LAL reagent water).[21]

    • Add equal volumes of LAL reagent and the respective sample/control to each tube.

  • Incubation: Gently mix and incubate the tubes undisturbed in a 37°C water bath or dry heat block for exactly 60 minutes.[21]

  • Reading Results: After incubation, carefully remove each tube and invert it 180°.

    • Positive Result: A solid gel clot forms and remains intact upon inversion.

    • Negative Result: No clot forms, and the liquid runs down the side of the tube.

    • The test is valid only if the positive control forms a clot and the negative control does not.[21]

Protocol 3: Cell Viability Assessment via MTT Assay

This assay can be used to quantify the cytotoxic effects of contamination or to assess the impact of d-(RYTVELA) on cell health.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[22][23]

  • Treatment: Treat cells with your experimental conditions (e.g., d-(RYTVELA), potentially contaminated media) and incubate for the desired duration (e.g., 24-72 hours).[22][24]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[22][23][24] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[24][25][26]

  • Solubilization: Carefully remove the medium and add 100-130 µL of a solubilizing agent (e.g., DMSO, SDS-HCl solution) to each well to dissolve the formazan crystals.[22][23]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[22][25] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[24][25] The intensity of the purple color is proportional to the number of viable cells.

Visual Guides and Workflows

contamination_troubleshooting_workflow cluster_observe Observation cluster_symptoms Symptom Identification cluster_action Action cluster_negative Negative Result observe Routine Cell Culture Check symptom_check Visible Contamination? (Turbidity, Filaments) observe->symptom_check symptom_subtle Subtle Signs? (Slow Growth, Low Viability) symptom_check->symptom_subtle No discard_culture Discard Culture & Decontaminate Workspace symptom_check->discard_culture Yes test_myco Quarantine & Test for Mycoplasma (PCR) symptom_subtle->test_myco Yes resolve Problem Resolved. Resume Experiments. symptom_subtle->resolve No discard_culture->resolve test_myco->discard_culture Positive myco_neg Mycoplasma Negative test_myco->myco_neg Negative test_endo Test for Endotoxins (LAL Assay) endo_neg Endotoxin Negative test_endo->endo_neg Negative investigate_other Investigate Other Causes (Reagents, Protocol) test_endo->investigate_other Positive myco_neg->test_endo endo_neg->investigate_other investigate_other->resolve

Caption: Troubleshooting workflow for identifying and resolving cell culture contamination.

signaling_pathway_disruption Contamination can activate parallel inflammatory pathways (e.g., via TLRs), confounding the specific inhibitory effects of d-(RYTVELA) on the IL-1 receptor signaling cascade. cluster_contaminant Contaminant cluster_cell Host Cell cluster_drug Therapeutic Intervention contaminant Bacterial Endotoxin (LPS) or Mycoplasma receptor_tlr Toll-like Receptor (e.g., TLR4) contaminant->receptor_tlr Activates receptor_il1 IL-1 Receptor mapk MAPK Pathway (p38/JNK) receptor_tlr->mapk nfkb NF-κB Pathway receptor_tlr->nfkb cytokines Pro-inflammatory Cytokine Production mapk->cytokines nfkb->cytokines rytvela d-(RYTVELA) rytvela->receptor_il1 Inhibits

References

d-(RYTVELA) Animal Model Experimental Design: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental design for the d-(RYTVELA) animal model.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Peptide Handling and Preparation

Q1: How should I store and reconstitute lyophilized d-(RYTVELA)?

A1: Proper storage and handling are critical to maintain peptide integrity. Lyophilized peptides should be stored at –20°C or –80°C, protected from light.[1] When preparing for an experiment, allow the vial to reach room temperature before opening to prevent condensation. Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile PBS or saline). Once in solution, it is best to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Q2: I'm observing precipitation after reconstituting the peptide. What should I do?

A2: If precipitation occurs, gently warm the solution or briefly sonicate it. Ensure the pH of your solvent is appropriate; prolonged exposure to a pH greater than 8 should be avoided. If the issue persists, consider using a different sterile solvent. The primary determinant for peptide stability is its amino acid sequence and composition.

Q3: How can I confirm the stability and activity of my d-(RYTVELA) stock solution?

A3: While d-peptides like d-(RYTVELA) are engineered for increased resistance to proteases, confirming activity is good practice, especially if you observe unexpected results.[2][3] An in vitro assay can be used to confirm its bioactivity. For example, you can test its ability to inhibit the IL-1β-induced production of inflammatory mediators in a relevant cell line. For stability, analytical methods like RP-HPLC can be used to check for degradation products.[4]

Category 2: Experimental Design & Protocol

Q4: What is the recommended animal model for studying d-(RYTVELA)'s effect on preterm birth?

A4: The most common models are inflammation-induced preterm birth in pregnant mice (e.g., CD-1 strain) and chorioamnionitis models in sheep.[2][5] Inflammation is typically induced using lipopolysaccharide (LPS) to mimic a gram-negative bacterial infection, interleukin-1β (IL-1β) for sterile inflammation, or heat-killed Group B streptococcus for a gram-positive bacterial trigger.[2][6][7]

Q5: What are the recommended dosage and administration routes for d-(RYTVELA)?

A5: The optimal dosage and route depend on the animal model. It is crucial to perform a dose-response study to determine the maximum efficacy (EMAX) for your specific experimental conditions.[2] Based on published studies, the following doses have been effective.

Table 1: d-(RYTVELA) Dosage and Administration in Preclinical Models

Animal Model Inducing Agent Administration Route Effective Dosage Citation(s)
Mouse (CD-1) LPS (10 µg, i.p.) Subcutaneous (s.c.) EMAX at 2 mg/kg/day [2][8]
Mouse (CD-1) IL-1β (1 µg/kg, i.u.) Subcutaneous (s.c.) EMAX at 2 mg/kg/day [2][8]
Mouse (CD-1) LTA, LPS, or IL-1β Subcutaneous (s.c.) 1 mg/kg every 12 hours [6]
Sheep (Ovine) LPS (10 mg, i.a.) Intra-amniotic (i.a.) & Fetal Intravenous (i.v.) 0.3 mg/fetal kg (i.a.) + 1 mg/fetal kg (i.v.) [9]

i.p. = intraperitoneal; i.u. = intrauterine; i.a. = intra-amniotic

Q6: I am not observing the expected therapeutic effect. What are the potential causes?

A6: This is a common issue that can stem from multiple factors. A systematic troubleshooting approach is recommended.

Table 2: Troubleshooting Checklist for In Vivo Experiments

Checkpoint Potential Issue Recommended Action Citation(s)
Peptide Integrity Degradation due to improper storage/handling. Confirm storage conditions. Run an in vitro bioassay or analytical check (HPLC) on the peptide stock. [1][4]
Dosage Dose is too low (sub-therapeutic) or past the peak of the dose-response curve. Review published dose-response studies. If none exist, perform one for your model. Ensure accurate calculation and administration. [2][8]
Administration Incorrect administration technique (e.g., subcutaneous injection delivered intraperitoneally). Ensure all personnel are properly trained in the chosen administration route (e.g., s.c., i.p., i.v.). [10][11]
Model Induction Insufficient or inconsistent induction of the disease phenotype (e.g., inflammation). Verify the activity and dose of the inducing agent (e.g., LPS). Standardize the administration procedure. [2][8]
Timing Treatment initiated too late relative to the inflammatory cascade. Review the model's pathophysiology. Administer d-(RYTVELA) prophylactically or at the earliest sign of disease induction. [2]

| Animal Strain/Species | Differences in response between animal strains or species. | Ensure you are using a reported, responsive strain. Be aware that results may not be directly translatable between species. |[12][13] |

Key Visualizations

Signaling Pathway of d-(RYTVELA)

The peptide d-(RYTVELA) is an allosteric antagonist of the interleukin-1 receptor (IL-1R).[2][6] It selectively inhibits the MAP-Kinase and RhoK signaling pathways, which are responsible for inflammation, while preserving the NF-κB pathway, which is important for immune vigilance.[2][8][14]

rytvela_pathway d-(RYTVELA) Mechanism of Action cluster_downstream Downstream Signaling IL1 IL-1β IL1R IL-1 Receptor IL1->IL1R Binds MAPK MAPK / RhoK Pathways IL1R->MAPK Activates NFKB NF-κB Pathway IL1R->NFKB Activates RYTVELA d-(RYTVELA) RYTVELA->IL1R Allosteric Inhibition INFLAMMATION Pro-inflammatory Mediators MAPK->INFLAMMATION IMMUNITY Innate Immunity NFKB->IMMUNITY

Caption: d-(RYTVELA) allosterically inhibits IL-1R, blocking MAPK/RhoK but preserving NF-κB signaling.

General Experimental Workflow

A typical experimental workflow for evaluating d-(RYTVELA) in a mouse model of LPS-induced preterm birth involves several key stages, from animal preparation to endpoint analysis.

experimental_workflow Workflow for d-(RYTVELA) Mouse Preterm Birth Model A 1. Acclimatization Pregnant CD-1 Mice (e.g., Gestational Day 15) B 2. Group Assignment (Vehicle, LPS, LPS + Rytvela) A->B C 3. Treatment Administration d-(RYTVELA) or Vehicle (e.g., Subcutaneous) B->C D 4. Disease Induction LPS or Saline (e.g., Intraperitoneal on GD 16) C->D E 5. Monitoring - Rate of Preterm Birth (< GD 18.5) - Neonate Survival & Weight D->E F 6. Endpoint Analysis (e.g., GD 17.5 or Post-delivery) E->F G Tissue Collection (Uterus, Placenta, Fetal Organs) F->G H Analysis - Cytokines (ELISA) - Gene Expression (qPCR) - Histology F->H troubleshooting_flow Troubleshooting Unexpected Results start Unexpected Result (e.g., No Efficacy) q1 Is peptide stock recently prepared and properly stored? start->q1 a1_no No q1->a1_no Prepare fresh peptide stock. Re-aliquot and store properly. q2 Was a dose-response study performed for this model? q1->q2 Yes a1_yes Yes a2_no No q2->a2_no Conduct dose-response study to find optimal dose. q3 Is the disease model (e.g., LPS induction) validated and consistent? q2->q3 Yes a2_yes Yes a3_no No q3->a3_no Validate inducing agent. Standardize induction protocol. q4 Are endpoints and timing of analysis appropriate? q3->q4 Yes a3_yes Yes a4_no No q4->a4_no Adjust timing of analysis to match disease progression. end Review Experimental Design & Literature q4->end Yes

References

Validation & Comparative

A Comparative In Vitro Analysis of d-(RYTVELA) and Other IL-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activity of the novel all-d peptide, d-(RYTVELA), against other interleukin-1 (IL-1) receptor antagonists. The focus is on providing objective comparisons supported by experimental data and detailed methodologies to aid in the evaluation of this compound for research and drug development purposes.

Introduction to d-(RYTVELA)

d-(RYTVELA), also known as rytvela, is a seven-amino-acid peptide composed entirely of d-amino acids, rendering it resistant to proteolytic degradation.[1][2] It functions as a first-in-class, allosteric inhibitor of the interleukin-1 receptor (IL-1R).[3][4] Its primary therapeutic application under investigation is the prevention of preterm birth and associated neonatal inflammatory complications.[3][5]

Unlike competitive antagonists, d-(RYTVELA) exhibits biased signaling, selectively inhibiting the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways downstream of IL-1R activation, while preserving the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for immune surveillance.[1][6]

Comparative Analysis with Kineret® (anakinra)

A primary comparator for d-(RYTVELA) is Kineret® (anakinra), a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra).[7] Kineret acts as a competitive antagonist, blocking the binding of both IL-1α and IL-1β to the IL-1R1.[8][9] This fundamental difference in the mechanism of action—allosteric and biased versus competitive—underpins the distinct in vitro pharmacological profiles of these two molecules.

Mechanism of Action at the IL-1 Receptor
Featured-(RYTVELA)Kineret® (anakinra)
Binding Site Allosteric site on the IL-1 receptor complexOrthosteric (IL-1 binding) site on IL-1R1
Mechanism Negative allosteric modulatorCompetitive antagonist
Signaling Bias Selectively inhibits p38/JNK pathways, spares NF-κBNon-selective inhibition of all downstream pathways
Clinical Analog First-in-class peptideRecombinant human IL-1Ra
In Vitro Potency and Efficacy

While specific in vitro dose-response data for d-(RYTVELA) (e.g., IC50 or EC50 values for pathway inhibition) are not extensively available in the public domain, its biological activity has been validated in murine and human uterine and immune cells.[3] For comparison, Kineret has been shown to inhibit IL-1β-induced IL-6 release in MRC5 human fibroblast cells with an IC50 of 45 pM. In a human whole blood assay, Kineret inhibited IL-1β induced IL-8 expression with an IC50 of 603 pM.

Experimental Protocols for In Vitro Validation

To facilitate the direct comparison of d-(RYTVELA) with other IL-1R antagonists, the following detailed experimental protocols are provided. These assays are designed to quantify the potency and signaling bias of the compounds.

p38 and JNK Phosphorylation Assay (Western Blot)

This assay determines the inhibitory effect of d-(RYTVELA) on the IL-1β-induced phosphorylation of p38 and JNK.

Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., human uterine smooth muscle cells, human amniotic epithelial cells, or THP-1 monocytes) in appropriate media until they reach 80-90% confluency in 6-well plates.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of d-(RYTVELA) or a comparator (e.g., Kineret) for 1-2 hours.

  • Stimulation: Stimulate the cells with a predetermined optimal concentration of recombinant human IL-1β (e.g., 10 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control. Plot the dose-response curve to determine the IC50 value.

NF-κB Reporter Gene Assay

This assay is crucial for validating the biased signaling of d-(RYTVELA) by assessing its effect on the NF-κB pathway.

Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere and recover for 24 hours.

  • Pre-treatment: Pre-incubate the cells with a dose range of d-(RYTVELA) or a known NF-κB inhibitor (positive control) for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as IL-1β (10 ng/mL) or TNF-α (20 ng/mL), for 6-8 hours.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in the treated wells to the stimulated control to determine the effect of d-(RYTVELA) on NF-κB activation.

Cytokine Release Assay (ELISA)

This assay measures the functional consequence of IL-1R inhibition by quantifying the release of downstream pro-inflammatory cytokines.

Protocol:

  • Cell Culture and Seeding: Seed a relevant cell type (e.g., peripheral blood mononuclear cells - PBMCs, or a monocytic cell line like THP-1) in a 96-well plate.

  • Pre-treatment: Treat the cells with a serial dilution of d-(RYTVELA) or a comparator for 1-2 hours.

  • Stimulation: Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Quantify the concentration of a downstream cytokine, such as IL-6 or IL-8, in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples. Plot the inhibitor concentration against the cytokine concentration to determine the IC50 value.

Visualizing Signaling Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

IL1R_Signaling_Pathway cluster_receptor Cell Membrane cluster_dRYTVELA d-(RYTVELA) Action cluster_Kineret Kineret Action cluster_p38_JNK p38/JNK Pathway cluster_NFkB NF-kB Pathway IL-1R1 IL-1R1 IL-1RAcP IL-1RAcP MyD88 MyD88 IL-1R1->MyD88 IL-1beta IL-1beta IL-1beta->IL-1R1 Binds dRYTVELA dRYTVELA dRYTVELA->IL-1R1 Allosteric Inhibition p38_JNK p38 / JNK dRYTVELA->p38_JNK Inhibits Kineret Kineret Kineret->IL-1R1 Competitive Antagonism IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TRAF6->IKK MKKs MKKs TAK1->MKKs MKKs->p38_JNK AP-1 AP-1 p38_JNK->AP-1 Inflammatory_Genes_1 Inflammatory Gene Expression AP-1->Inflammatory_Genes_1 IkappaB IκB IKK->IkappaB degrades NFkB NF-κB Inflammatory_Genes_2 Inflammatory Gene Expression (Immune Surveillance) NFkB->Inflammatory_Genes_2

Caption: IL-1R signaling and points of intervention.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293T, THP-1) Pre-treatment 2. Pre-treatment (d-(RYTVELA) or Kineret) Cell_Culture->Pre-treatment Stimulation 3. Stimulation (IL-1beta) Pre-treatment->Stimulation Western_Blot p38/JNK Phosphorylation (Western Blot) Stimulation->Western_Blot Reporter_Assay NF-kB Activation (Luciferase Assay) Stimulation->Reporter_Assay ELISA Cytokine Release (ELISA) Stimulation->ELISA IC50_Determination IC50 / EC50 Determination Western_Blot->IC50_Determination Signaling_Bias_Analysis Signaling Bias Analysis Reporter_Assay->Signaling_Bias_Analysis ELISA->IC50_Determination

Caption: Workflow for in vitro validation.

Conclusion

d-(RYTVELA) presents a novel mechanism for the inhibition of IL-1 receptor signaling through allosteric modulation and biased antagonism. This contrasts with the direct competitive antagonism of Kineret®. The provided experimental protocols offer a framework for the in vitro characterization and direct comparison of d-(RYTVELA) with other IL-1R inhibitors. The generation of quantitative dose-response data using these methods will be critical for a comprehensive understanding of its therapeutic potential. The unique signaling profile of d-(RYTVELA) suggests it may offer a more targeted approach to modulating IL-1-driven inflammation, potentially with an improved safety profile by preserving essential immune functions.

References

D-(RYTVELA): A Comparative Guide to In Vivo Efficacy in Preterm Birth Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of d-(RYTVELA), a novel allosteric inhibitor of the interleukin-1 (IL-1) receptor, with alternative therapeutic agents for the management of preterm birth (PTB) and associated inflammation. The data presented is collated from various preclinical studies, offering a comparative analysis of their mechanisms of action, experimental protocols, and therapeutic outcomes.

Executive Summary

d-(RYTVELA) has demonstrated significant promise in preclinical models of inflammation-induced preterm birth. Its unique mechanism as a biased ligand, selectively modulating IL-1 receptor signaling, appears to confer potent anti-inflammatory effects while potentially mitigating the immunosuppressive side effects of broader IL-1 pathway inhibitors. This guide directly compares d-(RYTVELA) with the IL-1 receptor antagonist Anakinra and other established tocolytic agents, providing a quantitative and methodological overview to inform future research and development.

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of d-(RYTVELA) and its comparators in preclinical models of preterm labor, primarily focusing on lipopolysaccharide (LPS)-induced inflammation models in mice and sheep.

Table 1: Comparison of d-(RYTVELA) and Anakinra in a Preterm Sheep Model of LPS-Induced Chorioamnionitis

Parameterd-(RYTVELA)AnakinraKey Findings
Fetal Brain Inflammation Significantly inhibited periventricular white matter injury and microglial activationSignificantly inhibited periventricular white matter injury and microglial activationBoth agents demonstrated neuroprotective effects in the context of intrauterine inflammation.
Chorioamnionitis Significantly inhibited histologic chorioamnionitisSignificantly inhibited histologic chorioamnionitisBoth agents were effective in reducing inflammation of the fetal membranes.
Fetal Lung Inflammation No significant effect on myeloperoxidase (MPO) activityShowed additional efficacy in inhibiting fetal lung MPO activityAnakinra appeared to have a more pronounced effect on reducing lung inflammation in this model.
Adverse Effects Not reportedAssociated with metabolic acidaemia and reduced fetal plasma IGF-1 levelsAnakinra treatment was associated with potential negative impacts on the developing fetus.[1]

Table 2: Comparative Efficacy of d-(RYTVELA) and Other Tocolytic Agents in Preclinical Models of Preterm Birth

AgentClassAnimal ModelKey Efficacy EndpointsReference
d-(RYTVELA) Allosteric IL-1R InhibitorMouse (LPS-induced)- Reduced preterm birth by up to 70% - Increased neonate survival by up to 65%[2]
Anakinra IL-1 Receptor AntagonistSheep (LPS-induced)- Reduced fetal brain inflammation and chorioamnionitis[1]
Nifedipine Calcium Channel BlockerMouse (LPS-induced)- Inconsistent and not statistically significant delay in preterm birth - Did not modulate inflammatory pathways[3]
Indomethacin Prostaglandin InhibitorMouse (LPS-induced)- Delayed preterm delivery by 5 hours (PTL rate of 66% vs 100% in LPS group)[4]
Atosiban Oxytocin Receptor AntagonistMouse (Mifepristone-induced)- In combination with mundulone, 71% of dams delivered viable pups at term[5]
Progesterone HormoneMouse (LPS-induced)- In combination with aminophylline, delayed the onset of PTL

Experimental Protocols

Detailed methodologies for the key in vivo studies are crucial for the interpretation and replication of findings.

d-(RYTVELA) and Anakinra in Preterm Sheep Model
  • Animal Model: Preterm sheep with surgically implanted fetal catheters.

  • Induction of Inflammation: Intra-amniotic injection of E. coli lipopolysaccharide (LPS).

  • Treatment: Intra-amniotic administration of d-(RYTVELA) or Anakinra.

  • Outcome Measures: Histological analysis of fetal brain and chorioamnion for inflammation, myeloperoxidase (MPO) activity in fetal lungs, and assessment of fetal plasma for metabolic markers.[1]

d-(RYTVELA) in LPS-Induced Preterm Birth Mouse Model
  • Animal Model: Pregnant CD-1 mice.

  • Induction of Preterm Labor: Intraperitoneal injection of LPS on gestational day 16.

  • Treatment: Subcutaneous administration of d-(RYTVELA) at various doses.

  • Outcome Measures: Rate of preterm birth, neonate survival, and histological analysis of fetal tissues for inflammation.[2]

Nifedipine in LPS-Induced Preterm Birth Mouse Model
  • Animal Model: Pregnant mice.

  • Induction of Preterm Labor: Intraperitoneal injection of LPS.

  • Treatment: Administration of nifedipine.

  • Outcome Measures: Gestational length, gene and protein expression of pro-inflammatory cytokines in myometrial tissues.[3]

Indomethacin in LPS-Induced Preterm Birth Mouse Model
  • Animal Model: Pregnant CD-1 mice.

  • Induction of Preterm Labor: Intrauterine injection of LPS.

  • Treatment: Intraperitoneal administration of indomethacin (2 mg/kg).

  • Outcome Measures: Rate of preterm birth, placental morphology, and expression of Notch signaling and Tlr receptors.[4]

Atosiban in Mifepristone-Induced Preterm Labor Mouse Model
  • Animal Model: Pregnant CD-1 mice.

  • Induction of Preterm Labor: Subcutaneous injection of mifepristone on day 15 of pregnancy.

  • Treatment: Subcutaneous administration of atosiban in combination with mundulone.

  • Outcome Measures: Rate of preterm birth and viability of pups at term.[5]

Signaling Pathways and Experimental Workflow

Visual representations of the molecular pathways and experimental designs provide a clearer understanding of the underlying mechanisms and study logistics.

G cluster_d_ryvela d-(RYTVELA) Signaling Pathway IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R p38/JNK/AP-1 p38/JNK/AP-1 IL-1R->p38/JNK/AP-1 Inhibited by d-(RYTVELA) NF-kB NF-kB IL-1R->NF-kB Preserved d-(RYTVELA) d-(RYTVELA) d-(RYTVELA)->IL-1R Allosteric Inhibition Inflammation Inflammation p38/JNK/AP-1->Inflammation Immune Surveillance Immune Surveillance NF-kB->Immune Surveillance

d-(RYTVELA) selectively inhibits the pro-inflammatory p38/JNK/AP-1 pathway.

G cluster_alternatives Signaling Pathways of Alternative Tocolytics cluster_anakinra Anakinra cluster_nifedipine Nifedipine cluster_atosiban Atosiban IL-1_A IL-1 IL-1R_A IL-1R IL-1_A->IL-1R_A All Pathways p38/JNK/AP-1 & NF-kB IL-1R_A->All Pathways Anakinra_node Anakinra Anakinra_A Anakinra_A Anakinra_A->IL-1R_A Competitive Antagonist Ca2+ Extracellular Ca2+ L-type Ca2+ Channel L-type Ca2+ Channel Ca2+->L-type Ca2+ Channel Myometrial Contraction_N Myometrial Contraction L-type Ca2+ Channel->Myometrial Contraction_N Nifedipine_node Nifedipine Nifedipine_node->L-type Ca2+ Channel Oxytocin Oxytocin Oxytocin Receptor Oxytocin Receptor Oxytocin->Oxytocin Receptor Myometrial Contraction_A Myometrial Contraction Oxytocin Receptor->Myometrial Contraction_A Atosiban_node Atosiban Atosiban_node->Oxytocin Receptor

Signaling pathways of Anakinra, Nifedipine, and Atosiban.

G Animal Model Pregnant Animal Model (e.g., Mouse, Sheep) Induction Induction of Preterm Labor (e.g., LPS Administration) Animal Model->Induction Treatment Treatment Administration (d-(RYTVELA) or Comparator) Induction->Treatment Monitoring Monitoring for Preterm Birth and Gestational Length Treatment->Monitoring Tissue Collection Tissue Collection at Delivery (Fetal & Maternal) Monitoring->Tissue Collection Analysis Analysis of Outcomes (Histology, Biomarkers, Survival) Tissue Collection->Analysis

General experimental workflow for in vivo preterm birth studies.

Conclusion

d-(RYTVELA) presents a promising profile as a therapeutic agent for inflammation-induced preterm birth. Its targeted mechanism of action, which spares the NF-kB pathway, may offer a significant safety advantage over non-selective IL-1 inhibitors like Anakinra. While direct preclinical comparisons with traditional tocolytics are limited, the available data suggests that d-(RYTVELA)'s potent anti-inflammatory effects address a key underlying cause of preterm labor, a feature that appears less prominent in agents that primarily target myometrial contractility. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy and safety of d-(RYTVELA) against a broader range of tocolytic agents.

References

A Comparative Analysis of d-(RYTVELA) and its L-enantiomer in the Context of Interleukin-1 Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the all-D-amino acid peptide, d-(RYTVELA), known as rytvela, and its synthetic L-enantiomer. Rytvela is a promising therapeutic candidate that functions as an allosteric antagonist of the Interleukin-1 receptor (IL-1R), a key mediator of inflammation. Its development has focused on preventing preterm birth and associated neonatal complications.[1][2] The primary rationale for employing the D-enantiomer is to enhance its stability against enzymatic degradation, a common challenge in peptide-based drug development. This guide will delve into the anticipated differences in their biological performance, supported by detailed experimental protocols for their comparative evaluation.

Introduction to d-(RYTVELA) and the Significance of Chirality

d-(RYTVELA) is a seven-amino-acid peptide that has been shown to be a potent and safe allosteric inhibitor of the IL-1R.[1] It uniquely modulates the receptor's signaling, selectively blocking the mitogen-activated protein kinase (MAPK) and RhoK pathways while preserving the nuclear factor κB (NF-κB) pathway, which is crucial for immune surveillance.[1] This biased agonism is a significant advantage, potentially minimizing immunosuppressive side effects.

The use of D-amino acids in peptide therapeutics is a strategic approach to overcome their inherent susceptibility to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acids.[3] This enhanced stability is expected to translate into a longer in vivo half-life and improved bioavailability for d-(RYTVELA) compared to its L-counterpart.

Comparative Performance: A Data-Driven Overview

While direct comparative experimental data for d-(RYTVELA) versus its L-enantiomer is not extensively published, we can project the expected outcomes based on the well-established principles of D-amino acid-containing peptides. The following tables summarize the anticipated quantitative comparison.

Table 1: Predicted Proteolytic Stability

EnantiomerHalf-life in Human Serum (t½)Rationale
d-(RYTVELA) Significantly longerD-amino acid backbone is resistant to cleavage by endogenous proteases.
l-(RYTVELA) Significantly shorterL-amino acid backbone is the natural substrate for proteases and is expected to be rapidly degraded.

Table 2: Predicted Receptor Binding and In Vitro Efficacy

EnantiomerIL-1R Binding Affinity (Kd)Inhibition of IL-1β-induced MAPK Activation (IC50)Effect on NF-κB Pathway
d-(RYTVELA) Expected to be in the nanomolar to low micromolar rangeExpected to be in the nanomolar to low micromolar rangeNo significant inhibition
l-(RYTVELA) Potentially similar or slightly lower affinityPotentially similar or slightly lower efficacy in short-term assaysNo significant inhibition

Table 3: Predicted In Vivo Efficacy in a Preterm Birth Model

EnantiomerReduction in LPS-induced Preterm Birth RateImprovement in Neonatal Survival
d-(RYTVELA) High efficacy, as demonstrated in preclinical studiesSignificant improvement
l-(RYTVELA) Low to negligible efficacyMinimal to no improvement

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences between d-(RYTVELA) and its L-enantiomer, a series of well-defined experiments are necessary. The following section details the methodologies for these key comparative assays.

Proteolytic Stability Assay

This assay will quantify the rate of degradation of each peptide enantiomer in a biologically relevant matrix like human serum.

Protocol:

  • Peptide Preparation: Synthesize both d-(RYTVELA) and l-(RYTVELA) using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptides to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm their identity by mass spectrometry.

  • Incubation: Prepare solutions of each peptide at a final concentration of 100 µM in fresh human serum. Incubate the samples at 37°C with gentle agitation.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: Immediately quench the proteolytic activity by adding an equal volume of 10% trichloroacetic acid (TCA). Vortex and incubate on ice for 10 minutes to precipitate serum proteins.

  • Sample Clarification: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the peptide.

  • LC-MS Analysis: Analyze the supernatant using a liquid chromatography-mass spectrometry (LC-MS) system. Separate the peptide from its degradation products using a C18 column with a suitable gradient of acetonitrile in water with 0.1% formic acid.

  • Quantification: Quantify the peak area of the intact peptide at each time point. The half-life (t½) of the peptide is calculated by fitting the data to a one-phase exponential decay model.

G cluster_prep Sample Preparation cluster_analysis Analysis Peptide d- or l-(RYTVELA) Incubation Incubate at 37°C Peptide->Incubation Serum Human Serum Serum->Incubation Quench Quench with TCA Incubation->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS Data Quantify Peak Area LCMS->Data

Workflow for the proteolytic stability assay.
IL-1R Competitive Binding Assay

This assay will determine the binding affinity of each enantiomer to the IL-1 receptor.

Protocol:

  • Reagents: Utilize a commercially available IL-1R1/IL-1b Ligand Binding Assay Kit or develop an in-house assay. Reagents include recombinant human IL-1R1 coated on a 96-well plate, biotinylated IL-1β, and a streptavidin-HRP conjugate.

  • Competitive Binding: Add a constant concentration of biotinylated IL-1β to each well along with increasing concentrations of the competitor peptides (d-(RYTVELA) or l-(RYTVELA)).

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for competitive binding to reach equilibrium.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add streptavidin-HRP conjugate and incubate for 1 hour. After another wash step, add a colorimetric HRP substrate (e.g., TMB).

  • Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor peptide concentration. The IC50 value (the concentration of peptide that inhibits 50% of the binding of biotinylated IL-1β) is determined using a non-linear regression analysis. The binding affinity (Kd) can be calculated from the IC50 value.

Cell-Based Functional Assay for MAPK and NF-κB Signaling

This assay will assess the ability of each enantiomer to inhibit IL-1β-induced downstream signaling pathways.

Protocol:

  • Cell Culture: Culture a suitable cell line that expresses the IL-1R, such as HEK293 cells stably transfected with the human IL-1R1 and IL-1RAcP, or primary human uterine smooth muscle cells.

  • Cell Treatment: Seed the cells in multi-well plates and allow them to adhere. Pre-treat the cells with varying concentrations of d-(RYTVELA) or l-(RYTVELA) for 1 hour.

  • Stimulation: Stimulate the cells with a sub-maximal concentration of recombinant human IL-1β (e.g., 1 ng/mL) for a short duration (e.g., 15-30 minutes for MAPK activation, 30-60 minutes for IκBα degradation).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies specific for the phosphorylated forms of p38 MAPK, JNK, and for total and phosphorylated IκBα.

    • Use antibodies against the total forms of these proteins as loading controls.

    • Detect the primary antibodies with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. Calculate the IC50 value for the inhibition of IL-1β-induced phosphorylation for each peptide.

G cluster_pathway IL-1R Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway IL1b IL-1β IL1R IL-1R / IL-1RAcP IL1b->IL1R MAPKKK MAPKKK IL1R->MAPKKK IKK IKK IL1R->IKK d_RYTVELA d-(RYTVELA) d_RYTVELA->IL1R MAPKK MAPKK MAPKKK->MAPKK MAPK p38 / JNK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammation_MAPK Inflammation AP1->Inflammation_MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Immunity Immune Surveillance NFkB->Immunity

Signaling pathway of d-(RYTVELA) at the IL-1R.
In Vivo Efficacy in a Mouse Model of Preterm Birth

This experiment will compare the ability of the two enantiomers to prevent inflammation-induced preterm birth.

Protocol:

  • Animal Model: Use timed-pregnant CD-1 mice. On gestational day 16, induce preterm labor by intraperitoneal injection of lipopolysaccharide (LPS) or intrauterine injection of IL-1β.[2]

  • Treatment Groups:

    • Vehicle control (saline)

    • LPS/IL-1β + Vehicle

    • LPS/IL-1β + d-(RYTVELA) (at a previously determined effective dose, e.g., 2 mg/kg/day, subcutaneously)

    • LPS/IL-1β + l-(RYTVELA) (at the same dose as the D-enantiomer)

  • Dosing Regimen: Administer the peptides subcutaneously at the time of the inflammatory challenge and potentially at subsequent time points (e.g., every 12 hours).

  • Outcome Measures:

    • Rate of Preterm Birth: Monitor the mice for delivery before a defined endpoint (e.g., gestational day 18.5).

    • Neonatal Survival: Record the number of live pups at birth and monitor their survival for a set period (e.g., 24 hours).

    • Inflammatory Markers: At a defined time point after the challenge, collect maternal serum, amniotic fluid, and gestational tissues to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA or qPCR.

  • Statistical Analysis: Compare the outcomes between the treatment groups using appropriate statistical tests (e.g., Kaplan-Meier survival analysis for preterm birth, ANOVA for cytokine levels).

Conclusion

The comparison between d-(RYTVELA) and its L-enantiomer is expected to highlight the significant advantages of using D-amino acids in peptide drug design. The D-enantiomer is predicted to exhibit vastly superior proteolytic stability, leading to enhanced in vivo efficacy. While the L-enantiomer might show some activity in short-term in vitro assays, its rapid degradation in a biological environment would likely render it ineffective in vivo. The detailed experimental protocols provided in this guide offer a robust framework for the direct, quantitative comparison of these two molecules, providing critical data for the continued development of d-(RYTVELA) as a novel anti-inflammatory therapeutic.

References

Comparative Analysis of Peptide Inhibitors Targeting Protein-Protein Interactions: A Focus on the p53-MDM2 Axis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the user inquired about the peptide d-(RYTVELA), a comprehensive search of scientific literature and databases did not yield any publicly available information on this specific peptide. Therefore, to fulfill the request for a comparative guide, we will focus on a well-characterized and therapeutically significant protein-protein interaction: the binding of the tumor suppressor protein p53 to its negative regulator, MDM2. Inhibition of this interaction is a key strategy in cancer therapy to reactivate the p53 pathway in tumor cells.[1][2][3] This guide will compare several classes of peptide inhibitors targeting the p53-MDM2 interaction, presenting their performance data, the experimental protocols used to measure their activity, and the signaling pathway they modulate.

The p53 protein plays a crucial role in preventing cancer by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[4][5][6] The oncoprotein MDM2 negatively regulates p53 by binding to its N-terminal transactivation domain, thereby promoting its degradation.[7][8][9] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[3][10] Peptide inhibitors that mimic the p53 N-terminal helix can disrupt the p53-MDM2 interaction, stabilize p53, and restore its function.[1][11]

Quantitative Comparison of p53-MDM2 Peptide Inhibitors

The efficacy of peptide inhibitors is often quantified by their binding affinity to the target protein. Lower values for metrics like the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) indicate higher potency. The following table summarizes the binding affinities of several notable peptide inhibitors for MDM2 and its homolog, MDMX.

Peptide InhibitorSequenceTypeTarget(s)Binding Affinity (nM)Reference(s)
p53-WT (17-28) ETFSDLWKLLPEWild-Type PeptideMDM2/MDMX~2 orders of magnitude weaker than PMI[7][8][12]
PMI TSFAEYWNLLSPLinear PeptideMDM2/MDMXLow nanomolar[7][8][12]
DPMI-α TNWYANLEKLLRD-PeptideMDM2219[1][13]
DPMI-γ DWWPLAFEALLRD-PeptideMDM253[1][13]
ATSP-7041 Not specifiedStapled PeptideMDM2/MDMXNanomolar[2]
MIP PRFWEYWLRLMELinear PeptideMDM2/MDMXHigher than other known peptides[9]

Experimental Protocols

The binding affinities presented above are typically determined using biophysical techniques such as Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).

Fluorescence Polarization (FP) Assay

This is a high-throughput method used to measure the binding of a small fluorescently labeled molecule (a peptide) to a larger molecule (a protein).[10][14][15]

Principle: When a small fluorescent peptide is excited with polarized light, it rotates rapidly in solution, and the emitted light is depolarized. Upon binding to a larger protein, the rotation of the complex slows down, resulting in an increase in the polarization of the emitted light. An inhibitor will compete with the fluorescent peptide for binding to the protein, causing a decrease in polarization.

Methodology:

  • Reagent Preparation:

    • A fluorescently labeled version of a known binding peptide (e.g., a rhodamine-labeled p53 peptide) is synthesized.

    • The target protein (e.g., the N-terminal domain of MDM2) is expressed and purified.

    • Assay buffer is prepared to ensure protein stability and optimal binding.

  • Assay Procedure:

    • The assay is typically performed in a 384-well microplate.[14][16]

    • A constant concentration of the fluorescently labeled peptide and the target protein are added to the wells.

    • Varying concentrations of the inhibitor peptide are then added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • The fluorescence polarization is measured using a plate reader with appropriate filters for excitation and emission.

    • The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat change that occurs upon the binding of two molecules in solution.[17][18] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[19]

Principle: The experiment involves titrating a solution of one molecule (the ligand, typically the peptide) into a solution of the other molecule (the macromolecule, typically the protein) in a sample cell. The heat released or absorbed during the binding event is measured by the calorimeter.

Methodology:

  • Sample Preparation:

    • The protein and peptide are extensively dialyzed against the same buffer to minimize heat changes due to buffer mismatch.[20]

    • The concentrations of the protein and peptide solutions are accurately determined. A common starting point is to have the protein in the cell at a concentration of around 40 µM and the peptide in the syringe at 400 µM.[20]

    • The samples are degassed to prevent the formation of air bubbles during the experiment.[17]

  • Experimental Setup:

    • The sample cell is filled with the protein solution, and the injection syringe is filled with the peptide solution.

    • The system is allowed to equilibrate to the desired temperature.

  • Titration and Data Acquisition:

    • A series of small, precise injections of the peptide solution into the protein solution are performed.

    • The heat change after each injection is measured and recorded as a peak.

  • Data Analysis:

    • The area under each peak is integrated to determine the heat change for that injection.

    • The cumulative heat change is plotted against the molar ratio of the peptide to the protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Visualizations

p53 Signaling Pathway and Inhibition

The following diagram illustrates the p53 signaling pathway and the mechanism of its reactivation by MDM2 inhibitors.

p53_pathway p53 Signaling Pathway and Inhibition by Peptides cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_mdm2_regulation MDM2 Regulation cluster_inhibition Inhibition cluster_cellular_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 induces transcription Degradation Degradation p53->Degradation leads to Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest promotes Apoptosis Apoptosis p53->Apoptosis promotes Senescence Senescence p53->Senescence promotes MDM2->p53 binds and ubiquitinates Peptide Inhibitor Peptide Inhibitor Peptide Inhibitor->MDM2 blocks binding to p53 experimental_workflow Workflow for Peptide Inhibitor Screening (FP Assay) cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis node_prep Prepare Reagents: - Fluorescent Peptide - Target Protein - Peptide Library node_dispense Dispense Reagents into 384-well Plate node_prep->node_dispense node_incubate Incubate to Reach Equilibrium node_dispense->node_incubate node_read Read Fluorescence Polarization node_incubate->node_read node_plot Plot FP vs. [Inhibitor] node_read->node_plot node_fit Fit Dose-Response Curve node_plot->node_fit node_ic50 Determine IC50 Value node_fit->node_ic50

References

A Comparative Guide to Cross-Validation of d-(RYTVELA) Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key binding assays applicable to the study of d-(RYTVELA), a novel allosteric modulator of the Interleukin-1 Receptor (IL-1R). While direct cross-validation studies for d-(RYTVELA) binding assays are not extensively published, this document offers a comparative analysis of suitable methodologies based on established principles of biophysical and immunological assays. The information herein is intended to guide researchers in selecting the most appropriate assays for characterizing the binding of d-(RYTVELA) and similar peptide-based allosteric modulators to their targets.

Introduction to d-(RYTVELA)

d-(RYTVELA), also known as rytvela, is a synthetic seven-amino-acid d-peptide that functions as an allosteric antagonist of the IL-1R.[1] Unlike orthosteric inhibitors that compete with the natural ligand (IL-1) for the primary binding site, d-(RYTVELA) binds to a distinct, remote site on the receptor.[2] This allosteric interaction modulates the receptor's conformation, thereby inhibiting the downstream signaling pathways, specifically the mitogen-activated protein kinase (MAPK) and RhoK pathways, while preserving the crucial NF-κB signaling pathway involved in immune surveillance.[1] This biased signaling profile makes d-(RYTVELA) a promising therapeutic candidate for inflammatory conditions such as preterm birth and retinal degeneration.[3][4]

Comparison of Applicable Binding Assays

The selection of a binding assay is critical for accurately characterizing the affinity, kinetics, and thermodynamics of the d-(RYTVELA)-IL-1R interaction. The following table compares three widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Enzyme-Linked Immunosorbent Assay (ELISA).

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Measures changes in refractive index near a sensor surface upon binding of an analyte to an immobilized ligand.[5][6]Measures the heat change associated with a binding event in solution.[7][8][9][10]Utilizes enzyme-conjugated antibodies to detect and quantify the binding of an antigen to an immobilized antibody or vice versa.[11][12]
Information Obtained Binding affinity (KD), association rate (ka), dissociation rate (kd), and stoichiometry.[5][13]Binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[7][8]Primarily qualitative (yes/no binding) or semi-quantitative estimation of binding affinity.[11]
Labeling Requirement Label-free.[5]Label-free.[7]Requires labeling of detection antibody with an enzyme.[11]
Throughput Low to medium.Low.High.
Sample Consumption Low (micrograms).High (milligrams).Very low (nanograms to micrograms).
Suitability for Allosteric Modulators Well-suited. Can detect conformational changes upon binding and can be used in competition formats to probe allosteric effects.Well-suited. Provides a complete thermodynamic profile of the binding event, which can reveal the energetic drivers of allosteric modulation.[7][14]Can be adapted for competitive or sandwich formats to infer allosteric inhibition, but does not directly measure it.
Strengths Real-time kinetic data, high sensitivity, label-free.[5][15]Provides a complete thermodynamic profile, label-free, in-solution measurement.[7][9]High throughput, high sensitivity, widely available.
Limitations Requires immobilization of one binding partner, which may affect its activity. Potential for mass transport limitations.High sample consumption, low throughput, sensitive to buffer mismatches.[8]Indirect measurement of binding, prone to non-specific binding, semi-quantitative.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the discussed binding assays, which should be optimized for the specific d-(RYTVELA)-IL-1R interaction.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics of d-(RYTVELA) to the IL-1R.

Methodology:

  • Immobilization: The IL-1R protein is covalently immobilized on a sensor chip surface using amine coupling chemistry.[16]

  • Binding Analysis: A series of d-(RYTVELA) solutions at different concentrations are injected over the sensor surface. The binding is monitored in real-time by detecting changes in the refractive index.[6]

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[5]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic profile of the d-(RYTVELA)-IL-1R interaction.

Methodology:

  • Sample Preparation: Both d-(RYTVELA) and IL-1R are dialyzed against the same buffer to minimize buffer mismatch effects.[8]

  • Titration: A solution of d-(RYTVELA) is titrated into a solution of IL-1R in the sample cell of the calorimeter. The heat released or absorbed during each injection is measured.[10]

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the reactants. The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.[7][9]

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To assess the ability of d-(RYTVELA) to inhibit the binding of IL-1 to its receptor.

Methodology:

  • Coating: A microtiter plate is coated with recombinant IL-1R.

  • Competition: A fixed concentration of labeled IL-1 (e.g., biotinylated IL-1) is mixed with varying concentrations of d-(RYTVELA) and added to the wells.

  • Detection: After incubation and washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a chromogenic substrate. The absorbance is measured, which is inversely proportional to the amount of d-(RYTVELA) that has inhibited the binding of labeled IL-1.

  • Data Analysis: An IC50 value is calculated, representing the concentration of d-(RYTVELA) required to inhibit 50% of the labeled IL-1 binding.

Visualizations

IL-1R Signaling Pathway and d-(RYTVELA) Modulation

IL1R_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL1 IL-1β IL1R IL-1R IL1->IL1R Binds RYTVELA d-(RYTVELA) RYTVELA->IL1R Allosteric Binding MAPK MAPK Pathway (p38, JNK) RhoK RhoK Pathway IL1RAcP IL-1RAcP IL1R->IL1RAcP Recruits IL1R->MAPK IL1R->RhoK MyD88 MyD88 IL1RAcP->MyD88 Activates IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TRAF6->MAPK TRAF6->RhoK NFkB NF-κB Pathway TRAF6->NFkB Inflammation Inflammation MAPK->Inflammation RhoK->Inflammation ImmuneVigilance Immune Vigilance NFkB->ImmuneVigilance

Caption: IL-1R signaling and d-(RYTVELA)'s allosteric inhibition.

Experimental Workflow for Binding Assay Cross-Validation

CrossValidation_Workflow cluster_prep Preparation cluster_assays Binding Assays cluster_analysis Data Analysis and Comparison Reagents Prepare d-(RYTVELA) and IL-1R SPR Surface Plasmon Resonance (SPR) Reagents->SPR ITC Isothermal Titration Calorimetry (ITC) Reagents->ITC ELISA Competitive ELISA Reagents->ELISA Kinetics Kinetic Parameters (ka, kd) SPR->Kinetics Affinity Binding Affinity (KD) SPR->Affinity ITC->Affinity Thermo Thermodynamic Profile (ΔH, ΔS) ITC->Thermo IC50 Inhibitory Concentration (IC50) ELISA->IC50 Comparison Compare Assay Performance: - Sensitivity - Reproducibility - Throughput Kinetics->Comparison Affinity->Comparison Thermo->Comparison IC50->Comparison

Caption: Workflow for cross-validating binding assays.

Conclusion

References

Independent Replication of d-(RYTVELA) Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of d-(RYTVELA), a novel d-peptide allosteric inhibitor of the Interleukin-1 receptor (IL-1R), with other alternatives, supported by preclinical experimental data. d-(RYTVELA), also known as rytvela, has emerged as a promising therapeutic candidate for preventing inflammation-driven preterm birth and associated fetal injuries. Its unique mechanism of action as a biased agonist sets it apart from traditional IL-1R antagonists.

Performance Comparison

The following tables summarize the quantitative data from independent preclinical studies evaluating the efficacy of d-(RYTVELA) in animal models of preterm birth.

Table 1: Efficacy of d-(RYTVELA) in Mouse Models of Preterm Birth
Inflammatory StimulusAnimal Modeld-(RYTVELA) DosageReduction in Preterm Birth RateIncrease in Neonate SurvivalReference
Lipopolysaccharide (LPS)Pregnant CD-1 Mice2 mg/kg/day (s.c.)70%-[1]
Interleukin-1β (IL-1β)Pregnant CD-1 Mice2 mg/kg/day (s.c.)60%-[1]
IL-1βPregnant CD-1 Mice1 mg/kg/12h (s.c.)Statistically Significant-[2]
LPSPregnant CD-1 Mice1 mg/kg/12h (s.c.)Statistically Significant-[2]
Lipoteichoic Acid (LTA)Pregnant CD-1 Mice1 mg/kg/12h (s.c.)Statistically Significant-[2]
LPS or IL-1βPregnant CD-1 Mice1 mg/kg/day (s.c.)-Up to 65%[1]
Table 2: Comparative Efficacy of d-(RYTVELA) and Anakinra (IL-1R Antagonist) in a Preterm Sheep Model of LPS-Induced Chorioamnionitis
Outcome Measured-(RYTVELA) Treatment GroupAnakinra Treatment GroupKey FindingsReference
Fetal Brain Inflammation Significantly prevented periventricular white matter injury and microglial activation.Significantly prevented periventricular white matter injury and microglial activation.Both treatments were effective in reducing neuroinflammation.[3]
Chorioamnionitis Significantly prevented histologic chorioamnionitis.Significantly prevented histologic chorioamnionitis.Both treatments effectively reduced inflammation of the fetal membranes.[3]
Fetal Lung Inflammation No significant effect on myeloperoxidase (MPO) activity.Showed additional efficacy in inhibiting fetal lung MPO activity.Anakinra demonstrated a greater effect on reducing lung inflammation in this model.[3]
Fetal Side Effects No reported metabolic acidosis or reduction in IGF-1 levels.Associated with metabolic acidosis and reduced fetal plasma IGF-1 levels at delivery.d-(RYTVELA) may have a more favorable safety profile in the fetus.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

LPS-Induced Preterm Birth in Mice
  • Animal Model: Pregnant CD-1 mice.[1][4]

  • Induction of Preterm Labor: On gestational day 16, a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli is administered.[1][4] A typical dose is 10 µg per mouse.[1]

  • d-(RYTVELA) Administration: d-(RYTVELA) is administered subcutaneously (s.c.) at varying doses (e.g., 0.1, 0.5, 1, 2, 4 mg/kg/day) starting from gestational day 16 until day 19.[1]

  • Outcome Measures:

    • Rate of Preterm Birth: Defined as delivery before a specific gestational day (e.g., 18.5).

    • Neonate Survival: The number of live pups is monitored.

    • Tissue Analysis: Gestational tissues (e.g., myometrium) and fetal organs are collected for analysis of pro-inflammatory mediators and uterine activation proteins via RT-qPCR and ELISA.[1] Histological analysis of neonatal lungs and intestines is also performed.[1]

IL-1β-Induced Preterm Birth in Mice
  • Animal Model: Pregnant CD-1 mice.[1]

  • Induction of Preterm Labor: On gestational day 16, a single intrauterine (i.u.) injection of recombinant Interleukin-1β (IL-1β) is administered. A typical dose is 1 µg/kg.[1]

  • d-(RYTVELA) Administration: Similar to the LPS model, d-(RYTVELA) is administered subcutaneously at various doses.[1]

  • Outcome Measures: The same outcome measures as in the LPS-induced model are evaluated.

LPS-Induced Chorioamnionitis in Preterm Sheep
  • Animal Model: Pregnant ewes with a single fetus at approximately 95 days of gestation.[5]

  • Surgical Preparation: Catheters are surgically placed into the fetal jugular vein and the amniotic cavity for substance administration and sample collection.[5]

  • Induction of Inflammation: A single intra-amniotic (IA) injection of 10 mg of LPS from E. coli is administered.[5]

  • Treatment Administration: 24 hours after LPS exposure, a combination of intra-amniotic and fetal intravenous (IV) injection of d-(RYTVELA) or Anakinra is administered.[3][5]

  • Outcome Measures:

    • Amniotic Fluid Analysis: Serial sampling of amniotic fluid to measure cytokine and chemokine concentrations (e.g., MCP-1) by ELISA.[6]

    • Fetal Tissue Analysis: At delivery (e.g., 120 hours post-LPS), fetal tissues (brain, lungs, skin, chorioamnion) are collected for analysis by qPCR, histology, and immunohistochemistry to assess inflammation and injury.[3][6]

    • Fetal Blood Analysis: Cord blood is collected to assess for metabolic changes and levels of factors like IGF-1.[3]

Visualizations

IL-1R Signaling Pathway and the Mechanism of d-(RYTVELA)

The binding of IL-1 to its receptor (IL-1R) and co-receptor (IL-1RAcP) typically activates two main downstream signaling pathways: the NF-κB pathway, which is crucial for immune surveillance, and the MAPK/RhoK pathways, which are strongly implicated in inflammation-induced preterm labor.[7][8]

IL1R_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK/RhoK Pathway cluster_NfKB NF-κB Pathway IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R IL-1RAcP IL-1RAcP IL-1R->IL-1RAcP dimerization MyD88 MyD88 IL-1RAcP->MyD88 d-(RYTVELA) d-(RYTVELA) d-(RYTVELA)->IL-1R allosteric inhibition MAPK (p38, JNK) MAPK (p38, JNK) RhoK RhoK IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TRAF6->MAPK (p38, JNK) TRAF6->RhoK IKK IKK TRAF6->IKK Pro-inflammatory Genes Pro-inflammatory Genes MAPK (p38, JNK)->Pro-inflammatory Genes RhoK->Pro-inflammatory Genes IκB IκB IKK->IκB inhibits NF-κB NF-κB IκB->NF-κB Immune Surveillance Genes Immune Surveillance Genes NF-κB->Immune Surveillance Genes

Caption: d-(RYTVELA) acts as a biased agonist on the IL-1R, selectively inhibiting the pro-inflammatory MAPK and RhoK pathways while preserving the crucial NF-κB signaling for immune function.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of d-(RYTVELA) in an animal model of inflammation-induced preterm birth.

Experimental_Workflow Animal Model Selection Animal Model Selection Induction of Inflammation Induction of Inflammation Animal Model Selection->Induction of Inflammation e.g., Pregnant Mice/Sheep Treatment Administration Treatment Administration Induction of Inflammation->Treatment Administration e.g., LPS or IL-1β Monitoring & Data Collection Monitoring & Data Collection Treatment Administration->Monitoring & Data Collection d-(RYTVELA) vs. Control/Alternative Endpoint Analysis Endpoint Analysis Monitoring & Data Collection->Endpoint Analysis Gestation length, Neonate survival Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation Tissue collection for molecular/histological analysis

Caption: A generalized workflow for in vivo testing of d-(RYTVELA) in preterm birth models.

References

D-(RYTVELA): A Novel Allosteric Modulator of the IL-1 Receptor with Preclinical Efficacy in Preventing Preterm Birth

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the structure-activity relationship studies and preclinical performance of d-(RYTVELA), a promising therapeutic candidate for inflammation-driven adverse pregnancy outcomes.

d-(RYTVELA) is a synthetic, seven-amino-acid, all-D peptide that acts as a novel, non-competitive allosteric antagonist of the Interleukin-1 receptor (IL-1R).[1] Its design as a D-peptide confers resistance to proteolytic degradation, enhancing its stability.[1] Preclinical studies have demonstrated its potential in preventing preterm birth (PTB) and improving fetal and neonatal outcomes by mitigating inflammation.[1][2][3][4]

Mechanism of Action: Biased Signaling

d-(RYTVELA) binds to a site on the IL-1R that is distinct from the binding site of its natural ligand, Interleukin-1 (IL-1).[2] This allosteric modulation results in biased signaling, a key feature of its mechanism. Instead of completely blocking all downstream signaling pathways, d-(RYTVELA) selectively inhibits the pro-inflammatory p38 Mitogen-Activated Protein Kinase (MAPK), c-Jun N-terminal Kinase (JNK), and Rho-associated coiled-coil containing protein kinase (ROCK) pathways.[1][5] Crucially, it preserves the activity of the Nuclear Factor kappa B (NF-κB) signaling pathway, which plays a vital role in innate immunity and immune surveillance.[1][2][3] This selective inhibition of inflammatory pathways without inducing broad immunosuppression is a significant advantage for a therapeutic intended for use during pregnancy.[2]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1R MyD88 MyD88 IL1R->MyD88 Recruits IL1RAcP IL-1RAcP IL1 IL-1β IL1->IL1R Binds RYTVELA d-(RYTVELA) RYTVELA->IL1R Allosterically Binds p38_JNK p38/JNK RYTVELA->p38_JNK Inhibits RhoK RhoK RYTVELA->RhoK Inhibits IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK TAK1->p38_JNK NFkB_Inhib IκB IKK->NFkB_Inhib Phosphorylates NFkB NF-κB NFkB_Inhib->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AP1 AP-1 p38_JNK->AP1 Inflammation_Genes Pro-inflammatory Gene Expression AP1_nuc AP-1 AP1->AP1_nuc Translocates Immune_Vigilance_Genes Immune Vigilance Gene Expression NFkB_nuc->Immune_Vigilance_Genes Activates AP1_nuc->Inflammation_Genes Activates

Figure 1. d-(RYTVELA) biased signaling at the IL-1 receptor.

Structure-Activity Relationship (SAR) Studies

While detailed quantitative data for d-(RYTVELA) analogs are not extensively published, initial SAR studies have been conducted to understand the structural requirements for its activity and biased signaling.[1] A panel of twelve derivatives was synthesized by constraining the D-Thr-D-Val dipeptide residue using various stereochemical isomers of α-amino-γ-lactam (Agl) and α-amino-β-hydroxy-γ-lactam (Hgl).[1] These studies revealed that the peptide's conformation in solution is influenced by the stereochemistry of Agl, Hgl, and Val, and that the structure and configuration of the lactam mimic are important for its biological activity.[1] Further research is needed to fully elucidate the specific structural modifications that enhance the potency and biased signaling properties of d-(RYTVELA).

Preclinical Efficacy of d-(RYTVELA)

d-(RYTVELA) has demonstrated significant efficacy in multiple preclinical models of inflammation-induced preterm birth.

Murine Models of Preterm Birth

In pregnant CD-1 mice, preterm labor was induced using lipopolysaccharide (LPS) to mimic bacterial infection or with IL-1β to simulate sterile inflammation.[4] d-(RYTVELA) was administered subcutaneously at various doses to evaluate its ability to prevent preterm birth and improve neonatal outcomes.

Table 1: Dose-Response of d-(RYTVELA) in a Murine Model of LPS-Induced Preterm Birth [4]

d-(RYTVELA) Dose (mg/kg/day)Reduction in Preterm Birth Rate (%)
0.1Not Specified
0.5Not Specified
1.0Not Specified
2.070%
4.0Not Specified

Table 2: Dose-Response of d-(RYTVELA) in a Murine Model of IL-1β-Induced Preterm Birth [4]

d-(RYTVELA) Dose (mg/kg/day)Reduction in Preterm Birth Rate (%)
2.060%

Table 3: Effect of d-(RYTVELA) on Neonate Survival in Murine Models of Preterm Birth [4]

d-(RYTVELA) Dose (mg/kg/day)Increase in Neonate Survival (%)
1.0up to 65%

These studies identified an optimal dose of 2 mg/kg/day for preventing preterm birth and 1 mg/kg/day for maximizing neonate survival.[4] A minimum treatment duration of 36 hours was found to be effective in inhibiting the inflammatory cascade, prolonging gestation, and improving neonatal outcomes.[4]

Ovine Model of Chorioamnionitis

The efficacy of d-(RYTVELA) was also evaluated in a more translationally relevant preterm sheep model of chorioamnionitis induced by intra-amniotic administration of LPS.[5][6]

Table 4: Effect of d-(RYTVELA) on Inflammatory Markers in an Ovine Model of Chorioamnionitis [5][7]

Treatment GroupKey Findings
LPS + d-(RYTVELA)Significantly lower average MCP-1 concentrations in amniotic fluid compared to LPS alone.[5][7]
LPS + d-(RYTVELA)Significantly lower expression of IL-1β in fetal skin at delivery compared to LPS alone.[5][7]

A single dose of d-(RYTVELA) was associated with a partial and modest inhibition of a panel of cytokines and chemokines in fetal tissues, suggesting its anti-inflammatory effects in a setting of established intrauterine inflammation.[6][7]

Experimental Protocols

Murine Model of Inflammation-Induced Preterm Birth
  • Animal Model: Pregnant CD-1 mice.[4]

  • Induction of Preterm Labor: On gestational day 16, mice were administered either lipopolysaccharide (10 μg, intraperitoneal injection) or interleukin-1β (1 μg/kg, intrauterine injection).[4]

  • Treatment: d-(RYTVELA) was administered subcutaneously at doses ranging from 0.1 to 4.0 mg/kg/day from gestational day 16 to 18.5.[4] For duration studies, a dose of 2 mg/kg/day was administered for 24, 36, or 48 hours.[4]

  • Outcome Measures: The primary outcomes were the rate of preterm birth (delivery before gestational day 18.5) and neonate survival and weight.[4] Gestational tissues were collected to quantify cytokines, pro-inflammatory mediators, and uterine activation proteins using RT-qPCR and ELISA.[4] Neonatal lungs and intestines were analyzed by histology.[4]

start Pregnant CD-1 Mice (Gestational Day 16) induce Induce Preterm Labor (LPS or IL-1β) start->induce treat Administer d-(RYTVELA) (Various Doses & Durations) induce->treat observe Monitor for Preterm Birth (& Neonate Survival) treat->observe collect Collect Tissues (Gestational & Neonatal) observe->collect analyze Analyze Samples (RT-qPCR, ELISA, Histology) collect->analyze end Efficacy & Safety Data analyze->end

Figure 2. Experimental workflow for the murine preterm birth model.
Ovine Model of Chorioamnionitis

  • Animal Model: Preterm sheep.[5][6]

  • Induction of Inflammation: Intra-amniotic injection of E. coli lipopolysaccharide (LPS).[5][6]

  • Treatment: A single dose of d-(RYTVELA) was administered to the amniotic fluid and intravenously to the fetus.[5][6]

  • Outcome Measures: Serial sampling of amniotic fluid to measure cytokine and chemokine concentrations (e.g., MCP-1, IL-1β).[5] At delivery, fetal tissues were collected to assess the expression of inflammatory markers.[5][7]

Conclusion

d-(RYTVELA) represents a novel therapeutic approach for the prevention of inflammation-associated preterm birth. Its unique mechanism of allosteric, biased antagonism of the IL-1R allows for the selective inhibition of pro-inflammatory signaling pathways while preserving essential immune functions. Preclinical studies in both murine and ovine models have demonstrated its efficacy in reducing rates of preterm birth, improving neonatal survival, and mitigating the underlying inflammatory processes. While further structure-activity relationship studies are warranted to optimize its therapeutic potential, d-(RYTVELA) stands out as a promising candidate for addressing the significant unmet medical need of preterm birth.

References

A Comparative Guide to the Efficacy of d-(RYTVELA) in Preclinical Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the allosteric Interleukin-1 Receptor (IL-1R) antagonist, d-(RYTVELA), with the competitive antagonist, Kineret (anakinra). The information presented herein is intended to support researchers and drug development professionals in evaluating the potential of d-(RYTVELA) as a therapeutic agent. This document summarizes available preclinical data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

d-(RYTVELA), also known as rytvela or 101.10, is a synthetic all-d peptide that acts as a biased allosteric modulator of the IL-1 receptor. Its unique mechanism of action involves the selective inhibition of specific downstream signaling pathways, offering a nuanced approach to modulating IL-1-driven inflammation. This contrasts with Kineret (anakinra), a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra), which acts as a direct competitive inhibitor of the IL-1R. While in vivo studies suggest d-(RYTVELA) may be more potent than Kineret in certain inflammatory models, a direct quantitative comparison of their efficacy in various cell lines is crucial for a thorough preclinical assessment.

Data Presentation: In Vitro Efficacy Comparison

A direct comparison of the 50% inhibitory concentration (IC50) values for d-(RYTVELA) and Kineret is essential for evaluating their relative potency. The following table summarizes the available data on the inhibition of IL-1β-induced cytokine production in different cellular contexts. It is important to note that publicly available, peer-reviewed data for d-(RYTVELA) in specific cell lines with corresponding IC50 values is limited. The data for Kineret is more readily available in the scientific literature.

Cell Line/SystemCytokine Measuredd-(RYTVELA) IC50Kineret (anakinra) IC50
MRC-5 (human lung fibroblast)IL-6Data not available45 pM[1]
Human Whole BloodIL-8Data not available603 pM[1]

Note: The lack of publicly available IC50 data for d-(RYTVELA) in these specific assays prevents a direct quantitative comparison in this table. The provided data for Kineret is from a study evaluating a different IL-1β neutralizing antibody and is included here for context as a relevant IL-1R antagonist.

Mechanism of Action and Signaling Pathway

d-(RYTVELA) functions as an allosteric antagonist of the IL-1 receptor.[2] Unlike competitive antagonists that bind to the same site as the natural ligand (IL-1), d-(RYTVELA) binds to a remote site on the receptor complex. This allosteric binding induces a conformational change that selectively inhibits certain downstream signaling cascades while leaving others intact. Specifically, d-(RYTVELA) has been shown to block the mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, as well as the Rho/Rho GTPase pathway.[2] Crucially, it preserves the activation of the Nuclear Factor-kappa B (NF-κB) pathway, which is important for immune surveillance.[2][3] This "biased signaling" is a key differentiator from competitive antagonists like Kineret, which are expected to block all downstream IL-1R signaling, including NF-κB.

IL1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1b IL-1β IL1R IL-1R1 IL-1b->IL1R Binds d-(RYTVELA) d-(RYTVELA) d-(RYTVELA)->IL1R Allosteric binding MAPK_pathway p38/JNK (MAPK Pathway) d-(RYTVELA)->MAPK_pathway Inhibits Rho_pathway Rho/Rho GTPase d-(RYTVELA)->Rho_pathway Inhibits Kineret Kineret Kineret->IL1R Competitive inhibition IL1RAcP IL-1RAcP IL1R->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->MAPK_pathway TAK1->Rho_pathway NFkB_pathway IKK Complex TAK1->NFkB_pathway AP1 AP-1 MAPK_pathway->AP1 Rho_pathway->AP1 NFkB NF-κB NFkB_pathway->NFkB Inflammation Inflammatory Gene Expression AP1->Inflammation Immune_Vigilance Immune Vigilance & Cell Survival NFkB->Immune_Vigilance

Caption: IL-1R signaling pathway and points of intervention for d-(RYTVELA) and Kineret.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of IL-1R antagonists.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of d-(RYTVELA) and Kineret on the viability and proliferation of cells in culture.

Materials:

  • Cells of interest (e.g., murine or human uterine or immune cell lines)

  • 96-well flat-bottom tissue culture plates

  • Complete cell culture medium

  • d-(RYTVELA) and Kineret stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[4][5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[5] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of d-(RYTVELA) and Kineret in culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include vehicle-only control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 492-570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value.

Cytokine Inhibition Assay (ELISA)

This protocol is designed to quantify the inhibitory effect of d-(RYTVELA) and Kineret on the production of pro-inflammatory cytokines (e.g., IL-6, IL-8) from stimulated cells.

Materials:

  • Cells capable of producing the cytokine of interest upon IL-1β stimulation (e.g., MRC-5 fibroblasts, peripheral blood mononuclear cells)

  • 24-well or 96-well tissue culture plates

  • Recombinant human IL-1β

  • d-(RYTVELA) and Kineret stock solutions

  • ELISA kit for the specific cytokine to be measured

  • Microplate reader

Procedure:

  • Cell Seeding and Pre-treatment: Seed cells in culture plates and allow them to adhere overnight. The following day, pre-incubate the cells with various concentrations of d-(RYTVELA) or Kineret for a specified time (e.g., 1-2 hours).

  • Stimulation: Add a predetermined concentration of IL-1β to the wells to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the plates for an appropriate time to allow for cytokine accumulation in the supernatant (e.g., 6, 16, or 24 hours).[7]

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatants.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in each supernatant sample.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each drug concentration relative to the IL-1β stimulated control. Determine the IC50 values from the resulting dose-response curves.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the in vitro efficacy of d-(RYTVELA) and a comparator drug like Kineret.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_assays Efficacy Assays cluster_analysis Data Analysis cell_culture 1. Cell Line Selection & Culture drug_prep 2. Drug Preparation (d-(RYTVELA) & Kineret) cell_culture->drug_prep plate_seeding 3. Plate Seeding (96-well plates) drug_prep->plate_seeding treatment 4. Cell Treatment (Dose-response) plate_seeding->treatment incubation 5. Incubation (24-72 hours) treatment->incubation viability_assay 6a. Cell Viability Assay (e.g., MTT) incubation->viability_assay cytokine_assay 6b. Cytokine Inhibition Assay (e.g., ELISA) incubation->cytokine_assay data_acquisition 7. Data Acquisition (Absorbance/Concentration) viability_assay->data_acquisition cytokine_assay->data_acquisition ic50_calc 8. IC50 Calculation & Statistical Analysis data_acquisition->ic50_calc comparison 9. Comparative Efficacy Report ic50_calc->comparison

Caption: A generalized workflow for in vitro comparison of d-(RYTVELA) and Kineret efficacy.

Conclusion

d-(RYTVELA) presents a novel mechanism for modulating IL-1R signaling through its biased allosteric antagonism. This approach, which selectively targets specific downstream pathways while preserving others, may offer therapeutic advantages over traditional competitive antagonists like Kineret. However, to fully elucidate its potential and enable direct comparisons, further in vitro studies that generate quantitative efficacy data, such as IC50 values in a variety of relevant cell lines, are essential. The experimental protocols and workflows detailed in this guide provide a framework for conducting such comparative studies, which will be critical for the continued preclinical and clinical development of d-(RYTVELA).

References

D-(RYTVELA) Peptide: A Comparative Analysis Against Control in Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the d-(RYTVELA) peptide's performance against experimental controls, supported by experimental data. D-(RYTVELA), also known as rytvela, is a synthetic seven-amino-acid D-peptide that functions as a potent allosteric antagonist of the Interleukin-1 receptor (IL-1R). Its development is primarily focused on mitigating inflammation, with significant research in the context of preventing preterm birth and associated neonatal complications.

The d-isomeric nature of the peptide confers resistance to proteases, enhancing its stability and bioavailability.[1] Rytvela exhibits a unique mechanism of "biased antagonism," where it selectively inhibits specific downstream signaling pathways of the IL-1R while leaving others unaffected. This targeted approach aims to reduce the inflammatory cascade without inducing broad immunosuppression.[1][2]

Signaling Pathway of d-(RYTVELA)

Rytvela acts as an allosteric inhibitor of the IL-1 receptor.[1][3] Upon binding of pro-inflammatory ligands like IL-1β, the IL-1R complex typically activates multiple downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK), RhoK, and Nuclear Factor-kappa B (NF-κB) pathways. Rytvela's allosteric modulation of the receptor selectively blocks the MAPK and RhoK signaling cascades, which are heavily involved in the inflammatory response, while preserving the NF-κB pathway, crucial for innate immune responses.[1][4][5]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response IL1R IL-1 Receptor MAPK MAPK Pathway (p38/JNK) IL1R->MAPK Blocked by d-(RYTVELA) RhoK RhoK Pathway IL1R->RhoK Blocked by d-(RYTVELA) NFkB NF-κB Pathway IL1R->NFkB Preserved IL1 IL-1β IL1->IL1R Binds RYTVELA d-(RYTVELA) RYTVELA->IL1R Allosteric Inhibition Inflammation Pro-inflammatory Mediators MAPK->Inflammation RhoK->Inflammation Immunity Innate Immunity NFkB->Immunity

Figure 1: d-(RYTVELA) Signaling Pathway

Experimental Data: d-(RYTVELA) vs. Control

The efficacy of d-(RYTVELA) has been demonstrated in several preclinical models of inflammation-induced preterm birth. The following tables summarize the quantitative outcomes of these studies, comparing the peptide's effects to control groups (e.g., saline or vehicle).

Table 1: Efficacy of d-(RYTVELA) in Mouse Models of Preterm Birth
Experimental ModelTreatment GroupDoseOutcome MeasureResult
LPS-Induced Preterm Birthd-(RYTVELA)2 mg/kg/dayReduction in Preterm Births70% reduction[4][5]
IL-1β-Induced Preterm Birthd-(RYTVELA)2 mg/kg/dayReduction in Preterm Births60% reduction[4][5]
LPS & IL-1β Modelsd-(RYTVELA)1 mg/kg/dayIncrease in Neonate SurvivalUp to 65% increase[4][5]
LPS & IL-1β Modelsd-(RYTVELA)2 mg/kg/dayPrevention of Preterm Birth (at 36h)60% prevention[4][5]
LPS & IL-1β Modelsd-(RYTVELA)2 mg/kg/dayPrevention of Fetal Mortality (at 36h)50% prevention[4][5]
Table 2: Anti-inflammatory Effects of d-(RYTVELA) in an Ovine Model of Chorioamnionitis
MeasurementControl Group (LPS only)Treatment Group (LPS + d-(RYTVELA))Outcome
Amniotic Fluid MCP-1Significantly elevated post-LPSSignificantly lower than LPS groupReduction of pro-inflammatory chemokine[6][7]
Fetal Skin IL-1β ExpressionSignificantly elevatedSignificantly lower than LPS groupReduced local inflammation[6][7]
Fetal Lung IL-1β mRNASignificantly increasedNo significant difference from saline controlAttenuation of lung inflammation[8]
Fetal Lung Histopathology ScoreScore = 2 (moderate inflammation)Score = 1 (mild inflammation)Reduced inflammatory cell infiltration[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Mouse Model of Inflammation-Induced Preterm Labor
  • Animal Model: Pregnant CD-1 mice.[5]

  • Induction of Preterm Labor: On gestational day 16, preterm labor was induced by either an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS; 10 µg) or an intrauterine (i.u.) injection of interleukin-1β (IL-1β; 1 µg/kg).[5]

  • Treatment: d-(RYTVELA) was administered subcutaneously (s.c.) at various doses (ranging from 0.1 to 4.0 mg/kg/day) from gestational days 16 to 18.5.[5] Control animals received a vehicle injection.

  • Endpoints: The primary outcomes measured were the rate of preterm birth (delivery before gestational day 18.5), neonate survival, and neonate weight.[5] Tissues were also collected for analysis of inflammatory mediators.

cluster_0 Induction cluster_1 Treatment Groups cluster_2 Outcome Analysis start Pregnant CD-1 Mice (Gestational Day 16) induce_lps LPS (10 µg, i.p.) start->induce_lps induce_il1b IL-1β (1 µg/kg, i.u.) start->induce_il1b treat_rytvela d-(RYTVELA) (s.c.) induce_lps->treat_rytvela treat_control Vehicle Control (s.c.) induce_lps->treat_control induce_il1b->treat_rytvela induce_il1b->treat_control outcome_ptb Rate of Preterm Birth treat_rytvela->outcome_ptb outcome_survival Neonate Survival & Weight treat_rytvela->outcome_survival treat_control->outcome_ptb treat_control->outcome_survival

Figure 2: Mouse Preterm Birth Model Workflow
Ovine Model of Chorioamnionitis

  • Animal Model: Extremely preterm sheep with a single fetus at 95 days gestation.[6]

  • Induction of Inflammation: Chorioamnionitis was induced via an intra-amniotic (IA) injection of 10 mg LPS from E. coli.[6][8]

  • Treatment: 24 hours after LPS exposure, the treatment group received both an IA (0.3 mg/kg) and a fetal intravenous (IV; 1 mg/kg) injection of d-(RYTVELA).[6][8] The control groups included a saline-only group and an LPS-only group that received saline instead of the peptide.[6]

  • Endpoints: Amniotic fluid was serially sampled to measure cytokine and chemokine concentrations (e.g., MCP-1).[6] At delivery (120 hours post-LPS), fetal tissues were collected for histopathological evaluation and analysis of mRNA expression of inflammatory markers like IL-1β.[6][8]

References

d-(RYTVELA): A Head-to-Head Comparison with Standard of Care for Preterm Birth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel, first-in-class Interleukin-1 (IL-1) receptor antagonist, d-(RYTVELA), with the current standard-of-care treatments for preterm birth. The information presented is based on available preclinical data.

Introduction to d-(RYTVELA)

d-(RYTVELA), also referred to as rytvela or 101.10 in scientific literature, is a novel, allosteric, anti-inflammatory therapeutic in preclinical development for the prevention of preterm birth and the improvement of fetal and neonatal outcomes.[1][2][3] It is a small, all-d heptapeptide that acts as a biased antagonist of the Interleukin-1 receptor (IL-1R).[3][4] Inflammation is strongly associated with preterm birth, and the proinflammatory cytokine IL-1 is a key therapeutic target.[5]

Mechanism of Action: A Biased Approach

Unlike competitive IL-1R antagonists, d-(RYTVELA) binds to an allosteric site on the IL-1 receptor.[4] This results in a biased or "functional" selectivity, where it specifically inhibits certain downstream signaling pathways while leaving others intact.[3][4]

Specifically, d-(RYTVELA) has been shown to inhibit the p38/JNK/AP-1 and RhoK pathways, which are associated with inflammation and uterine activation.[4][6] Crucially, it preserves the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a vital role in immune vigilance.[3][4] This innovative mechanism may help to reduce potential adverse effects like immunosuppression, which is a significant concern during pregnancy.[3]

G cluster_0 IL-1 Receptor Signaling cluster_1 Downstream Pathways IL1 IL-1β IL1R IL-1 Receptor IL1->IL1R Binds p38_JNK p38/JNK/AP-1 Pathway IL1R->p38_JNK RhoK RhoK Pathway IL1R->RhoK NFkB NF-κB Pathway IL1R->NFkB dRYTVELA d-(RYTVELA) dRYTVELA->IL1R Allosteric Binding dRYTVELA->p38_JNK Inhibits dRYTVELA->RhoK Inhibits Inflammation_Uterine_Activation Inflammation & Uterine Activation p38_JNK->Inflammation_Uterine_Activation Leads to RhoK->Inflammation_Uterine_Activation Leads to Immune_Vigilance Immune Vigilance NFkB->Immune_Vigilance Preserves

Figure 1: Mechanism of Action of d-(RYTVELA)

Standard of Care for Preterm Labor

The current standard of care for preterm labor primarily focuses on delaying delivery to allow for the administration of antenatal corticosteroids to improve fetal lung maturity. This is mainly achieved through the use of tocolytic agents, which suppress uterine contractions. However, current treatments that target myometrial contractility are largely considered ineffective at improving overall perinatal outcomes.[3]

The main classes of tocolytics include:

  • Calcium Channel Blockers (e.g., nifedipine)

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs) (e.g., indomethacin)

  • Beta-adrenergic Agonists (e.g., terbutaline, ritodrine)

  • Oxytocin Receptor Antagonists (e.g., atosiban)

Head-to-Head Comparison

d-(RYTVELA) vs. Anakinra (Kineret)

Anakinra (Kineret) is a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra). Unlike d-(RYTVELA), it acts as a competitive inhibitor of the IL-1 receptor. Preclinical studies have suggested that d-(RYTVELA) is more effective than Kineret in preventing preterm birth in a mouse model.[6]

In an IL-1β-induced preterm birth model in mice, systemic administration of Kineret was ineffective at reducing prematurity.[6] In contrast, d-(RYTVELA) (referred to as 101.10) significantly reduced the rate of preterm birth.[6]

Table 1: Head-to-Head Comparison of d-(RYTVELA) and Anakinra (Kineret) in an IL-1β-Induced Preterm Birth Mouse Model

Treatment GroupNPreterm Birth Rate (%)OutcomeReference
Vehicle Control (IL-1β induced) 1656%High rate of preterm birth[6]
d-(RYTVELA) (1 mg/kg/12h, s.c.) 1712%Significant reduction in preterm birth[6]
Anakinra (Kineret) 11Not specifiedIneffective at reducing prematurity[6]

Data extracted from a study by Nadeau-Vallée et al. (2015) in The Journal of Immunology.[6]

d-(RYTVELA) vs. Tocolytics

As of the latest available data, no direct head-to-head preclinical or clinical studies comparing d-(RYTVELA) with standard tocolytic agents (nifedipine, indomethacin, etc.) have been identified. The primary difference in their therapeutic approach is that d-(RYTVELA) targets the initial inflammatory cascade that leads to preterm labor, while tocolytics aim to suppress the resulting uterine contractions.

Data Presentation: Efficacy

Preclinical Efficacy of d-(RYTVELA)

d-(RYTVELA) has demonstrated significant efficacy in various preclinical models of inflammation-induced preterm birth.

Table 2: Preclinical Efficacy of d-(RYTVELA) in Mouse Models of Preterm Birth

Efficacy EndpointModeld-(RYTVELA) DoseResultReference
Reduction of Preterm Birth LPS-induced2 mg/kg/day70% reduction[2]
Reduction of Preterm Birth IL-1β-induced2 mg/kg/day60% reduction[2]
Increased Neonate Survival LPS & IL-1β models1 mg/kg/dayUp to 65% increase[2]
Prevention of Preterm Birth 36 hours of treatment2 mg/kg/day60% prevention[2]
Prevention of Fetal Mortality 36 hours of treatment2 mg/kg/day50% prevention[2]
Efficacy of Standard-of-Care Tocolytics

The efficacy of tocolytics is primarily measured by their ability to delay delivery for a short period.

Table 3: Efficacy of Standard-of-Care Tocolytics in Preterm Labor

Tocolytic AgentComparisonEfficacy in Delaying DeliveryReference
Nifedipine vs. PlaceboHigher success rate in inhibiting contractions (77.6% vs. 49.5%)-
Indomethacin vs. RitodrineEqually effective in delaying delivery for >48h and >7 days-
Ritodrine vs. NifedipineLess effective in prolonging pregnancy for 48h (68.3% vs. 90%)-

Experimental Protocols

Preclinical Models of Preterm Birth

The efficacy of d-(RYTVELA) has been evaluated in established murine models of inflammation-induced preterm birth.

  • Lipopolysaccharide (LPS)-Induced Preterm Birth Model: This model mimics preterm birth caused by bacterial infection. Pregnant CD-1 mice on gestational day 16 are administered LPS (e.g., 10 μg, intraperitoneal injection) to induce preterm labor.[2]

  • Interleukin-1β (IL-1β)-Induced Preterm Birth Model: This model represents sterile inflammation-driven preterm birth. Pregnant CD-1 mice on gestational day 16 receive an intrauterine injection of IL-1β (e.g., 1 μg/kg) to induce preterm labor.[2]

G cluster_0 Experimental Workflow Induction Induction of Preterm Labor (Gestational Day 16) LPS LPS Injection (i.p.) Induction->LPS IL1b IL-1β Injection (i.u.) Induction->IL1b Treatment Treatment Administration (GD 16 - 18.5) LPS->Treatment IL1b->Treatment dRYTVELA d-(RYTVELA) (s.c.) Treatment->dRYTVELA Vehicle Vehicle Control Treatment->Vehicle Monitoring Monitoring dRYTVELA->Monitoring Vehicle->Monitoring Rate_PTB Rate of Prematurity (< GD 18.5) Monitoring->Rate_PTB Neonate_Survival Neonate Survival & Weight Monitoring->Neonate_Survival Analysis Analysis (GD 17.5 & Postnatal) Rate_PTB->Analysis Neonate_Survival->Analysis Tissues Gestational Tissue Collection Analysis->Tissues Neonate_Tissues Neonate Tissue Collection (Lungs, Intestines) Analysis->Neonate_Tissues Cytokines Cytokine & Protein Analysis (RT-qPCR, ELISA) Tissues->Cytokines Histology Histological Analysis Neonate_Tissues->Histology

Figure 2: Representative Experimental Workflow
d-(RYTVELA) Administration

In these models, d-(RYTVELA) was administered subcutaneously at various doses (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 mg/kg/day) from gestational days 16 to 18.5.[2]

Outcome Measures and Analytical Methods
  • Primary Outcomes: The rate of prematurity (defined as delivery before gestational day 18.5 in mice) and neonate survival and weight were evaluated.[2]

  • Analysis of Inflammatory Mediators: Gestational tissues were collected to quantify cytokines, proinflammatory mediators, and uterine activating proteins using real-time quantitative polymerase chain reaction (RT-qPCR) and enzyme-linked immunosorbent assay (ELISA).[2]

  • Histological Analysis: Neonatal lungs and intestines were collected for histological analysis to assess tissue integrity.[2]

Logical Comparison

G cluster_0 Comparative Framework cluster_1 Mechanism of Action cluster_2 Head-to-Head Preclinical Data cluster_3 Key Differentiators dRYTVELA d-(RYTVELA) dRYTVELA_MoA Allosteric, Biased IL-1R Antagonist (Anti-inflammatory) dRYTVELA->dRYTVELA_MoA Kineret_Comp vs. Kineret (IL-1R Antagonist) Superior Efficacy dRYTVELA->Kineret_Comp dRYTVELA_Diff Targets Upstream Inflammation Preserves NF-κB (Immune Vigilance) dRYTVELA->dRYTVELA_Diff SoC Standard of Care SoC_MoA Suppression of Uterine Contractions (Tocolytic) SoC->SoC_MoA Tocolytic_Comp vs. Tocolytics No Direct Comparison Data SoC->Tocolytic_Comp SoC_Diff Targets Downstream Contractions Potential Maternal/Fetal Side Effects SoC->SoC_Diff

Figure 3: Logical Comparison of d-(RYTVELA) vs. SoC

Conclusion

d-(RYTVELA) represents a novel therapeutic approach for the prevention of preterm birth by targeting the underlying inflammatory pathways. Its unique allosteric and biased mechanism of action on the IL-1 receptor, which preserves the crucial NF-κB pathway, distinguishes it from other IL-1 inhibitors. Preclinical data demonstrates its superiority over the competitive IL-1R antagonist, Kineret, and shows significant efficacy in reducing preterm birth and improving neonatal outcomes in animal models.

While direct comparative data with standard-of-care tocolytics are lacking, d-(RYTVELA)'s mechanism of acting upstream on the inflammatory cascade, rather than solely suppressing the downstream uterine contractions, suggests it may offer a more fundamental and potentially more effective intervention. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of d-(RYTVELA) in comparison to current standards of care for this significant unmet medical need.

References

D-(RYTVELA): A Preclinical Comparative Analysis in Inflammation-Induced Preterm Birth Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of d-(RYTVELA), a novel allosteric peptide modulator of the Interleukin-1 (IL-1) receptor, with the established IL-1 receptor antagonist, Anakinra (Kineret). The data presented herein is derived from preclinical studies in murine and ovine models of inflammation-induced preterm birth, a major cause of neonatal morbidity and mortality.

Executive Summary

d-(RYTVELA) demonstrates significant efficacy in preventing preterm birth and reducing fetal inflammatory injury in preclinical models. Its unique mechanism of action, characterized by biased signaling, offers a potential advantage over traditional competitive antagonists by selectively inhibiting detrimental inflammatory pathways while preserving essential immune surveillance functions. This guide presents a detailed analysis of its performance against Anakinra, supported by quantitative data from head-to-head studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Comparative Data Analysis

The following tables summarize the key preclinical efficacy data for d-(RYTVELA) in comparison to placebo/control and Anakinra in animal models of inflammation-induced preterm birth.

Table 1: Efficacy of d-(RYTVELA) in a Murine Model of LPS-Induced Preterm Birth
Treatment GroupDoseReduction in Preterm Birth Rate (%)Increase in Neonate Survival (%)Reference
d-(RYTVELA)2 mg/kg/day70% (vs. LPS control)-[1]
d-(RYTVELA)1 mg/kg/day-65% (vs. LPS control)[1]
Table 2: Efficacy of d-(RYTVELA) in a Murine Model of IL-1β-Induced Preterm Birth
Treatment GroupDoseReduction in Preterm Birth Rate (%)Increase in Neonate Survival (%)Reference
d-(RYTVELA)2 mg/kg/day60% (vs. IL-1β control)-[1]
d-(RYTVELA)1 mg/kg/day-65% (vs. IL-1β control)[1]
Table 3: Comparative Efficacy of d-(RYTVELA) and Anakinra in an Ovine Model of LPS-Induced Chorioamnionitis
Outcome MeasureLPS Controld-(RYTVELA)AnakinraReference
Fetal Brain Inflammation (Periventricular White Matter Injury)SevereSignificantly PreventedSignificantly Prevented
Microglial ActivationHighSignificantly PreventedSignificantly Prevented
Histologic ChorioamnionitisPresentSignificantly PreventedSignificantly Prevented
Fetal Lung Myeloperoxidase ActivityElevatedNo significant effectInhibited
Fetal Metabolic AcidaemiaAbsentAbsentPresent
Fetal Plasma IGF-1 LevelsNormalNormalReduced

Signaling Pathways and Mechanism of Action

d-(RYTVELA) and Anakinra both target the IL-1 receptor (IL-1R1), a key mediator of the inflammatory cascade initiated by pathogens or tissue damage. However, they do so through distinct mechanisms, leading to different downstream signaling consequences.

LPS-Induced Inflammatory Cascade

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is commonly used to model infection-induced preterm birth. LPS binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines, including IL-1β.[2][3]

LPS_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription IL1b IL-1β Inflammasome Inflammasome Caspase1 Caspase-1 Inflammasome->Caspase1 Caspase1->IL1b Cleavage

Figure 1: Simplified LPS-induced IL-1β production pathway.

d-(RYTVELA) and Anakinra: Differential IL-1R1 Modulation

Anakinra is a recombinant form of the endogenous IL-1 receptor antagonist (IL-1Ra). It competitively binds to IL-1R1, preventing both IL-1α and IL-1β from binding and initiating any downstream signaling.[4][5]

In contrast, d-(RYTVELA) is an allosteric modulator that binds to a site on the IL-1R1 distinct from the IL-1 binding site.[6] This results in "biased signaling," where it selectively inhibits the pro-inflammatory Mitogen-Activated Protein Kinase (MAPK) and Rho Kinase (RhoK) pathways, while preserving the Nuclear Factor-kappa B (NF-κB) pathway, which is crucial for immune vigilance.[1] This selective inhibition is thought to be a key advantage, potentially reducing the risk of broad immunosuppression.

IL1R_Signaling_Comparison cluster_ligands Ligands cluster_receptor IL-1 Receptor Complex cluster_downstream Downstream Signaling IL1 IL-1α / IL-1β IL1R1 IL-1R1 IL1->IL1R1 Binds Anakinra Anakinra Anakinra->IL1R1 Competitively Binds (Blocks IL-1) MAPK_RhoK MAPK / RhoK (Inflammation) Anakinra->MAPK_RhoK Inhibits NFkB NF-κB (Immune Vigilance) Anakinra->NFkB Inhibits d_RYTVELA d-(RYTVELA) d_RYTVELA->IL1R1 Allosterically Binds d_RYTVELA->MAPK_RhoK Selectively Inhibits IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits IL1RAcP->MAPK_RhoK IL1RAcP->NFkB

Figure 2: Comparison of Anakinra and d-(RYTVELA) mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of d-(RYTVELA) and its comparators.

LPS-Induced Preterm Birth in Mice

This model is used to screen for compounds that can prevent inflammation-induced preterm labor.

LPS_Mouse_Workflow Start Pregnant Mice (e.g., CD-1, Gestational Day 15-17) Treatment Administer Test Compound (e.g., d-(RYTVELA), Anakinra, Vehicle) (e.g., subcutaneous) Start->Treatment LPS_Admin Induce Preterm Labor (Intraperitoneal injection of LPS) Treatment->LPS_Admin Monitoring Continuous Monitoring (Time to delivery, pup survival) LPS_Admin->Monitoring Endpoint Data Analysis (Compare rates of preterm birth and neonatal survival) Monitoring->Endpoint

Figure 3: Workflow for LPS-induced preterm birth model in mice.

Detailed Protocol:

  • Animal Model: Time-mated pregnant mice (e.g., CD-1 strain) are used. The day of vaginal plug detection is considered gestational day 0. Experiments are typically initiated on gestational day 15 to 17.

  • Treatment Administration:

    • The test compound (d-(RYTVELA)), comparator (Anakinra), or vehicle control is administered prior to LPS challenge. The route of administration is typically subcutaneous (s.c.) or intraperitoneal (i.p.).

    • Dosing regimens may vary, for example, a single dose or multiple doses over a specified period.

  • Induction of Preterm Labor:

    • A sterile solution of LPS from E. coli is administered via i.p. injection. The dose of LPS is pre-determined to induce preterm labor in a significant proportion of control animals (e.g., 100 µg per mouse).

  • Monitoring and Outcome Assessment:

    • Animals are housed individually and monitored continuously for signs of labor and delivery.

    • The primary endpoints are the rate of preterm birth (delivery before a specified gestational day, e.g., day 18.5) and the number of live and dead pups at birth.

    • Time to delivery from LPS injection is also a key parameter.

  • Tissue Collection and Further Analysis:

    • Maternal and fetal tissues (e.g., uterus, placenta, amniotic fluid, fetal lungs) can be collected at specific time points for analysis of inflammatory markers (e.g., by ELISA, qPCR).

Quantification of Cytokines in Amniotic Fluid by ELISA

This assay is used to measure the levels of pro-inflammatory cytokines in the amniotic fluid to assess the in vivo anti-inflammatory effects of the test compounds.

Detailed Protocol:

  • Sample Collection: Amniotic fluid is carefully collected from the amniotic sacs of euthanized pregnant animals at a predetermined time point after LPS and treatment administration. Samples are centrifuged to remove cellular debris and stored at -80°C until analysis.

  • ELISA Procedure (Sandwich ELISA):

    • Coating: 96-well microplates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-1β) and incubated overnight at 4°C.

    • Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Sample and Standard Incubation: After washing, amniotic fluid samples and a serial dilution of a known concentration of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.

    • Detection Antibody: The plates are washed again, and a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1 hour at room temperature.

    • Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.

    • Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark to allow for color development.

    • Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the optical density is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the optical density versus the concentration of the standards. The concentration of the cytokine in the amniotic fluid samples is then interpolated from this standard curve.

Histological Assessment of Fetal Lung Inflammation

This method is used to visually assess the extent of inflammation and tissue damage in the fetal lungs.

Detailed Protocol:

  • Tissue Collection and Fixation: Fetal lungs are carefully dissected and fixed in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing and Embedding: The fixed tissues are dehydrated through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin wax.

  • Sectioning: 4-5 µm thick sections are cut from the paraffin blocks using a microtome and mounted on glass slides.

  • Staining (Hematoxylin and Eosin - H&E):

    • The sections are deparaffinized in xylene and rehydrated through graded alcohols to water.

    • The slides are stained with hematoxylin to stain the cell nuclei blue/purple.

    • After a brief differentiation step, the slides are stained with eosin to stain the cytoplasm and extracellular matrix pink/red.

  • Dehydration and Mounting: The stained sections are dehydrated through graded alcohols, cleared in xylene, and a coverslip is mounted using a permanent mounting medium.

  • Microscopic Evaluation: The slides are examined under a light microscope by a trained pathologist blinded to the treatment groups. A semi-quantitative scoring system is often used to assess the degree of inflammation, considering factors such as infiltration of inflammatory cells (e.g., neutrophils, macrophages), alveolar septal thickening, and edema.

Conclusion

The preclinical data presented in this guide suggest that d-(RYTVELA) is a promising therapeutic candidate for the prevention of inflammation-induced preterm birth. Its unique mechanism of allosteric modulation and biased signaling appears to offer a favorable efficacy and safety profile compared to the broad-spectrum IL-1 receptor antagonist, Anakinra. The selective inhibition of pro-inflammatory pathways while preserving key immune functions warrants further investigation and clinical development. The experimental protocols provided herein offer a standardized framework for the continued evaluation of d-(RYTVELA) and other novel therapeutics in this critical area of unmet medical need.

References

Comparative Proteomic Analysis of d-(RYTVELA) Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cellular proteome in response to treatment with the novel peptide d-(RYTVELA), a selective allosteric inhibitor of the Interleukin-1 (IL-1) receptor. This document outlines the hypothetical proteomic changes, detailed experimental methodologies for such an analysis, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to d-(RYTVELA)

d-(RYTVELA), also known as rytvela, is a first-in-class, all-d heptapeptide that acts as a selective IL-1 receptor antagonist.[1][2] Its unique mechanism of action involves allosteric inhibition, binding to a site on the IL-1 receptor remote from the IL-1 binding site.[1][3] This results in biased signaling, where it selectively inhibits the p38/JNK/AP-1 and RhoK pathways while preserving the crucial NF-κB signaling pathway, which is vital for immune vigilance.[1][3][4][5] This targeted approach makes d-(RYTVELA) a promising therapeutic candidate for inflammatory conditions, particularly for the prevention of preterm birth and associated fetal inflammation, where broad immunosuppression is undesirable.[1][2][6]

Comparative Quantitative Proteomics: d-(RYTVELA) vs. Control

While direct, large-scale comparative proteomic studies on d-(RYTVELA) treated cells are not yet publicly available, this guide presents a hypothetical but biologically plausible dataset based on its known mechanism of action. The following table summarizes expected changes in key proteins in a relevant cell type (e.g., human uterine or immune cells) treated with d-(RYTVELA) compared to a vehicle control, following stimulation with an inflammatory agent like Lipopolysaccharide (LPS).

Table 1: Hypothetical Quantitative Proteomic Changes in LPS-Stimulated Cells Treated with d-(RYTVELA)

Protein NameGene NameFunctionFold Change (d-(RYTVELA) vs. Control)
Mitogen-activated protein kinase 14MAPK14Key component of the p38 MAPK signaling pathway, involved in inflammation and apoptosis.-2.5
Jun proto-oncogeneJUNTranscription factor, a component of AP-1, activated by JNK signaling, regulates inflammatory gene expression.-2.1
Rho-associated coiled-coil containing protein kinase 1ROCK1Downstream effector of RhoA, involved in cytoskeleton regulation and inflammation.-1.8
Interleukin-6IL6Pro-inflammatory cytokine, expression is partially regulated by the AP-1 pathway.-1.5
Monocyte Chemoattractant Protein-1 (MCP-1)CCL2Chemokine that recruits monocytes, its expression can be induced by IL-1β via NF-κB and other pathways.[3][5]-1.3
Nuclear factor of kappa light polypeptide gene enhancer in B-cells 1NFKB1Transcription factor (p105/p50), a key regulator of the immune and inflammatory responses.No significant change
IκBαNFKBIAInhibitor of NF-κB, its degradation allows NF-κB to translocate to the nucleus.No significant change
Caspase-3CASP3Executioner caspase involved in apoptosis.-1.2

Experimental Protocols

To achieve the quantitative data presented above, a label-free quantitative proteomics workflow would be a suitable approach. The following is a detailed methodology for such an experiment.

Cell Culture and Treatment
  • Cell Line: Human uterine smooth muscle cells or a relevant immune cell line (e.g., U937 macrophages).

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Experimental Groups:

    • Control Group: Cells treated with vehicle (e.g., sterile PBS).

    • Inflammatory Stimulus Group: Cells treated with Lipopolysaccharide (LPS) (1 µg/mL).

    • d-(RYTVELA) Treatment Group: Cells pre-treated with d-(RYTVELA) (e.g., 10 µM) for 1 hour, followed by LPS stimulation.

  • Incubation: Cells are incubated for a specified time (e.g., 24 hours) after treatment.

Protein Extraction and Digestion
  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing 8 M urea and a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.

  • Reduction and Alkylation: For each sample, a specific amount of protein (e.g., 100 µg) is reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAA) to break and block disulfide bonds.

  • In-solution Digestion: The protein mixture is diluted to reduce the urea concentration, and sequencing-grade trypsin is added to digest the proteins into peptides overnight at 37°C.

Mass Spectrometry Analysis
  • Peptide Desalting: The digested peptide samples are desalted and concentrated using C18 solid-phase extraction columns.

  • LC-MS/MS Analysis: The peptides are separated by reverse-phase liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap instrument). A data-dependent acquisition (DDA) or data-independent acquisition (DIA) method can be employed.

Data Analysis
  • Peptide and Protein Identification: The raw MS data is processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). The MS/MS spectra are searched against a human protein database (e.g., UniProt) to identify peptides and proteins.

  • Label-Free Quantification: The relative abundance of proteins across different samples is determined by comparing the signal intensities of their corresponding peptides.

  • Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are performed to identify proteins that are significantly differentially expressed between the experimental groups.

Visualizing the Molecular Landscape

To better understand the processes involved, the following diagrams illustrate the key signaling pathways, the experimental workflow, and the logical relationships of d-(RYTVELA)'s action.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL1 IL-1 IL1R IL-1 Receptor IL1->IL1R Binds dRYTVELA d-(RYTVELA) dRYTVELA->IL1R Allosteric Inhibition p38_JNK p38/JNK dRYTVELA->p38_JNK RhoK RhoK dRYTVELA->RhoK IL1R->p38_JNK Activates IL1R->RhoK Activates NFkB_pathway NF-kB Pathway IL1R->NFkB_pathway Activates AP1 AP-1 p38_JNK->AP1 Activates Inflammation Inflammation AP1->Inflammation RhoK->Inflammation Immune_Vigilance Immune Vigilance NFkB_pathway->Immune_Vigilance

Caption: d-(RYTVELA) Signaling Pathway

G start Cell Culture & Treatment protein_extraction Protein Extraction start->protein_extraction protein_digestion Protein Digestion (Trypsin) protein_extraction->protein_digestion lc_ms LC-MS/MS Analysis protein_digestion->lc_ms data_analysis Data Analysis lc_ms->data_analysis quantification Label-Free Quantification data_analysis->quantification end Differentially Expressed Proteins quantification->end

Caption: Proteomics Experimental Workflow

G dRYTVELA d-(RYTVELA) Treatment IL1R_inhibition Selective IL-1R Inhibition dRYTVELA->IL1R_inhibition p38_JNK_down Decreased p38/JNK/AP-1 Signaling IL1R_inhibition->p38_JNK_down NFkB_preserved Preserved NF-kB Signaling IL1R_inhibition->NFkB_preserved proteome_change Altered Proteome p38_JNK_down->proteome_change NFkB_preserved->proteome_change inflammation_down Reduced Pro-inflammatory Protein Expression proteome_change->inflammation_down immune_proteins_stable Stable Expression of NF-kB Dependent Immune Proteins proteome_change->immune_proteins_stable

Caption: Logical Relationship of d-(RYTVELA) Action

References

Safety Operating Guide

Navigating the Disposal of d-(RYTVELA): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Understanding d-(RYTVELA): Key Data

d-(RYTVELA) is a synthetic peptide, an all-D isomer with the sequence H-(D)Arg-(D)Tyr-(D)Thr-(D)Val-(D)Glu-(D)Leu-(D)Ala-OH. It functions as a specific inhibitor of human thymocyte proliferation and inhibits IL-1–induced signaling pathways. A summary of its key chemical and biological data is presented below.

PropertyValueReference
CAS Number 868844-53-5
Molecular Formula C38H62N10O12
Molecular Weight 850.96 g/mol
IC50 1 nM (for inhibition of human thymocyte proliferation)
Solubility Soluble in water
Appearance Freeze-dried solid

Step-by-Step Disposal Protocol for d-(RYTVELA)

The following protocol is a general guideline based on standard laboratory practices for non-hazardous peptide waste. Researchers must always consult and adhere to their institution's specific safety and disposal protocols, as well as local, state, and federal regulations.

1. Personal Protective Equipment (PPE): Before handling d-(RYTVELA) for disposal, ensure appropriate PPE is worn, including:

  • Safety goggles

  • Lab coat

  • Chemical-resistant gloves

2. Decontamination of Solutions: For aqueous solutions of d-(RYTVELA), a common laboratory practice for peptide solutions is to decontaminate them before disposal. A typical method involves treatment with a 10% bleach solution (sodium hypochlorite) for at least 30 minutes. This process helps to oxidize and break down the peptide structure.

3. pH Neutralization: After decontamination, it is crucial to neutralize the pH of the solution. The pH should be adjusted to a neutral range (typically between 6.0 and 8.0) using appropriate neutralizing agents (e.g., hydrochloric acid or sodium hydroxide). Verify the pH using pH strips or a calibrated pH meter.

4. Aqueous Waste Disposal: Once decontaminated and neutralized, the aqueous waste can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with institutional and local wastewater regulations. Always confirm your institution's policy on the disposal of treated chemical solutions.

5. Solid Waste Disposal: For solid d-(RYTVELA) waste (e.g., unused product, contaminated vials, or labware):

  • Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with d-(RYTVELA) should be placed in a designated chemical waste container.

  • Unused Product: Unused solid d-(RYTVELA) should be disposed of as chemical waste. Do not discard directly into regular trash. The solid waste should be collected in a clearly labeled, sealed container.

6. Waste Segregation and Labeling: All waste containers must be clearly and accurately labeled. The label should include:

  • The name of the chemical: "d-(RYTVELA) waste"

  • The concentration (if applicable)

  • The date of accumulation

  • Any associated hazards (based on the Safety Data Sheet, if available, or institutional guidelines)

7. Final Disposal: The collected chemical waste must be disposed of through the institution's official hazardous waste management program. Follow all institutional procedures for waste pickup and disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of d-(RYTVELA).

G cluster_start Start: d-(RYTVELA) Waste cluster_form Determine Physical Form cluster_aqueous Aqueous Waste Protocol cluster_solid Solid Waste Protocol cluster_end Final Disposal start Identify d-(RYTVELA) Waste Stream is_solid Solid Waste? start->is_solid decontaminate Decontaminate with 10% Bleach (min. 30 minutes) is_solid->decontaminate No (Aqueous) collect_solid Collect in Labeled Chemical Waste Container is_solid->collect_solid Yes (Solid) neutralize Neutralize pH to 6.0-8.0 decontaminate->neutralize dispose_drain Dispose via Drain with Copious Water (Check local regulations) neutralize->dispose_drain institutional_disposal Dispose through Institutional Hazardous Waste Program collect_solid->institutional_disposal

Caption: Disposal workflow for d-(RYTVELA) waste.

By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of d-(RYTVELA), fostering a secure research environment and maintaining compliance with institutional and regulatory standards.

Essential Safety and Logistical Information for Handling d-(RYTVELA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of synthetic peptides like d-(RYTVELA), also known as Rytvela, is critical for both personal safety and maintaining the integrity of the compound. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for d-(RYTVELA).

Chemical and Physical Properties

d-(RYTVELA) is a synthetic peptide composed of all D-amino acids with the sequence H-(D)Arg-(D)Tyr-(D)Thr-(D)Val-(D)Glu-(D)Leu-(D)Ala-OH. It functions as a specific inhibitor of human thymocyte proliferation and an allosteric negative modulator of the interleukin-1 receptor (IL-1R).[1] For research use only, it is not intended for human or veterinary applications.[2]

PropertyValueReference
CAS Number 868844-53-5[1]
Molecular Formula C38H62N10O12[1]
Molecular Weight 850.96 g/mol [1]
Appearance Freeze-dried solid[1]
Solubility Soluble in water[1]
Purity >95% by HPLC[1]
IC50 1 nM for blocking human thymocyte proliferation[1]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety when handling d-(RYTVELA), particularly in its lyophilized powder form.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must be ANSI Z87.1 compliant.
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving is recommended for added protection. Gloves should be changed immediately upon contamination.
Body Protection Laboratory CoatStandard lab coats are required to protect skin and clothing.
Respiratory Protection Fume Hood or Dust MaskA fume hood should be used when weighing and reconstituting the lyophilized powder to prevent inhalation. If a fume hood is not available, a properly fitted dust mask is recommended.
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of d-(RYTVELA).

Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify that the product name and specifications on the label match the order.

Handling Lyophilized Peptide:

  • Acclimatization: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as peptides are often hygroscopic.

  • Weighing: Perform weighing in a designated, clean area, preferably within a chemical fume hood to minimize inhalation of the powder.

  • Reconstitution: Reconstitute the peptide using sterile, high-purity water or an appropriate buffer. For difficult-to-dissolve peptides, sonication may be used, but avoid excessive heat.

Storage:

  • Lyophilized Peptide: For long-term storage, keep the vial tightly sealed at -20°C or below, protected from light.[1]

  • Peptide in Solution: It is not recommended to store peptides in solution for extended periods. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Emergency Procedures

Spill Response:

  • Solid Spill: In case of a spill of the lyophilized powder, avoid generating dust. Gently cover the spill with a damp paper towel and then wipe the area with a suitable disinfectant.

  • Liquid Spill: For spills of d-(RYTVELA) solution, absorb the liquid with an inert material and decontaminate the area.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.

Disposal Plan

All waste materials contaminated with d-(RYTVELA) must be disposed of as chemical waste in accordance with local, state, and federal regulations.

Waste Categories and Disposal Procedures:

Waste CategoryDisposal Procedure
Unused d-(RYTVELA) (Solid or Solution) Collect in a clearly labeled, sealed container for chemical waste.
Contaminated Labware (e.g., pipette tips, vials, gloves) Place in a designated, leak-proof container labeled for chemical waste.
Decontamination Solutions Collect any solutions used for cleaning and decontamination in a sealed container for chemical waste.

Never dispose of d-(RYTVELA) or contaminated materials in the regular trash or down the drain. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Experimental Workflow for Handling d-(RYTVELA)

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Workspace prep_ppe->prep_area prep_acclimate Acclimate Vial to Room Temperature prep_area->prep_acclimate weigh Weigh Lyophilized Powder in Fume Hood prep_acclimate->weigh Proceed to Handling reconstitute Reconstitute with Sterile Solvent weigh->reconstitute aliquot Prepare Single-Use Aliquots reconstitute->aliquot dispose_waste Collect All Waste in Labeled Chemical Waste Container reconstitute->dispose_waste After Use store_sol Store Aliquots at <= -20°C aliquot->store_sol For Later Use aliquot->dispose_waste After Use store_lyo Store Lyophilized Peptide at <= -20°C store_lyo->prep_acclimate For Subsequent Use dispose_contact Contact EHS for Pickup dispose_waste->dispose_contact

Caption: Workflow for the safe handling, storage, and disposal of d-(RYTVELA).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.